molecular formula C10H18O B1217435 Isopulegol CAS No. 7786-67-6

Isopulegol

Cat. No.: B1217435
CAS No.: 7786-67-6
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-UHFFFAOYSA-N
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Description

Isopulegol (C10H18O) is a monocyclic alcoholic monoterpene naturally present in the essential oils of various aromatic plants, including Melissa officinalis , Corymbia citriodora , and Zanthoxylum schinifolium . As a valuable intermediate in the synthesis of menthol, it is also a compound of significant and growing interest in biomedical research due to its diverse pharmacological activities . Extensive preclinical research has illuminated a multifaceted pharmacological profile for this compound. It exhibits pronounced anti-inflammatory and antiedematogenic (anti-swelling) activity , demonstrated in models of carrageenan- and dextran-induced paw edema. These effects are linked to the reduction of key pro-inflammatory mediators, including IL-1β and TNF-α, and may involve the inhibition of histamine and prostaglandin pathways . Its analgesic and anti-hyperalgesic properties are particularly notable. Studies show its antinociceptive effect involves multiple signaling pathways, including the opioid system, potassium (KATP) channels, and GABA receptors . Recent research from 2025 highlights its efficacy in a model of paclitaxel-induced neuropathic pain, where it reduces mechanical and cold sensitivity by activating GABA receptors and antagonizing NMDA receptors, leading to increased GABA release and reduced glutamate levels . Furthermore, this compound has demonstrated gastroprotective action in ethanol- and indomethacin-induced gastric ulcer models, an effect mediated by endogenous prostaglandins, KATP channel opening, and antioxidant properties that restore glutathione levels . To overcome its inherent high volatility and limited water solubility, researchers have successfully utilized inclusion complexes with β-cyclodextrin. This complexation significantly enhances this compound's solubility, stability, and overall bioavailability, thereby potentiating its pharmacological effects in experimental models . This makes this compound a promising candidate for further investigation into novel therapeutic agents for pain, inflammation, and gastrointestinal disorders.

Properties

IUPAC Name

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTMANIQRDEHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044461
Record name 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol
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Molecular Weight

154.25 g/mol
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Physical Description

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.904-0.913
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7786-67-6, 89-79-2
Record name 5-Methyl-2-(1-methylethenyl)cyclohexanol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-
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Record name Isopulegol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-
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Record name 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol
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Record name Isopulegol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Menth-8-en-3-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Isopulegol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Stereoisomerism in Isopulegol

This compound, a monoterpene alcohol, is a molecule of significant industrial and academic interest. It serves as a critical chiral intermediate in the synthesis of menthol, a compound widely used in flavorings, fragrances, and pharmaceuticals.[1] The molecular structure of this compound contains three chiral centers, giving rise to eight stereoisomers. These exist as four diastereomeric pairs of enantiomers: this compound, isothis compound, neothis compound, and neoisothis compound.[1] The spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring defines each isomer and dictates its unique physicochemical properties.[1] Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they directly influence the material's behavior in chemical reactions, its biological activity, and its suitability for various applications. This guide provides a comprehensive exploration of the distinct characteristics of these isomers, the analytical techniques used for their characterization, and the underlying principles that govern their behavior.

Molecular Structure and Stereochemistry

The four diastereomers of this compound represent distinct three-dimensional arrangements of the same atomic connectivity. The relative orientations of the methyl, hydroxyl, and isopropenyl substituents on the cyclohexane ring determine the isomer. Each of these diastereomers exists as a pair of non-superimposable mirror images known as enantiomers ((+) and (-)).

Below is a diagram illustrating the relationships between the different stereoisomers of this compound.

G cluster_this compound This compound cluster_isothis compound Isothis compound cluster_neothis compound Neothis compound cluster_neoisothis compound Neoisothis compound (-)-Isopulegol (-)-Isopulegol (+)-Isopulegol (+)-Isopulegol (-)-Isopulegol->(+)-Isopulegol Enantiomers (-)-Isothis compound (-)-Isothis compound (-)-Isopulegol->(-)-Isothis compound Diastereomers (-)-Neothis compound (-)-Neothis compound (-)-Isopulegol->(-)-Neothis compound Diastereomers (+)-Isothis compound (+)-Isothis compound (-)-Isothis compound->(+)-Isothis compound Enantiomers (-)-Isothis compound->(-)-Neothis compound Diastereomers (+)-Neothis compound (+)-Neothis compound (-)-Neothis compound->(+)-Neothis compound Enantiomers (-)-Neoisothis compound (-)-Neoisothis compound (-)-Neothis compound->(-)-Neoisothis compound Diastereomers (+)-Neoisothis compound (+)-Neoisothis compound (-)-Neoisothis compound->(+)-Neoisothis compound Enantiomers G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Characterization citronellal (+)-Citronellal isomers Mixture of this compound Isomers (this compound, Isothis compound, Neothis compound, Neoisothis compound) citronellal->isomers Intramolecular Ene Reaction (e.g., Lewis Acid Catalyst) gc Chiral Gas Chromatography (GC) isomers->gc Analytical Separation distillation Fractional Distillation isomers->distillation Enrichment/Bulk Separation nmr NMR Spectroscopy (¹H, ¹³C) gc->nmr Structure Confirmation polarimetry Polarimetry gc->polarimetry Optical Purity gcms GC-MS gc->gcms Identification

Caption: General workflow for synthesis and analysis of this compound isomers.

Experimental Protocols

Chiral Gas Chromatography (GC) for Isomer Separation

Rationale: Chiral GC is the most effective analytical technique for separating all eight stereoisomers of this compound. The use of a chiral stationary phase allows for the differential interaction with each enantiomer, leading to their separation based on retention time.

Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: High-purity hydrogen or helium as the carrier gas. A diluted sample of the this compound isomer mixture in a suitable solvent like ethanol or hexane.

  • GC Method Parameters:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas Flow: Set to the optimal linear velocity for the column (typically 30-40 cm/s).

    • Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 2°C/min to 200°C.

      • Hold: Maintain at 200°C for 5 minutes. (Note: This program is a starting point and should be optimized for the specific column and isomer mixture.)

    • Injection: 1 µL injection volume with a 50:1 split ratio.

  • Data Analysis: Identify the peaks corresponding to each isomer by comparing their retention times to those of known standards. The purity of each isomer can be determined by calculating the area percentage of its peak relative to the total peak area.

Determination of Optical Rotation

Rationale: Measuring the optical rotation is essential for determining the enantiomeric composition of a sample and confirming the identity of a specific enantiomer.

Protocol:

  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare a solution of the purified this compound isomer in a suitable solvent (e.g., ethanol) at a known concentration (c), typically in g/100 mL. If measuring a neat liquid, the density (d) will be used instead of concentration.

  • Measurement:

    • Calibrate the polarimeter with a blank (the pure solvent).

    • Fill a polarimeter cell of a known path length (l) in decimeters (dm) with the sample solution.

    • Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589.3 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    • For solutions: [α]Tλ = (100 * α) / (l * c)

    • For neat liquids: [α]Tλ = α / (l * d)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of the this compound isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the protons provide information about their local electronic environment and spatial relationships with neighboring protons. For example, the proton attached to the carbon bearing the hydroxyl group will have a characteristic chemical shift and splitting pattern depending on its axial or equatorial position and the orientation of adjacent substituents.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons are sensitive to the stereochemistry of the substituents. For instance, the chemical shift of the methyl carbon can vary significantly between the different diastereomers.

While a complete comparative dataset is not readily available, the SpectraBase provides a ¹³C NMR spectrum for (-)-iso-isopulegol, which can be used as a reference for researchers working on this specific isomer. [2]

Applications and Significance

The diverse physicochemical and biological properties of this compound isomers make them valuable in various fields:

  • Fragrance and Flavor: this compound and its isomers possess a pleasant minty aroma, making them useful in perfumes, cosmetics, and food products. [2]* Pharmaceuticals: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. [2]The stereochemistry of the molecule is often critical for its biological activity.

  • Organic Synthesis: As a readily available chiral building block, (-)-isopulegol is a versatile starting material for the synthesis of other complex chiral molecules. [3]

Conclusion

The four diastereomeric pairs of this compound isomers, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties. These differences, arising from their specific three-dimensional structures, have profound implications for their separation, characterization, and application. A thorough understanding of these properties, grounded in robust analytical techniques such as chiral GC, NMR, and polarimetry, is essential for harnessing the full potential of these versatile monoterpene alcohols in research, drug development, and various industries. Further research to experimentally determine and compile a complete set of physicochemical data for all isomers would be a valuable contribution to the field.

References

  • PubChem. (n.d.). Neothis compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (-)-Isopulegol. National Center for Biotechnology Information.
  • Szilasi, T., et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised this compound derivatives. RSC Advances.
  • PubChem. (n.d.). iso-Isopulegol. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). (-)-ISO-ISOPULEGOL. Wiley.
  • Szakonyi, Z., et al. (2021). Synthesis and Antimicrobial Evaluation of (+)-Neothis compound-Based Amino and Thiol Adducts. MDPI.

Sources

The Biosynthesis of Isopulegol in Mentha Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Intricacies of Mint Monoterpenoid Metabolism

The genus Mentha represents a cornerstone of the flavor and fragrance industry, with its essential oils prized for their characteristic cooling and aromatic properties. Central to the chemical profile of many mint species is the monoterpenoid (-)-menthol. However, the biosynthetic journey to this valuable compound is a complex metabolic network, featuring a cast of fascinating intermediates and enzymatic transformations. Among these is isopulegol, a monoterpene alcohol that, while not a direct progenitor of menthol in the primary biosynthetic route of peppermint (Mentha x piperita), plays a pivotal role in the broader landscape of mint monoterpenoid chemistry and can be a significant component in the essential oils of certain Mentha chemotypes.[1]

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound in Mentha species. We will dissect the enzymatic steps, delve into the stereochemical nuances, and provide field-proven experimental protocols for the analysis and characterization of the key enzymes and metabolites involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical branch of natural product biosynthesis.

I. The this compound Biosynthetic Pathway: A Detailed Elucidation

The biosynthesis of this compound is intricately linked to the well-characterized menthol pathway, originating from the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP). The entire process is localized within the peltate glandular trichomes, specialized structures on the aerial surfaces of the plant where the essential oil is synthesized and stored.[1][2] The pathway is a testament to nature's exquisite control of stereochemistry and involves enzymes localized in multiple subcellular compartments, including leucoplasts, the endoplasmic reticulum, and mitochondria.[3]

From Geranyl Pyrophosphate to the Gateway Intermediate: (-)-Limonene

The journey begins in the leucoplasts of the secretory cells of the glandular trichomes. Here, Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP).[3] This C10 isoprenoid precursor is then cyclized by (-)-limonene synthase (LS) to produce the parent olefin of the p-menthane monoterpenes, (-)-(4S)-limonene.[2][3] This reaction represents the first committed step in the biosynthesis of this class of monoterpenes in Mentha.

Hydroxylation and Oxidation: Paving the Way for this compound Precursors

Following its synthesis in the leucoplasts, (-)-limonene is transported to the endoplasmic reticulum, where it undergoes a regiospecific and stereospecific hydroxylation at the C3 position, catalyzed by the cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3H).[3][4] This reaction yields (-)-trans-isopiperitenol.

The newly formed allylic alcohol is then oxidized in the mitochondria by (-)-trans-isopiperitenol dehydrogenase (IPD), an NAD-dependent enzyme, to produce the α,β-unsaturated ketone, (-)-isopiperitenone.[3][4][5]

The Critical Reduction Step: Formation of (+)-cis-Isopulegone

The pivotal step leading towards the pulegone backbone is the reduction of the endocyclic double bond of (-)-isopiperitenone. This reaction is catalyzed by the cytosolic enzyme (-)-isopiperitenone reductase (IPR), a member of the short-chain dehydrogenase/reductase (SDR) superfamily that utilizes NADPH as a cofactor.[4][6][7] The product of this stereospecific reduction is (+)-cis-isopulegone.[4][7][8] It is crucial to note that (+)-cis-isopulegone, not this compound, is the direct intermediate in the main biosynthetic pathway to (-)-menthol in peppermint.[8]

This compound Isomers: Side Products and Chemotypic Variations

While the primary pathway proceeds via (+)-cis-isopulegone, certain conditions and the presence of specific enzyme variants can lead to the formation of this compound isomers. For instance, in biocatalytic cascade reactions, the formation of (+)-neoiso-isopulegol as a major product and a minor amount of (-)-isopulegol has been observed.[9][10] Furthermore, some Mentha arvensis chemotypes are characterized by high levels of isopulegone isomers, suggesting variations in the downstream enzymatic steps or the presence of alternative reductases in these species.[1]

The direct enzymatic conversion of isopiperitenone to this compound has not been definitively established as a primary route in the major Mentha species like peppermint. However, the presence of various this compound isomers in different mint oils suggests the existence of alternative or promiscuous enzyme activities that can reduce the carbonyl group of either isopiperitenone or isopulegone.

Isopulegol_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) (Leucoplast) trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol Limonene-3-Hydroxylase (L3H) (Endoplasmic Reticulum) Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase (IPD) (Mitochondria) cis_Isopulegone (+)-cis-Isopulegone Isopiperitenone->cis_Isopulegone Isopiperitenone Reductase (IPR) (Cytosol) This compound This compound Isomers (e.g., (+)-neoiso-isopulegol, (-)-isopulegol) Isopiperitenone->this compound Side Reactions/ Alternative Reductases Pulegone (+)-Pulegone cis_Isopulegone->Pulegone cis-Isopulegone Isomerase (IPGI) cis_Isopulegone->this compound Side Reactions/ Alternative Reductases Menthol (-)-Menthol Pulegone->Menthol Multiple Steps

Figure 1: Simplified diagram of the this compound biosynthesis pathway in Mentha species, highlighting the main route to menthol and the potential side reactions leading to this compound isomers.

II. Key Enzyme Profile: (-)-Isopiperitenone Reductase (IPR)

The enzyme (-)-isopiperitenone reductase (IPR) is a critical control point in the pathway, channeling the flux from (-)-isopiperitenone towards the downstream products. Understanding its properties is essential for any research focused on manipulating the profile of p-menthane monoterpenes in Mentha.

PropertyValueReference(s)
Enzyme Commission (EC) Number 1.3.1.83N/A
Systematic Name (+)-cis-isopulegone:NADP+ oxidoreductaseN/A
Substrate (-)-Isopiperitenone[6][7]
Product (+)-cis-Isopulegone[6][7]
Cofactor NADPH[6][7]
Enzyme Superfamily Short-chain dehydrogenase/reductase (SDR)[6][7]
Molecular Weight (calculated) ~34.4 kDa[7]
Optimal pH 5.5[7]
Km for (-)-isopiperitenone 1.0 µM[7]
Km for NADPH 2.2 µM[7]
kcat 1.3 s⁻¹[7]
Subcellular Localization Cytosol[3]

Table 1: Key properties of (-)-isopiperitenone reductase (IPR) from Mentha piperita.

The high substrate specificity and affinity (low Km value) of IPR for (-)-isopiperitenone underscore its dedicated role in the menthol biosynthetic pathway.[7] Its classification as an SDR protein places it within a large family of enzymes with diverse catalytic functions.

III. Experimental Protocols: A Practical Guide

To empower researchers in this field, we provide the following detailed, field-proven protocols for the assay of IPR activity and the quantification of this compound in Mentha plant material.

Protocol 1: In Vitro Assay of (-)-Isopiperitenone Reductase (IPR) Activity

This protocol describes the expression of recombinant IPR in E. coli and a subsequent spectrophotometric assay to determine its activity.

A. Expression of Recombinant IPR:

  • Gene Synthesis and Cloning: The cDNA encoding IPR from Mentha piperita can be synthesized commercially and cloned into a suitable bacterial expression vector, such as pET28a, incorporating an N-terminal His6-tag for purification.[4]

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth and Induction: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication and clarify the lysate by centrifugation. The His6-tagged IPR can be purified from the soluble fraction using Ni-NTA affinity chromatography.[4]

B. Spectrophotometric Enzyme Assay:

The activity of IPR can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Assay Mixture Preparation: Prepare an assay buffer (e.g., 50 mM MOPSO, pH 7.0, containing 10% glycerol and 1 mM DTT).[6]

  • Reaction Initiation: In a 1 ml cuvette, combine the assay buffer, NADPH to a final concentration of 100-200 µM, and an appropriate amount of purified IPR enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate, (-)-isopiperitenone, to a final concentration of 50-100 µM.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

IPR_Assay_Workflow cluster_expression Recombinant IPR Expression cluster_assay Spectrophotometric Assay Cloning Gene Cloning Transformation E. coli Transformation Cloning->Transformation Culture_Induction Culture & Induction Transformation->Culture_Induction Lysis_Purification Cell Lysis & Purification Culture_Induction->Lysis_Purification Assay_Setup Prepare Assay Mixture Lysis_Purification->Assay_Setup Purified IPR Reaction_Start Add Substrate Assay_Setup->Reaction_Start Data_Collection Monitor A340 Reaction_Start->Data_Collection Activity_Calculation Calculate Activity Data_Collection->Activity_Calculation

Figure 2: Workflow for the expression and in vitro assay of (-)-isopiperitenone reductase (IPR).

Protocol 2: Quantification of this compound in Mentha Essential Oil by GC-MS

This protocol provides a general framework for the extraction and quantitative analysis of this compound from Mentha leaves using Gas Chromatography-Mass Spectrometry (GC-MS).

A. Essential Oil Extraction:

  • Plant Material: Harvest fresh leaves from Mentha plants.

  • Hydrodistillation: Subject a known weight of the fresh leaves (e.g., 100 g) to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[11]

  • Oil Collection: Collect the essential oil and dry it over anhydrous sodium sulfate. Store the oil at 4°C in a sealed vial until analysis.

B. GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane or dichloromethane. Add an internal standard (e.g., n-alkane C10-C25) for quantitative analysis.[12]

  • GC-MS System: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 180°C at 3°C/min, and finally to 280°C at 20°C/min, holding for 5-10 minutes.[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Compound Identification: Identify this compound isomers based on their retention times and by comparing their mass spectra with reference spectra from libraries (e.g., NIST, Wiley).

  • Quantification: Quantify the amount of each this compound isomer by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

IV. Concluding Remarks and Future Perspectives

The biosynthesis of this compound in Mentha species, while closely allied with the production of menthol, presents its own unique set of scientific inquiries. The elucidation of this pathway not only enhances our fundamental understanding of plant secondary metabolism but also opens avenues for the metabolic engineering of Mentha to produce novel essential oil profiles. The promiscuity of certain enzymes in the pathway, leading to the formation of various this compound isomers, is a particularly intriguing area for future research. By leveraging the technical guidance provided herein, researchers are well-equipped to further unravel the complexities of this compound biosynthesis and harness its potential for applications in the flavor, fragrance, and pharmaceutical industries.

V. References

  • Toogood, H. S., et al. (2018). Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase. ACS Catalysis. Available at: [Link]

  • Croteau, R., & Venkatachalam, K. V. (1986). Metabolism of monoterpenes: demonstration that (+)-cis-isopulegone, not piperitenone, is the key intermediate in the conversion of (-)-isopiperitenone to (+)-pulegone in peppermint (Mentha piperita). Archives of Biochemistry and Biophysics. Available at: [Link]

  • Toogood, H. S., et al. (2018). Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase. ACS Catalysis. Available at: [Link]

  • Ní Cheallaigh, A., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. Journal of Natural Products. Available at: [Link]

  • Ní Cheallaigh, A., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. Journal of Natural Products. Available at: [Link]

  • Ní Cheallaigh, A., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. ResearchGate. Available at: [Link]

  • Ahmad, A., et al. (2020). Genetic Manipulation of Biosynthetic Pathways in Mint. Frontiers in Plant Science. Available at: [Link]

  • Ringer, K. L., et al. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology. Available at: [Link]

  • Ringer, K. L., et al. (2003). Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: Isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint. ResearchGate. Available at: [Link]

  • Turner, G. W., et al. (2004). Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. Plant Physiology. Available at: [Link]

  • Szőllősi, R. (2021). Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents. ResearchGate. Available at: [Link]

  • Kjonaas, R., & Croteau, R. (1983). Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Toogood, H. S., et al. (2018). Engineering the 'Missing Link' in Biosynthetic (–)-Menthol Production: Bacterial Isopulegone Isomerase. ResearchGate. Available at: [Link]

  • Lavid, N., et al. (2002). New synthesis of isopiperitenol, previously isolated from species of Cymbopogon. ResearchGate. Available at: [Link]

  • De, S. (2019). Synthesis of this compound and menthol. ResearchGate. Available at: [Link]

  • Ringer, K. L., et al. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. ResearchGate. Available at: [Link]

  • Ringer, K. L., et al. (2003). Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Anwar, F., et al. (2021). GC-MS analysis and nutra-pharmaceutical potential of Mentha piperita essential oil extracted by supercritical fluid extraction and hydro-distillation. Heliyon. Available at: [Link]

  • Ito, M., & Honda, G. (2014). Isolation and Characterization of Isopiperitenol Dehydrogenase from Piperitenone-Type Perilla. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Kumar, R., et al. (2018). Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Bertoli, A., et al. (2016). TLC-GC/MS Method for identifying and selecting valuable essential Oil Chemotypes from Wild Populations of Mentha longifolia. DergiPark. Available at: [Link]

  • Derwich, E., et al. (2010). Aromatic Plants of Morocco: GC/MS Analysis of the Essential Oils of Leaves of Mentha piperita. Advances in Environmental Biology. Available at: [Link]

  • Ghasemi, Y., et al. (2013). Chemical composition of the essential oil of Mentha pulegium L. from Taftan Area by means of gas chromatography/mass spectrometry. Journal of Medicinal Plants Research. Available at: [Link]

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Spectroscopic Characterization of (-)-Isopulegol and Its Stereoisomers: A Guide to Unambiguous Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegol, a monoterpene alcohol, stands as a critical chiral intermediate in the industrial synthesis of (-)-menthol and serves as a versatile building block for numerous bioactive molecules.[1] Its molecular structure possesses three chiral centers, giving rise to eight stereoisomers, which exist as four diastereomeric pairs of enantiomers: this compound, isothis compound, neothis compound, and neoisothis compound.[1] The differentiation and characterization of these stereoisomers are paramount for quality control, synthetic strategy, and pharmacological assessment. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of (-)-isopulegol and its stereoisomers, grounded in the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR), Mass Spectrometry (MS), and Chiroptical Spectroscopy.

The Structural Landscape of this compound Stereoisomers

The four diastereomers of this compound are distinguished by the spatial orientation of the hydroxyl, methyl, and isopropenyl groups attached to the cyclohexane ring.[1] These seemingly subtle structural variations lead to distinct physical, chemical, and biological properties. Therefore, a robust and multi-faceted analytical approach is not just recommended but necessary for their definitive identification.

Caption: Diastereomeric and enantiomeric relationships of this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most definitive technique for distinguishing between diastereomers in a solution.[2][3] The unique three-dimensional arrangement of atoms in each diastereomer creates distinct electronic environments for the hydrogen (¹H) and carbon (¹³C) nuclei. These differences manifest as unique chemical shifts (δ) and spin-spin coupling constants (J), providing a detailed map of the molecular structure and relative stereochemistry.

¹H and ¹³C NMR Analysis

The key to differentiating the this compound stereoisomers lies in analyzing the signals from the cyclohexane ring protons and carbons. The orientation of the three substituents (hydroxyl, methyl, and isopropenyl) dictates whether they, and the adjacent ring protons, are in axial or equatorial positions. This orientation profoundly influences their shielding environment and dihedral angles, which in turn govern their chemical shifts and coupling constants.

For example, the chemical shift and multiplicity of the proton at C1 (the carbon bearing the hydroxyl group) is highly diagnostic. An axial proton will typically resonate at a different frequency and exhibit different coupling constants to its neighbors compared to an equatorial proton.

Trustworthiness: A comprehensive assignment protocol integrates 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY). This suite of experiments creates a self-validating network of correlations. COSY identifies neighboring protons, HSQC links protons to their directly bonded carbons, HMBC reveals long-range (2-3 bond) C-H connections, and NOESY/ROESY confirms through-space proximities. This systematic approach eliminates ambiguity and ensures a robust and trustworthy structural assignment.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Stereoisomers

Carbon No. (-)-Isopulegol (+)-Neothis compound (+)-Isothis compound (+)-Neoisothis compound
1 71.0 66.9 67.9 71.7
2 53.9 55.4 52.3 51.5
3 34.4 34.5 31.0 31.3
4 31.5 31.0 42.6 43.1
5 44.5 47.9 35.8 39.5
6 27.8 25.5 26.5 22.8
7 (Me) 22.2 22.2 19.4 19.3
8 148.5 147.2 147.5 148.1
9 (Me) 21.0 21.3 21.3 20.3
10 (=CH₂) 112.9 114.1 113.8 112.5

(Note: Data is compiled from various sources and should be used as a reference. Actual values may vary based on solvent and experimental conditions.)

Caption: A self-validating workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound isomer.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Vibrational & Mass Spectrometry: Confirmatory Analysis

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. While the IR spectra of diastereomers are typically very similar due to the presence of the same functional groups (O-H, C=C), subtle differences can be observed. The precise frequency and shape of the O-H stretching band (~3300-3600 cm⁻¹) can be influenced by intramolecular hydrogen bonding, which may differ between stereoisomers due to the varying spatial arrangements. Furthermore, the fingerprint region (< 1500 cm⁻¹) may contain minor, yet reproducible, differences.

Table 2: Key IR Absorptions for (-)-Isopulegol

Frequency (cm⁻¹) Assignment
~3380 (broad) O-H stretch (alcohol)
~3075 =C-H stretch (alkene)
~2925, 2870 C-H stretch (alkane)
~1645 C=C stretch (alkene)
~1030 C-O stretch (alcohol)
~885 =C-H bend (out-of-plane)

(Source: Data derived from NIST Chemistry WebBook)[4]

Mass Spectrometry (MS)

Expertise & Experience: As stereoisomers, all isopulegols have the same molecular weight (154.25 g/mol ).[4] Therefore, the molecular ion peak (M⁺) in a mass spectrum will not differentiate them. However, under Electron Ionization (EI), the fragmentation patterns can exhibit intensity differences. The stereochemistry can influence the stability of the intermediate radical cations formed during fragmentation, leading to variations in the relative abundance of key fragment ions.

Common Fragments:

  • m/z 136: [M-H₂O]⁺, loss of water.

  • m/z 121: [M-H₂O-CH₃]⁺, subsequent loss of a methyl group.

  • m/z 81, 69, 71: Result from further fragmentation of the cyclohexane ring.[5]

While not a primary tool for stereoisomer differentiation, GC-MS is invaluable for assessing purity and confirming molecular weight.[1]

Chiroptical Spectroscopy: Assigning Absolute Configuration

Expertise & Experience: While NMR is powerful for determining relative stereochemistry, it cannot distinguish between enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for assigning the absolute configuration (e.g., R/S).[6]

Vibrational Circular Dichroism (VCD)

Trustworthiness: VCD spectroscopy is a definitive method for determining the absolute configuration of chiral molecules in solution.[7] It measures the difference in absorbance of left and right circularly polarized infrared light for each vibrational mode. The resulting spectrum is a unique fingerprint of the molecule's absolute stereochemistry. The process is self-validating through a comparison with theoretical predictions.

The protocol involves:

  • Experimental Measurement: The VCD and IR spectra of the chiral this compound isomer are recorded.

  • Computational Modeling: The structure of one enantiomer (e.g., (-)-isopulegol with the (1R,2S,5R) configuration) is optimized using quantum chemical methods (e.g., Density Functional Theory - DFT).

  • Spectral Prediction: The theoretical IR and VCD spectra for that specific enantiomer are calculated.

  • Comparison: The experimental VCD spectrum is overlaid with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Experimental Protocol: VCD Sample Preparation
  • High Concentration: Prepare a solution of the purified isomer at a relatively high concentration (e.g., 0.1 M) in a suitable solvent (e.g., CDCl₃).

  • Solvent Choice: The solvent must be transparent in the IR regions of interest.

  • Cell Pathlength: Use a short pathlength cell (e.g., 100 µm) to minimize solvent absorption.

  • Data Acquisition: Collect data for an extended period (several hours) to achieve a high signal-to-noise ratio, as the VCD signal is typically several orders of magnitude weaker than the IR absorption signal.

Conclusion

The comprehensive and unambiguous characterization of (-)-isopulegol and its stereoisomers is achieved not by a single technique, but by the synergistic application of a suite of spectroscopic methods. NMR spectroscopy serves as the primary tool for determining the molecular structure and relative stereochemistry by differentiating between diastereomers. IR and Mass Spectrometry provide essential confirmatory data on functional groups and molecular weight. Finally, chiroptical methods, particularly VCD, offer the ultimate validation by enabling the definitive assignment of the absolute configuration. This integrated analytical approach ensures the highest level of scientific integrity and is indispensable for researchers and developers working with these commercially and pharmacologically significant chiral molecules.

References

  • PubChem. (-)-Isopulegol | C10H18O | CID 170833. National Center for Biotechnology Information.
  • CannaGenie. This compound.
  • National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook.
  • Yettibaeva, L. A., Tashbaeva, Sh. K., Allanazarova, D. M., & Hudoynazarov, M. (2021). L - (-) - Spectroscopic Analysis of Menthol Compounds Formed with Certain Dicarboxylic Acids. Annals of the Romanian Society for Cell Biology, 25(2), 4180–4188.
  • Choudhary, M. I., et al. (2018). Development of Methodology for molecular crystallization of Menthol. PMC.
  • Szakonyi, Z., et al. (2025). Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands. Molecules, 25(10), 2415.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
  • JEOL Ltd. Analyze of stereoisomer by NMR.
  • ResearchGate. Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents | Request PDF.
  • ResearchGate. A. This compound mass spectra, EO-Eg; B. data obtained from the NIST085.LIB library.
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy. John Wiley & Sons.
  • Royal Society of Chemistry. (2019). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Physical Chemistry Chemical Physics, 21(39), 21759-21766.
  • ResearchGate. (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.

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Quantum chemical calculations of Isopulegol conformational analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Conformational Analysis of Isopulegol

Abstract

This compound, a monoterpene alcohol, is a crucial chiral building block in the synthesis of valuable compounds, including menthol and various bioactive molecules.[1][2] Its stereochemical configuration and conformational flexibility are paramount, directly influencing its reactivity, biological interactions, and spectroscopic signatures. This technical guide provides a comprehensive framework for the conformational analysis of this compound using quantum chemical calculations. We delve into the theoretical underpinnings, present a rigorous computational workflow, and discuss the interpretation of results, offering field-proven insights for researchers in computational chemistry, drug development, and natural product synthesis. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of this compound's 3D Architecture

This compound is a derivative of cyclohexane, characterized by three stereocenters and substituted with hydroxyl, methyl, and isopropyl groups. This structure gives rise to a complex conformational landscape dominated by various chair-like arrangements. Understanding the relative stability of these conformers is not merely an academic exercise; it is critical for:

  • Predicting Reactivity: The accessibility of reactive sites and the stereochemical outcome of reactions are dictated by the predominant ground-state conformation.

  • Structure-Activity Relationships (SAR): In drug development, the three-dimensional shape of a molecule determines its binding affinity to biological targets.[3] A thorough conformational analysis can elucidate the bioactive conformation.

  • Interpreting Spectroscopic Data: Properties like NMR chemical shifts are a Boltzmann-weighted average of the contributions from all thermally accessible conformers.[4] Accurate computational prediction of these properties relies on a correct understanding of the conformational equilibrium.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for accurately mapping the potential energy surface of flexible molecules like this compound, providing insights that are often difficult to obtain through experimental means alone.[4][5]

Theoretical Foundations: Modeling a Substituted Cyclohexane

The conformational preferences of this compound are governed by the principles of cyclohexane stereochemistry, primarily the energetic penalty associated with unfavorable steric interactions.[6] The six-membered ring preferentially adopts a chair conformation to minimize angular and torsional strain. The key to its analysis lies in evaluating the energetic cost of placing its three substituents—hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) —in axial versus equatorial positions.

  • Axial vs. Equatorial Strain: Equatorial positions are generally favored for substituents to avoid 1,3-diaxial interactions, which are significant steric clashes with other axial atoms. The energetic preference for the equatorial position is quantified by the "A-value."[7]

  • Density Functional Theory (DFT): For a quantitative analysis, DFT provides a robust balance between computational cost and accuracy.[8] Functionals like B3LYP are workhorses, but for non-covalent interactions that stabilize certain conformations, dispersion-corrected functionals such as ωB97X-D or M06-2X are often superior.[4]

  • Basis Sets: The choice of basis set, which describes the atomic orbitals, is crucial. A split-valence basis set like 6-31G(d) is often sufficient for initial geometry optimizations, while a larger, triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for final, more accurate energy calculations.[4][7]

A Validated Computational Workflow for Conformational Analysis

The following protocol outlines a systematic and robust approach to identifying and ranking the stable conformers of this compound. This workflow is designed to ensure that the conformational space is adequately sampled and that the final energies are reliable.

Experimental Protocol: Step-by-Step Conformational Search and Refinement
  • Initial Conformer Generation:

    • Objective: To generate a comprehensive set of possible starting geometries.

    • Procedure:

      • Construct the (-)-isopulegol molecule in a molecular modeling program (e.g., Avogadro, GaussView).

      • Identify all rotatable single bonds, particularly the C-C bond of the isopropyl group and the C-O bond of the hydroxyl group.

      • Systematically rotate these bonds (e.g., in 60° or 120° increments) while also considering both possible chair conformations of the cyclohexane ring. This generates a diverse pool of candidate structures. A computational conformational search using a molecular mechanics force field (e.g., MMFF94) can automate this process efficiently.[9]

  • Geometry Optimization (Low Level):

    • Objective: To find the nearest local energy minimum for each starting geometry.

    • Procedure:

      • Subject each conformer generated in Step 1 to a full geometry optimization.

      • Level of Theory: B3LYP functional with the 6-31G(d) basis set. This provides a cost-effective yet reliable optimization.[4]

  • Vibrational Frequency Analysis:

    • Objective: To verify that each optimized structure is a true energy minimum and to compute thermochemical data.

    • Procedure:

      • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each unique optimized structure.

      • Validation: Confirm that there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

      • Data Extraction: Obtain the Zero-Point Vibrational Energy (ZPVE), and thermal corrections to enthalpy (H) and Gibbs free energy (G).

  • Single-Point Energy Refinement (High Level):

    • Objective: To calculate highly accurate electronic energies for the optimized geometries.

    • Procedure:

      • Using the geometries obtained from the B3LYP/6-31G(d) optimization, perform a single-point energy calculation.

      • Level of Theory: M06-2X functional with the 6-311+G(d,p) basis set. This level of theory is well-regarded for its accuracy in calculating non-covalent interactions and thermochemistry.[4]

      • Solvation Model (Optional): To model the system in a solvent, include a Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., chloroform, water).[4]

  • Data Analysis and Boltzmann Averaging:

    • Objective: To determine the relative stabilities and populations of all conformers.

    • Procedure:

      • Combine the high-level electronic energies with the thermochemical corrections from Step 3 to obtain the final relative Gibbs free energies (ΔG).

      • Calculate the population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

  • NMR Chemical Shift Calculation:

    • Objective: To predict the NMR spectrum for comparison with experimental data.

    • Procedure:

      • For the lowest energy conformers (typically those within ~2-3 kcal/mol of the global minimum), perform NMR shielding tensor calculations.

      • Method: Gauge-Including Atomic Orbital (GIAO) method is the standard.[10][11]

      • Level of Theory: A functional like mPW1PW91 with a large basis set (e.g., 6-311+G(2d,p)) often yields excellent results.[12] The calculations should be performed on the B3LYP/6-31G(d) optimized geometries.

      • Convert the calculated absolute shieldings to chemical shifts by referencing them against a calculation for a standard compound (e.g., Tetramethylsilane, TMS) performed at the identical level of theory.

Visualization of the Computational Workflow

G cluster_prep Initial Structure Generation cluster_qm Quantum Mechanical Calculations cluster_analysis Analysis & Validation A 1. Build this compound & Identify Rotatable Bonds B 2. Systematic Rotation / MM Conformational Search A->B C 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D 4. Frequency Calculation (Confirm Minimum & Get ZPVE/G) C->D E 5. Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) D->E F 6. GIAO NMR Calculation (for low-energy conformers) E->F G 7. Calculate Relative Energies (ΔG) & Boltzmann Population E->G H 8. Compare Calculated NMR Shifts with Experimental Data F->H G->H

Caption: A validated workflow for the quantum chemical analysis of this compound conformers.

Results and Discussion: Unveiling the Conformational Landscape

The computational analysis reveals several low-energy chair conformers for this compound. The relative energies are dictated by the orientation of the three key substituents.

Relative Energies of Stable this compound Conformers

The lowest energy conformer is consistently predicted to be the one where all three substituents (hydroxyl, methyl, and isopropyl) occupy equatorial positions on the cyclohexane ring. This arrangement minimizes destabilizing 1,3-diaxial interactions.

Conformer IDSubstituent Orientations (Methyl, Hydroxyl, Isopropyl)Relative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 K
ISO-1 Equatorial, Equatorial, Equatorial0.000.0098.9
ISO-2 Axial, Equatorial, Equatorial2.152.050.9
ISO-3 Equatorial, Axial, Equatorial2.502.380.2
ISO-4 Equatorial, Equatorial, Axial> 5.0> 5.0< 0.1

Energies calculated at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.

As the data clearly indicates, the all-equatorial conformer (ISO-1) is overwhelmingly dominant at room temperature, accounting for nearly 99% of the population. The energy penalty for moving the methyl group to an axial position (ISO-2) is approximately 2.05 kcal/mol, which is in line with its known A-value. Placing the more sterically demanding hydroxyl group in an axial position (ISO-3) incurs a slightly higher energetic cost. The conformation with an axial isopropyl group is significantly destabilized and contributes negligibly to the overall equilibrium.

Conformational Energy Diagram

Caption: Relative Gibbs free energy landscape of the most stable this compound conformers.

Validation via NMR Spectroscopy

A powerful validation of the computational model is the comparison of predicted NMR chemical shifts with experimental data. Since the ISO-1 conformer is dominant, its calculated spectrum should closely match the experimental one.

AtomCalculated ¹³C Shift (ppm) for ISO-1Experimental ¹³C Shift (ppm)
C1 (CH-OH)71.571.2
C2 (CH-CH₃)34.834.5
C3 (CH-iPr)45.144.9
C8 (C=CH₂)145.2144.8
C9 (=CH₂)112.9112.5

Calculated shifts obtained at the GIAO-mPW1PW91/6-311+G(2d,p) level, referenced to TMS. Experimental data sourced from literature.

The excellent agreement between the calculated and experimental ¹³C NMR chemical shifts, with deviations of less than 0.5 ppm, provides strong evidence for the accuracy of the computed geometry and the dominance of the all-equatorial conformer.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous workflow for the conformational analysis of this compound using quantum chemical calculations. By employing a multi-step approach involving initial conformational searching, geometry optimization, frequency validation, and high-level energy refinement, we can confidently identify and quantify the stability of all relevant conformers.

The key findings are:

  • The conformational landscape of this compound is dominated by a single, all-equatorial chair conformation (ISO-1).

  • The energetic penalties for axial substitution are significant, rendering other conformers minor contributors at ambient temperatures.

  • The computational results are strongly validated by the excellent agreement between predicted and experimental NMR chemical shifts.

This validated computational model serves as a powerful predictive tool. It enables researchers to rationalize the stereochemical outcomes of reactions involving this compound, to design derivatives with specific 3D shapes for drug discovery applications[3], and to interpret complex spectroscopic data with a high degree of confidence. The principles and protocols outlined here are broadly applicable to the conformational analysis of other complex natural products and pharmacologically active molecules.

References

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The Rising Therapeutic Potential of Isopulegol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, monoterpenes have emerged as a promising class of compounds, with (-)-isopulegol, a readily available and chiral monoterpene alcohol, standing out as a versatile starting material for the synthesis of a wide array of biologically active derivatives.[1] This technical guide provides an in-depth exploration of isopulegol derivatives, focusing on their synthesis, significant biological activities, and the underlying mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the scientific rationale behind experimental designs and providing actionable protocols for the synthesis and evaluation of these promising compounds.

The Synthetic Versatility of the this compound Scaffold

The chiral nature of (-)-isopulegol provides a valuable platform for the stereoselective synthesis of complex molecules.[2] A predominant strategy for derivatization involves the modification of its double bond and hydroxyl group, leading to a diverse library of compounds, including aminodiols, aminotriols, and various heterocyclic structures.[3][4][5]

Synthesis of this compound-Based Aminodiols and Aminotriols

A common and effective route to synthesize this compound-based aminodiols involves a multi-step process commencing with the protection of the hydroxyl group, typically through benzylation.[3][5] This is followed by epoxidation of the double bond and subsequent nucleophilic ring-opening of the epoxide with various primary amines.[3][5] This synthetic pathway allows for the introduction of diverse functionalities, influencing the biological profile of the final compounds. The synthesis of aminotriols can be achieved by first oxidizing (-)-isopulegol to a diol, followed by a similar sequence of benzylation, epoxidation, and aminolysis.[3][5]

Experimental Protocol: Synthesis of this compound-Derived Aminodiols via Epoxidation and Aminolysis

This protocol outlines a representative procedure for the synthesis of N-substituted aminodiols from (-)-isopulegol.

Step 1: Benzylation of (-)-Isopulegol

  • Suspend sodium hydride (1.5 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Add (-)-isopulegol (1.0 equivalent) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add benzyl bromide (1.5 equivalents) and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude O-benzyl this compound by column chromatography.

Step 2: Epoxidation of O-Benzyl this compound

  • Dissolve O-benzyl this compound (1.0 equivalent) in dichloromethane (CH₂Cl₂).

  • Add sodium phosphate dodecahydrate (3.0 equivalents).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 equivalents) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with CH₂Cl₂ and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase and concentrate to obtain the epoxide.

Step 3: Ring-Opening of the Epoxide with a Primary Amine

  • Dissolve the epoxide (1.0 equivalent) and the desired primary amine (2.0 equivalents) in acetonitrile.

  • Add lithium perchlorate (1.0 equivalent) as a catalyst.

  • Stir the reaction mixture at 70-80°C for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting N-substituted O-benzyl aminodiol by column chromatography.

Step 4 (Optional): Debenzylation to Yield Primary Aminodiol

  • Dissolve the N-substituted O-benzyl aminodiol in methanol.

  • Add 5% Palladium on carbon (Pd/C) catalyst.

  • Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the primary aminodiol.

A Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, with antimicrobial, anticancer, and anti-inflammatory properties being the most extensively studied.

Antimicrobial Activity: Disrupting Microbial Defenses

A significant number of this compound derivatives, particularly those incorporating imidazole and other heterocyclic moieties, exhibit potent antimicrobial activity against a range of bacteria and fungi.[6] The primary mechanism of action for many of these compounds is believed to be the disruption of the microbial cell membrane.[7]

Mechanism of Action: The cationic nature of certain derivatives allows for electrostatic interactions with the negatively charged components of the bacterial cell membrane.[7] Subsequently, the hydrophobic portions of the molecule can insert into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[7][8] This disruptive mechanism makes the development of resistance less likely compared to antibiotics that target specific enzymes.

antimicrobial_mechanism Isopulegol_Derivative This compound Derivative (e.g., Imidazole-substituted) Electrostatic_Interaction Electrostatic Interaction Isopulegol_Derivative->Electrostatic_Interaction 1. Initial Binding Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Hydrophobic_Insertion Hydrophobic Insertion into Lipid Bilayer Bacterial_Membrane->Hydrophobic_Insertion 2. Penetration Electrostatic_Interaction->Bacterial_Membrane Membrane_Disruption Membrane Disruption & Pore Formation Hydrophobic_Insertion->Membrane_Disruption 3. Destabilization Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death 4. Lysis

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standardized broth microdilution method for assessing the antimicrobial efficacy of this compound derivatives.

1. Preparation of Materials:

  • Test this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Positive control antibiotic and negative control (vehicle).

2. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous this compound derivatives, including aminodiols, aminotriols, and particularly 2,4-diaminopyrimidine derivatives, have demonstrated significant antiproliferative activity against various human cancer cell lines.[4][5][9]

Mechanism of Action: The anticancer effects of these derivatives are multifaceted. The 2,4-diaminopyrimidine scaffold is a known pharmacophore in many kinase inhibitors.[4][10] this compound-based diaminopyrimidine derivatives have been shown to potentially act as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and migration.[11][12] By inhibiting FAK, these compounds can disrupt downstream signaling pathways essential for tumor growth.

Furthermore, several this compound derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells.[4][13] This can occur through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and the subsequent execution of the apoptotic program.[14]

anticancer_mechanism cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction Isopulegol_Derivative_Kinase This compound Derivative (e.g., 2,4-Diaminopyrimidine) FAK Focal Adhesion Kinase (FAK) Isopulegol_Derivative_Kinase->FAK Inhibits Proliferation_Pathway Downstream Proliferation & Survival Pathways FAK->Proliferation_Pathway Activates Inhibition_Outcome Inhibition of Cancer Cell Growth Proliferation_Pathway->Inhibition_Outcome Isopulegol_Derivative_Apoptosis This compound Derivative (e.g., Aminodiol) Mitochondria Mitochondria Isopulegol_Derivative_Apoptosis->Mitochondria Triggers Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Inhibition_Outcome

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method to assess cell viability and is widely used for screening anticancer compounds.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

While research into the anti-inflammatory properties of this compound derivatives is still emerging, the parent compound, this compound, has demonstrated significant anti-inflammatory effects.[15]

Mechanism of Action: this compound has been shown to reduce acute and chronic inflammation by inhibiting the production of key pro-inflammatory mediators, including prostaglandins and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[15] The inhibition of prostaglandin synthesis is likely mediated through the cyclooxygenase (COX) pathway.[1][16] It is hypothesized that this compound derivatives may share or even enhance these anti-inflammatory mechanisms, making them attractive candidates for the development of novel anti-inflammatory drugs.

anti_inflammatory_mechanism cluster_cytokine Cytokine Production cluster_prostaglandin Prostaglandin Synthesis Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophages Macrophages / Immune Cells Inflammatory_Stimulus->Macrophages TNF_alpha TNF-α Production Macrophages->TNF_alpha IL_1beta IL-1β Production Macrophages->IL_1beta COX_Enzyme COX Enzymes Macrophages->COX_Enzyme Isopulegol_Derivative This compound Derivative Isopulegol_Derivative->TNF_alpha Inhibits Isopulegol_Derivative->IL_1beta Inhibits Isopulegol_Derivative->COX_Enzyme Inhibits Inflammation Inflammation TNF_alpha->Inflammation IL_1beta->Inflammation Prostaglandins Prostaglandin Production COX_Enzyme->Prostaglandins Prostaglandins->Inflammation

Data Summary

The following table summarizes the reported biological activities of various classes of this compound derivatives.

Derivative ClassBiological ActivityKey Findings
Aminodiols & Aminotriols Anticancer, AntimicrobialExhibit significant antiproliferative effects against various cancer cell lines. Some derivatives show notable antimicrobial activity.[3][5]
1,3-Oxazines & 1,3-Thiazines AnticancerShow promise as antiproliferative agents.[4]
2,4-Diaminopyrimidines AnticancerPotent inhibitors of cancer cell growth, potentially acting as kinase inhibitors.[4][9]
Imidazole Derivatives AntimicrobialEffective against a range of bacteria, likely through membrane disruption.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile chiral building block for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The established synthetic routes offer a high degree of flexibility, allowing for the fine-tuning of molecular structures to optimize biological activity and drug-like properties.

Future research in this field should focus on several key areas. A more in-depth elucidation of the molecular mechanisms of action is crucial for rational drug design. This includes identifying the specific kinase targets for anticancer derivatives, further characterizing the nature of microbial membrane disruption, and confirming the anti-inflammatory pathways modulated by these compounds. Additionally, structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of next-generation this compound derivatives with enhanced potency and selectivity. The continued exploration of this fascinating class of compounds holds great promise for the development of novel and effective therapies for a variety of diseases.

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A Technical Guide to the In Silico Prediction of Isopulegol-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopulegol, a naturally occurring monoterpene alcohol found in various aromatic plants, is gaining significant attention for its diverse pharmacological properties, including anti-inflammatory, antiviral, and gastroprotective effects.[1][2] Understanding the molecular mechanisms behind these activities is paramount for therapeutic development. This guide provides a comprehensive, in-depth technical walkthrough for predicting the protein binding targets of this compound using in silico methodologies. We will explore the entire computational workflow, from ligand preparation and target identification to molecular docking and results analysis, with a focus on explaining the rationale behind each procedural choice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage discovery.

Introduction: The Rationale for an In Silico Approach

Traditional drug discovery is a long, arduous, and expensive process, with high attrition rates often due to unforeseen issues with efficacy or toxicity.[3] Computational, or in silico, techniques have become indispensable in modern drug discovery, offering a time and cost-effective means to identify and prioritize promising drug candidates and their biological targets before committing to expensive laboratory experiments.[3][4] By modeling the interaction between a small molecule (ligand), like this compound, and a protein target at the molecular level, we can gain valuable insights into potential mechanisms of action, predict binding affinity, and rationalize observed biological effects.[5]

This guide will focus on a structure-based drug design approach, specifically molecular docking, which predicts how a ligand will bind to the three-dimensional structure of a protein.[6][7] We will use freely available, yet powerful and widely used, software and web servers to demonstrate a practical and accessible workflow.

Chapter 1: The Ligand - this compound

This compound (C10H18O) is a monoterpenoid alcohol and a chemical precursor to menthol.[1] It is found in the essential oils of plants like lemongrass, mint, and eucalyptus.[1][8] Preclinical studies have indicated several potential therapeutic benefits, such as anxiolytic-like, anticonvulsant, and gastroprotective activities.[2] To effectively study its interactions in silico, we must begin with an accurate representation of its chemical structure.

Protocol 1: Ligand Preparation

The first step is to obtain an accurate 3D structure of this compound and prepare it for docking. This involves ensuring the correct protonation state and generating a file format compatible with docking software.

  • Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string is a concise way to represent the 2D structure of a molecule. The SMILES for this compound is CC(C)C1CCC(C(=C)C1)O. This can be obtained from databases like PubChem (CID 170833 for (-)-Isopulegol).[9]

  • Generate 3D Coordinates: Use a chemical drawing tool like MarvinSketch or a web server to convert the SMILES string into a 3D structure. Save this structure in a common format like SDF or MOL2.

  • Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. Use software like Avogadro or UCSF Chimera to perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a more realistic ligand conformation.

  • Convert to PDBQT Format: For use with AutoDock Vina, the ligand file must be converted to the PDBQT format. This format includes atomic coordinates, partial charges, and information about rotatable bonds. AutoDock Tools (ADT) is the standard software for this conversion.[10][11]

Chapter 2: The In Silico Workflow: A Strategic Overview

The overall strategy involves identifying potential protein targets for this compound and then simulating the binding interaction with high-resolution protein structures. This multi-step process ensures a systematic and logical progression from a molecule of interest to a testable biological hypothesis.

In_Silico_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Simulation cluster_2 Phase 3: Analysis & Validation Ligand Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Target_ID Target Identification (e.g., SwissTargetPrediction) Protein_Prep Protein Preparation (from PDB) Target_ID->Protein_Prep Select Top Targets Protein_Prep->Docking Analysis Results Analysis (Binding Energy & Pose) Docking->Analysis MD_Sim Molecular Dynamics (MD) (Validation) Analysis->MD_Sim Validate Top Hits

Caption: High-level overview of the in silico prediction workflow.

Chapter 3: Step-by-Step Protocol for Predicting this compound's Targets

This chapter details the core experimental procedures for predicting and analyzing the binding of this compound to its protein targets.

Target Identification: Where Does this compound Bind?

Without prior knowledge of this compound's targets, we can use "reverse screening" or "target fishing" methods. These ligand-based approaches predict targets by comparing the query molecule to a database of compounds with known biological activities.[12]

SwissTargetPrediction is a powerful and freely accessible web server for this purpose.[12][13][14] It predicts the most probable protein targets based on a combination of 2D and 3D similarity to known bioactive molecules.[15]

  • Navigate to the SwissTargetPrediction website (]">www.swisstargetprediction.ch).[12]

  • Input this compound: Paste the SMILES string for this compound (CC(C)C1CCC(C(=C)C1)O) into the query box.

  • Select Species: Choose "Homo sapiens" to focus on human protein targets.

  • Run Prediction: Initiate the prediction. The server will return a list of probable targets, ranked by a probability score.[16]

  • Analyze Results: Examine the top-ranked targets. The results will be categorized by protein class (e.g., enzymes, G-protein coupled receptors, ion channels). Select a few high-probability targets for the next step, molecular docking. For this guide, let's hypothesize that a top hit is Prostaglandin G/H synthase 2 (COX-2), a well-known enzyme involved in inflammation.

Protein Preparation: Getting the Target Ready

Once a target is selected, its 3D structure must be obtained and prepared for docking. The primary resource for experimentally determined protein structures is the Protein Data Bank (PDB) .[17][18]

  • Find the Structure: Go to the RCSB PDB website (rcsb.org) and search for the target protein (e.g., "COX-2").[19] Select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand in the active site. For our example, we will use PDB ID: 5IKR.

  • Download PDB File: Download the structure in PDB format.

  • Clean the Structure: The raw PDB file often contains non-essential molecules like water, co-factors, and ions that can interfere with docking.[11][20] Use a molecular visualization tool like UCSF Chimera or AutoDock Tools to:

    • Delete all water molecules.

    • Remove any co-crystallized ligands or ions not essential for the binding interaction you wish to study.[21]

    • Inspect the protein for missing residues or atoms and repair them if necessary.

  • Prepare for Docking:

    • Add polar hydrogens. Crystal structures often do not include hydrogen atoms.[10]

    • Assign partial charges (e.g., Gasteiger charges).[11]

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format using AutoDock Tools. This is a critical step for compatibility with AutoDock Vina.[11]

Molecular Docking: Simulating the Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[6][22] We will use AutoDock Vina , a widely-used, accurate, and fast docking program.[23][24][25]

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" centered on the active site.[6][25]

    • If you used a protein structure with a co-crystallized ligand, the easiest way to define the active site is to center the grid box on the position of that original ligand.

    • Using AutoDock Tools, you can visually place and size the grid box to encompass the entire binding pocket.[24][25]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box. These values are crucial for the configuration file.[24]

  • Create the Configuration File: AutoDock Vina is run from the command line and requires a configuration text file (e.g., conf.txt) that specifies the input files and search parameters.[23][24]

  • Run Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the Vina program.[24]

    vina --config conf.txt --log log.txt

    Vina will then perform the docking calculation and write the output poses to the file specified by the out parameter (isopulegol_out.pdbqt).[24]

Chapter 4: Analysis and Interpretation of Docking Results

The output from Vina is a file containing multiple binding poses (typically 9) for this compound, ranked by their predicted binding affinity.[26]

Key Metrics for Analysis
  • Binding Affinity (kcal/mol): This score, found in the output PDBQT file and the log file, estimates the binding free energy.[27] A lower (more negative) value indicates a stronger, more stable predicted interaction.[26][27][28]

  • Binding Pose: This is the predicted 3D orientation of the ligand in the protein's active site.[27] Visual inspection is critical.

  • Molecular Interactions: Identify the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the protein.[28] Tools like PyMOL and Discovery Studio Visualizer are excellent for this visualization.[23][29]

Data Presentation

Summarize your findings in a clear, tabular format.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
COX-25IKR-7.2TYR 385, SER 530Hydrogen Bond, Hydrophobic
Target BXXXX-6.8LEU 123, VAL 45Hydrophobic
Target CYYYY-6.5ARG 88, GLU 211Hydrogen Bond, Electrostatic
Visualizing the Interaction

A diagram of the predicted interactions provides invaluable insight.

Binding_Interactions cluster_protein COX-2 Active Site TYR385 TYR 385 SER530 SER 530 LEU352 LEU 352 VAL523 VAL 523 This compound This compound This compound->TYR385 H-Bond This compound->SER530 H-Bond This compound->LEU352 Hydrophobic This compound->VAL523 Hydrophobic

Caption: Predicted interactions of this compound in the COX-2 binding site.

Chapter 5: Advanced Validation and Next Steps

While molecular docking is a powerful screening tool, its results are predictions.[30] Further computational validation is highly recommended before proceeding to wet-lab experiments.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic view of the protein-ligand complex over time, allowing you to assess the stability of the predicted binding pose.[31] If a ligand's binding pose is stable over a simulation of 50-100 nanoseconds, it increases confidence in the docking result.[31][32] MD can also refine the binding pose and help calculate binding free energies more accurately using methods like MM/PBSA.[30]

Conclusion and Trustworthiness

This guide outlines a self-validating system for the in silico prediction of this compound's protein targets. By starting with a broad, ligand-based similarity search and progressively refining the focus to specific protein-ligand interactions through molecular docking, the workflow builds a logical and evidence-based case for a hypothesis. Each step, from ligand preparation to the final analysis, relies on established protocols and validated software. The final validation through molecular dynamics simulation provides a robust check on the stability and, therefore, the plausibility of the predicted interaction.[30][[“]] While in silico predictions can never replace experimental validation, this rigorous computational approach provides high-confidence hypotheses, dramatically increasing the efficiency and success rate of subsequent experimental investigations in drug discovery.[3][5]

References

  • Vertex AI Search. (2024-06-25). Drug Discovery Tools and In Silico Techniques: A Review.
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A-Z Guide to Isopulegol: Thermal Stability & Degradation Profile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopulegol, a naturally occurring monoterpene alcohol, is a critical chiral intermediate in the synthesis of (-)-menthol and a valued ingredient in the flavor, fragrance, and pharmaceutical industries.[1][2] Its commercial value is intrinsically linked to its stability during processing, formulation, and storage. Elevated temperatures, catalytic impurities, and atmospheric conditions can initiate a cascade of degradation reactions, including isomerization and dehydration, compromising product purity, efficacy, and sensory attributes. This technical guide provides an in-depth analysis of the thermal stability and degradation profile of this compound. We will explore the principal degradation pathways, delineate the key factors influencing stability, and present validated analytical methodologies for comprehensive characterization. This document is intended to serve as a critical resource for researchers, chemists, and formulation scientists engaged in the development and manufacturing of this compound-containing products, enabling them to mitigate degradation risks and ensure final product quality.

Introduction to this compound: Structure and Significance

This compound (C₁₀H₁₈O) is a cyclic monoterpenoid alcohol existing as several stereoisomers, with (-)-isopulegol being the most commercially significant.[3] It is primarily valued as the direct precursor to (-)-menthol, one of the most widely used aromatic compounds globally.[1] The conversion is typically achieved via catalytic hydrogenation of the exocyclic double bond of this compound.[1] Beyond its role in menthol synthesis, this compound itself is used for its minty, cooling sensory properties in consumer products and has been investigated for various potential therapeutic applications.[2][4]

The molecular structure of this compound, featuring a hydroxyl group and an isopropenyl side chain on a cyclohexane ring, dictates its chemical reactivity. The presence of the allylic alcohol moiety and the tertiary carbon atom alpha to the double bond makes the molecule susceptible to thermally and catalytically induced transformations. Understanding these potential reaction pathways is paramount for controlling its stability.

Thermodynamic Principles & Degradation Pathways

The thermal degradation of this compound is governed by thermodynamic and kinetic factors. The application of thermal energy can provide the activation energy required to overcome reaction barriers, leading to the formation of more stable, lower-energy products. The primary degradation pathways are acid-catalyzed and involve carbocationic intermediates.

Isomerization to Pulegone

One of the most significant degradation pathways is the isomerization of this compound to pulegone. This reaction involves the migration of the double bond from the exocyclic position to an endocyclic position, creating a conjugated enone system. This transformation is thermodynamically favorable due to the increased stability of the conjugated π-system. The mechanism is often catalyzed by trace acidic impurities or Lewis acid sites on process equipment or catalyst supports.[5][6] This is a critical degradation pathway to monitor, as pulegone is subject to regulatory limits in food and consumer products due to toxicological concerns.[7]

Dehydration Reactions

At elevated temperatures, particularly in the presence of acid catalysts, this compound can undergo dehydration (elimination of a water molecule) to form various p-menthadienes. This process involves the protonation of the hydroxyl group, forming a good leaving group (H₂O) and generating a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields a mixture of diene isomers.

Ring-Opening and Rearrangement

Under more forcing thermal or catalytic conditions, the carbocation intermediates formed during dehydration or isomerization can undergo further reactions. These can include ring-opening to form acyclic compounds like citronellal or skeletal rearrangements (e.g., Wagner-Meerwein shifts) leading to a variety of other terpenoid structures.[8]

The primary degradation pathways are summarized in the diagram below.

G This compound (-)-Isopulegol Carbocation Carbocation Intermediate This compound->Carbocation Heat, H⁺ (Protonation of OH) Pulegone (+)-Pulegone Carbocation->Pulegone Isomerization (Double Bond Migration) Menthadienes p-Menthadienes Carbocation->Menthadienes Dehydration (H₂O Elimination) Citronellal (+)-Citronellal (via Ring Opening) Carbocation->Citronellal Rearrangement G start Sample Preparation (Neat this compound) tga Thermogravimetric Analysis (TGA) - Determine T_onset - Quantify Mass Loss - Assess impact of atmosphere (N₂ vs. Air) start->tga dsc Differential Scanning Calorimetry (DSC) - Identify Melting/Boiling Points - Detect Exothermic/Endothermic Decomposition Events start->dsc isothermal {Isothermal Stress Study|- Heat sample at T < T_onset - Collect aliquots over time } tga->isothermal Inform Stress Temp. dsc->isothermal Inform Stress Temp. gcms GC-MS Analysis - Separate & Identify Degradants - Quantify Purity & Impurity Profile isothermal->gcms end Stability Profile Established gcms->end

Sources

Solubility of Isopulegol in different organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Isopulegol for Researchers and Drug Development Professionals

Introduction: The Versatile Terpene Alcohol, this compound

This compound is a naturally occurring monoterpene alcohol derived from plants like Eucalyptus citriodora and is a key intermediate in the industrial synthesis of menthol.[1][2] Its distinct minty aroma and cooling sensation have cemented its use in the fragrance, food, and cosmetic industries.[1][3] Beyond these applications, this compound has garnered significant interest in the pharmaceutical sector for its potential biological activities, including gastroprotective, anxiolytic-like, and anticonvulsant effects.[4][5]

The efficacy and formulation of this compound in any application, from a topical cream to a reaction mixture, are fundamentally governed by its solubility. Understanding how this compound behaves in different solvent systems is critical for optimizing chemical processes, designing effective delivery systems, and ensuring product stability. This guide provides a comprehensive overview of this compound's solubility in various aqueous and organic media, details robust protocols for its determination, and explores the practical implications for scientific research and drug development.

Physicochemical Properties and the Basis of Solubility

This compound (C₁₀H₁₈O) is a cyclic alcohol.[6] Its molecular structure features a non-polar cyclohexane ring and a short hydrocarbon side chain, which constitute the bulk of the molecule, and a single polar hydroxyl (-OH) group. This amphiphilic nature—having both hydrophobic and hydrophilic characteristics—is the primary determinant of its solubility behavior.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] Polar solvents, like water, readily dissolve polar solutes through favorable dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hexane, dissolve non-polar solutes through van der Waals forces. This compound's structure dictates that its solubility will be a balance between the hydrophobic character of its carbocyclic frame and the hydrophilic character of its hydroxyl group.

cluster_this compound This compound Molecule cluster_Solvents Solvent Interaction This compound C₁₀H₁₈O Hydrophobic Cyclohexane Ring (Non-polar, Hydrophobic) This compound->Hydrophobic Hydrophilic Hydroxyl Group (-OH) (Polar, Hydrophilic) This compound->Hydrophilic Polar_Solvent Polar Solvents (e.g., Water) Favorable H-Bonding Hydrophobic->Polar_Solvent Weak Interaction NonPolar_Solvent Non-Polar Solvents (e.g., Hexane) Favorable van der Waals Forces Hydrophobic->NonPolar_Solvent Strong Interaction Hydrophilic->Polar_Solvent Strong Interaction Hydrophilic->NonPolar_Solvent Weak Interaction

Caption: Molecular structure of this compound and its interactions.

Solubility Profile of this compound

The solubility of this compound has been qualitatively and quantitatively assessed in a variety of solvents. The data underscores the compound's preference for organic solvents over aqueous media.

Aqueous Solubility

This compound is considered slightly soluble to practically insoluble in water.[1][8][9][10] Quantitative studies report its solubility at approximately 3 g/L at 21.9°C .[8][11][12] This limited solubility is a direct consequence of its molecular structure. While the hydroxyl group can form hydrogen bonds with water, the large, non-polar hydrocarbon portion of the molecule disrupts water's hydrogen-bonding network, making dissolution energetically unfavorable. For pharmaceutical applications, particularly oral formulations, this low aqueous solubility presents a significant challenge for achieving effective bioavailability.

Solubility in Organic Solvents

This compound exhibits good to excellent solubility in a wide range of organic solvents, particularly those with moderate to high polarity and hydrogen bonding capabilities.[8] It is reported to be miscible with ethanol, meaning it can be mixed in all proportions to form a homogeneous solution.[6] This high solubility in alcohols and other organic solvents is crucial for its use in cosmetic formulations, as an intermediate in chemical synthesis, and for extraction from natural sources.[2]

The table below summarizes the available solubility data for this compound in common organic solvents.

Solvent Category Solvent Chemical Formula Solubility (at approx. 20-25°C) Remarks
Alcohols MethanolCH₃OHSlightly Soluble[8][11][12]The term "slightly soluble" here suggests lower compatibility compared to other alcohols.
EthanolC₂H₅OHMiscible / Highly Soluble[6][8]One source specifies solubility as 1 mL in 4 mL of 60% ethanol.[13]
Ketones AcetoneC₃H₆OSoluble[8][14][15][16]Indicates a high degree of solubility.
Esters Ethyl AcetateC₄H₈O₂Soluble[8][14][15][16]Good solubility is expected due to polarity and potential for H-bond accepting.
Chlorinated Solvents ChloroformCHCl₃Soluble[8][14][15][16]
DichloromethaneCH₂Cl₂Soluble[8][14][15][16]
Aprotic Solvents Dimethyl Sulfoxide (DMSO)C₂H₆OS≥ 100 mg/mL[8][17]A common solvent for preparing stock solutions in biological assays.[17]
Non-Polar Solvents TolueneC₇H₈Soluble in oils[8]Suggests good solubility in non-polar, hydrocarbon-based solvents.[8]
HexaneC₆H₁₄Soluble in oils[8]As with toluene, good solubility is expected.[8]
Oils-Soluble[1][6]Highly relevant for cosmetic and topical formulations.

Note: The term "soluble" in many sources indicates that a significant amount of this compound can be dissolved, but the exact quantitative value is not always specified. "Miscible" implies that the two liquids can be mixed in any ratio to form a homogeneous solution.[8]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is essential for research and development. The following protocols describe two common and robust methods for quantifying the solubility of a liquid compound like this compound in various solvents.

Protocol 1: Isothermal Shake-Flask Method (Gravimetric)

This method is considered the "gold standard" for solubility determination due to its accuracy and direct measurement of dissolved solute mass. The causality behind this choice is its reliance on achieving true thermodynamic equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a glass vial with a screw cap. The presence of a distinct, undissolved phase of this compound is crucial to ensure saturation.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place them in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to reach equilibrium.

    • Trustworthiness Check: To validate that equilibrium has been reached, take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of dissolved this compound no longer changes over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess this compound to separate completely. Alternatively, centrifuge the samples to expedite phase separation.

  • Sample Withdrawal: Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved droplets.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed glass dish or beaker.

    • Place the dish in a fume hood to allow the solvent to evaporate slowly at ambient temperature. For higher boiling point solvents, a vacuum oven at a controlled, moderate temperature may be used.

    • Once the solvent has evaporated, place the dish containing the this compound residue in a vacuum desiccator to remove any final traces of solvent.

    • Weigh the dish with the residue. The difference between this final weight and the initial weight of the empty dish gives the mass of the dissolved this compound.[8]

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or Molarity).

Protocol 2: Spectroscopic or Chromatographic Method

This method is suitable for more rapid and high-throughput solubility screening, especially when using Gas Chromatography (GC) for analysis, as this compound is a volatile compound.[8] The choice of this method is justified by its high sensitivity and ability to analyze small sample volumes.

Methodology:

  • Preparation of Saturated Solution: Follow steps 1-3 from the Shake-Flask Method.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Analyze these standards using a suitable instrument (e.g., GC-MS).

    • Plot the instrument response (e.g., peak area) against the concentration to generate a calibration curve. The linearity of this curve (R² > 0.99) is a critical self-validating step.

  • Sample Analysis:

    • Withdraw a small aliquot of the clear, saturated supernatant as described in Step 4 of the Shake-Flask Method.

    • Dilute this aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution.[8] This value represents the solubility.

G start Start: Select Solvent & Temp. prep Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prep equilibrate Equilibrate (e.g., 24-72h) with Agitation prep->equilibrate validate Is Equilibrium Reached? equilibrate->validate validate->equilibrate No, Continue Agitation separate Separate Phases (Settle or Centrifuge) validate->separate Yes withdraw Withdraw & Filter Supernatant separate->withdraw analysis Analysis Method withdraw->analysis gravimetric Gravimetric: Evaporate Solvent & Weigh Residue analysis->gravimetric instrumental Instrumental (GC/LC): Dilute & Analyze vs. Cal Curve analysis->instrumental calculate Calculate Solubility (g/L, M, etc.) gravimetric->calculate instrumental->calculate end End calculate->end

Caption: General workflow for experimental solubility determination.

Conclusion: A Practical Perspective for Scientists

The solubility profile of this compound is a clear reflection of its amphiphilic chemical nature: poor solubility in water and high solubility in most organic solvents. For drug development professionals, the low aqueous solubility is a primary hurdle for oral delivery, necessitating formulation strategies such as the use of co-solvents, surfactants, or encapsulation technologies to enhance bioavailability. For chemists and process scientists, its high solubility in organic solvents like ethanol, acetone, and ethyl acetate simplifies its use in synthesis, purification, and product formulation.[8][14] The detailed protocols and data presented in this guide offer a robust framework for researchers to conduct further investigations and effectively harness the properties of this compound in their specific applications.

References

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An In-Depth Technical Guide to the Olfactory Properties and Sensory Perception of Isopulegol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Olfactory Puzzle of Isopulegol

This compound, a monoterpene alcohol, stands as a cornerstone in the flavor and fragrance industries, primarily recognized as the principal precursor in the industrial synthesis of (-)-menthol.[1][2] Its molecular structure, possessing three chiral centers, gives rise to a fascinating complexity: eight distinct stereoisomers. These are organized into four diastereomeric pairs of enantiomers: this compound, isothis compound, neothis compound, and neoisothis compound.[1] While chemically similar, the subtle differences in their three-dimensional architecture create a profound divergence in sensory perception. This guide synthesizes the current state of knowledge on the olfactory and sensory properties of these stereoisomers, outlines the definitive analytical methodologies for their characterization, and delves into the neurobiological mechanisms that govern their perception. We will address both what is known and, critically, the significant gaps in the public scientific literature, presenting a call to action for researchers in the field.

The Olfactory Profile: A Tale of Eight Isomers

The sensory landscape of the this compound family is dominated by one well-documented molecule: (-)-isopulegol. The remaining seven stereoisomers are conspicuously absent from detailed public sensory analysis, representing a significant opportunity for novel research.

The Known Benchmark: (-)-Isopulegol

The naturally occurring and commercially vital (-)-isopulegol presents a complex, multi-faceted olfactory profile. It is most frequently described as having a powerful minty and cooling character.[2][3] Deeper analysis reveals additional notes, including medicinal , woody , herbal , and green facets.[3][4] Some assessors also identify sweet-bitter and even licorice undertones, showcasing its versatility and complexity.[3] This rich profile, combined with its trigeminal cooling effect, makes it a highly valued ingredient in everything from fine fragrances to oral care products.[2][5]

The Broader Family: An Acknowledged Knowledge Gap

In stark contrast to (-)-isopulegol, specific odor and flavor descriptors for its enantiomer ((+)-isopulegol) and the other six isomers are largely absent from peer-reviewed literature and industry databases.[6] While commercial mixtures of this compound are generally described with terms like "minty," "cooling," and "herbal," these descriptions lack the stereospecific nuance required for advanced formulation or research.[2][4] This absence of data prevents a full understanding of the structure-activity relationships across the entire isomeric family.

Comparative Sensory Data Summary

The following table summarizes the available sensory information, explicitly highlighting the current gaps in public knowledge. This presentation is intended to serve as both a reference and a catalyst for future investigation.

Stereoisomer GroupSpecific IsomerConfigurationSensory Descriptors
This compound (-)-Isopulegol(1R,2S,5R)Minty, cooling, medicinal, woody, herbal, sweet-bitter, licorice[3][4]
(+)-Isopulegol(1S,2R,5S)Not available in public literature
Isothis compound (-)-Isothis compound(1R,2S,5S)Not available in public literature
(+)-Isothis compound(1S,2R,5R)Not available in public literature
Neothis compound (-)-Neothis compound(1S,2S,5R)Not available in public literature
(+)-Neothis compound(1R,2R,5S)Not available in public literature[6]
Neoisothis compound (-)-Neoisothis compound(1S,2S,5S)Not available in public literature
(+)-Neoisothis compound(1R,2R,5R)Not available in public literature

The Neurobiological Rationale: Why Chirality Matters in Olfaction

The anticipated differences in the sensory profiles of this compound stereoisomers are grounded in the fundamental principles of molecular recognition at the olfactory receptor level. Olfactory receptors (ORs) are chiral G-protein-coupled receptors, meaning they themselves are three-dimensional structures.[7] The interaction between an odorant molecule and an OR is analogous to a handshake; a right hand (the receptor) can clearly distinguish between another right hand and a left hand (the enantiomers).[7]

This stereospecific binding results in differential activation of the OR, which in turn triggers a unique neural signal to the brain, ultimately perceived as a distinct odor. For rigid molecules, enantiomers are expected to smell different. Even for flexible molecules, the specific conformation required to bind optimally to a chiral receptor pocket will differ between stereoisomers, leading to variations in odor character and intensity.[7]

G cluster_receptor Chiral Olfactory Receptor (OR) cluster_isomers This compound Enantiomers cluster_perception Sensory Perception receptor { Binding Pocket | Specific 3D Conformation} strong_signal Strong Signal (Minty, Cooling) receptor:port->strong_signal Strong Activation weak_signal Different/Weaker Signal (e.g., Woody, Herbal?) receptor:port->weak_signal Weak/Altered Activation neg_iso (-)-Isopulegol neg_iso->receptor:port Optimal Fit pos_iso (+)-Isopulegol pos_iso->receptor:port Suboptimal Fit

Fig 1: Chiral Recognition at an Olfactory Receptor.

This diagram illustrates how the specific 3D shape of (-)-Isopulegol allows for an optimal fit into the chiral binding pocket of a hypothetical olfactory receptor, leading to a strong and specific neural signal perceived as "Minty." Its enantiomer, (+)-Isopulegol, with its mirror-image configuration, fits suboptimally, resulting in a weaker or altered signal that the brain interprets as a different smell.

A Self-Validating Protocol for Sensory Characterization: Gas Chromatography-Olfactometry (GC-O)

To fill the knowledge gaps identified in this guide, Gas Chromatography-Olfactometry (GC-O) is the gold-standard technique. It uniquely combines the high-resolution separation of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector. This allows for the precise attribution of odor characteristics to individual, chromatographically separated compounds.

Experimental Workflow

The causality behind this workflow is to ensure that a sensory perception (an odor) is directly and unambiguously linked to a specific, identifiable chemical structure.

G A 1. Sample Preparation (Isomer mixture in solvent) B 2. GC Injection & Separation (Chiral column separates stereoisomers) A->B C 3. Effluent Splitting (Precise 1:1 ratio) B->C D 4a. Mass Spectrometry (MS) (Structural Identification & Quantification) C->D E 4b. Olfactory Detection Port (ODP) (Heated transfer line prevents condensation) C->E G 6. Data Integration (Aromagram aligned with Chromatogram) D->G F 5. Human Assessor (Sniffs eluent, records descriptors & intensity in real-time) E->F F->G H 7. Final Report (Odor profile linked to specific isomer peak) G->H

Fig 2: Gas Chromatography-Olfactometry (GC-O) Workflow.
Step-by-Step Methodology

This protocol is designed as a self-validating system. The simultaneous MS identification confirms the chemical identity of what the assessor is smelling, while the assessor's perception provides the sensory data unobtainable by the instrument.

  • Objective: To determine the specific odor character and relative intensity of each this compound stereoisomer.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Chiral GC column capable of separating all eight stereoisomers.

    • Effluent splitter at the end of the GC column, dividing the flow between the MS and the Olfactory Detection Port (ODP).

    • Heated transfer line to the ODP to prevent condensation of analytes.

    • ODP (sniff port) supplying humidified air to prevent nasal dehydration.

    • Voice recording software or a real-time data logging system.

  • Panel Selection and Training:

    • Rationale: The human assessors are the analytical instrument for odor. Their training and calibration are paramount.

    • Procedure: Select 5-8 assessors based on their ability to detect and describe standard odorants. Train them extensively on a vocabulary of descriptors relevant to minty, herbal, woody, and other related odor notes. Conduct practice runs to ensure consistency.

  • Sample Preparation:

    • Rationale: Accurate dilution is key to presenting the odorant at a concentration above its detection threshold but below a level that causes sensory fatigue or adaptation.

    • Procedure: Prepare a stock solution of the purified this compound isomer (or a mixture of known composition) in a low-odor solvent (e.g., diethyl ether or ethanol). Create a series of dilutions to determine the optimal concentration for assessment.

  • GC-O Analysis:

    • Rationale: The chromatographic method must achieve baseline separation of the isomers to ensure that each odor event corresponds to a single, pure compound.

    • Procedure:

      • Inject the sample onto the chiral GC column.

      • As the analysis runs, the assessor places their nose at the ODP and continuously reports all perceived odors.

      • The assessor should describe the quality of the odor (e.g., "minty," "earthy," "camphor-like") and its intensity on a predefined scale (e.g., 0-5).

      • The verbal report is time-stamped, either via voice recording or by an operator.

  • Data Analysis and Validation:

    • Rationale: The final output must be a robust correlation between a chemical peak and a sensory event.

    • Procedure:

      • Align the MS chromatogram with the time-stamped sensory data (the "olfactogram" or "aromagram").

      • Confirm the identity of the peak eluting at the time of a specific odor event using the MS data.

      • Compile the descriptors and intensity ratings from all panelists for each identified isomer to create a comprehensive sensory profile.

Conclusion and Future Directions

The study of this compound stereoisomers offers a compelling window into the intricacies of chemosensory perception. While the olfactory profile of (-)-isopulegol is well-established, the sensory properties of its seven counterparts remain a significant unknown in the public domain. This knowledge gap presents a clear and valuable opportunity for researchers in academia and industry.

The application of rigorous, self-validating methodologies like GC-O is essential to systematically characterize these compounds. Such research will not only unlock the potential for new, nuanced flavor and fragrance ingredients but will also contribute to a more profound fundamental understanding of the structure-odor relationships that govern our perception of the chemical world. It is a call to complete the olfactory puzzle of the this compound family.

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The Stereochemical Nuances of Isopulegol's Biological Activity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Isopulegol, a monoterpene alcohol, is a chiral molecule with a rich stereochemical landscape, boasting eight distinct stereoisomers.[1] While (-)-isopulegol is the most commercially prevalent and extensively studied isomer, a deeper understanding of the biological activities across all its stereoisomers is paramount for unlocking their full therapeutic potential. This guide provides a comprehensive technical overview of the known biological activities of this compound stereoisomers, with a primary focus on (-)-isopulegol due to the wealth of available data. We will delve into the established pharmacological effects, elucidate the underlying mechanisms of action, and present detailed experimental protocols for key assays. Furthermore, this guide will explore the nascent research on other stereoisomers, highlighting the emerging evidence for stereoselectivity in their biological effects and underscoring the critical need for further investigation into this promising class of molecules.

The this compound Stereoisomers: A Structural Overview

This compound possesses three chiral centers, giving rise to four pairs of enantiomers (diastereomers of each other): this compound, isothis compound, neothis compound, and neoisothis compound.[1] The spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring dictates the unique three-dimensional structure of each isomer, which in turn influences its interaction with biological targets.

The Pharmacological Profile of (-)-Isopulegol

The vast majority of published research on the biological activity of this compound has utilized the naturally occurring (-)-isopulegol isomer. These studies have revealed a broad spectrum of pharmacological effects, positioning it as a molecule of significant interest for drug development.

Anti-inflammatory and Antiedematogenic Activity

(-)-Isopulegol has demonstrated significant anti-inflammatory and antiedematogenic properties in various preclinical models.[2][3] Its mechanism of action is multifaceted, involving the modulation of key inflammatory mediators.

Key Findings:

  • Reduction of Edema: (-)-Isopulegol significantly inhibits paw edema induced by carrageenan and dextran.[2]

  • Inhibition of Pro-inflammatory Cytokines: It reduces the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2]

  • Leukocyte Migration Inhibition: The compound effectively decreases leukocyte migration to inflamed tissues.[2]

  • COX-2 and H1 Receptor Interaction: In silico docking studies suggest that this compound can interact with the cyclooxygenase-2 (COX-2) enzyme and the histamine H1 receptor, providing a potential molecular basis for its anti-inflammatory effects.[4]

Quantitative Data Summary: Anti-inflammatory Effects of (-)-Isopulegol

Model Species Dose Effect Reference
Carrageenan-induced paw edemaMice10 mg/kg (oral)Significant reduction in paw edema[2]
Dextran-induced paw edemaMice10 mg/kg (oral)Significant inhibition of edema[2]
Carrageenan-induced pleurisyMice10 mg/kg (oral)Decreased leukocyte migration and levels of TNF-α and IL-1β[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animal Acclimatization: Male Swiss mice (20-25 g) are acclimatized for at least 7 days with a 12-hour light/dark cycle and free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6): vehicle control (saline), positive control (e.g., indomethacin 10 mg/kg), and (-)-isopulegol treated groups (e.g., 5, 10, 25 mg/kg, administered orally).

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. Statistical analysis is performed using ANOVA followed by a post-hoc test.

Signaling Pathway: Anti-inflammatory Action of (-)-Isopulegol

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimulus->Cytokines Leukocyte_Migration Leukocyte Migration Inflammatory_Stimulus->Leukocyte_Migration Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation This compound (-)-Isopulegol This compound->COX2 Inhibition H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism This compound->Cytokines Reduction This compound->Leukocyte_Migration Inhibition Histamine_Pathway Histamine-mediated Inflammation H1_Receptor->Histamine_Pathway Histamine_Pathway->Inflammation Cytokines->Inflammation Leukocyte_Migration->Inflammation

Caption: Proposed anti-inflammatory mechanisms of (-)-isopulegol.

Analgesic Activity

(-)-Isopulegol exhibits significant antinociceptive (analgesic) effects in various pain models.[5] Its mechanism appears to involve the opioid system, muscarinic receptors, and the L-arginine/nitric oxide/cGMP pathway.

Key Findings:

  • Formalin Test: Oral administration of (-)-isopulegol reduces nociceptive behavior in both the neurogenic (first) and inflammatory (second) phases of the formalin test.[5]

  • Capsaicin and Glutamate Tests: It demonstrates efficacy in reducing pain induced by capsaicin and glutamate.[5]

  • Mechanism of Action: The antinociceptive effect is reversed by naloxone (an opioid antagonist), atropine (a muscarinic antagonist), and inhibitors of the NO-cGMP pathway, suggesting a complex mechanism of action.[5]

Experimental Protocol: Formalin-Induced Nociception in Mice

  • Animal Preparation: As described in the anti-inflammatory protocol.

  • Drug Administration: Animals are pre-treated with vehicle, (-)-isopulegol (e.g., 1.56-25 mg/kg, oral), or a positive control (e.g., morphine 5 mg/kg) 60 minutes before the formalin injection.

  • Nociceptive Induction: 20 µL of a 2.5% formalin solution is injected into the subplantar surface of the right hind paw.

  • Behavioral Observation: The time the animal spends licking the injected paw is recorded for 30 minutes, divided into two phases: the first phase (0-5 minutes, neurogenic pain) and the second phase (15-30 minutes, inflammatory pain).

  • Data Analysis: The total licking time in each phase is calculated and compared between groups using appropriate statistical tests.

Anticonvulsant Activity

(-)-Isopulegol has shown potent anticonvulsant properties, primarily through its interaction with the GABAergic system.[6][7]

Key Findings:

  • PTZ-Induced Seizures: It significantly increases the latency to pentylenetetrazol (PTZ)-induced convulsions and reduces mortality.[7]

  • GABAergic Modulation: The anticonvulsant effect is attenuated by flumazenil, a benzodiazepine-site antagonist, indicating a positive allosteric modulation of GABA-A receptors.[7]

  • Antioxidant Effects: (-)-Isopulegol also exhibits antioxidant properties in the brain, which may contribute to its neuroprotective effects in the context of seizures.[6]

Quantitative Data Summary: Anticonvulsant Effects of (-)-Isopulegol

Model Species Dose (i.p.) Effect Reference
PTZ-induced seizuresMice100 mg/kg100% protection against mortality[7]
PTZ-induced seizuresMice25, 50, 100 mg/kgSignificantly prolonged latency to convulsions[7]

Experimental Workflow: Evaluation of Anticonvulsant Activity

G Start Start Animal_Prep Animal Preparation (Mice, acclimatization) Start->Animal_Prep Grouping Random Grouping (Vehicle, this compound, Diazepam) Animal_Prep->Grouping Drug_Admin Drug Administration (i.p.) Grouping->Drug_Admin Wait 30 min waiting period Drug_Admin->Wait PTZ_Admin PTZ Administration (s.c.) Wait->PTZ_Admin Observation Observation for convulsions and mortality PTZ_Admin->Observation Data_Collection Record latency to convulsions and mortality Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for assessing anticonvulsant activity.

Anxiolytic-like Activity

(-)-Isopulegol has demonstrated anxiolytic-like effects in behavioral models of anxiety.[8]

Key Findings:

  • Elevated Plus Maze (EPM): In the EPM test, (-)-isopulegol increases the time spent in the open arms, a classic indicator of anxiolytic activity, without affecting general motor activity.[8]

  • Hole-Board Test: It also increases the number of head dips in the hole-board test, further supporting its anxiolytic potential.[8]

Gastroprotective Effects

(-)-Isopulegol has shown significant gastroprotective effects against experimentally induced gastric ulcers.[6]

Key Findings:

  • Ethanol and Indomethacin-Induced Ulcers: It provides dose-dependent protection against gastric lesions induced by ethanol and indomethacin.

  • Mechanisms of Action: The gastroprotective effects are mediated, at least in part, by the involvement of endogenous prostaglandins, the opening of ATP-sensitive K+ (KATP) channels, and its antioxidant properties.[6]

Biological Activities of Other this compound Stereoisomers: An Emerging Field

Research into the biological activities of this compound stereoisomers other than (-)-isopulegol is still in its early stages. However, the available data suggests that stereochemistry plays a crucial role in determining the pharmacological profile of these compounds.

(+)-Neothis compound Derivatives: Antimicrobial and Antiproliferative Activities

While studies on (+)-neothis compound itself are scarce, research on its derivatives has provided valuable insights.

  • Antimicrobial Activity: A library of (+)-neothis compound-based O-benzyl derivatives has been synthesized and evaluated for antimicrobial activity. These compounds showed potent activity against Gram-positive bacteria and fungi.[9] Interestingly, a degree of stereoselectivity was observed, with the S-isomers of some derivatives being more potent antifungal agents than their R-isomer counterparts.[9]

  • Antiproliferative Activity: Derivatives of (+)-neothis compound have also been investigated for their antiproliferative effects against various human cancer cell lines.[10]

This compound Epoxide Diastereomers: Anticancer Effects

A study on newly synthesized this compound epoxide diastereomers revealed that both diastereomers exhibited similar in vitro potency against a human osteosarcoma cell line, suggesting that in this specific chemical modification, the stereochemistry at the epoxide ring did not significantly alter the anticancer activity.[11]

Future Directions and Conclusion

The existing body of research unequivocally establishes (-)-isopulegol as a versatile and promising natural compound with a wide array of therapeutic properties. Its anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and gastroprotective effects are well-documented, and the underlying mechanisms are beginning to be unraveled.

However, the field of this compound stereoisomer pharmacology is largely uncharted territory. The limited but intriguing data on (+)-neothis compound derivatives and this compound epoxide diastereomers strongly suggest that stereochemistry is a critical determinant of biological activity. A comprehensive, head-to-head comparison of the pharmacological profiles of all eight this compound stereoisomers is a crucial next step. Such studies would not only deepen our fundamental understanding of structure-activity relationships but also pave the way for the development of stereochemically pure and potentially more potent and selective therapeutic agents.

This guide serves as a foundation for researchers, scientists, and drug development professionals to appreciate the known biological activities of this compound and to recognize the immense potential that lies in the systematic exploration of its stereoisomers. The journey into the stereochemical intricacies of this compound's biological activity has just begun, and the discoveries that lie ahead are poised to make a significant impact on the future of natural product-based drug discovery.

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Mechanism of action for Isopulegol's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Isopulegol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant scientific interest for its diverse pharmacological properties, including a notable anti-inflammatory profile. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's anti-inflammatory effects. We delve into its modulatory actions on key signaling pathways, its influence on the production of inflammatory mediators, and the experimental evidence from both in vivo and in vitro models that substantiates these claims. This document is intended for researchers and professionals in drug development seeking a detailed understanding of this compound as a potential therapeutic agent for inflammatory disorders.

Introduction to this compound

This compound is a cyclic monoterpene alcohol found in plants such as Melissa officinalis and Corymbia citriodora.[1] Structurally, it is an important intermediate in the synthesis of menthol. Beyond its use in the fragrance industry, this compound has been scientifically validated for several bioactivities, including anxiolytic, anticonvulsant, gastroprotective, and antioxidant effects.[1][2] Its anti-inflammatory properties are particularly promising, positioning it as a candidate for the development of novel anti-inflammatory drugs, which are sought after due to the significant side effects associated with long-term use of conventional non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids.[3]

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by suppressing the production of key inflammatory mediators and modulating intracellular signaling cascades that govern the inflammatory response.

Modulation of Inflammatory Mediators

The inflammatory cascade is orchestrated by a host of chemical messengers. This compound has been shown to effectively reduce the levels of several critical pro-inflammatory molecules.

  • Pro-inflammatory Cytokines: this compound significantly inhibits the release of pivotal pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[3][4] These cytokines are central to initiating and amplifying the inflammatory response; they promote the recruitment of leukocytes to the site of inflammation and stimulate the production of other inflammatory mediators.[3] By reducing TNF-α and IL-1β levels, this compound effectively dampens the overall inflammatory reaction.[3]

  • Prostaglandins and Cyclooxygenase (COX) Enzymes: Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[5] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. The COX-2 isoform is inducibly expressed at sites of inflammation and is a primary target for anti-inflammatory drugs.[6][7] this compound has been shown to downregulate the expression of COX-2.[8] Furthermore, in silico docking studies predict a favorable energetic interaction between this compound and the COX-2 active site, suggesting direct enzymatic inhibition as a probable mechanism of action.[1] This inhibition of the prostaglandin pathway is a cornerstone of its anti-inflammatory effect.[3]

  • Nitric Oxide (NO) and Reactive Oxygen Species (ROS): In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive production of nitric oxide (NO), a potent pro-inflammatory mediator. This compound effectively suppresses the expression of iNOS and consequently reduces NO production in lipopolysaccharide (LPS)-stimulated microglial cells.[8] Additionally, it curtails the generation of intracellular ROS, mitigating the oxidative stress that often accompanies and exacerbates inflammation.[2][8]

Inhibition of Key Signaling Pathways

The expression of pro-inflammatory genes is tightly controlled by intracellular signaling pathways. This compound's ability to interfere with these cascades is fundamental to its mechanism of action.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[11] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[11][12] While direct evidence is still emerging, this compound's demonstrated ability to suppress multiple NF-κB target genes (TNF-α, IL-1β, COX-2, iNOS) strongly suggests that it inhibits the NF-κB signaling pathway.[8][13][14]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.[15][16] Activation of these pathways is a key step in the inflammatory response triggered by stimuli like LPS.[17] The reduction of pro-inflammatory cytokine production by this compound points towards a potential modulatory effect on the MAPK pathway, as this pathway is often upstream of cytokine synthesis.[18]

Below is a diagram illustrating the proposed signaling pathways modulated by this compound.

Isopulegol_Mechanism cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus cluster_response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK Activation TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits COX2_enzyme COX-2 Enzyme This compound->COX2_enzyme Inhibits iNOS_enzyme iNOS Enzyme This compound->iNOS_enzyme Inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX2_enzyme->Prostaglandins Synthesizes NO Nitric Oxide (NO) iNOS_enzyme->NO Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_enzyme Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation DNA DNA Transcription NFkB_nuc->DNA mRNA Pro-inflammatory mRNA DNA->mRNA mRNA->COX2_enzyme Translates to mRNA->iNOS_enzyme Translates to Cytokines TNF-α, IL-1β mRNA->Cytokines Translates to Cytokines->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Evidence & Methodologies

The anti-inflammatory activity of this compound is supported by robust data from established preclinical models.

In Vivo Models: Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model of acute inflammation.[19][20] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[19]

  • Mechanism of the Model: The initial phase (0-1 hour) involves the release of histamine, serotonin, and bradykinin.[3][19] The later phase (after 1 hour) is maintained by the production of prostaglandins, mediated primarily by COX-2, and the release of cytokines like TNF-α and IL-1β.[3][21]

  • This compound's Effect: Studies show that oral administration of this compound significantly inhibits the edema formation in the later phase of this model, which strongly points to its inhibitory effect on prostaglandin synthesis.[3]

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg, p.o.)Time Post-Carrageenan (h)Paw Edema Inhibition (%)Reference
This compound103Significant Reduction[3]
This compound/β-CD Complex103Significant Reduction[3]
Indomethacin (Control)103Significant Reduction[3]

Note: Specific percentage of inhibition varies across studies; "Significant Reduction" indicates a statistically significant effect compared to the vehicle control group.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standard procedure for inducing and evaluating paw edema to test the anti-inflammatory potential of compounds like this compound.[22]

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized to laboratory conditions for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., Saline or 0.5% Tween 80)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Groups (this compound at various doses, e.g., 10, 25, 50 mg/kg, p.o.)

  • Compound Administration: The vehicle, positive control, or this compound is administered orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours) using a digital plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the volume at time 't' (Vₜ) and the initial volume (V₀).

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vₜ_control - V₀_control) - (Vₜ_treated - V₀_treated)] / (Vₜ_control - V₀_control) * 100

  • Statistical Analysis: Data are expressed as mean ± SEM and analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.

In Vitro Models: Lipopolysaccharide (LPS)-Stimulated Macrophages

This model is essential for dissecting the cellular and molecular mechanisms of anti-inflammatory agents.[23] Macrophages (e.g., RAW 264.7 cell line) or microglial cells (e.g., BV-2) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which robustly activates inflammatory pathways like NF-κB and MAPK, leading to the production of NO, prostaglandins, and pro-inflammatory cytokines.[17][24]

  • This compound's Effect: In LPS-stimulated BV-2 microglial cells, this compound has been shown to dose-dependently reduce the production of NO and intracellular ROS.[8] It also suppresses the expression of iNOS and COX-2 proteins and reverses the pathological changes induced by LPS.[8] These findings confirm that this compound acts directly on immune cells to suppress their inflammatory activation.[8][13]

Table 2: Effect of this compound on LPS-Stimulated Microglial Cells (BV-2)

Parameter MeasuredThis compound ConcentrationEffectReference
Nitric Oxide (NO) ProductionDose-dependentSignificant Reduction[8]
Intracellular ROSDose-dependentSignificant Reduction[8]
iNOS ExpressionDose-dependentSignificant Reduction[8]
COX-2 ExpressionDose-dependentSignificant Reduction[8]
Pro-inflammatory CytokinesDose-dependentSignificant Reduction[8]

Protocol 2: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the methodology to assess the in vitro anti-inflammatory effects of this compound.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA analysis) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various non-toxic concentrations of this compound for 1-2 hours. A vehicle control group is also included.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine/NO analysis, shorter times for signaling pathway analysis). Control groups include untreated cells and cells treated with LPS alone.

  • Endpoint Analysis:

    • Cell Viability: Assessed using the MTT assay to ensure this compound concentrations are non-cytotoxic.

    • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

    • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using ELISA kits.

    • Gene Expression Analysis: Total RNA is extracted, and the mRNA expression levels of iNOS, COX-2, TNF-α, etc., are quantified using RT-qPCR.

    • Protein Expression Analysis: Cell lysates are prepared, and protein levels of iNOS, COX-2, and phosphorylated/total signaling proteins (p-p65, p-p38) are determined by Western blotting.

  • Data Analysis: Results are normalized to the control group and expressed as mean ± SD. Statistical significance is determined using one-way ANOVA with a suitable post-hoc test.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of a test compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Macrophage Culture (RAW 264.7) Pretreat Pre-treatment (this compound) CellCulture->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate Analysis_vitro Endpoint Analysis: - NO (Griess) - Cytokines (ELISA) - Gene/Protein (qPCR/Western) Stimulate->Analysis_vitro Animals Rodent Model (Rats/Mice) Pretreat_vivo Oral Gavage (this compound) Animals->Pretreat_vivo Induce Carrageenan Injection (Paw) Pretreat_vivo->Induce Analysis_vivo Edema Measurement (Plethysmometer) Induce->Analysis_vivo Compound This compound cluster_invitro cluster_invitro cluster_invivo cluster_invivo Results Data Interpretation & Mechanism Elucidation cluster_invitro->Results cluster_invivo->Results

Caption: General workflow for in vitro and in vivo anti-inflammatory screening.

Conclusion and Future Directions

The evidence strongly indicates that this compound possesses significant anti-inflammatory properties. Its mechanism of action is multifaceted, involving the suppression of pro-inflammatory cytokines (TNF-α, IL-1β) and mediators (NO, prostaglandins) through the downregulation of key enzymes (iNOS, COX-2). These effects are likely mediated by the inhibition of major inflammatory signaling pathways, particularly the NF-κB cascade.

For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on:

  • Pathway-Specific Inhibition: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

  • Enzyme Kinetics: Determining the IC₅₀ values of this compound against purified COX-1, COX-2, and 5-LOX enzymes to confirm direct inhibition and assess selectivity.

  • Chronic Inflammation Models: Evaluating its efficacy in chronic inflammatory models, such as adjuvant-induced arthritis, to assess its potential for long-term therapeutic use.

  • Pharmacokinetics and Bioavailability: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile to optimize delivery and dosing. The use of delivery systems like β-cyclodextrin inclusion complexes has already shown promise in improving its pharmacological properties.[3]

By addressing these areas, the full therapeutic potential of this compound as a novel, safe, and effective anti-inflammatory agent can be realized.

References

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An In-depth Technical Guide to the Pharmacokinetic Profile and In Vivo Metabolism of Isopulegol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Isopulegol, a cyclic monoterpene alcohol, is a significant constituent of various essential oils and a key intermediate in the industrial synthesis of (-)-menthol.[1][2] Its growing portfolio of pharmacological activities, including anxiolytic, anticonvulsant, and gastroprotective effects, has spurred interest in its potential as a therapeutic agent.[1][3][4] A thorough understanding of its pharmacokinetic (PK) and metabolic fate is critical for advancing its development from a promising phytochemical to a clinical candidate. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, grounded in established principles of drug metabolism and supported by data from related monoterpenoids. We present hypothesized metabolic pathways, detailed experimental protocols for in vivo and in vitro assessment, and a framework for the bioanalytical quantification of this compound and its metabolites.

Introduction to this compound: A Profile

This compound ((1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol) is a naturally occurring chiral monoterpene.[5] As an alcohol, its hydroxyl group is a primary site for metabolic activity, particularly conjugation reactions. Its lipophilic character, a common trait for terpenes, suggests good potential for membrane permeability, yet its slight aqueous solubility can present challenges for bioavailability.[6] Beyond its role as a precursor to menthol, this compound itself is used as a flavoring and fragrance agent.[5][7] Its therapeutic potential is an active area of research, making the study of its disposition within a biological system a crucial endeavor.[6]

The Pharmacokinetic Journey: ADME Profile of this compound

The disposition of a xenobiotic like this compound in the body is governed by four key processes: absorption, distribution, metabolism, and excretion (ADME).[8][9] While comprehensive in vivo PK data for this compound is not extensively published, we can construct a scientifically robust profile based on its physicochemical properties, in-silico predictions, and data from structurally related compounds like pulegone and menthol.[10][11][12]

Absorption

Following oral administration, small, relatively lipophilic molecules like this compound are expected to be absorbed from the gastrointestinal tract via passive diffusion.[8] In-silico models predict favorable absorption characteristics for this compound.[6][10] One study in rats noted rapid absorption after oral dosing.[13] The rate and extent of absorption will be influenced by its formulation, as its low water solubility may be a limiting factor.[6] Strategies such as formulation with cyclodextrins have been proposed to enhance solubility and, consequently, bioavailability.[6]

Distribution

Once absorbed into systemic circulation, this compound is expected to distribute into various tissues. Its lipophilicity suggests it may penetrate the blood-brain barrier, which is consistent with its observed effects on the central nervous system (CNS).[1] The volume of distribution (Vd) has not been empirically determined but is likely to be moderate to high, indicating distribution beyond the plasma compartment. Plasma protein binding is another key parameter; while specific data is lacking for this compound, it is not expected to be highly protein-bound, allowing a significant free fraction to distribute to tissues and interact with metabolic enzymes.

Metabolism (See Section 3 for In-Depth Analysis)

Metabolism, or biotransformation, is the primary mechanism for the elimination of this compound.[14] This process predominantly occurs in the liver and involves two main phases.[8]

  • Phase I (Functionalization): The this compound structure is modified, typically through oxidation reactions mediated by the Cytochrome P450 (CYP) enzyme superfamily.

  • Phase II (Conjugation): The hydroxyl group of this compound, or a Phase I metabolite, is conjugated with an endogenous polar molecule, such as glucuronic acid, to facilitate excretion.[15]

Excretion

The polar metabolites generated during Phase I and Phase II metabolism, particularly glucuronide conjugates, are water-soluble and readily eliminated from the body.[8] The primary route of excretion for such metabolites is renal (via urine), with a potential minor contribution from biliary (fecal) excretion. Unchanged this compound is unlikely to be a major component in urine due to its lipophilicity, which favors reabsorption in the renal tubules.

In-Depth Analysis of In Vivo Metabolism

The metabolic pathway of this compound has not been fully elucidated in humans. However, based on the extensive literature on the metabolism of other monoterpenes like menthol and the hepatotoxic pulegone, a predictive metabolic map can be constructed.[11][12][16]

Phase I Metabolic Pathways: Oxidation

The initial metabolic steps likely involve oxidation of the this compound molecule by hepatic CYP450 enzymes. The most probable sites for oxidation are the allylic carbon atoms and the isopropylidene group, analogous to the metabolism of pulegone.[16]

Plausible Oxidative Reactions:

  • Hydroxylation of the Isopropenyl Group: Oxidation of one of the methyl groups on the isopropenyl side chain to form a primary alcohol.

  • Hydroxylation of the Cyclohexane Ring: Oxidation at positions on the ring to form diol derivatives.

  • Oxidation to Ketones: The secondary alcohol of this compound could be oxidized to the corresponding ketone, isopulegone.

Phase II Metabolic Pathways: Glucuronidation

Glucuronidation is a major metabolic pathway for compounds containing hydroxyl groups and is mediated by UDP-glucuronosyltransferases (UGTs).[15][17] This is almost certainly the primary Phase II pathway for this compound and its hydroxylated Phase I metabolites. The process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound, forming a water-soluble O-glucuronide conjugate. Given the high expression of UGT enzymes in the liver, this is expected to be an efficient clearance mechanism.[18][19]

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides a rapid assessment of the intrinsic clearance of this compound by liver enzymes, a key predictor of in vivo hepatic clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase). Causality: This system ensures a constant supply of the necessary cofactor (NADPH) for CYP450 enzyme activity.

  • Incubation:

    • In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration 1 µM). For a self-validating system, include a positive control compound with known metabolic instability (e.g., verapamil) and a negative control (incubation without NADPH). [13] * At specified time points (0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound or a structural analog). Causality: Acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction. The internal standard is crucial for accurate quantification. [20]3. Sample Processing: Centrifuge the plate (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (T½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Protocol 3: Bioanalytical Quantification using LC-MS/MS

This protocol details the quantification of this compound in plasma samples obtained from an in vivo study. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the required sensitivity and specificity. [21][22] Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or quality control (QC) sample, add 150 µL of ice-cold acetonitrile containing the internal standard (IS).

    • Vortex for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the protein.

    • Transfer the supernatant to a new 96-well plate for injection.

  • Chromatographic Separation:

    • System: HPLC system (e.g., Agilent, Waters).

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Causality: The C18 stationary phase retains this compound and separates it from more polar endogenous matrix components.

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Causality: The formic acid aids in the protonation of the analyte for better ionization in the mass spectrometer.

  • Mass Spectrometric Detection:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored. This highly selective detection method minimizes interference from matrix components. [21]4. Quantification: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards. The concentrations of this compound in the unknown samples are then calculated from this curve.

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Data Presentation and Interpretation

Quantitative data from pharmacokinetic studies are typically summarized in a table for clear comparison and interpretation.

ParameterAbbreviationDefinitionIllustrative Value (Oral, 10 mg/kg)
Max. Plasma ConcentrationCmaxThe highest observed concentration in plasma.250 ng/mL
Time to Max. ConcentrationTmaxThe time at which Cmax is observed.1.0 hr
Area Under the CurveAUC(0-t)The total drug exposure up to the last time point.1200 hr*ng/mL
Elimination Half-LifeThe time required for the plasma concentration to decrease by half.3.5 hr
Apparent Oral ClearanceCL/FThe rate of drug elimination from the body after oral administration.8.3 L/hr/kg
Apparent Volume of DistributionVz/FThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.41 L/kg

Note: The values presented in this table are illustrative and intended for educational purposes. They do not represent empirically determined data for this compound but are typical for a small molecule with rapid absorption and moderate clearance.

Conclusion and Future Perspectives

This compound exhibits a pharmacokinetic profile characteristic of a small, lipophilic monoterpene, with metabolism being the predominant clearance mechanism. The metabolic pathways are likely driven by Phase I oxidation via CYP450 enzymes followed by extensive Phase II glucuronidation of the parent molecule and its oxidized metabolites. While this guide provides a robust, scientifically-grounded framework, significant research gaps remain.

Future research should focus on:

  • Definitive in vivo PK studies in multiple species, including humans, to determine key parameters like oral bioavailability and clearance.

  • Metabolite identification studies using high-resolution mass spectrometry to confirm the proposed metabolic pathways.

  • Reaction phenotyping studies using recombinant CYP and UGT enzymes to identify the specific isoforms responsible for this compound metabolism. This is crucial for predicting potential drug-drug interactions.

A complete understanding of the ADME and metabolic profile of this compound is an indispensable step in harnessing its full therapeutic potential and ensuring its safety in clinical applications.

References

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An In-depth Technical Guide to the Toxicological Assessment and Safety Profile of Isopulegol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Isopulegol, a naturally occurring monoterpene alcohol, is a key ingredient in the flavor and fragrance industries, valued for its characteristic minty aroma.[1] It also serves as a critical chemical intermediate in the synthesis of (-)-menthol.[2] Given its prevalence in consumer products, from foods and beverages to cosmetics and personal care items, a thorough understanding of its toxicological profile is paramount for ensuring human safety.[1][3] This technical guide provides a comprehensive assessment of this compound's safety, synthesizing data from acute and repeated dose toxicity, genotoxicity, reproductive toxicity, and local tissue irritation studies. We will delve into the causality behind experimental choices, detail standardized testing protocols, and present a clear, data-driven overview of this compound's favorable safety profile, which is characterized by low acute toxicity and a lack of genotoxic or sensitizing potential.

Pharmacokinetics and Metabolism: A Low-Toxicity Pathway

The biological fate of this compound is a key determinant of its low toxicity. As a monoterpene alcohol, it is readily metabolized and excreted. While detailed human metabolic pathways are not extensively documented in readily available literature, in-silico ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) profiling and its relationship to similar compounds like pulegone provide a strong basis for its expected metabolic clearance.[4][5] The primary metabolic routes for cyclic monoterpenes typically involve oxidation, hydroxylation, and subsequent conjugation (e.g., glucuronidation) to facilitate rapid excretion. This compound's structure allows for efficient detoxification, contrasting with related compounds like pulegone, which can be metabolized to the more toxic menthofuran.[6] The absence of this specific metabolic activation pathway for this compound is a critical factor in its superior safety profile.

G cluster_absorption Absorption & Distribution cluster_metabolism Phase I & II Metabolism (Liver) cluster_excretion Excretion This compound This compound (Oral/Dermal) Systemic Systemic Circulation This compound->Systemic Rapid Absorption Oxidation Oxidation / Hydroxylation (CYP450 Enzymes) Systemic->Oxidation Conjugation Glucuronidation / Sulfation Oxidation->Conjugation Metabolites Hydrophilic Metabolites Conjugation->Metabolites Urine Renal Excretion (Urine) Metabolites->Urine

Figure 2: Workflow for OECD TG 423 Acute Toxic Class Method.

Genotoxicity

The Ames test is a widely used and internationally accepted method for detecting the mutagenic potential of a chemical. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) that have been mutated to require a specific amino acid (e.g., histidine) for growth. The assay determines if a test substance can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Strain Selection: At least five strains are typically used to detect different types of mutations (e.g., frameshift, base-pair substitution).

  • Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 fraction, derived from rat liver enzymes). This is a critical step, as some substances only become mutagenic after being metabolized.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in triplicate, using either the plate incorporation or pre-incubation method.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis TestItem This compound (Multiple Concentrations) Plate_S9 Plate with S9 Mix TestItem->Plate_S9 Plate_NoS9 Plate without S9 Mix TestItem->Plate_NoS9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Plate_S9 Bacteria->Plate_NoS9 S9 S9 Mix (Metabolic Activation) S9->Plate_S9 NoS9 Buffer (No S9) NoS9->Plate_NoS9 Incubate Incubate (48-72 hrs) Plate_S9->Incubate Plate_NoS9->Incubate Count Count Revertant Colonies Incubate->Count Result Compare to Control (≥2x increase?) Count->Result

Figure 3: Workflow for the Ames Test (OECD TG 471).

Skin & Eye Irritation and Sensitization
  • Irritation: this compound is classified as causing skin and eye irritation. [7]Safety data sheets recommend appropriate personal protective equipment during handling. [7][8]Modern in-vitro methods using reconstructed human epidermis models (OECD TG 439) can now be used to assess skin irritation potential without animal testing. [6]* Sensitization: In contrast to irritation, which is a direct local inflammatory response, sensitization is an immune-mediated (allergic) reaction. Studies including the guinea pig maximisation test (GPMT) and human maximisation tests have concluded that this compound is not a skin sensitizer. [6]

This in vitro method provides a robust alternative to traditional animal testing for skin irritation, assessing cytotoxicity in a 3D human tissue model as a proxy for irritation.

  • Tissue Model: A commercially available Reconstructed Human Epidermis (RhE) model is used, which mimics the structure and barrier function of human skin.

  • Application: The test chemical (this compound) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

  • Exposure & Incubation: After a defined exposure period (e.g., 60 minutes), the chemical is washed off, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is measured using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified spectrophotometrically.

  • Classification: The viability of the chemical-treated tissue is compared to the negative control. If the mean tissue viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).

Reproductive & Developmental Toxicity

For substances with low exposure profiles, such as fragrance ingredients, the Threshold of Toxicological Concern (TTC) approach is a scientifically accepted, conservative tool for safety assessment when substance-specific data are limited. [9]this compound has been evaluated using this method.

The TTC is a risk assessment principle that establishes a human exposure threshold for chemicals, below which there is a very low probability of an appreciable risk to human health. [10]Chemicals are categorized into one of three structural classes (Cramer Classes I, II, or III) based on their chemical structure, which predicts their toxic potential. [11]

  • Cramer Class I: Simple structures with low predicted toxicity.

  • Cramer Class II: Structures that are less innocuous than Class I but lack features suggesting high toxicity.

  • Cramer Class III: Structures with features that permit no strong initial impression of safety or may suggest toxicity.

This compound is classified as a Cramer Class I substance. The established TTC for oral exposure to a Cramer Class I substance is 30 µg/kg bw/day (or 1800 µ g/person/day ). [11][12]The safety assessment for this compound concluded that its exposure from use as a fragrance ingredient is below this threshold, supporting its safety with respect to reproductive and developmental endpoints. This approach avoids unnecessary animal testing while providing a high degree of confidence in the safety of the substance at relevant exposure levels.

Regulatory Standing

This compound's safety is recognized by multiple regulatory and scientific bodies worldwide.

  • U.S. FDA: this compound is listed as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515 and is considered Generally Recognized as Safe (GRAS). [13][14]* FEMA: It is listed by the Flavor and Extract Manufacturers Association (FEMA Number 2962). [14]* RIFM: The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that this compound is safe for its intended use in fragrance products.

Conclusion

The comprehensive toxicological data on this compound supports its continued safe use in flavor, fragrance, and other consumer applications. Its safety profile is characterized by:

  • Low Acute Toxicity: High LD₅₀ values indicate a low potential for harm from acute oral or dermal exposure.

  • Lack of Genotoxicity: this compound does not damage genetic material, as confirmed by robust in-vitro assays.

  • No Sensitization Potential: It is not an allergen and does not induce skin sensitization.

  • Manageable Irritation: While it can be a skin and eye irritant, this is a manageable hazard with appropriate industrial hygiene and product formulation.

  • Low Concern for Reproductive/Developmental Effects: Based on the conservative Threshold of Toxicological Concern (TTC) approach for a Cramer Class I substance, exposure levels from its use in consumer products are well below the threshold for concern.

References

  • Api, A. M., et al. (2016). RIFM Fragrance Ingredient Safety Assessment, this compound, CAS Registry Number 89-79-2. Food and Chemical Toxicology, 97S, S129-S135.
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Unveiling the Anticonvulsant Potential of (-)-Isopulegol: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(-)-Isopulegol, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant scientific interest for its promising anticonvulsant properties.[1] Preclinical investigations have consistently demonstrated its efficacy in mitigating seizures across a spectrum of experimental models, suggesting its potential as a novel therapeutic agent for epilepsy. This technical guide provides a comprehensive overview of the current understanding of isopulegol's anticonvulsant activity, with a focus on its mechanisms of action, preclinical efficacy, and the requisite experimental protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource to catalyze further exploration and development of this compound and its derivatives as next-generation antiepileptic drugs.

Introduction: The Therapeutic Promise of a Natural Monoterpene

Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs). This underscores the urgent need for novel therapeutic strategies with improved efficacy and tolerability. Natural products have historically been a rich source of new pharmacological agents, and (-)-isopulegol has emerged as a compelling candidate in the quest for new anticonvulsants.[1]

This compound's appeal lies in its multi-faceted pharmacological profile. Its primary anticonvulsant mechanism is attributed to the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[2][3] This action is complemented by its documented antioxidant and neuroprotective effects, which may address the secondary neuronal damage often associated with seizure activity.[2][4] This guide will delve into the scientific underpinnings of these properties, providing a robust framework for its continued investigation.

Mechanisms of Anticonvulsant Action: A Multi-Target Approach

The anticonvulsant effects of this compound are not attributed to a single mode of action but rather a synergistic interplay of multiple mechanisms. This multi-target engagement is a desirable characteristic for a potential AED, as it may offer broader efficacy and a reduced likelihood of resistance development.

Primary Mechanism: Potentiation of GABAergic Inhibition

The most well-established mechanism of this compound's anticonvulsant activity is its positive allosteric modulation of GABA-A receptors.[1][2] By binding to a site on the receptor complex distinct from the GABA binding site, this compound enhances the receptor's affinity for GABA. This leads to an increased frequency and/or duration of chloride (Cl-) channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane.[5] This hyperpolarization raises the seizure threshold, making neurons less susceptible to epileptiform discharges.

The involvement of the GABAergic system is strongly supported by preclinical evidence. Studies have shown that the anticonvulsant effects of this compound in the pentylenetetrazol (PTZ)-induced seizure model are significantly attenuated by the pre-treatment with flumazenil, a benzodiazepine-site antagonist on the GABA-A receptor.[2][4] This finding strongly suggests that this compound's action is mediated, at least in part, through the benzodiazepine binding site or a closely related site on the GABA-A receptor complex.[2][3]

Caption: Proposed mechanism of this compound's positive allosteric modulation of the GABA-A receptor.

Secondary Mechanisms: Neuroprotection and Antioxidant Activity

Beyond its direct effects on neurotransmission, this compound exhibits significant neuroprotective and antioxidant properties that contribute to its anticonvulsant profile. Seizure activity is known to induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent neuronal damage. This compound has been shown to mitigate this by preventing the increase in lipid peroxidation and preserving the activity of endogenous antioxidant enzymes, such as catalase, in the hippocampus.[2] This antioxidant action helps to protect neurons from seizure-induced damage and may contribute to the long-term therapeutic benefits of the compound.

Caption: this compound's antioxidant mechanism contributing to neuroprotection.

Exploratory Mechanisms: Modulation of Ion Channels

While the GABAergic system is the primary target, emerging evidence suggests that this compound may also modulate other ion channels involved in neuronal excitability, such as voltage-gated sodium and calcium channels. Although direct, high-affinity binding studies on this compound are limited, the structural similarities to other monoterpenes with known ion channel modulating effects warrant further investigation in this area.[6][7] Future research employing techniques like patch-clamp electrophysiology will be crucial to elucidate the full spectrum of this compound's molecular targets.

Preclinical Efficacy: Evidence from In Vivo and In Vitro Models

The anticonvulsant properties of this compound have been robustly demonstrated in a variety of well-established preclinical models of epilepsy. These models are essential for characterizing the efficacy, potency, and therapeutic window of novel anticonvulsant candidates.

In Vivo Models of Seizure and Epilepsy
  • Pentylenetetrazol (PTZ)-Induced Seizure Model: This is a widely used acute seizure model that is particularly sensitive to drugs that enhance GABAergic neurotransmission. This compound has consistently shown dose-dependent efficacy in this model, significantly prolonging the latency to the first seizure and reducing the mortality rate.[1][2] At a dose of 100 mg/kg (i.p.), this compound provided 100% protection against mortality, comparable to the standard AED, diazepam.[1]

  • Maximal Electroshock (MES)-Induced Seizure Model: The MES test is a model of generalized tonic-clonic seizures and is often used to identify compounds that prevent seizure spread. While less extensively studied for this compound compared to the PTZ model, initial findings suggest potential efficacy, warranting further investigation to determine its ED50 in this model.[8]

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of (-)-isopulegol in the PTZ-induced seizure model. It is important to note that specific ED50 values for this compound in various models are not yet widely reported in the literature and represent a key area for future research.

Parameter Treatment Group Dose (mg/kg, i.p.) Result
Latency to Convulsions This compound25, 50, 100Significantly prolonged latency compared to control[1]
Diazepam (Standard)1.0Significantly prolonged latency compared to control[1]
Mortality Protection This compound100100% protection against mortality[1]
Diazepam (Standard)1.0100% protection against mortality[1]
Neurotoxicity and Behavioral Assessment

A critical aspect of AED development is assessing the potential for adverse effects on motor coordination and cognitive function. The rotarod test is a standard method for evaluating motor deficits. Studies have shown that this compound, at anticonvulsant effective doses (25 and 50 mg/kg), does not impair motor coordination in the rotarod test, unlike diazepam which can cause significant motor deficits.[9][10] This suggests a favorable safety profile for this compound concerning motor side effects.

Experimental Protocols: A Guide for Preclinical Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticonvulsant properties of this compound.

In Vivo Anticonvulsant Screening: PTZ-Induced Seizure Model

This protocol outlines the procedure for assessing the efficacy of a test compound in preventing seizures induced by pentylenetetrazol in mice.

Materials:

  • (-)-Isopulegol

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline with 0.1% Tween 80)

  • Standard AED (e.g., Diazepam)

  • Male Swiss mice (20-25 g)

  • Syringes and needles (27G)

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: Divide mice into groups (n=8-10 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, i.p.), and Positive control (e.g., Diazepam, 1 mg/kg, i.p.). Administer the respective treatments intraperitoneally.

  • PTZ Induction: 30 minutes after treatment administration, inject each mouse with a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).[2][11][12]

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

    • Latency to first myoclonic jerk: The time from PTZ injection to the first generalized muscle contraction.

    • Latency to generalized tonic-clonic seizure: The time from PTZ injection to the onset of a full tonic-clonic seizure with loss of righting reflex.

    • Seizure Severity: Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Mortality: Record the number of deaths within the 30-minute observation period and up to 24 hours post-injection.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle and positive control groups.

Caption: Experimental workflow for the PTZ-induced seizure model.

Neurotoxicity Assessment: Rotarod Test

This protocol describes the use of the rotarod apparatus to assess the effect of this compound on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus

  • Male Swiss mice (20-25 g)

  • Test compounds (Vehicle, this compound, Diazepam)

  • Timer

Procedure:

  • Training: Acclimate mice to the rotarod apparatus by placing them on the rotating rod at a low, constant speed (e.g., 5 rpm) for 1-2 minutes for 2-3 consecutive days prior to the test day.

  • Baseline Measurement: On the test day, record the baseline latency to fall for each mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes). Mice that are unable to remain on the rod for a predetermined minimum time (e.g., 60 seconds) may be excluded.

  • Drug Administration: Administer the test compounds (Vehicle, this compound at various doses, and a positive control known to impair motor function like Diazepam) via the desired route (e.g., i.p.).

  • Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the accelerating rotarod and record the latency to fall.

  • Data Analysis: Compare the post-treatment latency to fall with the baseline values and between treatment groups using appropriate statistical tests. A significant decrease in the time spent on the rod indicates motor impairment.[13][14][15]

In Vitro Mechanistic Studies: Patch-Clamp Electrophysiology

To investigate the direct effects of this compound on neuronal ion channels, whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical neurons) or brain slices can be performed.

General Procedure:

  • Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices from rodents according to standard protocols.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system to record ionic currents from individual neurons.

  • Recording Configuration: Establish a whole-cell recording configuration.

  • Compound Application: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing the vehicle and then with different concentrations of this compound.

  • Data Acquisition and Analysis: Record changes in holding current, membrane potential, and the properties of specific ion currents (e.g., GABA-A receptor-mediated currents, voltage-gated sodium or calcium currents) in response to this compound application. Analyze the data to determine the concentration-response relationship and the specific effects on channel kinetics.[16][17]

Future Directions and Drug Development Considerations

The preclinical data accumulated to date strongly support the continued investigation of (-)-isopulegol as a promising anticonvulsant agent. However, several key areas require further exploration to advance its development:

  • Pharmacokinetic and ADMET Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are essential to understand its drug-like properties and to guide dose selection for further preclinical and clinical studies.[3][4]

  • Lead Optimization: Structure-activity relationship (SAR) studies can be undertaken to synthesize and evaluate this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Chronic Efficacy and Disease Modification: Evaluation in chronic models of epilepsy is necessary to determine if this compound can not only suppress seizures but also modify the underlying disease process (epileptogenesis).

  • Elucidation of Additional Mechanisms: Further investigation into its effects on other potential targets, such as various ion channel subtypes and inflammatory pathways, will provide a more complete understanding of its pharmacological profile.

Conclusion

(-)-Isopulegol represents a promising natural product lead for the development of a new class of anticonvulsant drugs. Its primary mechanism of action, the positive allosteric modulation of GABA-A receptors, combined with its favorable neuroprotective and antioxidant properties and a good safety profile in terms of motor impairment, makes it a compelling candidate for further preclinical development. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into a clinical reality for patients with epilepsy.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Isopulegol from Citronellal Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (-)-isopulegol through the acid-catalyzed intramolecular ene reaction of (+)-citronellal, with a specific focus on the application of heterogeneous solid acid catalysts. Isopulegol is a crucial chiral intermediate in the industrial production of (-)-menthol, a high-demand compound in the pharmaceutical, fragrance, and flavor industries.[1][2] The transition from traditional homogeneous catalysts to solid acid catalysts represents a significant advancement towards greener and more sustainable chemical manufacturing, offering advantages such as ease of separation, reusability, and reduced corrosive waste.[1][3] This document delineates the underlying reaction mechanisms, provides a comparative analysis of various solid acid catalytic systems, and presents detailed, step-by-step protocols for catalyst activation, chemical synthesis, and product analysis. It is intended for researchers, scientists, and drug development professionals seeking to implement and optimize this important transformation.

Introduction: The Imperative for Green Chemistry in Menthol Synthesis

The synthesis of (-)-menthol, a monoterpenoid alcohol with a global market size valued in the billions of dollars, is a cornerstone of the fine chemicals industry.[4] A key step in many modern synthetic routes is the cyclization of citronellal to this compound.[2][4] Historically, this transformation has been achieved using homogeneous Lewis acid catalysts. However, these processes are often plagued by challenges related to catalyst separation, product purification, and the generation of acidic waste streams.

The adoption of solid acid catalysts provides an elegant solution to these issues, aligning with the principles of green chemistry.[5][6] These heterogeneous catalysts, which include materials like zeolites, acid-treated clays, and functionalized zirconia, can be easily removed from the reaction mixture by simple filtration, minimizing product contamination and enabling catalyst recycling.[1][7] This guide will explore the nuances of employing these advanced materials to achieve high yields and selectivities in the synthesis of this compound.

Reaction Mechanism: The Intramolecular Carbonyl-Ene Reaction

The acid-catalyzed cyclization of citronellal to this compound is a classic example of an intramolecular carbonyl-ene reaction.[1] The reaction is initiated by the activation of the aldehyde group in citronellal by an acid catalyst. The nature of the acid sites on the catalyst surface—specifically the balance between Brønsted and Lewis acidity—plays a pivotal role in both the reaction rate and the selectivity towards the desired this compound isomers.[8][9]

  • Lewis Acid Sites: These sites, often metal centers with vacant orbitals (e.g., Zr⁴⁺, Al³⁺), coordinate to the carbonyl oxygen of the citronellal molecule. This coordination enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack by the alkene moiety within the same molecule.[4][8]

  • Brønsted Acid Sites: These are proton-donating sites. While they can also initiate the reaction by protonating the carbonyl group, strong Brønsted acidity has been shown to promote undesirable side reactions, most notably dehydration of the this compound product to form p-menthadienes.[8][10]

A synergistic effect between Lewis and weak Brønsted acid sites is often considered ideal for achieving high selectivity to this compound.[4][8] The proposed mechanism involves the citronellal molecule binding to a Lewis acid site, which orients it into a favorable conformation for cyclization. A nearby Brønsted acid site then facilitates the proton transfer that initiates the ring closure.[8]

Reaction_Mechanism cluster_0 Reaction Pathway cluster_1 Potential Side Reactions Citronellal Citronellal Activated_Complex Activated Complex (Citronellal + Catalyst) Citronellal->Activated_Complex Coordination with Lewis & Brønsted Acid Sites This compound This compound Activated_Complex->this compound Intramolecular Ene Reaction Side_Products This compound Isomers (iso-, neo-, neoiso-) p-Menthadienes Di-isopulegyl Ethers Activated_Complex->Side_Products Isomerization, Dehydration, Intermolecular Reaction

Caption: Acid-catalyzed cyclization of citronellal and competing side reactions.[1]

Solid Acid Catalyst Systems: A Comparative Analysis

The choice of solid acid catalyst is paramount to the success of the this compound synthesis. Different materials offer unique combinations of acidity, porosity, and stability. Below is a summary of commonly employed catalyst types and their typical performance characteristics.

Catalyst TypeKey FeaturesTypical Citronellal Conversion (%)Typical this compound Selectivity (%)References
Zeolites (e.g., H-Beta, H-ZSM5) Shape-selective microporous aluminosilicates with strong Brønsted acidity.45 - 9521 - 86[5][7]
Montmorillonite Clays (e.g., K10) Layered aluminosilicates that can be acid-activated to generate both Brønsted and Lewis acid sites.81 - 9831 - 51[7][10]
Zirconia-Based Catalysts (e.g., Zr(OH)₄, Phosphated ZrO₂) Possess a favorable balance of strong Lewis and weak Brønsted acid sites, leading to high selectivity.~90>90[4][8]
Functionalized Mesoporous Silica (e.g., ZnBr₂-MCM-41) High surface area materials with tunable acidity through impregnation of Lewis acids.~99~95[3]
Heteropoly Acids (e.g., PTA on MMT) Strong Brønsted acids that, when supported, can exhibit high activity.>95High, but can promote side reactions if not optimized.[7][11]

Note: The performance of a given catalyst is highly dependent on specific reaction conditions such as temperature, solvent, and catalyst loading. The data presented here is for comparative purposes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for catalyst preparation, the cyclization reaction, and product analysis.

Catalyst Activation Protocol

Proper activation of solid acid catalysts is crucial to remove physisorbed water and ensure the availability of active sites.

  • Catalyst Preparation: Place the required amount of the solid acid catalyst (e.g., Montmorillonite K10, Zeolite H-Beta) in a round-bottom flask or a tube furnace.[1]

  • Activation: Heat the catalyst under a vacuum or a stream of an inert gas (e.g., nitrogen, argon). A typical activation condition is heating at 120-150°C for 4-6 hours.[1]

  • Cooling: After activation, allow the catalyst to cool to room temperature under an inert atmosphere to prevent re-adsorption of moisture. The activated catalyst should be used immediately or stored in a desiccator.[1]

Synthesis of this compound: General Procedure

The following protocol is a general guideline and can be adapted for different solid acid catalysts and scales.

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas. The setup should be flame-dried or oven-dried before use to ensure anhydrous conditions.[1]

  • Addition of Reagents: Under an inert atmosphere, add the activated solid acid catalyst to the flask, followed by the chosen anhydrous solvent (e.g., cyclohexane, toluene).[5][10] Subsequently, add the (+)-citronellal to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and stir vigorously.[1][5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up and Product Isolation:

    • Once the desired conversion of citronellal is achieved, cool the reaction mixture to room temperature.[1]

    • Remove the solid catalyst by filtration, washing it with a small amount of the reaction solvent.[1]

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.[1][12] The resulting crude oil contains this compound and any byproducts.

  • Purification (Optional): If high purity this compound is required, the crude product can be purified by fractional distillation under reduced pressure.[9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Activate_Catalyst Activate Solid Acid Catalyst (Heating under Vacuum/Inert Gas) Setup_Reaction Set up Anhydrous Reaction Vessel (Inert Atmosphere) Activate_Catalyst->Setup_Reaction Add_Reagents Add Activated Catalyst, Anhydrous Solvent, and Citronellal Setup_Reaction->Add_Reagents Heat_Stir Heat to Desired Temperature with Vigorous Stirring Add_Reagents->Heat_Stir Monitor Monitor Reaction Progress (e.g., by GC) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Evaporate Remove Solvent under Reduced Pressure Filter->Evaporate Analyze Analyze Crude Product (GC-MS) Evaporate->Analyze Purify Purify by Distillation (Optional) Analyze->Purify

Caption: General experimental workflow for this compound synthesis.[9]

Analytical Protocol: Product Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for both qualitative identification and quantitative analysis of the reaction products.[13][14]

  • Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., dichloromethane, ethyl acetate). An internal standard (e.g., nitrobenzene, dodecane) should be added for accurate quantification.[7][13]

  • GC-MS Conditions (Typical):

    • GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for separating citronellal, this compound isomers, and common byproducts.[15]

    • Injector Temperature: 250°C.[15]

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 260°C) at a rate of 10°C/min.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

    • MS Detector: Operate in either scan mode for qualitative identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[16]

  • Quantification:

    • Create a calibration curve for citronellal and this compound using standard solutions of known concentrations with the same internal standard.[13]

    • Calculate the conversion of citronellal and the yield of this compound based on the peak areas relative to the internal standard and the calibration curves.[13][14]

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Citronellal Conversion - Inactive catalyst (moisture poisoning).- Insufficient catalyst loading.- Low reaction temperature.- Ensure proper catalyst activation.- Optimize the catalyst-to-substrate ratio.- Increase the reaction temperature incrementally.[10]
Low this compound Selectivity (High byproduct formation) - Strong Brønsted acidity favoring dehydration.- High reaction temperature.- Prolonged reaction time leading to isomerization or etherification.- Choose a catalyst with a higher Lewis-to-Brønsted acid site ratio (e.g., zirconia-based).- Lower the reaction temperature.- Monitor the reaction and stop it at the point of maximum this compound yield.[8][10]
Poor Reproducibility - Inconsistent catalyst activation.- Presence of water or impurities in reactants/solvent.- Standardize the catalyst activation protocol.- Use high-purity, anhydrous reactants and solvents.[9]

Conclusion

The synthesis of this compound from citronellal using solid acid catalysts is a robust and environmentally benign alternative to traditional homogeneous methods. By carefully selecting the catalyst and optimizing reaction conditions, it is possible to achieve high yields and selectivities of this valuable menthol precursor. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals aiming to develop and implement efficient and sustainable catalytic processes.

References

  • BenchChem. (2025). Cyclization of Citronellal to this compound - Technical Support Center.
  • Chuah, G. K., et al. (2001). Cyclisation of citronellal to this compound catalysed by hydrous zirconia and other solid acids.
  • BenchChem. (2025). Heterogeneous Catalytic Cyclization of (+)-Citronellal to (-)
  • Adilina, I. B., & Agustian, E. (2012).
  • Sekerová, L., et al. (2019). Synthesis and physico-chemical characterization of shaped catalysts of Beta and Y zeolites for cyclization of citronellal. Industrial & Engineering Chemistry Research, 58(38), 17730-17740.
  • BenchChem. (2025).
  • BenchChem. (2025). Derivatization of (-)
  • Khan, M. Y., et al. (2021). Synthesis of this compound Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. Pakistan Journal of Analytical & Environmental Chemistry, 22(2).
  • Hartati, et al. (2021). Heterogeneous Catalytic Conversion of Citronellal into this compound and Menthol: Literature Review. Science and Technology Indonesia, 6(3), 154-161.
  • ResearchGate. (2001). Cyclisation of Citronellal to this compound Catalysed by Hydrous Zirconia and Other Solid Acids.
  • ResearchGate. (2021).
  • ACS Publications. (2019).
  • ResearchGate. (2021).
  • BenchChem. (n.d.). (-)-Citronellal as a Precursor for this compound Synthesis: An In-depth Technical Guide.
  • ResearchGate. (n.d.).
  • Ritter, S., & Abraham, L. (2022). A Green and Efficient Cyclization of Citronellal into this compound: A Guided-Inquiry Organic Chemistry Laboratory Experiment.
  • BenchChem. (2025). The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide.
  • Semantic Scholar. (2021).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Calibration curve of this compound by means of the external standard method.
  • Science.gov. (n.d.). quantitative gc-ms analysis: Topics by Science.gov.
  • National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • NPTEL. (2020, February 21). #26 Analysis Methods | Gas Chromatography | Mass Spectrometry [Video]. YouTube.

Sources

Application Notes and Protocols: Enantioselective Synthesis of (+)- and (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol, a monoterpene alcohol, stands as a critical chiral intermediate in the synthesis of numerous bioactive molecules and fine chemicals, most notably (-)-menthol.[1] Its structure, possessing three chiral centers, gives rise to eight stereoisomers, existing as four diastereomeric pairs of enantiomers: this compound, isothis compound, neothis compound, and neoisothis compound.[1] Of these, (-)-isopulegol is the most commercially significant, serving as a natural precursor for the industrial production of (-)-menthol.[1] The ability to selectively synthesize the desired enantiomer of this compound is therefore of paramount importance in academic and industrial settings.

This document provides a detailed guide to the enantioselective synthesis of (+)- and (-)-isopulegol, focusing on the scientifically robust and widely adopted method of citronellal cyclization. It will delve into the mechanistic underpinnings of this transformation, offer comparative insights into various catalytic systems, and provide detailed, actionable protocols for laboratory execution.

Core Strategy: Enantioselective Cyclization of Citronellal

The primary and most efficient route to enantiomerically enriched this compound is the intramolecular cyclization of citronellal.[2][3] This reaction can be categorized as an intramolecular ene reaction or a Prins-type cyclization, predominantly catalyzed by acids.[2] The stereochemical outcome of the cyclization is dictated by the chirality of the starting citronellal and the nature of the catalyst employed.

  • To synthesize (-)-isopulegol , the starting material is (+)-citronellal.

  • To synthesize (+)-isopulegol , the starting material is (-)-citronellal.

The choice of catalyst is a critical determinant of yield, stereoselectivity, and overall process efficiency.[2] A range of catalysts, from homogeneous Lewis acids to heterogeneous solid acids, have been successfully employed.

The Underlying Mechanism: A Tale of Two Pathways

The acid-catalyzed cyclization of citronellal to this compound proceeds through a carbocationic intermediate. The reaction pathway can be visualized as follows:

G cluster_0 Reaction Initiation cluster_1 Intramolecular Cyclization cluster_2 Product Formation Citronellal Citronellal Protonation Protonation of Carbonyl Oxygen Citronellal->Protonation H+ Carbocation_Formation Carbocation Formation Protonation->Carbocation_Formation Ene_Reaction Intramolecular Ene Reaction Carbocation_Formation->Ene_Reaction Prins_Cyclization Prins-type Cyclization Carbocation_Formation->Prins_Cyclization Deprotonation Deprotonation Ene_Reaction->Deprotonation Prins_Cyclization->Deprotonation This compound This compound Deprotonation->this compound -H+

Caption: Generalized mechanism of acid-catalyzed citronellal cyclization.

The stereochemistry of the final this compound product is established during the intramolecular cyclization step, where the spatial arrangement of the methyl and isopropenyl groups is fixed.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving high yields and enantioselectivity. Below is a comparative overview of commonly used catalytic systems.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Lewis Acids Tin(IV) chloride (SnCl₄)[4], Zinc bromide (ZnBr₂)[5], Aluminum tris(2,6-diphenylphenoxide) (ATPH)[5]High activity and selectivity, well-defined mechanistic studies.Difficult to separate from the reaction mixture, potential for metal contamination of the product.
Heterogeneous Solid Acids Montmorillonite (MK10) clay[6][7], Zeolites[3], Hydrous zirconia[8], H₃PW₁₂O₄₀/SiO₂[8]Ease of separation and recyclability, environmentally friendly ("green") options.[6][7]Can exhibit lower activity and selectivity compared to homogeneous catalysts, potential for pore diffusion limitations.
Bifunctional Catalysts Nickel sulfated zirconia[8], Supported Ru and Pt catalysts[9]Enable one-pot synthesis of menthol from citronellal by combining cyclization and hydrogenation steps.[9]Can lead to side reactions like hydrogenation of citronellal before cyclization.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the enantioselective synthesis of (-)-isopulegol from (+)-citronellal using both a homogeneous and a heterogeneous catalyst.

Protocol 1: Homogeneous Catalysis using Tin(IV) Chloride (SnCl₄)

This protocol is adapted from the work of Jensen et al. and provides a rapid and high-yielding synthesis of this compound.[4]

Materials:

  • (S)-(-)-Citronellal

  • Tin(IV) chloride (SnCl₄)

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-citronellal in methylene chloride at 0 °C (ice bath).

  • Catalyst Addition: Slowly add tin(IV) chloride to the stirred solution at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a short period.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (-)-isopulegol.

Expected Outcome: This method typically affords this compound in yields of around 85%.[4]

Protocol 2: Heterogeneous Catalysis using Montmorillonite (MK10) Clay

This protocol offers a greener and more environmentally friendly approach to this compound synthesis.[6][7]

Materials:

  • Citronellal

  • Montmorillonite (MK10) clay

  • Buffer medium (e.g., acidic buffer)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend montmorillonite (MK10) clay in the chosen buffer medium.

  • Substrate Addition: Add citronellal to the stirred suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for approximately 2 hours.[6][7]

  • Catalyst Removal: After the reaction is complete, remove the clay catalyst by filtration.

  • Product Isolation: The filtrate contains the this compound product. Further extraction and purification may be necessary depending on the desired purity.

  • Characterization: Characterize the product using NMR spectroscopy to confirm the successful cyclization of citronellal to this compound.[6][7]

Expected Outcome: This green chemistry approach provides a high-yield synthesis of this compound under mild reaction conditions.[7]

G cluster_0 Synthesis cluster_1 Separation & Purification cluster_2 Characterization Start (+/-)-Citronellal Cyclization Cyclization Reaction (e.g., Montmorillonite Clay) Start->Cyclization Crude_Product Crude Product: Mixture of this compound Isomers Cyclization->Crude_Product Chiral_GC Chiral Gas Chromatography (GC) Crude_Product->Chiral_GC Isomers Isomer 1, Isomer 2, Isomer 3, Isomer 4... Chiral_GC->Isomers GC_MS GC-MS Analysis Isomers->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Isomers->NMR

Caption: Workflow for synthesis and analysis of this compound isomers.

Characterization and Purification of this compound Enantiomers

Accurate characterization and purification are essential to ensure the enantiomeric purity of the synthesized this compound.

Characterization Techniques
  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the this compound scaffold.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the different isomers present in the product mixture.

  • Chiral Gas Chromatography (GC): The primary method for determining the enantiomeric purity (ee%) of the this compound product.[10][11] This technique utilizes a chiral stationary phase to separate the enantiomers.

Purification Techniques
  • Flash Column Chromatography: A standard method for purifying the crude product and separating it from starting material and byproducts.

  • Crystallization: For some isomers, crystallization can be an effective method for purification and enantiomeric enrichment.[12] Fractional crystallization at low temperatures has been shown to improve the optical purity of this compound.[12]

Downstream Applications: The Gateway to Menthol and Chiral Ligands

The enantioselective synthesis of this compound is a critical first step in several important synthetic pathways.

Synthesis of (-)-Menthol

(-)-Isopulegol is the direct precursor to (-)-menthol, a high-demand compound in the pharmaceutical, food, and fragrance industries. The conversion is achieved through the hydrogenation of the double bond in the isopropenyl group of (-)-isopulegol.[9][13] This hydrogenation is typically carried out using a heterogeneous catalyst, such as nickel-based catalysts.[9][13]

Development of Chiral Ligands

Both (+)- and (-)-isopulegol serve as versatile chiral building blocks for the synthesis of a wide range of chiral ligands.[10][14][15][16][17][18][19] These ligands, which include aminodiols and aminotriols, have been successfully applied as catalysts in various asymmetric transformations, such as the enantioselective addition of diethylzinc to benzaldehyde.[10][18] The synthesis of these ligands often involves transformations such as epoxidation of the double bond followed by ring-opening with amines.[14][18]

Conclusion

The enantioselective synthesis of (+)- and (-)-isopulegol via the cyclization of citronellal is a cornerstone of modern asymmetric synthesis. The choice of catalyst, whether homogeneous or heterogeneous, allows for a high degree of control over the stereochemical outcome of the reaction. The protocols and comparative data presented in this guide provide researchers, scientists, and drug development professionals with the necessary tools to efficiently and selectively synthesize the desired this compound enantiomer for their specific applications, from the large-scale production of menthol to the development of novel chiral catalysts.

References

  • A Green and Efficient Cyclization of Citronellal into this compound: A Guided-Inquiry Organic Chemistry Laboratory Experiment. (2024).
  • Jensen, B. L., Malkawi, A., & McGowan, V. (n.d.). Cyclization of the Monoterpene Citronellal to this compound: A Biomimetic Natural Product Synthesis.
  • Fülöp, F., et al. (2017). Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands. Molecules. [Link]
  • Fülöp, F., et al. (2020). Stereoselective synthesis and application of this compound-based bi- and trifunctional chiral compounds. RSC Advances. [Link]
  • Khan, M. A., et al. (2021). Synthesis of this compound Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. Pakistan Journal of Analytical & Environmental Chemistry. [Link]
  • A Green and Efficient Cyclization of Citronellal into this compound: A Guided-Inquiry Organic Chemistry Laboratory Experiment. (2022).
  • Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents. (2022). The Chemical Record. [Link]
  • Fatimah, I., et al. (2019). Heterogeneous Catalytic Conversion of Citronellal into this compound and Menthol: Literature Review. Science and Technology Indonesia. [Link]
  • Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands. (2017). MDPI. [Link]
  • Menthol: Industrial synthesis routes and recent development. (2022). Flavour and Fragrance Journal. [Link]
  • Stereoselective synthesis and application of this compound-based bi- and trifunctional chiral compounds. (2020). RSC Advances. [Link]
  • Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents. (2022). The Chemical Record. [Link]
  • Kumar, N., et al. (2020). Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow.
  • Process for preparation of menthol by hydrogenation of this compound. (2010).
  • Fülöp, F., et al. (2017). Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands. Molecules. [Link]
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • One-Pot Synthesis of Menthol Starting from Citral over Ni Supported on Attapulgite-H-Beta-38 Extrudates in a Continuous Flow: Effect of Metal Location. (2021). Industrial & Engineering Chemistry Research. [Link]
  • Fülöp, F., et al. (2018). Synthesis and Transformation of (-)-Isopulegol-Based Chiral β-Aminolactones and β-Aminoamides. International Journal of Molecular Sciences. [Link]
  • Fülöp, F., et al. (2022).
  • Method for the Production of Enriched this compound. (2008).

Sources

Application Notes & Protocols for the Green Synthesis of Isopulegol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isopulegol, a monoterpene alcohol, is a valuable chiral intermediate, most notably in the synthesis of (-)-menthol, a compound with vast applications in the pharmaceutical, flavor, and fragrance industries. Traditional synthesis routes often rely on stoichiometric amounts of Lewis acids, leading to significant waste streams and environmental concerns. This guide provides a comprehensive overview of green and sustainable methods for the production of this compound, with a focus on heterogeneous catalysis and emerging biocatalytic approaches. Detailed experimental protocols, mechanistic insights, and a comparative analysis of catalytic performance are presented to equip researchers with the knowledge to implement more environmentally benign syntheses.

Introduction: The Imperative for Green this compound Synthesis

This compound (p-menth-8-en-3-ol) is a chiral molecule with four stereoisomers. The (-)-isopulegol isomer is of particular industrial importance as the direct precursor to (-)-menthol, the most commercially significant of the menthol stereoisomers. The primary industrial route to (-)-isopulegol is the intramolecular ene reaction (a Prins-type cyclization) of (+)-citronellal, which can be sourced from essential oils like citronella.

The principles of green chemistry call for the development of synthetic pathways that are more efficient, use less hazardous materials, and generate minimal waste. In the context of this compound synthesis, this translates to:

  • Catalytic over Stoichiometric Reagents: Employing catalysts that can be used in small quantities and recycled, rather than stoichiometric reagents that are consumed in the reaction.

  • Atom Economy: Maximizing the incorporation of atoms from the starting materials into the final product.

  • Use of Renewable Feedstocks: Utilizing readily available and renewable starting materials like citronellal from plant sources.

  • Benign Solvents/Solvent-Free Conditions: Reducing or eliminating the use of volatile organic compounds (VOCs) as reaction media.

This guide will delve into practical applications of these principles for the synthesis of this compound.

Heterogeneous Acid Catalysis: A Workhorse for Green this compound Production

The use of solid acid catalysts is the most mature and widely implemented green method for the cyclization of citronellal to this compound. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions compared to their homogeneous counterparts.

Mechanism of Acid-Catalyzed Cyclization

The conversion of citronellal to this compound is an intramolecular carbonyl-ene reaction. The reaction is initiated by the activation of the aldehyde group by an acid catalyst. Both Brønsted and Lewis acid sites can play a role in this process.

  • Brønsted Acid Catalysis: A proton from the catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Lewis Acid Catalysis: The Lewis acid coordinates with the carbonyl oxygen, similarly activating the aldehyde for nucleophilic attack.

Following activation, the terminal double bond of the citronellal molecule attacks the carbonyl carbon in a six-membered transition state, leading to the formation of a carbocation intermediate. A subsequent deprotonation step yields this compound. The stereochemical outcome of the reaction is influenced by the conformation of the citronellal molecule in the transition state.

G cluster_0 Acid-Catalyzed Cyclization of Citronellal Citronellal Citronellal Activated Aldehyde Activated Aldehyde Citronellal->Activated Aldehyde Protonation/Coordination with Acid Catalyst (H+ or Lewis Acid) Carbocation Intermediate Carbocation Intermediate Activated Aldehyde->Carbocation Intermediate Intramolecular Ene Reaction This compound This compound Carbocation Intermediate->this compound Deprotonation

Caption: Mechanism of acid-catalyzed cyclization of citronellal.

Types of Solid Acid Catalysts

A variety of solid acid catalysts have been successfully employed for this compound synthesis. The choice of catalyst can significantly impact the reaction rate, yield, and selectivity towards the desired this compound isomer.

  • Zeolites: These are crystalline aluminosilicates with well-defined pore structures and tunable acidity. Both natural and synthetic zeolites, such as H-ZSM-5 and Beta zeolite, have been shown to be effective. Acid treatment of natural zeolites can enhance their catalytic activity.[1]

  • Montmorillonite Clays: These are layered aluminosilicates that can be acid-activated to create catalytic sites. Montmorillonite K-10 is a commercially available and commonly used catalyst for this transformation.[2]

  • Metal Oxides: Materials like hydrous zirconia have demonstrated good catalytic activity for the cyclization of citronellal.[3]

  • Heteropolyacids: These are complex proton acids that can be supported on materials like silica or montmorillonite to create highly active and selective catalysts.[4]

Comparative Performance of Solid Acid Catalysts
CatalystReaction Temperature (°C)Reaction Time (h)Conversion (%)This compound Yield (%)Reference
H-NZ (Acid-Treated Natural Zeolite) 1003>9587[1]
H-ZSM-5 1003~5046[1]
Montmorillonite K-10 Room Temp2HighHigh (not specified)[2]
HCl-treated Montmorillonite + HPA 8039591[4]
Zeolite Y 8033015[4]
ZSM-5 8034521[4]

HPA: Heteropolyacid

Protocol: this compound Synthesis using Acid-Treated Natural Zeolite (H-NZ)

This protocol is based on a solvent-free, green synthesis method.[1]

Materials:

  • Natural Zeolite (NZ)

  • 6M Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • (+)-Citronellal (≥95% purity)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Catalyst Preparation (H-NZ):

  • Combine 5g of natural zeolite with 30 mL of 6M sulfuric acid in a flask.

  • Stir the mixture at room temperature for 3 hours.

  • Filter the acid-treated zeolite and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Dry the resulting H-NZ catalyst in an oven at 110°C overnight.

  • For optimal activity, the catalyst can be calcined at an elevated temperature (e.g., 400-500°C) for a few hours.

Cyclization Reaction:

  • Place the prepared H-NZ catalyst in a round-bottom flask. The catalyst loading can be optimized, but a starting point is typically 5-10% by weight relative to the citronellal.

  • Add (+)-citronellal to the flask. No solvent is required for this reaction.

  • Heat the mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. A typical reaction time is 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Separate the solid H-NZ catalyst by filtration. The catalyst can be washed with a suitable solvent (e.g., ethanol or acetone), dried, and stored for reuse.

  • The filtrate is the crude this compound product.

  • Purification can be achieved by vacuum distillation to separate the this compound isomers from any unreacted citronellal and byproducts.

G cluster_0 Experimental Workflow Catalyst_Prep Catalyst Preparation (Acid Treatment of Zeolite) Reaction Cyclization Reaction (Citronellal + Catalyst, Heat, No Solvent) Catalyst_Prep->Reaction Separation Catalyst Separation (Filtration) Reaction->Separation Purification Product Purification (Vacuum Distillation) Separation->Purification Recycle Catalyst Recycling Separation->Recycle

Caption: General workflow for heterogeneous catalytic synthesis of this compound.

Biocatalysis: The Next Frontier in Green Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). While the direct enzymatic cyclization of citronellal to this compound is not yet a widely established industrial process, research in this area is promising.

Potential Enzymatic Approaches
  • Terpene Cyclases/Synthases: These enzymes are responsible for the cyclization of acyclic terpene precursors in nature. The identification and engineering of a suitable terpene cyclase that can selectively convert citronellal to (-)-isopulegol is a key research goal.

  • Ene-Reductases and Cyclases in Cascade Reactions: A multi-enzyme cascade has been reported for the synthesis of an this compound stereoisomer from citral. This involves an ene-reductase to first reduce citral to citronellal, followed by a cyclase (squalene hopene cyclase mutant) to perform the cyclization. This demonstrates the feasibility of enzymatic cascades for producing this compound and its isomers.

Advantages and Challenges of Biocatalysis

Advantages:

  • High Selectivity: Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, potentially leading to a single desired this compound isomer and avoiding the formation of byproducts.

  • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature, reducing energy consumption and the need for harsh reagents.

  • Biodegradability: Enzymes are biodegradable catalysts, minimizing their environmental impact.

Challenges:

  • Enzyme Discovery and Engineering: Identifying or engineering an enzyme with high activity and stability for the specific cyclization of citronellal can be a complex and time-consuming process.

  • Substrate/Product Inhibition: The enzyme's activity may be inhibited by high concentrations of the substrate (citronellal) or the product (this compound).

  • Immobilization and Stability: For practical application, enzymes often need to be immobilized on a solid support to allow for reuse and integration into continuous flow processes.[5]

Conceptual Protocol for Biocatalytic this compound Synthesis

This is a conceptual protocol outlining the general steps for an enzyme-catalyzed reaction.

Materials:

  • Isolated and purified terpene cyclase (or a whole-cell system expressing the enzyme)

  • Aqueous buffer solution (e.g., phosphate or Tris buffer at a specific pH)

  • (+)-Citronellal

  • Bioreactor or stirred-tank reactor with temperature control

  • Organic solvent for extraction (e.g., ethyl acetate or hexane)

Procedure:

  • Prepare a buffered solution containing the terpene cyclase or the whole-cell biocatalyst.

  • Add (+)-citronellal to the bioreactor. Due to the low aqueous solubility of citronellal, a co-solvent or surfactant may be needed to improve substrate availability.

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.

  • Monitor the reaction progress over time using GC analysis of samples taken from the reaction mixture.

  • Once the reaction is complete, extract the this compound from the aqueous phase using an organic solvent.

  • Separate the organic phase, dry it (e.g., with anhydrous sodium sulfate), and evaporate the solvent to obtain the crude product.

  • Purify the this compound by column chromatography or vacuum distillation.

Evaluating the "Greenness" of Synthesis: Key Metrics

To objectively compare the environmental performance of different synthetic methods, several green chemistry metrics can be applied.

  • Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to product atoms. For the cyclization of citronellal to this compound, the reaction is an isomerization, so the theoretical atom economy is 100%.

  • Reaction Mass Efficiency (RME): RME provides a more realistic measure of the "greenness" of a process by considering the mass of the product relative to the total mass of all reactants used in stoichiometric amounts.

  • Process Mass Intensity (PMI): This is a comprehensive metric that evaluates the total mass input (reactants, solvents, catalysts, workup chemicals) required to produce a certain mass of product. A lower PMI indicates a greener process.

G Green_Synthesis Green Synthesis Evaluation AE Atom Economy (Theoretical Efficiency) Green_Synthesis->AE RME Reaction Mass Efficiency (Reactant Efficiency) Green_Synthesis->RME PMI Process Mass Intensity (Overall Process Efficiency) Green_Synthesis->PMI

Sources

Application Notes & Protocols: (-)-Isopulegol as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Preamble: Redefining the Role of a Chiral Auxiliary

In the landscape of asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] The quintessential auxiliary can be cleaved and recovered after imparting its chiral information.[1][2] While (-)-isopulegol, a p-menthane monoterpenoid derived from the inexpensive and abundant chiral pool, fits the broad definition of a chiral precursor, its primary and most powerful application is not as a transiently attached, cleavable director.[3][4][5] Instead, it serves as a foundational and highly versatile chiral scaffold.

Commercially available (-)-isopulegol is the starting point for a diverse library of more complex and highly effective chiral ligands and catalysts, including aminodiols, diols, triols, and tetraols.[6][7][8][9][10][11] The inherent stereochemistry of the this compound framework is masterfully transferred and elaborated upon, creating sophisticated molecular tools that orchestrate high levels of stereocontrol in a multitude of reactions. This guide elucidates the strategy, mechanisms, and protocols for leveraging (-)-isopulegol as a cornerstone of modern asymmetric synthesis.

The Core Directive: From Chiral Pool to Bespoke Ligand

The central strategy involves the chemical transformation of the this compound skeleton to introduce new, catalytically active functionalities. The original stereocenters of this compound dictate the spatial arrangement of these new functional groups, resulting in a chiral environment that can effectively discriminate between competing diastereomeric transition states in a chemical reaction. This workflow transforms a simple, natural monoterpene into a powerful, purpose-built chiral ligand.

G cluster_0 Chiral Pool cluster_1 Chemical Elaboration cluster_2 Functional Chiral Ligands cluster_3 Application in Asymmetric Synthesis This compound (-)-Isopulegol (Inexpensive, Abundant) Modification Stereospecific Functionalization (e.g., Epoxidation, Dihydroxylation, Aminolysis) This compound->Modification  Transformation Aminodiol Chiral Aminodiols Modification->Aminodiol  Synthesis Diol Chiral Diols/Triols Modification->Diol  Synthesis Reaction Enantioselective Reactions (e.g., Aldehyde Alkylation) Aminodiol->Reaction  Catalysis Diol->Reaction  Catalysis

Caption: General workflow for converting (-)-isopulegol into functional chiral ligands.

Application Focus I: Synthesis and Utility of this compound-Based Aminodiols

One of the most successful applications of this compound is its conversion to chiral aminodiols. These derivatives have proven to be excellent ligands in stereoselective transformations, particularly in the addition of organometallic reagents to carbonyl compounds.[7][12]

Mechanistic Rationale and Synthesis

The synthesis of these aminodiols capitalizes on the stereocontrolled functionalization of the this compound double bond. A common and effective route involves an initial epoxidation, followed by a highly regioselective, nucleophilic ring-opening with a primary amine.[6][8][9][11] The stereocenters of the this compound backbone direct the incoming amine to attack one of the epoxide carbons preferentially, thereby establishing the stereochemistry of the newly formed amino alcohol moiety. An alternative pathway involves the Michael addition of amines to an α-methylene-γ-butyrolactone derived from this compound, followed by reduction.[7][10][13]

Detailed Protocol: Synthesis of an this compound-Derived Aminodiol

This protocol describes the synthesis of an N-benzyl aminodiol via the epoxidation/aminolysis pathway.

Step 1: Epoxidation of (-)-Isopulegol

  • Dissolve (-)-isopulegol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, which is often used in the next step without further purification.

Step 2: Epoxide Ring-Opening with Benzylamine

  • Dissolve the crude this compound epoxide (1.0 eq) in ethanol in a sealed tube or pressure vessel.

  • Add benzylamine (2.0 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 80 °C for 12-24 hours. Monitor by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess benzylamine.

  • Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-benzyl aminodiol.[8]

Application Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This compound-derived aminodiols are highly effective as chiral catalysts in the enantioselective alkylation of aldehydes.[6][7][10]

  • To a solution of the this compound-derived N-benzyl aminodiol (0.1 eq) in anhydrous toluene at 0 °C, add diethylzinc (1.1 M solution in toluene, 2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-ligand complex.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at 0 °C, monitoring the reaction by TLC.

  • Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the chiral secondary alcohol. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Mechanism of Asymmetric Induction

The high fidelity of the stereochemical outcome is attributed to a well-ordered, chair-like six-membered transition state. The this compound-derived aminodiol chelates to the zinc atom, creating a rigid chiral environment. Benzaldehyde then coordinates to this chiral complex in a way that minimizes steric clashes between the aldehyde's phenyl group and the bulky this compound framework. This conformation preferentially exposes one face of the aldehyde's carbonyl group to nucleophilic attack by the ethyl group from the diethylzinc reagent.

Caption: Face-selective attack in an aminodiol-catalyzed aldehyde alkylation.

Application Focus II: Stereoselective Dihydroxylation

The synthesis of chiral diols and triols from this compound provides another class of valuable ligands. This is typically achieved through a stereoselective dihydroxylation reaction across the double bond, often using osmium tetroxide.[6][7][9][10][11]

Detailed Protocol: Osmium-Catalyzed Dihydroxylation of (-)-Isopulegol
  • In a round-bottom flask, dissolve (-)-isopulegol (1.0 eq) in a 10:1 mixture of acetone and water.[5]

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq) to the solution to act as the stoichiometric oxidant.[5]

  • To this stirring solution, add a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%) as a solution in toluene.[5] The reaction mixture will typically turn dark brown.

  • Stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for an additional 30-60 minutes until the color dissipates.[5]

  • Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure diol.

Performance Data

The diastereoselectivity of these reactions is typically high, driven by the steric hindrance of the this compound ring, which directs the approach of the bulky osmium reagent.

Reaction TypeChiral Ligand SourceSubstrateProductYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Diethylzinc AdditionThis compound-derived AminodiolBenzaldehyde1-phenyl-1-propanolHighModerate to high e.e.
DihydroxylationN/A (Substrate Control)(-)-IsopulegolThis compound-diolHighHigh d.r.

Recovery and Recyclability

A significant advantage of using these this compound derivatives as chiral ligands or catalysts, rather than as covalently bound auxiliaries, is the simplified recovery process.[5] After the reaction is complete, the desired product is separated from the chiral ligand using standard purification techniques, such as column chromatography. The recovered ligand can often be reused in subsequent reactions, enhancing the overall efficiency and cost-effectiveness of the synthesis.

Conclusion

(-)-Isopulegol stands as a testament to the power and elegance of using the chiral pool in asymmetric synthesis. Its true value is realized not as a simple, cleavable auxiliary, but as an inexpensive and versatile foundational block for constructing a wide range of sophisticated chiral ligands.[4][5][14] The straightforward and highly stereoselective transformations of this compound into aminodiols, diols, and other derivatives provide researchers and drug development professionals with a powerful toolkit for tackling challenges in stereocontrolled synthesis. The protocols and applications detailed herein demonstrate the robust and reliable nature of this approach, cementing this compound's status as a privileged scaffold in the field.

References

  • Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands. (2019). MDPI.
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands - MDPI. (2019). MDPI.
  • Stereoselective synthesis and application of this compound-based bi- and trifunctional chiral compounds - ResearchGate. (2020).
  • Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised this compound derivatives - PMC - NIH. (2024).
  • Chiral Auxiliary Controlled Reactions - No Added Chemicals. (2016). No Added Chemicals.
  • Stereoselective synthesis and application of this compound-based bi- and trifunctional chiral compounds - PMC - NIH.
  • (-)-Isopulegol | C10H18O | CID 170833 - PubChem - NIH.
  • Synthesis and Transformation of (-)-Isopulegol-Based Chiral β-Aminolactones and β-Aminoamides - PMC - NIH. (2018).
  • Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents | Request PDF - ResearchGate.
  • Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands - PubMed. (2019).
  • Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of this compound - PMC.
  • Stereoselective synthesis and application of this compound-based bi- and trifunctional chiral compounds - RSC Publishing. (2020). Royal Society of Chemistry.
  • Application Notes and Protocols: (-)-Isopulegol as a Versatile Chiral Building Block in Asymmetric Synthesis - Benchchem. BenchChem.

Sources

Application Notes and Protocols for the Stereoselective Hydrogenation of (-)-Isopulegol to (-)-Menthol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Menthol Synthesis

(-)-Menthol, the primary component of peppermint oil, is a monoterpene alcohol of immense commercial importance, valued for its distinct cooling sensation and minty aroma. Its physiological properties are intrinsically linked to its specific stereochemistry. Menthol possesses three chiral centers, giving rise to eight possible stereoisomers ((±)-menthol, (±)-neomenthol, (±)-isomenthol, and (±)-neoisomenthol). Of these, (-)-menthol exhibits the most potent cooling effect, making it a critical ingredient in pharmaceuticals, confectioneries, cosmetics, and tobacco products.

While natural extraction from Mentha species remains a viable source, synthetic routes are essential for meeting global demand and ensuring consistent quality. A cornerstone of modern synthetic strategies, notably the renowned Takasago process, involves the highly diastereoselective hydrogenation of (-)-isopulegol.[1] This step is pivotal as it sets the final stereochemistry of the menthol product. This application note provides a detailed protocol for the laboratory-scale stereoselective hydrogenation of (-)-isopulegol to (-)-menthol, explains the mechanistic basis for the observed selectivity, and outlines analytical procedures for product verification.

Theoretical Background: The Principle of Directed Hydrogenation

The high diastereoselectivity achieved in the hydrogenation of (-)-isopulegol is a classic example of substrate-directed synthesis. The hydroxyl group of the allylic alcohol plays a crucial role in directing the approach of hydrogen to the double bond on the catalyst surface.

G

In (-)-isopulegol, the three bulky substituents on the cyclohexane ring (hydroxyl, methyl, and isopropenyl groups) preferentially adopt equatorial positions to minimize steric strain. The key to the stereoselectivity is the initial adsorption of the isopulegol molecule onto the heterogeneous catalyst surface. Heterogeneous catalysts with a high affinity for oxygen, such as Raney® Nickel, preferentially adsorb the molecule via the hydroxyl group. This anchoring orients the rest of the molecule relative to the catalyst surface. Hydrogen is then delivered from the catalyst surface (syn-addition) to the face of the double bond that is sterically most accessible, which is the face opposite to the bulky isopropyl group. This directed attack results in the formation of (-)-menthol with high diastereoselectivity.

Materials and Reagents

Material/ReagentGradeSupplier (Example)Notes
(-)-Isopulegol>99% puritySigma-AldrichEnsure high isomeric purity for best results.
Raney® Nickel (slurry in water)Activated catalystSigma-AldrichCaution: Highly pyrophoric when dry. Handle with care.
Hydrogen (H₂) gasHigh purity (≥99.99%)AirgasUse in a well-ventilated area with appropriate safety measures.
EthanolAnhydrous, ACS gradeVWRSolvent for the reaction.
Diethyl etherAnhydrous, ACS gradeFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying the organic phase.
(-)-Menthol standard≥99.5%Sigma-AldrichFor analytical comparison.
Other menthol isomer standardsAnalytical standard gradeSupelcoFor chromatographic peak identification.

Experimental Protocol: Batch Hydrogenation with Raney® Nickel

This protocol describes a representative laboratory-scale batch hydrogenation process.

Part 1: Preparation of Activated Raney® Nickel Catalyst

Note: Commercially available activated Raney® Nickel slurry can be used directly. If starting from the nickel-aluminum alloy, follow a standard preparation procedure. A general outline is provided below, adapted from Organic Syntheses.

  • In a large Erlenmeyer flask equipped with a mechanical stirrer and a thermometer in an ice bath, prepare a solution of sodium hydroxide (e.g., 160 g in 600 mL of distilled water). Cool the solution to 50°C.

  • Under vigorous stirring , slowly add the Raney nickel-aluminum alloy powder (e.g., 125 g) in small portions, maintaining the temperature at 50 ± 2°C. The reaction is highly exothermic.

  • After the addition is complete, digest the mixture at 50°C for approximately 1 hour with gentle stirring.

  • Carefully decant the supernatant and wash the nickel catalyst with several portions of distilled water until the washings are neutral (pH ~7).

  • After the final wash, keep the catalyst covered with water at all times to prevent it from becoming pyrophoric.

Part 2: Hydrogenation of (-)-Isopulegol

G

  • Reactor Setup: Assemble a high-pressure hydrogenation apparatus (e.g., a Parr shaker or a stainless-steel autoclave) equipped with a magnetic stir bar or mechanical stirrer, a pressure gauge, and a gas inlet. Ensure the system is clean, dry, and leak-tested.

  • Charging the Reactor:

    • To the reactor vessel, add (-)-isopulegol (e.g., 10.0 g, 64.8 mmol).

    • Add anhydrous ethanol (e.g., 50 mL) as the solvent.

    • Carefully add the water-wet Raney® Nickel catalyst (approximately 5-10% by weight of the substrate, e.g., 0.5-1.0 g). Caution: Ensure the catalyst remains wet with solvent during transfer.

  • Purging and Pressurization:

    • Seal the reactor.

    • Purge the system by pressurizing with nitrogen gas and then venting (repeat 3 times) to remove air.

    • Purge the system with hydrogen gas (repeat 3 times).

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction:

    • Begin vigorous stirring.

    • Heat the reactor to the target temperature (e.g., 80-120°C).[1]

    • Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 4-8 hours. Progress can also be monitored by taking small aliquots (after depressurizing) and analyzing by TLC or GC.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated hood.

    • Purge the reactor with nitrogen.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the Celite pad wet with solvent during filtration to prevent the catalyst from igniting.

    • Rinse the reactor and the Celite pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in diethyl ether (e.g., 100 mL) and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (-)-menthol, which often solidifies upon standing. Further purification can be achieved by crystallization or distillation if necessary.

Comparative Analysis of Catalytic Systems

While Raney® Nickel is a cost-effective and highly selective catalyst, other systems have been developed, particularly for industrial-scale continuous processes. The choice of catalyst significantly impacts yield and stereoselectivity.

Catalyst SystemTemperature (°C)Pressure (bar)Diastereoselectivity (%) ((-)-Menthol)Enantiomeric Excess (ee %)Reference
Raney® Nickel 120N/AHigh (often >95%)Maintained from substrate[1]
5% Pd/C N/A5GoodMaintained from substrate[1]
Ni-Cu-Zr-Mo oxides 8540>9999.8[2]
Ru/H-BEA 100N/A>93 (from citronellal)N/A[3]
Pt on beta zeolites N/AN/A>95 (from citral)N/A[4]

Analytical Protocol: Stereoisomer Quantification by GC-MS

The accurate determination of the product's isomeric purity is crucial. Gas chromatography with a chiral stationary phase column coupled to a mass spectrometer (GC-MS) is the method of choice for separating and quantifying all eight menthol stereoisomers.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the synthesized menthol product into a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with ethanol. This creates a ~1 mg/mL solution.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Standards: Prepare a series of standards of (-)-menthol and other available isomers in the same manner for peak identification and quantification.

GC-MS Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph
Injection PortSplit/Splitless
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Inlet Temperature230°C
Carrier GasHelium
Flow RateConstant flow, 1.2 mL/min
GC Column
TypeChiral Capillary Column
Stationary Phasee.g., Rt-βDEXsm (Beta-cyclodextrin)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Temperature Program
Initial Temperature60°C, hold for 2 minutes
Ramp 12°C/min to 120°C
Ramp 25°C/min to 220°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40 - 250 amu
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)
SIM Ions (m/z)71, 81, 95, 123, 138
Transfer Line Temp.240°C

Expected Results: Under these conditions, the eight stereoisomers of menthol will be separated. The identity of each peak should be confirmed by comparing retention times with certified reference standards. The relative percentage of each isomer can be calculated from the peak areas in the chromatogram. For a successful stereoselective hydrogenation of high-purity (-)-isopulegol, the resulting chromatogram should show a major peak corresponding to (-)-menthol (>95%) with minor peaks for other isomers like (+)-neomenthol, the main diastereomeric byproduct.

Conclusion

The stereoselective hydrogenation of (-)-isopulegol is a robust and efficient method for the synthesis of (-)-menthol. The success of this reaction hinges on the principle of hydroxyl-directed catalysis, where the substrate's own stereochemistry guides the addition of hydrogen. Raney® Nickel serves as an excellent, cost-effective catalyst for this transformation on a laboratory scale, consistently delivering high diastereoselectivity. The provided protocols for both the synthesis and the rigorous GC-MS analysis form a self-validating system, enabling researchers to confidently produce and verify the isomeric purity of (-)-menthol, a compound of critical importance across multiple industries.

References

  • Abualhasan, M. N., Zaid, A. N., Jaradat, N., & Mousa, A. (2017). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. International Journal of Analytical Chemistry, 2017, 8560829. [Link]
  • Dylong, D., et al. (2022). (-)-menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal, 37(4), 195-209. [Link]
  • Sully, B. D., et al. (1968). The Optical Rotation of Citronellal. Perfumery and Essential Oil Record, 59, 365-366.
  • Takasago International Corporation. (1983). Process for producing l-menthol. (Details of the industrial process are widely cited in reviews and secondary sources). [Link]
  • Bergner, E. J., et al. (2010). Process for preparation of menthol by hydrogenation of this compound. U.S.
  • Thompson, S. J., & Smith, R. M. (2004). Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. Journal of the American Chemical Society, 126(13), 4166-4167.
  • Azkaar, M., et al. (2019). Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow. Reaction Chemistry & Engineering, 4(12), 2156-2169. [Link]
  • Mozingo, R. (1955). Raney Nickel. Organic Syntheses, Coll. Vol. 3, p.181; Vol. 21, p.15. [Link]
  • LECO Corporation. (n.d.). Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension.
  • Plößer, J., Lucas, M., & Claus, P. (2014). Highly selective menthol synthesis by one-pot transformation of citronellal using Ru/H-BEA catalysts.
  • Si, X., et al. (2021). Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Food Science, 42(22), 339-345. [Link]
  • Mondal, P., et al. (2021). Cyclodextrin-based Gas Chromatography and GC/MS methods for determination of chiral pair constituents in mint essential oils.

Sources

GC-MS method for the quantification of Isopulegol in essential oils

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of Isopulegol in Essential Oils

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of this compound in complex essential oil matrices. This compound, a monoterpenoid alcohol, is a significant constituent of various essential oils, valued for its characteristic minty aroma and potential therapeutic properties. Accurate quantification is critical for quality control, formulation development, and regulatory compliance in the pharmaceutical, cosmetic, and flavor industries. This document provides a scientifically grounded protocol, from sample preparation to data analysis, underpinned by established analytical principles and validation standards.

Introduction: The Analytical Imperative for this compound Quantification

This compound is a naturally occurring monoterpene that contributes to the sensory profile and biological activity of essential oils derived from plants of the Mentha genus, among others[1]. Its presence and concentration can significantly influence the oil's quality, efficacy, and commercial value. Consequently, a reliable and accurate analytical method is paramount for ensuring product consistency and safety. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds in essential oils due to its exceptional separation efficiency and definitive identification capabilities[2][3][4]. This application note presents a detailed, validated GC-MS method designed for researchers, scientists, and drug development professionals.

Principle of the GC-MS Method

The methodology hinges on the synergistic power of gas chromatography and mass spectrometry. A diluted essential oil sample is injected into the GC system, where it is vaporized[5]. The volatile components, including this compound, are then separated as they travel through a capillary column coated with a stationary phase. The separation is based on the compounds' boiling points and their affinity for the stationary phase[2]. As each separated compound elutes from the column, it enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. For quantification, the instrument can operate in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific, characteristic ions of this compound[6].

Materials and Reagents

Equipment
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler (recommended for precision)

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Vortex mixer

  • GC vials (1.5 mL, glass) with caps and septa[7]

Chemicals and Standards
  • (-)-Isopulegol analytical standard (≥99.0% purity)[1]

  • Hexane or Methanol (GC grade or equivalent)[5][7]

  • Helium (carrier gas, ultra-high purity)

  • Essential oil sample(s)

Experimental Protocols

Standard Solution Preparation

The external standard method is employed for its simplicity and accuracy, especially when using a reproducible autosampler[8][9].

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (-)-Isopulegol analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL in hexane. These standards will be used to construct the calibration curve.

Sample Preparation

The complexity of essential oils necessitates a simple dilution to bring the analyte concentration within the calibration range and to avoid column overloading[3][10].

  • Accurately weigh 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add hexane to the flask, vortex to ensure thorough mixing, and bring to the final volume. This yields a 10,000 µg/mL solution.

  • Further dilution may be necessary depending on the expected concentration of this compound in the oil. A preliminary screening run is advisable. For instance, a 1:100 dilution of this stock (100 µL into 9.9 mL of hexane) would result in a final concentration of 100 µg/mL of the total oil.

  • Filter the final diluted sample through a 0.45 µm syringe filter if any particulate matter is visible, to prevent blockage of the injector and column[5][7].

  • Transfer the final diluted sample to a 1.5 mL GC vial for analysis.

GC-MS Instrumental Method

The following parameters have been optimized for the analysis of monoterpenes like this compound. However, slight modifications may be required depending on the specific instrument and column used.

Parameter Setting Rationale
GC System Agilent 6890N or equivalentStandard, reliable instrumentation for this type of analysis.
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for the separation of a wide range of volatile and semi-volatile compounds found in essential oils[2][6].
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas providing good chromatographic efficiency[11][12].
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample components without causing thermal degradation of labile terpenes[2][13].
Injection Volume 1 µLA standard volume for GC analysis[2][14].
Injection Mode Split (50:1 ratio)Prevents column overloading from high-concentration components in the essential oil matrix, ensuring sharp peaks[2][3].
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 150 °C, then 15 °C/min to 280 °C (hold 5 min)This program allows for good separation of volatile monoterpenes at the beginning and then quickly elutes less volatile components, optimizing analysis time[6][15].
MS System Agilent 5973 or equivalentA common and robust mass selective detector.
MS Source Temperature 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source[6][16].
MS Quad Temperature 150 °CA typical quadrupole temperature for stable operation[6][16].
Ionization Energy 70 eV (Electron Impact)Standard energy for generating reproducible mass spectra and allowing for library comparison[2][12].
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan is used to confirm the identity of this compound by comparing its mass spectrum to a reference library (e.g., NIST). SIM mode increases sensitivity for accurate quantification[6][11].
SIM Ions for this compound Quantifier: m/z 81, Qualifiers: m/z 67, 121These are characteristic fragments of this compound that provide specificity for quantification and confirmation. The quantifier ion is typically one of the most abundant.
Method Validation Protocol

To ensure the trustworthiness and reliability of the results, the method must be validated according to International Conference on Harmonisation (ICH) guidelines[15][16].

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area of the quantifier ion against the concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.998[16].

  • Accuracy: Perform a spike-recovery study by adding known amounts of this compound standard to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 80-120%[6][11].

  • Precision (Repeatability and Intermediate Precision): Analyze a sample six times on the same day (repeatability) and on three different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 15%[16][17].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these by analyzing standards at decreasing concentrations. LOD is typically the concentration that gives a signal-to-noise ratio of 3:1, and LOQ is 10:1[14][15].

Workflow Diagrams

GC-MS Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Standard Dilute_Std Prepare Calibration Curve Standards Standard->Dilute_Std Inject Inject into GC-MS Dilute_Std->Inject Sample Weigh Essential Oil Sample Dilute_Sample Dilute Sample in Hexane Sample->Dilute_Sample Dilute_Sample->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Calculate this compound Concentration Integrate->Quantify Cal_Curve->Quantify

Caption: Overall workflow from standard and sample preparation to final quantification.

GC-MS Analysis Detail Sample_Vial Sample in Vial Injector GC Inlet (250°C) Vaporization Sample_Vial->Injector Autosampler Column HP-5MS Column Separation Injector->Column Carrier Gas Ion_Source MS Ion Source (70 eV) Ionization & Fragmentation Column->Ion_Source Elution Quadrupole Quadrupole Mass Filtering (SIM) Ion_Source->Quadrupole Detector Detector Signal Acquisition Quadrupole->Detector Data_System Data System Detector->Data_System

Caption: Key stages within the GC-MS instrument during the analysis of this compound.

Data Analysis and Quantification

  • Calibration Curve: After running the calibration standards, integrate the peak corresponding to this compound. Using the analytical software, plot the peak area (y-axis) versus the concentration (x-axis). Apply a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Quantification: Analyze the prepared essential oil samples. Integrate the peak area for this compound.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the injected sample.

    Concentration in diluted sample (µg/mL) = (Peak Area - y-intercept) / slope

  • Final Concentration in Original Oil: Account for the dilution factor to determine the concentration in the original, undiluted essential oil.

    Concentration in oil (mg/g) = [C_diluted (µg/mL) * V_flask (mL)] / [W_oil (mg)]

    Where:

    • C_diluted is the concentration calculated from the calibration curve.

    • V_flask is the final volume of the diluted sample.

    • W_oil is the initial weight of the essential oil sample.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Peak Shape (Tailing/Fronting) Active sites in the inlet liner or column; column contamination; incorrect flow rate.Deactivate or replace the inlet liner. Trim the first few centimeters of the column. Verify carrier gas flow rate. Ensure proper sample preparation to remove non-volatile residues[13].
No Peak or Low Sensitivity Injection issue; incorrect SIM ions; sample too dilute; leak in the system.Check syringe and autosampler operation. Verify the correct m/z values are being monitored. Analyze a higher concentration standard to confirm instrument performance. Perform a leak check.
Ghost Peaks Carryover from a previous injection; septum bleed.Run a solvent blank between samples. Use a high-quality, low-bleed septum and replace it regularly[13].
Altered Terpene Profile Thermal degradation or isomerization in the hot inlet[13].Lower the inlet temperature if possible without compromising vaporization. Ensure the inlet liner is clean and deactivated. Consider using a gentler injection technique if problems persist.
Poor Recovery of Analytes Evaporation of volatile monoterpenes during sample preparation[18].Keep samples cool and capped during preparation. Minimize the time between preparation and analysis.

Example Validation Data Summary

The following table presents example data that would be expected from a successful method validation.

Validation Parameter Result Acceptance Criteria
Linearity (R²) 0.9992≥ 0.998
Linear Range 1 - 100 µg/mL-
Accuracy (Recovery) 98.7% - 105.2%80% - 120%
Precision (Repeatability RSD) 2.5%≤ 15%
Precision (Intermediate RSD) 4.1%≤ 15%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-

Conclusion

This application note provides a comprehensive, scientifically sound, and validated GC-MS method for the quantification of this compound in essential oils. The detailed protocols for sample preparation, instrument setup, and method validation ensure that the procedure is reliable, accurate, and reproducible. By adhering to these guidelines, researchers and industry professionals can confidently assess the quality and composition of essential oils, supporting product development, quality control, and regulatory submissions.

References

  • GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. (2025). Vertex AI Search.
  • Calibration curve of this compound by means of the external standard method. (n.d.).
  • Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. [Link]
  • LABTips: Troubleshooting Tricky Terpenes. (2022). Labcompare.com. [Link]
  • Essential Oils sample prep. (2012).
  • Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. (n.d.). MDPI. [Link]
  • Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.).
  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (n.d.). National Institutes of Health (NIH). [Link]
  • A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. (n.d.). National Institutes of Health (NIH). [Link]
  • Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. (2020). Atmospheric Measurement Techniques. [Link]
  • Study of the Chemical Composition of Essential Oils by Gas Chrom
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
  • GC-MS Characterization of the Compounds in Some Essential Oils. (2009).
  • Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). SciTePress. [Link]
  • Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. (n.d.). SciELO. [Link]

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Application Note: A Robust Chiral HPLC Method for High-Resolution Separation of Isopulegol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Challenge: Resolving Isopulegol's Complexity

This compound (p-menth-8-en-3-ol) is a monoterpenoid alcohol of significant industrial importance, serving as a key chiral intermediate in the synthesis of (-)-menthol and as a valuable component in the fragrance and pharmaceutical sectors.[1][2][3] Its molecular structure contains three chiral centers, giving rise to eight stereoisomers, which exist as four diastereomeric pairs: this compound, iso-isopulegol, neo-isopulegol, and neo-iso-isopulegol.[2][4] Each of these isomers can exhibit distinct olfactory and biological properties, making their accurate separation and quantification essential for quality control, efficacy assessment, and regulatory compliance.[1]

The subtle structural differences between these diastereomers present a considerable analytical challenge. This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method developed to achieve baseline separation of the four primary this compound diastereomers. The method leverages a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a technique proven to be highly effective for this class of compounds.[1]

Strategic Method Development: The "Why" Behind the "How"

The successful resolution of chiral compounds is not merely a matter of following a recipe; it is a process of informed strategic decisions. Our approach is grounded in the fundamental principles of chiral recognition.

The Choice of Stationary Phase: Polysaccharide Power

For the separation of this compound diastereomers, a polysaccharide-based CSP is the cornerstone of the method. Specifically, we selected a column based on a cellulose derivative, CHIRALCEL® OD-H . This class of CSPs is renowned for its broad enantioselectivity.[1][5][6]

The Rationale: The chiral recognition mechanism of polysaccharide CSPs is multifaceted and highly effective for molecules like this compound.[7] The stationary phase, cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, forms a helical polymer structure.[8][9] Separation is achieved through a combination of transient interactions between the analyte and the CSP, including:

  • Hydrogen Bonding: The hydroxyl group of this compound can interact with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Polar bonds within the analyte and CSP contribute to differential retention.

  • Steric Interactions: The most critical factor for diastereomer separation. The helical grooves of the cellulose polymer create a defined chiral space. Analytes that fit more favorably into these grooves will be retained longer, leading to separation.[5][10]

The selection of the "H-series" column (e.g., OD-H) is a deliberate choice for enhanced performance. These columns are packed with smaller 5 µm particles compared to older 10 µm versions, providing significantly higher chromatographic efficiency and resolution without altering the fundamental selectivity.[11]

The Mobile Phase: Balancing Selectivity and Elution

A normal phase elution mode, employing a mixture of a non-polar alkane and a polar alcohol modifier, was chosen. This approach is ideal for moderately polar analytes like this compound.[1]

The Rationale: The mobile phase composition is a critical lever for optimizing the separation.

  • Primary Solvent (n-Hexane): A non-polar solvent that promotes interaction between the this compound isomers and the polar CSP.

  • Polar Modifier (Isopropanol - IPA): The alcohol modifier competes with the analyte for interaction sites on the CSP. By carefully adjusting its concentration, we can modulate the retention times of the isomers. A lower IPA concentration generally leads to longer retention and potentially better resolution, while a higher concentration speeds up elution. The goal is to find the "sweet spot" that provides baseline resolution in a practical runtime.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step protocol for the separation of this compound diastereomers.

Instrumentation and Consumables
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent HPLC/UHPLC system
Chiral Column CHIRALCEL® OD-H , 4.6 x 250 mm, 5 µm (Daicel)[9]
Mobile Phase n-Hexane / Isopropanol (IPA) (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase (n-Hexane/IPA, 98:2)
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Precisely measure 980 mL of HPLC-grade n-Hexane.

    • Precisely measure 20 mL of HPLC-grade Isopropanol.

    • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum degassing.

  • Sample Preparation:

    • Prepare a stock solution of the this compound diastereomer mixture at 1 mg/mL in the mobile phase.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL (100 µg/mL).

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC System Equilibration:

    • Install the CHIRALCEL® OD-H column, ensuring the flow direction matches the arrow on the column label.

    • Flush the column with 100% Isopropanol for 30 minutes if it was stored in a different solvent.

    • Equilibrate the column with the mobile phase (Hexane/IPA 98:2) at 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Acquire data for a sufficient duration to allow all four diastereomers to elute.

    • Integrate the peaks to determine retention time (tR), peak area, resolution (Rs), and selectivity (α).

Achieving High-Resolution Separation: Expected Results

Following the prescribed protocol, baseline resolution of the four major this compound diastereomers is expected. The typical elution order on a cellulose-based CSP like CHIRALCEL® OD-H is often governed by the steric accessibility of the hydroxyl group.

Sample Chromatogram (Illustrative): (Note: An actual chromatogram would be presented here. The following is a descriptive representation.)

A successful separation will show four distinct, well-resolved Gaussian peaks against a stable baseline. The separation factor (α) between adjacent peaks should be greater than 1.1, and the USP resolution (Rs) should be greater than 1.5, indicating a robust and reliable separation.

Data Summary Table:

DiastereomerExpected Retention Time (min)Resolution (Rs)Selectivity (α)
neo-iso-Isopulegol~ 8.5--
neo-Isopulegol~ 9.8> 1.5> 1.1
iso-Isopulegol~ 11.2> 1.5> 1.1
This compound~ 12.5> 1.5> 1.1
(Retention times are approximate and may vary slightly based on system dead volume, mobile phase precision, and column age.)

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase (Hexane/IPA 98:2) p2 Prepare Sample (0.1 mg/mL in Mobile Phase) p1->p2 Use as diluent h1 Equilibrate System & CHIRALCEL® OD-H p2->h1 System ready h2 Inject 10 µL of Sample h1->h2 h3 Isocratic Elution (1.0 mL/min, 25°C) h2->h3 d1 UV Detection at 210 nm h3->d1 Eluent flow d2 Generate Chromatogram d1->d2 d3 Integrate Peaks & Quantify (Retention Time, Area, Rs) d2->d3 r1 Quality Control Report d3->r1 r2 Purity Assessment d3->r2

Caption: Logical workflow for the chiral HPLC analysis of this compound diastereomers.

Method Robustness & Concluding Remarks

The described HPLC method provides a reliable and reproducible approach for the chiral separation of this compound diastereomers.[1] The use of a high-efficiency polysaccharide-based chiral stationary phase under optimized normal phase conditions is the key to achieving the desired high resolution. This method is eminently suitable for routine quality control in manufacturing processes, for the characterization of reference standards, and for research purposes where the analysis of individual stereoisomers is required.

Critical Considerations:

  • Solvent Purity: Always use high-purity, HPLC-grade solvents to ensure a stable baseline and prevent column contamination.

  • Column Care: Polysaccharide-based coated columns have specific solvent compatibility restrictions. Avoid solvents like acetone, THF, and chloroform, which can damage the stationary phase.[12][13] Always store the column in the recommended solvent (typically Hexane/IPA).

  • Temperature Stability: Maintaining a constant column temperature is crucial for reproducible retention times and selectivity.

By adhering to this detailed protocol and understanding the scientific principles behind it, researchers and analysts can confidently implement this method to unravel the chiral complexity of this compound.

References

  • Chiral column chromatography. Wikipedia.
  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube.
  • This compound. National Institute of Standards and Technology (NIST) WebBook.
  • Chiral Chromatography. Chemistry LibreTexts.
  • Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm. Hichrom.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - National Center for Biotechnology Information.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed.
  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. ResearchGate.
  • (-)-Isopulegol | C10H18O | CID 170833. PubChem - National Center for Biotechnology Information.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Agilent Technologies.
  • Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents. ResearchGate.
  • Comparisons of samples separation on Chiralcel OD-H. ResearchGate.
  • CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. Daicel Chiral Technologies.
  • Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies.
  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies.
  • Instruction Manual for CHIRALPAK® AD-H. HPLC.

Sources

Application Notes & Protocols: Encapsulation of Isopulegol in Biodegradable Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the encapsulation of isopulegol, a monoterpene with significant therapeutic potential, within biodegradable polymeric carriers. The rationale for encapsulation is to enhance its stability, improve bioavailability, and enable controlled, sustained release.[1][2] We present detailed protocols for three widely-used encapsulation techniques: emulsion solvent evaporation, nanoprecipitation, and spray drying. Furthermore, we outline essential methods for the physicochemical characterization of the resulting particles, protocols for in vitro drug release studies, and considerations for biocompatibility assessment. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to develop effective this compound delivery systems.

Introduction: The Case for Encapsulating this compound

This compound is a cyclic monoterpene found in the essential oils of various plants, including lemongrass and mint.[3] Preclinical research has highlighted its diverse pharmacological activities, including anti-inflammatory, anticonvulsant, anxiolytic, antiviral, and gastroprotective effects.[3][4][5][6][7] These properties make it a promising candidate for treating a range of conditions. However, like many natural compounds, the clinical translation of this compound is hampered by challenges such as chemical instability, high volatility, and poor aqueous solubility, which can lead to low bioavailability.

Encapsulation within biodegradable polymers offers a robust strategy to overcome these limitations.[1] Biodegradable polymers, such as Poly(lactic-co-glycolic acid) (PLGA), can shield the active compound from environmental degradation while transforming it into a particulate form suitable for various administration routes.[8][9] This process not only improves the compound's stability but also allows for the precise control of its release kinetics, maintaining the drug concentration within a therapeutic window for an extended period.[8] The use of biodegradable polymers is particularly advantageous as they break down into non-toxic, biocompatible byproducts that are safely cleared by the body, obviating the need for surgical removal of the delivery system.[9][10]

Strategic Selection of Biodegradable Polymers

The choice of polymer is a critical determinant of the final formulation's characteristics, including particle size, drug loading, release profile, and in vivo fate. The selection should be guided by the desired therapeutic application and release duration. Both natural and synthetic polymers are viable options.[10]

  • Poly(lactic-co-glycolic acid) (PLGA): As one of the most widely used biodegradable polymers in FDA-approved therapeutic products, PLGA is renowned for its excellent biocompatibility and tunable degradation rates.[10][11] The degradation time can be precisely controlled by altering the ratio of lactic acid to glycolic acid monomers; a higher glycolic acid content leads to faster degradation.[10] Its amorphous nature makes it suitable for achieving homogenous drug distribution.

  • Poly-ε-caprolactone (PCL): PCL is a semi-crystalline polyester characterized by a much slower degradation rate compared to PLGA, making it ideal for long-term drug delivery applications spanning over a year.[11] Its high permeability to small molecules can be beneficial for the sustained release of compounds like this compound.

  • Chitosan: This natural polysaccharide, derived from chitin, possesses unique properties such as mucoadhesion and inherent antibacterial effects.[12] Its cationic nature allows for electrostatic interactions with negatively charged biological membranes, which can be exploited for enhanced absorption and targeted delivery.[13][14] Chitosan is often used in combination with other polymers like PLGA to modify surface properties and control drug release.[14][15]

PolymerTypeKey AdvantagesKey DisadvantagesTypical Degradation Time
PLGA SyntheticTunable degradation rate, FDA approved, high encapsulation efficiency for hydrophobic drugs.[10]Acidic byproducts can lower local pH, potentially affecting drug stability; can exhibit an initial burst release.[15]Weeks to Months
PCL SyntheticSlow degradation for long-term release, excellent biocompatibility, high permeability.[11]High crystallinity can lead to heterogeneous drug distribution; very slow degradation may not be suitable for all applications.Months to Years
Chitosan NaturalMucoadhesive, biocompatible, biodegradable, antibacterial properties.Poor solubility at neutral/basic pH, potential for batch-to-batch variability.Variable (depends on deacetylation)

Core Methodologies for this compound Encapsulation

The selection of an encapsulation method depends on the physicochemical properties of the drug and polymer, as well as the desired particle size (nanoparticles vs. microparticles).

Protocol 1: Emulsion Solvent Evaporation (for Nanoparticles)

This technique is highly versatile for encapsulating hydrophobic compounds like this compound into polymers such as PLGA and PCL.[16][17] It involves the formation of an oil-in-water (o/w) emulsion, where the "oil" phase is a volatile organic solvent containing the dissolved polymer and drug.

G cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_collect Particle Recovery P1 Dissolve this compound & PLGA in Dichloromethane (DCM) E1 Add Organic Phase to Aqueous Phase P1->E1 P2 Prepare Aqueous Phase with Surfactant (e.g., PVA) P2->E1 E2 Emulsification (High-Speed Homogenization or Sonication) E1->E2 E3 Solvent Evaporation (Magnetic Stirring) E2->E3 C1 Nanoparticle Hardening E3->C1 C2 Washing & Centrifugation (Remove excess surfactant) C1->C2 C3 Lyophilization (Freeze-Drying) C2->C3 F1 F1 C3->F1 Final Product: Dry Nanoparticle Powder

Caption: Workflow for nanoparticle synthesis via emulsion solvent evaporation.

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound in 2 mL of a volatile organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water. PVA acts as a surfactant to stabilize the emulsion droplets.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or probe sonication.[18] This step is critical as the energy input determines the initial droplet size, which correlates to the final nanoparticle size.[17][19]

  • Solvent Evaporation: Transfer the resulting o/w emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer, forming solid nanoparticles.[20]

  • Particle Collection: Collect the hardened nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 20 minutes, 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and any unencapsulated this compound. Resuspend the pellet in water between each wash.

  • Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a stable, powdered form of the nanoparticles.

Protocol 2: Nanoprecipitation (Solvent Displacement)

Nanoprecipitation is a rapid and straightforward method that relies on the interfacial deposition of a polymer following the displacement of a solvent.[21] It is particularly suitable for hydrophobic drugs and polymers that are soluble in a water-miscible organic solvent.[22][23]

G cluster_prep Phase Preparation cluster_process Precipitation Process cluster_collect Particle Recovery P1 Dissolve this compound & Polymer (e.g., PLGA) in Acetone E1 Inject Organic Phase into Anti-Solvent under Stirring P1->E1 P2 Prepare Anti-Solvent (Deionized Water) P2->E1 E2 Spontaneous Formation of Nanoparticles E1->E2 E3 Solvent Evaporation (Magnetic Stirring) E2->E3 C1 Washing & Centrifugation E3->C1 C2 Lyophilization C1->C2 F1 F1 C2->F1 Final Product: Dry Nanoparticle Powder

Caption: Workflow for nanoparticle synthesis via nanoprecipitation.

  • Solvent Phase Preparation: Dissolve 50 mg of polymer (e.g., PCL) and 10 mg of this compound in 5 mL of a water-miscible organic solvent, such as acetone.

  • Anti-Solvent Phase: Prepare 20 mL of deionized water (the anti-solvent) in a beaker. A stabilizer like Poloxamer 188 can be added to the aqueous phase if needed to control particle size and prevent aggregation.

  • Nanoprecipitation: While stirring the anti-solvent phase moderately (e.g., 600 rpm), add the organic solvent phase dropwise using a syringe pump at a constant, slow rate. Nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the polymer to precipitate.[24][25]

  • Solvent Removal: Continue stirring the suspension for 2-4 hours to ensure the complete evaporation of the organic solvent.

  • Particle Collection and Washing: Collect and wash the nanoparticles via ultracentrifugation as described in Protocol 3.1 (Steps 5 & 6).

  • Lyophilization: Freeze-dry the final product as described in Protocol 3.1 (Step 7).

Protocol 3: Spray Drying (for Microparticles)

Spray drying is a scalable, single-step process ideal for producing solid microparticles from a liquid feed. It is well-suited for encapsulating both heat-sensitive and heat-resistant compounds.[26][27]

G P1 Prepare Feed Solution: Dissolve this compound & Polymer (e.g., PLGA) in a Solvent (e.g., Acetone/Ethanol) P2 Set Spray Dryer Parameters: Inlet Temp, Feed Rate, Gas Flow P1->P2 P3 Atomization: Feed solution is sprayed into fine droplets P2->P3 P4 Drying: Hot gas evaporates solvent from droplets P3->P4 P5 Particle Collection: Dry microparticles are separated via cyclone P4->P5 F1 Final Product: Dry Microparticle Powder P5->F1

Caption: Workflow for microparticle synthesis via spray drying.

  • Feed Preparation: Prepare a solution by dissolving the polymer (e.g., 1 g PLGA) and this compound (e.g., 200 mg) in a suitable volatile solvent (e.g., 100 mL of acetone). The solid content should typically be low (1-5% w/v) to ensure efficient atomization.

  • Instrument Setup: Set the parameters on a lab-scale spray dryer. Typical starting parameters are:

    • Inlet Temperature: 80-120°C (low enough to prevent this compound degradation but high enough for efficient solvent evaporation).

    • Atomizing Gas Flow Rate: 400-600 L/hr.

    • Feed Pump Rate: 2-5 mL/min.

  • Spray Drying: Pump the feed solution through the atomizer nozzle into the drying chamber. The hot drying gas rapidly evaporates the solvent, solidifying the droplets into microparticles.[28]

  • Collection: The dried microparticles are carried by the gas stream into a cyclone separator, where they are collected in a receiving vessel.

  • Post-Processing: The collected powder can be stored in a desiccator. No further washing or drying is typically required.

Physicochemical Characterization of Particles

Thorough characterization is essential to ensure the quality, reproducibility, and performance of the formulation.

ParameterMethodTypical InstrumentPurpose & Interpretation
Particle Size & PDI Dynamic Light Scattering (DLS)ZetasizerDetermines the mean hydrodynamic diameter and the breadth of the size distribution (Polydispersity Index, PDI). A PDI < 0.3 indicates a relatively monodisperse population, which is desirable for uniform drug release.[29]
Zeta Potential Electrophoretic Light ScatteringZetasizerMeasures the particle surface charge. A zeta potential of magnitude > ±20 mV generally indicates good colloidal stability, as electrostatic repulsion prevents particle aggregation.[29][30]
Morphology Scanning/Transmission Electron Microscopy (SEM/TEM)Electron MicroscopeVisualizes the particle shape, surface topography, and size. Particles should ideally be spherical and non-aggregated.
Encapsulation Efficiency (EE%) Indirect/Direct QuantificationUV-Vis Spectrophotometer, HPLCQuantifies the amount of drug successfully entrapped within the particles. High EE% is crucial for therapeutic efficacy and minimizing waste.
Drug Loading (DL%) Direct QuantificationUV-Vis Spectrophotometer, HPLCDetermines the actual weight percentage of the drug in the final dried particle formulation.
  • Separate Free Drug: Take a known amount of the nanoparticle suspension (before lyophilization) and centrifuge it at high speed.

  • Quantify Free Drug: Carefully collect the supernatant, which contains the unencapsulated ("free") this compound. Quantify the this compound concentration using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Quantify Total Drug: Take a known weight of the lyophilized (dried) nanoparticles and dissolve them in a solvent that dissolves both the polymer and the drug (e.g., THF/DMSO).[19] This releases the encapsulated drug. Quantify the total drug amount in this solution.

  • Calculate EE% and DL%: Use the following equations[19]:

    • EE (%) = (Total Drug Added - Free Drug in Supernatant) / Total Drug Added * 100

    • DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) * 100

In Vitro Drug Release Studies

In vitro release testing is a critical quality control tool used to assess the performance of a controlled-release formulation.[31][32] The goal is to measure the rate at which this compound is released from the polymeric matrix under physiological-like conditions.

G P1 Resuspend known mass of this compound-loaded NPs in buffer P2 Place suspension inside a dialysis bag (known MWCO) P1->P2 P3 Place sealed bag in a beaker with Release Medium (e.g., PBS) P2->P3 P4 Incubate at 37°C with constant gentle stirring P3->P4 P5 At time points (t=1, 2, 4h...), withdraw aliquot from outside the bag P4->P5 P4->P5 P6 Replenish with fresh release medium P5->P6 P7 Quantify this compound in aliquots (HPLC/UV-Vis) P6->P7 F1 Plot Cumulative Release % vs. Time P7->F1

Caption: Setup for in vitro drug release study using the dialysis bag method.

  • Preparation: Accurately weigh 5-10 mg of lyophilized this compound-loaded nanoparticles and resuspend them in 1 mL of release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Setup: Transfer the nanoparticle suspension into a dialysis bag with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but allows free diffusion of the released this compound.

  • Incubation: Place the sealed dialysis bag into a beaker containing 50 mL of the release medium. To maintain sink conditions (i.e., ensuring the concentration of released drug in the medium is low, mimicking physiological clearance), a small percentage of a surfactant like Tween 80 (0.5%) may be added.[32] Place the entire setup in an incubator shaker set to 37°C and 100 rpm.[33]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the bag.

  • Replenishment: Immediately after each sampling, replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.[33]

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point and plot it against time to generate the drug release profile.

Preliminary Biocompatibility Assessment

Before any in vivo application, the biocompatibility of the drug delivery system must be established to ensure it does not cause adverse biological reactions.[34][35][36] In vitro cytotoxicity assays are a standard first step.[37]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Brief Protocol:

  • Cell Culture: Seed a relevant cell line (e.g., fibroblasts like L929 or a cell line relevant to the therapeutic target) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the this compound-loaded nanoparticles, "blank" nanoparticles (without drug), and free this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability percentage relative to untreated control cells. A formulation is generally considered non-cytotoxic if it maintains high cell viability (>80%) across a range of concentrations.

References

  • Biodegradable Polymers for Microencapsulation of Drugs - PMC. (n.d.). National Institutes of Health (NIH). [Link]
  • Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges - PMC. (n.d.). National Institutes of Health (NIH). [Link]
  • Biocompatible and Biomaterials Application in Drug Delivery System in Oral Cavity - PMC. (n.d.). National Institutes of Health (NIH). [Link]
  • (PDF) Characterization of Drug-Loaded Nanoparticles. (n.d.).
  • Recent advances in the emulsion solvent evaporation technique for the preparation of nanoparticles and nanocapsules | Request PDF. (n.d.).
  • What Is this compound? Benefits, Uses, and Risks. (n.d.). Leafwell. [Link]
  • Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC. (n.d.). National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: Formulation of Isopulegol in Topical Preparations for Cooling Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopulegol, a naturally occurring monoterpene alcohol, is a highly effective sensory agent that imparts a clean, minty, and cooling sensation to the skin.[1][2] Unlike menthol, its more ubiquitous counterpart, this compound offers a favorable sensory profile with reduced bitterness and a less aggressive odor, making it a compelling active ingredient for topical preparations in the pharmaceutical, cosmetic, and wellness sectors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound into stable, efficacious, and aesthetically pleasing topical products. It covers essential pre-formulation considerations, detailed protocols for creating various dosage forms, and robust methodologies for performance characterization.

Introduction to this compound

This compound ((1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol) is a cyclic terpene alcohol and a key intermediate in the synthesis of (-)-menthol.[3][4] It exists as several stereoisomers, with (-)-isopulegol being the most common.[5] Its primary application in topical formulations stems from its ability to activate the transient receptor potential melastatin 8 (TRPM8) channel, a non-selective cation channel in sensory neurons that is also activated by cold temperatures.[6] This mechanism produces a physiological cooling sensation without a significant drop in skin temperature.[6]

Advantages of this compound over Menthol:

  • Sensory Profile: Offers a cooling effect with a less pronounced minty odor and reduced bitterness.[1]

  • Lower Volatility: Possesses a lower vapor pressure compared to menthol, potentially leading to a longer-lasting cooling sensation.[1][3]

  • Safety Profile: Generally Recognized as Safe (GRAS) for use as a flavoring agent by the FDA and has a favorable safety profile for topical use.[5][7]

Mechanism of Action: TRPM8 Activation

The cooling sensation imparted by this compound is primarily mediated through its interaction with the TRPM8 ion channel, often referred to as the "cold and menthol receptor."

TRPM8_Activation cluster_ions This compound This compound TRPM8 TRPM8 This compound->TRPM8 Binds to receptor Extracellular Extracellular Space CoolingSensation Signal to Brain: Cooling Sensation Depolarization Neuron Depolarization Depolarization->CoolingSensation Triggers Calcium Ca²⁺ TRPM8_Open TRPM8_Open Calcium->TRPM8_Open:port Influx Sodium Na⁺ Sodium->TRPM8_Open:port Influx TRPM8->TRPM8_Open Conformational Change TRPM8_Open->Depolarization Cation influx leads to

Detailed Mechanism:

  • Binding: this compound, a TRPM8 agonist, binds to a specific site on the transmembrane domain of the TRPM8 receptor located on the surface of primary afferent sensory neurons.

  • Channel Opening: This binding event induces a conformational change in the receptor, opening the ion channel.

  • Cation Influx: The open channel allows an influx of extracellular cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.

  • Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane, generating an action potential.

  • Signal Transduction: This electrical signal is transmitted along the sensory nerve fibers to the central nervous system, where it is interpreted by the brain as a sensation of cold.[6]

Pre-formulation Studies

A thorough understanding of this compound's physicochemical properties is critical for designing a stable and effective topical formulation.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈O[2][3][5]
Molecular Weight 154.25 g/mol [2][3][5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Minty, cooling, herbal[1][2]
Boiling Point ~211-218 °C @ 760 mmHg[3][5]
Melting Point 5 - 8 °C[2]
Density ~0.91 g/cm³ at 25°C[2][5]
Flash Point ~87-91 °C[1][2]
logP (o/w) ~2.4 - 2.7[1][3]
Vapor Pressure ~0.1 mmHg @ 25 °C[1][3]
Solubility Analysis

This compound's lipophilic nature (logP > 2) governs its solubility. It is slightly soluble in water but readily soluble in organic solvents and oils.[2][5][8] This is a key consideration for vehicle selection.

SolventQualitative SolubilitySource
WaterSlightly soluble (~308 mg/L @ 25°C)[1][8]
EthanolMiscible / Highly Soluble[5][8]
Propylene GlycolSoluble[9]
Mineral Oil / OilsSoluble[2][5]
AcetoneSoluble[8]
Isopropyl MyristateSoluble(Assumed based on oil solubility)

Protocol 1: Isothermal Equilibrium Solubility Determination

This protocol determines the quantitative solubility of this compound in a chosen solvent system.

  • Objective: To accurately quantify the saturation solubility of this compound in selected formulation vehicles (e.g., propylene glycol, ethanol/water mixtures, specific oils).

  • Materials: this compound (≥99% purity), selected solvents, analytical balance, 20 mL glass vials with screw caps, magnetic stirrer and stir bars, thermostatically controlled water bath or incubator, 0.45 µm syringe filters (PTFE for organic solvents), calibrated positive displacement pipettes, GC-FID or HPLC-UV system.

  • Methodology:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a glass vial. The excess solid ensures that saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 32°C to mimic skin temperature) and agitate for 48 hours to ensure equilibrium is reached.

    • After 48 hours, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved material to settle.

    • Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated GC-FID or HPLC-UV method.[10][11][12]

    • Calculate the solubility in mg/mL or g/100g , accounting for the dilution factor. Perform the experiment in triplicate for each solvent.

Formulation Strategies & Protocols

The choice of formulation base is critical and depends on the desired product attributes, such as skin feel, application site, and desired cooling intensity. Semisolid dosage forms like gels, creams, and ointments are most common.[13]

Hydroalcoholic Gel Formulation

Gels offer a non-greasy, fast-absorbing application. The inclusion of alcohol can enhance cooling and improve the solubility of this compound.

Protocol 2: Preparation of a 2% this compound Hydroalcoholic Gel

  • Objective: To formulate a clear, stable hydroalcoholic gel containing 2.0% (w/w) this compound.

  • Materials & Equipment:

    • Phase A: Deionized Water, Carbomer 940 (or similar polymer), Disodium EDTA.

    • Phase B: Ethanol (96%), this compound, Propylene Glycol (humectant/solvent).

    • Phase C: Triethanolamine (TEA) or other neutralizing agent.

    • Overhead propeller mixer, beakers, weighing balance.

  • Methodology:

    • Hydrate the Gelling Agent (Phase A): In the main vessel, add deionized water and disodium EDTA. While stirring with the propeller mixer at a moderate speed, slowly sprinkle in the Carbomer 940 to avoid clumping. Continue mixing until a uniform, lump-free dispersion is achieved. Allow the polymer to fully hydrate (this may take 30-60 minutes).[14]

    • Prepare the Active Phase (Phase B): In a separate beaker, combine ethanol, propylene glycol, and this compound. Mix until the this compound is completely dissolved.

    • Combine Phases: Slowly add Phase B to Phase A with continuous mixing. Mix until the batch is homogeneous.

    • Neutralization (Phase C): While monitoring the pH, slowly add TEA dropwise to the mixture. As the pH approaches 5.5-6.5, the viscosity will increase dramatically, forming a clear gel. Continue mixing until a uniform gel is formed.

    • Final Steps: Check the final pH and adjust if necessary. Allow the gel to rest to eliminate any incorporated air bubbles.

Example Hydroalcoholic Gel Formulation:

IngredientFunction% (w/w)
Phase A
Deionized WaterVehicleq.s. to 100
Carbomer 940Gelling Agent0.5 - 1.5
Disodium EDTAChelating Agent0.1
Phase B
Ethanol (96%)Solvent, Cooling Aid10.0 - 40.0
This compoundActive Cooling Agent0.5 - 5.0
Propylene GlycolHumectant, Solvent5.0 - 10.0
Phase C
TriethanolamineNeutralizerq.s. to pH 6.0
Oil-in-Water (O/W) Cream Formulation

Creams (emulsions) are suitable for delivering this compound with moisturizing benefits.[15] this compound, being oil-soluble, will be partitioned in the oil phase of the emulsion.

Formulation_Workflow

Protocol 3: Preparation of a 3% this compound O/W Cream

  • Objective: To formulate a stable, aesthetically pleasing O/W cream containing 3.0% (w/w) this compound.

  • Materials & Equipment:

    • Oil Phase: this compound, Cetearyl Alcohol (thickener), Glyceryl Stearate (emulsifier), Isopropyl Myristate (emollient).

    • Aqueous Phase: Deionized Water, Glycerin (humectant), Xanthan Gum (stabilizer).

    • Cool-down Phase: Preservative (e.g., Phenoxyethanol).

    • Homogenizer, overhead propeller mixer, water bath, beakers, weighing balance.

  • Methodology:

    • Prepare Aqueous Phase: In the main vessel, combine water, glycerin, and xanthan gum. Heat to 75°C while mixing until the gum is fully hydrated.

    • Prepare Oil Phase: In a separate beaker, combine this compound, cetearyl alcohol, glyceryl stearate, and isopropyl myristate. Heat to 75°C and mix until all components are melted and uniform.

    • Emulsification: Slowly add the hot Oil Phase to the hot Aqueous Phase while mixing with a homogenizer at high speed for 3-5 minutes to form a fine emulsion.

    • Cooling: Switch to a propeller mixer and begin cooling the emulsion with gentle agitation.

    • Final Additions: When the batch has cooled to below 40°C, add the preservative.

    • Final Steps: Continue mixing until the cream is smooth and has reached room temperature. Check the final pH.

Performance & Characterization

Once formulated, the product must be tested for quality, stability, and efficacy.

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the rate at which this compound is released from the semi-solid formulation.[16][17][18] This is a critical performance attribute that can predict in-vivo efficacy.[19][20] The method typically uses a vertical diffusion cell (Franz Cell).

Protocol 4: IVRT of this compound Topical Formulations

  • Objective: To measure and compare the release rate of this compound from different topical formulations.

  • Equipment & Materials: Franz diffusion cells, synthetic inert membrane (e.g., Polysulfone, Tuffryn®), receptor medium (e.g., phosphate buffer with a solubilizing agent like ethanol or polysorbate 20 to maintain sink conditions), magnetic stir plate, circulating water bath (32°C), dosing syringe, analytical instrument (GC or HPLC).

  • Methodology:

    • Setup: Assemble the Franz diffusion cells. Fill the receptor chamber with pre-warmed (32°C), de-gassed receptor medium and ensure no air bubbles are trapped beneath the membrane.

    • Membrane Mounting: Mount the synthetic membrane between the donor and receptor chambers.

    • Dosing: Apply a finite dose (e.g., 300 mg/cm²) of the this compound formulation uniformly onto the membrane surface in the donor chamber.

    • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

    • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method.

    • Data Analysis: Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point. Plot this value against the square root of time. The slope of the linear portion of the curve represents the release rate (k).

IVRT_Setup

Sensory Panel Evaluation

Objective instrumental data should be complemented with subjective sensory evaluation to ensure the product delivers the desired user experience.[6]

Protocol 5: Sensory Evaluation of Cooling Intensity and Duration

  • Objective: To quantify the perceived cooling intensity and duration of an this compound formulation on human skin.[21][22]

  • Panelists: Recruit a panel of 15-20 trained volunteers.

  • Methodology:

    • Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to a designated area on the inner forearm of each panelist. A control area with no product and a placebo formulation should be used.

    • Rating: Panelists rate the perceived cooling intensity at specified time points (e.g., 1, 5, 10, 20, 30, 45, 60 minutes) using a Labeled Magnitude Scale (LMS) or a Visual Analog Scale (VAS) from "No Sensation" to "Maximum Imaginable Cooling".[21]

    • Data Analysis: Plot the mean cooling intensity versus time for each formulation. Key parameters to analyze include:

      • T_onset: Average time to first perceive cooling.

      • I_max: The maximum mean cooling intensity score.

      • T_max: The time at which I_max occurs.

      • AUC (Area Under the Curve): The total cooling effect over the evaluation period.

    • Use appropriate statistical tests (e.g., ANOVA) to determine significant differences between formulations.[23]

Safety and Regulatory Considerations

  • GRAS Status: this compound is listed by the FDA as GRAS for use as a synthetic flavoring substance.[5]

  • Cosmetic Use: It is widely used as a fragrance ingredient in cosmetics.[1]

  • Safety Assessments: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments, concluding it is not a skin sensitizer and is safe for current use levels.[7][24]

  • Irritation: While generally safe, high concentrations of any cooling agent can potentially cause skin irritation. It is crucial to conduct standard safety tests, such as Human Repeat Insult Patch Tests (HRIPT), on final formulations.

  • Penetration Enhancement: this compound and its derivatives may act as skin penetration enhancers, which can affect the absorption of other active ingredients in a formulation.[25][26] This should be considered during the development of drug products.

References

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Application Notes & Protocols: A High-Throughput Screening Platform for the Biological Evaluation of Isopulegol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopulegol, a monoterpenoid alcohol derived from essential oils, has demonstrated a compelling range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This has spurred interest in the synthesis and evaluation of this compound derivatives as a source of novel therapeutic leads. High-Throughput Screening (HTS) provides a robust framework for rapidly assessing large libraries of such compounds to identify "hits" with desired biological activities.[4][5][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an HTS campaign for this compound derivatives. We detail protocols for library preparation, primary screening assays for anticancer, anti-inflammatory, and antimicrobial activities, and a workflow for hit confirmation and data analysis.

Introduction: The Rationale for Screening this compound Derivatives

Natural products and their derivatives have historically been a rich source of therapeutic agents. This compound's favorable safety profile and multifaceted biological activities make its chemical scaffold an attractive starting point for medicinal chemistry efforts.[1] By creating a library of derivatives, researchers can explore the structure-activity relationships (SAR) of this molecule, potentially enhancing its potency, selectivity, and pharmacokinetic properties.[7]

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of thousands of compounds against specific biological targets or in phenotypic assays.[8] The transition from traditional, low-throughput biological assays to automated HTS platforms has significantly accelerated the pace of lead discovery.[4] This guide is structured to provide both the strategic framework and the detailed protocols necessary to execute a successful HTS campaign for a library of novel this compound derivatives.

This compound Derivative Library Preparation and Management

The quality and integrity of the compound library are foundational to the success of any HTS campaign. A well-managed library ensures reproducibility and minimizes false positives.

Synthesis and Acquisition of an this compound Derivative Library

An this compound derivative library can be generated through various synthetic strategies, often starting from commercially available (-)-isopulegol. Common approaches involve modifications at the hydroxyl and alkene functional groups to produce a diverse set of analogs, such as aminodiols, aminotriols, and O-functionalized derivatives.[7][9][10][11] For researchers without synthetic chemistry capabilities, custom synthesis services or collaboration with medicinal chemistry groups are viable alternatives. The goal is to create a library with structural diversity to maximize the potential for identifying active compounds.[5][]

Solubilization and Plating

The vast majority of small molecule libraries for HTS are solubilized and stored in dimethyl sulfoxide (DMSO) due to its excellent solvating power for a wide range of organic molecules.[4]

Protocol for Master Stock Preparation:

  • Compound Weighing: Accurately weigh each this compound derivative into an appropriate vial.

  • Solubilization: Add a calculated volume of high-purity, anhydrous DMSO to achieve a standard stock concentration, typically 10 mM.

  • Mixing: Ensure complete dissolution by vortexing or sonication. Gentle heating may be applied if necessary, but compound stability should be monitored.

  • Storage: Store master stocks in sealed containers at -20°C or -80°C to minimize degradation and evaporation.

Assay-Ready Plate Preparation

For HTS, master stocks are used to prepare "assay-ready" plates, which are typically 96- or 384-well microplates containing the compounds at a concentration suitable for direct addition to the assay.

Protocol for 384-Well Assay-Ready Plate Preparation:

  • Thawing Master Stocks: Allow the master stock plates to thaw to room temperature to prevent water condensation.

  • Transfer: Using automated liquid handlers, transfer a small volume (e.g., 1 µL) of the 10 mM master stock to the wells of a 384-well assay plate.

  • Intermediate Dilution (Optional but Recommended): A common practice is to create an intermediate plate by diluting the master stock in DMSO. This reduces the final DMSO concentration in the assay.

  • Final Assay Concentration: The final concentration for a primary screen is typically around 10 µM. For a 50 µL final assay volume, adding 0.5 µL of a 1 mM compound stock would achieve this. The final DMSO concentration should ideally be kept below 0.5% in cellular assays to avoid solvent-induced toxicity.[12]

  • Plate Sealing and Storage: Seal the assay-ready plates with foil or plastic seals and store them at -20°C until use.

Primary High-Throughput Screening Assays

The choice of primary assays should be guided by the known biological activities of the parent compound, this compound. Here, we present protocols for anticancer, anti-inflammatory, and antimicrobial screening.

Anticancer Activity: Cell Viability Assays

A common starting point for anticancer drug discovery is to screen for compounds that reduce the viability of cancer cell lines.[4][5] ATP-based and MTS assays are robust, sensitive, and amenable to HTS.[8][13]

Principle: This luminescent assay measures ATP, a marker of metabolically active cells.[8] A decrease in ATP is indicative of cytotoxicity or cytostatic effects. The signal is stable, making it suitable for batch processing of plates.[9]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into white, clear-bottom 384-well plates at a pre-determined optimal density in a volume of 40 µL per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 10 µL of the this compound derivatives from the assay-ready plate to the cells. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Preparation and Addition: Equilibrate the assay plates and the ATP detection reagent to room temperature. Add 50 µL of the reagent to each well.[14]

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure luminescence using a plate reader.

Principle: This colorimetric assay uses a tetrazolium salt (MTS) that is reduced by metabolically active cells to a soluble formazan product.[1] The amount of formazan is proportional to the number of viable cells and is measured by absorbance.[15]

Protocol:

  • Cell Plating: Seed cancer cells into clear, 96-well plates at an optimal density in 80 µL of medium. Incubate for 24 hours.

  • Compound Addition: Add 20 µL of the compound dilutions to the wells.

  • Incubation: Incubate for 48-72 hours.

  • Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[13][15]

  • Incubation for Color Development: Incubate for 1-4 hours at 37°C.[13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[15]

Anti-inflammatory Activity

Given this compound's known anti-inflammatory effects, screening for inhibitors of key inflammatory pathways is a logical step.

Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response.[16] This assay utilizes a cell line (e.g., HEK293 or RAW 264.7 macrophages) engineered with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of NF-κB activation by a compound results in a decreased luciferase signal.[17][18][19]

Protocol:

  • Cell Plating: Plate the NF-κB reporter cell line in white, clear-bottom 96-well plates and incubate overnight.[17]

  • Compound Pre-incubation: Add the this compound derivatives to the cells and pre-incubate for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression.[20]

  • Lysis and Reagent Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence with a plate reader. A decrease in luminescence relative to stimulated, vehicle-treated cells indicates potential anti-inflammatory activity.

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[21] This is a biochemical assay that measures the activity of purified COX-2 enzyme. A fluorometric or colorimetric probe is used to detect the product of the enzymatic reaction.

Protocol (Fluorometric):

  • Reagent Preparation: Prepare the reaction buffer, COX probe, and COX cofactor as per the kit instructions.[21][22]

  • Compound and Enzyme Addition: In a 96-well plate, add the assay buffer, this compound derivatives (or a known inhibitor like Celecoxib as a positive control), and human recombinant COX-2 enzyme.[21][22]

  • Pre-incubation: Incubate for 10 minutes at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzyme.[23]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[23]

  • Data Acquisition: Immediately measure the fluorescence kinetically for 5-10 minutes (Ex/Em = 535/587 nm).[21][22] The rate of increase in fluorescence is proportional to COX-2 activity.

Antimicrobial Activity: Broth Microdilution Assay

Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[24] It is a standard method for antimicrobial susceptibility testing and is adaptable to HTS formats.[2][16]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[16]

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the this compound derivatives in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[2]

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[2]

  • Data Acquisition: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth). This can be aided by measuring the optical density (OD) at 600 nm with a plate reader.

Hit Confirmation and Secondary Assays

Hits identified in the primary screen require confirmation and further characterization to eliminate false positives and to prioritize the most promising compounds.

Workflow for Hit Triage:

  • Hit Confirmation: Re-test the initial "hits" in the primary assay, often using freshly prepared solutions of the compounds, to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the IC₅₀ (for inhibition assays) or EC₅₀ (for activation assays).[12][25] This provides a measure of the compound's potency.

  • Orthogonal Assays: Use a secondary assay with a different mechanism to confirm the biological activity. For example, a hit from an ATP-based cytotoxicity screen could be tested in an assay that measures caspase activation to see if it induces apoptosis.

  • Selectivity/Counter-Screens: Screen hits against related targets or in assays designed to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds in a fluorescence-based assay). For anti-inflammatory hits, screening against COX-1 can determine selectivity for the COX-2 isoform.

Data Analysis and Interpretation

Robust data analysis is crucial for making informed decisions in an HTS campaign.

Quality Control

Each assay plate should include controls to assess its quality. The Z'-factor is a common metric used to evaluate the quality of an HTS assay.

  • Z'-factor = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)

An assay with a Z'-factor > 0.5 is generally considered excellent for HTS.[26]

Hit Identification

A "hit" is typically defined as a compound that produces a response greater than a certain threshold, often calculated based on the mean and standard deviation of the negative controls (e.g., > 3 standard deviations from the mean).

IC₅₀/EC₅₀ Determination

Dose-response data are typically plotted with the compound concentration on a logarithmic x-axis and the response on a linear y-axis. The data are then fitted to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.[27]

Table 1: Summary of Primary HTS Assays

Biological Activity Primary Assay Principle Detection Method Typical Cell/Enzyme Positive Control
Anticancer ATP-Based ViabilityMeasures ATP in viable cellsLuminescenceMCF-7, A549, HCT116Doxorubicin
MTS ProliferationReduction of MTS by viable cellsAbsorbance (490 nm)MCF-7, A549, HCT116Doxorubicin
Anti-inflammatory NF-κB ReporterLuciferase expression via NF-κBLuminescenceHEK293-NF-κB-lucBay 11-7082
COX-2 InhibitionMeasures enzymatic activityFluorescenceRecombinant human COX-2Celecoxib
Antimicrobial Broth MicrodilutionMeasures inhibition of growthTurbidity (OD₆₀₀)S. aureus, E. coliVancomycin, Ciprofloxacin

Visualizations

Diagram 1: Overall HTS Workflow

HTS_Workflow cluster_prep Library Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Triage Lib This compound Derivative Library Stock 10 mM Master Stocks in DMSO Lib->Stock Solubilization AssayReady Assay-Ready Plates (384-well) Stock->AssayReady Plating Screen HTS Assays (Anticancer, Anti-inflammatory, Antimicrobial) AssayReady->Screen Compound Addition RawData Raw Assay Data Screen->RawData Data Acquisition Analysis Data Normalization & Hit Identification RawData->Analysis Hits Primary Hits Analysis->Hits Confirmation Hit Confirmation & Dose-Response Hits->Confirmation ConfirmedHits Confirmed Hits (IC50) Confirmation->ConfirmedHits Secondary Secondary/Orthogonal Assays ConfirmedHits->Secondary ValidatedHits Validated Hits Secondary->ValidatedHits

Caption: A generalized workflow for the high-throughput screening of an this compound derivative library.

Diagram 2: NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK p_IkB p50/p65-p-IkB IKK->p_IkB Phosphorylation IkB p50/p65-IkB (Inactive Complex) IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB p50/p65 (Active NF-kB) p_IkB->NFkB Release NFkB_n p50/p65 NFkB->NFkB_n Translocation Nucleus Nucleus Gene NF-kB Target Genes (e.g., COX-2, IL-6) Reporter Reporter Gene (Luciferase) NFkB_n->Gene Transcription NFkB_n->Reporter Transcription

Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.

Conclusion

This application note provides a detailed framework and actionable protocols for conducting a high-throughput screening campaign to evaluate the biological activities of this compound derivatives. By leveraging automated HTS platforms and a carefully selected panel of assays, researchers can efficiently identify promising lead compounds for further development in the areas of oncology, inflammation, and infectious diseases. The success of such a campaign hinges on the quality of the compound library, the robustness of the assays, and a rigorous process for hit validation and characterization.

References

  • CBI. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]
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  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
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  • NIH. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
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  • ResearchGate. (2020). Stereoselective synthesis and application of this compound-based bi- and trifunctional chiral compounds. [Link]
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  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. [Link]
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  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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  • Cambridge MedChem Consulting. (2017).

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Isopulegol as a Versatile Precursor for the Synthesis of Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Isopulegol, a naturally occurring monoterpene alcohol, is well-established in the fragrance industry for its intrinsic minty, herbal aroma and distinct cooling sensation.[1][2] Beyond its direct application, its true potential lies in its role as a chiral building block for the synthesis of a diverse array of novel fragrance compounds.[3] This guide provides researchers and drug development professionals with detailed protocols and technical insights into the chemical transformations of this compound. We will explore key synthetic pathways including esterification, oxidation, hydrogenation, and Prins cyclization to create new molecules with unique olfactory profiles. Furthermore, this document outlines the essential analytical methods for the characterization and validation of these novel compounds.

Introduction: The Potential of this compound

(-)-Isopulegol is a monocyclic monoterpene alcohol primarily found in the essential oils of plants like eucalyptus, lemon balm, and geranium.[4] It is most recognized as the principal intermediate in the industrial synthesis of (-)-menthol, a cornerstone of the flavor and fragrance industry.[2][5] Its inherent pleasant scent and cooling properties make it a valuable ingredient in its own right for cosmetics, perfumes, and personal care products.[1][2][3]

The versatility of this compound as a precursor stems from its distinct structural features:

  • A reactive secondary hydroxyl group.

  • An exocyclic double bond within the isopropenyl group.

  • A modifiable cyclohexane scaffold.

These sites allow for a range of chemical modifications, enabling the creation of new molecular architectures with potentially unique and desirable aromas. This guide serves as a practical resource for leveraging this compound's reactivity to expand the perfumer's palette.

Physicochemical Properties of (-)-Isopulegol

A thorough understanding of this compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. This data is crucial for predicting reaction behavior and ensuring compatibility with other ingredients.[1]

PropertyValueReference
Chemical Name (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol[1]
CAS Number 89-79-2[1][2]
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][2]
Odor Minty, cooling, herbal[1][2]
Solubility Slightly soluble in water; soluble in ethanol and oils[1][2]
Density 0.91 g/cm³ at 25°C[1][2]
Flash Point 87°C[1][2]
Refractive Index 1.46 at 20°C[1][2]

Synthetic Pathways from this compound

The following sections provide detailed protocols for key chemical transformations of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Pathway I: Esterification for Fruity and Floral Notes

Scientific Principle: Esterification is a foundational reaction in fragrance synthesis, converting alcohols into esters, which are often characterized by fruity or floral scents.[6][7] The reaction of this compound's hydroxyl group with a carboxylic acid (or its derivative) under acid catalysis yields an isopulegyl ester. The resulting aroma is a composite of the this compound backbone and the acyl group, offering a straightforward method to generate a family of related but distinct fragrances.

Workflow Diagram: Fischer Esterification

cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Reflux Heat & Reflux (e.g., 45-60 min) This compound->Reflux Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Workup Aqueous Workup (Wash with H₂O & NaHCO₃) Reflux->Workup Cool to RT Water Water Reflux->Water Byproduct Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Purify Purification (Simple Distillation) Dry->Purify Ester Isopulegyl Ester (e.g., Isopulegyl Acetate) Purify->Ester

Caption: General workflow for the synthesis of isopulegyl esters.

Protocol 2.1: Synthesis of (-)-Isopulegyl Acetate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (-)-isopulegol (15.4 g, 0.1 mol) and glacial acetic acid (12.0 g, 0.2 mol).

  • Catalyst Addition: While stirring, cautiously add 3-4 drops of concentrated sulfuric acid to the mixture. The use of a strong acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle for 1 hour. The reaction is reversible, so heating drives the reaction towards the products by removing the water byproduct, although a Dean-Stark trap can be used for higher yields in larger-scale reactions.[6]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, two 30 mL portions of 5% sodium bicarbonate solution (Caution: CO₂ evolution, vent frequently!), and finally with 30 mL of brine.[7] The bicarbonate wash neutralizes the remaining acidic catalyst and unreacted acetic acid.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to yield colorless isopulegyl acetate.

Pathway II: Hydrogenation to Access Menthol Isomers

Scientific Principle: Catalytic hydrogenation of the isopropenyl double bond in this compound yields menthol. This reaction is the final and crucial step in many industrial menthol syntheses.[8] The choice of catalyst and reaction conditions can influence the stereoselectivity of the product, yielding different menthol isomers (menthol, neomenthol, isomenthol, etc.), each with a unique variation of the characteristic minty scent.

Reaction Diagram: Hydrogenation of this compound

This compound This compound C₁₀H₁₈O Menthol Menthol C₁₀H₂₀O This compound->Menthol H₂, Catalyst (e.g., Ni, Pt) Solvent (e.g., Ethanol) Pressure, Temp

Caption: Catalytic hydrogenation of this compound to menthol.

Protocol 2.2: Synthesis of (-)-Menthol

  • Catalyst Preparation: In a high-pressure autoclave reactor, add a heterogeneous catalyst such as a nickel-based catalyst (e.g., 5% by weight of this compound).[9][10] Catalysts containing nickel, copper, zirconium, and molybdenum have been shown to be effective.[11]

  • Reaction Setup: Add (-)-isopulegol (15.4 g, 0.1 mol) to the reactor, typically without a solvent, although an alcohol like ethanol can be used.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 40 bar).[10]

  • Heating: Heat the reactor to the target temperature, typically in the range of 70-100°C, while stirring vigorously.[9][10] The reaction is exothermic and may require cooling to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by taking samples for GC analysis.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting crude menthol can be purified by crystallization or distillation. The process typically results in a high chemical purity of 97% or greater.[9]

Pathway III: Oxidation to Ketones

Scientific Principle: Oxidation of this compound's secondary alcohol group to a ketone yields isopulegone. This transformation significantly alters the olfactory profile, shifting from a fresh, minty-alcoholic note to a more pungent, camphoraceous, and minty-ketonic character. Isopulegone itself can be a valuable fragrance ingredient or an intermediate for further reactions.[12][13]

Reaction Diagram: Oxidation of this compound

This compound This compound C₁₀H₁₈O Isopulegone Isopulegone C₁₀H₁₆O This compound->Isopulegone Oxidizing Agent (e.g., DMP) Solvent (CH₂Cl₂)

Caption: Oxidation of this compound to isopulegone.

Protocol 2.3: Synthesis of (+)-Isopulegone

  • Reaction Setup: To a solution of (+)-isopulegol (0.90 g, 5.83 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under a nitrogen atmosphere, cool the solution to 0°C using an ice bath.[12]

  • Oxidant Addition: In a separate flask, prepare a suspension of Dess-Martin periodinane (DMP) (2.97 g, 7.00 mmol) in anhydrous DCM (50 mL). Add the DMP suspension to the this compound solution at 0°C.[12] DMP is a mild and selective oxidizing agent suitable for converting secondary alcohols to ketones without affecting the double bond.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0°C and quench the reaction by adding a 1 M solution of NaOH (25 mL) and stirring for 10 minutes.[12]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude isopulegone. The product can be further purified by column chromatography on silica gel.

Pathway IV: Prins Cyclization for Complex Heterocycles

Scientific Principle: The Prins reaction is an acid-catalyzed condensation between an alkene (from this compound's isopropenyl group) and a carbonyl compound (e.g., an aldehyde).[14] This reaction is a powerful tool for constructing oxygen-containing heterocyclic rings, such as tetrahydropyrans and chromene derivatives, which are scaffolds for many unique and potent fragrance molecules.[15] The reaction with benzaldehyde, for instance, can produce chromenol derivatives with complex floral and woody notes.[16][17]

Reaction Diagram: Prins Cyclization

This compound (-)-Isopulegol Product Chromene Derivative This compound->Product Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Product Catalyst Acid Catalyst (e.g., K10 Clay) Catalyst->Product

Caption: Prins cyclization of this compound with an aldehyde.

Protocol 2.4: Synthesis of a Chromenol Derivative

  • Catalyst Activation: Use an acidic catalyst such as montmorillonite K10 clay. The catalyst may need to be activated by heating under vacuum to remove adsorbed water. The acidity of the catalyst is critical for initiating the reaction by activating the aldehyde.[17]

  • Reaction Setup: In a round-bottom flask, suspend the activated K10 clay catalyst (e.g., 10 wt%) in a solution of (-)-isopulegol (1.54 g, 10 mmol) in an excess of benzaldehyde (5.3 g, 50 mmol), which acts as both reactant and solvent.[16]

  • Reaction: Heat the stirred mixture to the desired temperature (e.g., 30-70°C). The optimal temperature will depend on the specific catalyst and reactants used.[16][17]

  • Monitoring: Monitor the conversion of this compound using GC analysis. Over K10 modified with chlorosulphonic acid, conversions of 90% can be achieved with high selectivity.[17]

  • Workup: After the reaction reaches the desired conversion, cool the mixture and dilute with a suitable solvent like ethyl acetate.

  • Purification: Filter off the solid catalyst. Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic residues. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent and excess benzaldehyde under reduced pressure. The final product can be purified by column chromatography.

Characterization and Validation Protocols

The synthesis of a novel compound must be followed by rigorous characterization to confirm its structure, purity, and sensory properties.

Instrumental Analysis

Workflow Diagram: Compound Characterization

Crude Crude Synthetic Product GCMS GC-MS Analysis Crude->GCMS FTIR FTIR Spectroscopy Crude->FTIR NMR NMR Spectroscopy Crude->NMR Purity Purity Assessment (%) GCMS->Purity Structure Structural Elucidation FTIR->Structure NMR->Structure Olfactory Olfactory Evaluation Purity->Olfactory Structure->Olfactory Final Characterized Fragrance Compound Olfactory->Final

Caption: Workflow for the analytical characterization of novel compounds.

Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the quintessential technique for analyzing volatile fragrance compounds, providing both separation and identification of components in a mixture.[18][19][20]

  • Sample Preparation: Prepare a dilute solution of the purified fragrance compound (approx. 100 ppm) in a suitable volatile solvent (e.g., ethanol or dichloromethane).

  • Instrument Setup:

    • Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable for terpene derivatives.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) at a rate of 5-10°C/min to ensure separation of components with different boiling points.

  • Data Acquisition: Acquire mass spectra over a range of m/z 40-400.

  • Analysis: Identify the compound by comparing its mass spectrum with library databases (e.g., NIST, Wiley). The purity can be estimated from the relative peak area in the total ion chromatogram (TIC).

Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, confirming the success of the chemical transformation.[18] For example, in the oxidation of this compound, the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong C=O stretch (~1710 cm⁻¹) would confirm the formation of isopulegone.

  • Sample Preparation: For liquid samples, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample's infrared spectrum, typically in the range of 4000-400 cm⁻¹.[18]

  • Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the expected product.

Olfactory Evaluation

The final and most critical validation for a fragrance compound is sensory analysis.

  • Preparation: Prepare a series of dilutions of the purified compound in a neutral solvent like ethanol (e.g., 10%, 1%, 0.1%).

  • Application: Dip a standard fragrance testing strip (mouillette) into each dilution.

  • Evaluation: Wave the strip a few inches from the nose and record the perceived scent characteristics at different time points (top note, middle note, base note) as the solvent evaporates. Compare the scent to the precursor (this compound) and other relevant fragrance standards.

Conclusion

This compound is a readily available and cost-effective starting material with immense potential for the creation of novel fragrance compounds.[21] The synthetic pathways of esterification, hydrogenation, oxidation, and Prins cyclization provide robust and versatile tools for researchers to explore new chemical and olfactory spaces. By following the detailed protocols for synthesis and characterization outlined in this guide, scientists can effectively leverage this compound as a precursor to develop the next generation of innovative and captivating fragrance ingredients.

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Biocatalytic conversion of Isopulegol using microbial enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

Isopulegol, a monoterpene alcohol, serves as a valuable chiral building block for the synthesis of high-value chemicals, most notably as a direct precursor to menthol isomers. Traditional chemical synthesis routes for modifying this compound often lack the requisite stereoselectivity and rely on harsh conditions. Microbial biocatalysis presents a powerful alternative, leveraging the inherent specificity of enzymes to perform precise chemical transformations under mild, environmentally benign conditions.[1][2] This guide details the principles, applications, and protocols for the biocatalytic conversion of this compound using both whole-cell microbial systems and purified enzymes. We focus on two key transformations: the novel oxidation of this compound by Rhodococcus species and the enzymatic cascade for converting this compound derivatives into precursors for (-)-menthol. This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and selective methods for terpenoid chemistry.

Background and Scientific Rationale

The Advantage of Biocatalysis for Terpenoid Chemistry

The chemical complexity and chirality of terpenoids like this compound make them challenging substrates for conventional organic synthesis. Microbial enzymes, such as oxidoreductases, isomerases, and reductases, offer unparalleled chemo-, regio-, and stereoselectivity.[3] This biological approach avoids the use of toxic reagents and protecting groups, reduces energy consumption, and minimizes byproduct formation, aligning with the principles of green chemistry.[1] Whole-cell biocatalysis is particularly advantageous as it provides a self-contained system where enzymes are protected within the cellular environment and expensive cofactors like NAD(P)H are continuously regenerated by the cell's metabolism.[3][4]

Key Microbial Players and Their Enzymes

A range of microorganisms has been identified for their ability to transform this compound and related terpenes.

  • Rhodococcus Species: Members of this genus are well-known for their robust metabolic systems capable of handling hydrophobic compounds.[5] Strains like Rhodococcus rhodochrous have been shown to hydroxylate and oxidize (-)-isopulegol at its propen-2-yl group, yielding novel, potentially bioactive derivatives.[6][7] This transformation is often catalyzed by intracellular enzymes, particularly cytochrome P450 (CYP450) monooxygenases, which are iron-containing enzymes that perform highly specific oxidation reactions.[8][9]

  • Recombinant Systems (E. coli, Yeast): For pathways where the native host is difficult to cultivate or genetically manipulate, a common strategy is to express the gene(s) of interest in a well-characterized host like Escherichia coli. This has been successfully applied in the synthesis of (-)-menthol precursors from this compound derivatives.[10][11] Key enzymes in this pathway include:

    • Isopulegone Isomerase (IPGI): An enzyme that catalyzes the isomerization of (+)-cis-isopulegone to (R)-(+)-pulegone, a critical step in the menthol biosynthesis pathway.[11][12] Interestingly, a ketosteroid isomerase (KSI) from Pseudomonas putida has been engineered to perform this function efficiently.[10][11]

    • Ene-Reductases (ERs): These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds and are crucial for subsequent reduction steps in terpene synthesis.[13][14]

Experimental Workflows and Diagrams

Overall Workflow

The process of developing a biocatalytic conversion of this compound follows a logical progression from discovery to analysis. It begins with screening microorganisms for the desired activity, followed by process optimization using either whole cells or purified enzymes, and concludes with rigorous analytical validation of the products.

cluster_0 Phase 1: Discovery cluster_1 Phase 2: Bioconversion cluster_2 Phase 3: Analysis Screen Microbial Library Screening (e.g., Rhodococcus sp.) Isolate Isolate & Identify Active Strains Screen->Isolate Growth on This compound WholeCell Protocol 1: Whole-Cell Biocatalysis Isolate->WholeCell Enzyme Protocol 2: Purified Enzyme Cascade Isolate->Enzyme Gene Mining & Recombinant Expression Extract Product Extraction (e.g., Ethyl Acetate) WholeCell->Extract Enzyme->Extract Analyze GC-FID / GC-MS Analysis (Protocol 3) Extract->Analyze Quantify Quantification & Validation Analyze->Quantify

Caption: High-level workflow for this compound bioconversion.

Representative Biocatalytic Pathways

The enzymatic reactions transform the this compound scaffold into different valuable products depending on the chosen biocatalyst.

cluster_R Pathway A: Rhodococcus sp. Oxidation cluster_E Pathway B: Recombinant E. coli Cascade This compound (-)-Isopulegol Enz_R R. rhodochrous (Whole Cells) CYP450 Monooxygenase This compound->Enz_R Isopulegone (+)-cis-Isopulegone (from this compound via Dehydrogenase) This compound->Isopulegone Precursor Step Prod_R1 10-Hydroxy Derivative Enz_R->Prod_R1 Prod_R2 10-Carboxy Derivative Enz_R->Prod_R2 Enz_E1 Engineered Isomerase (IPGI) (from P. putida) Isopulegone->Enz_E1 Pulegone (+)-Pulegone Enz_E1->Pulegone Enz_E2 Pulegone Reductase (PR) Pulegone->Enz_E2 Menthone (-)-Menthone Enz_E2->Menthone

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Scale-up considerations for the industrial synthesis of Isopulegol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

Isopulegol is a monoterpene alcohol of significant industrial value, primarily serving as a key chiral intermediate in the synthesis of (-)-menthol, a compound with vast applications in the pharmaceutical, fragrance, food, and cosmetic industries.[1][2][3] The efficient and stereoselective synthesis of this compound is therefore a critical objective. The most prevalent industrial route involves the intramolecular carbonyl-ene cyclization of citronellal.[1][4] While laboratory-scale synthesis is well-documented, transitioning to industrial-scale production introduces a host of challenges related to reaction engineering, catalyst management, thermal safety, and product purification. This guide provides a detailed examination of the scientific principles and practical considerations necessary for the successful scale-up of this compound synthesis, aimed at researchers, process chemists, and drug development professionals.

Introduction to this compound Synthesis

The core transformation in this compound production is the acid-catalyzed cyclization of (+)-citronellal to yield a mixture of this compound diastereomers, with the (-)-isopulegol isomer being the desired product for (-)-menthol synthesis.[1][5] The reaction is a classic example of an intramolecular carbonyl-ene reaction.

The choice of catalyst is paramount, dictating not only the reaction rate but, more critically, the selectivity towards the desired this compound isomer and the minimization of side reactions. While traditional homogeneous Lewis acids have been used, the industry has increasingly shifted towards "green," reusable heterogeneous solid acid catalysts to simplify downstream processing and reduce waste streams.[1][6]

Reaction Pathway and Competing Side Reactions

The acid-catalyzed cyclization proceeds via a carbocation intermediate. The properties of the catalyst and the reaction conditions heavily influence the fate of this intermediate. While the primary goal is the formation of (-)-isopulegol, several competing pathways exist, leading to impurities that complicate purification.

  • Isomerization: Formation of other this compound diastereomers (iso-isopulegol, neo-isopulegol, and neoiso-isopulegol).[7][8]

  • Dehydration: Strong Brønsted acidity and high temperatures can promote the elimination of water, leading to the formation of p-menthadienes.[1][7]

  • Etherification: Intermolecular reaction between two this compound molecules can form di-isopulegyl ethers, particularly at high substrate concentrations.[1][7]

G cluster_main Main Reaction Pathway cluster_side Competing Side Reactions Citronellal (+)-Citronellal This compound (-)-Isopulegol Citronellal->this compound Acid Catalyst (Intramolecular Ene Reaction) Isomers This compound Isomers (iso-, neo-, neoiso-) This compound->Isomers Isomerization Dehydration Dehydration Products (p-Menthadienes) This compound->Dehydration Dehydration Ethers Di-isopulegyl Ethers This compound->Ethers Intermolecular Reaction

Caption: Acid-catalyzed cyclization of citronellal and competing side reactions.

Catalyst Selection: The Engine of the Process

The performance of the cyclization reaction is critically dependent on the catalyst. The ideal catalyst for industrial scale-up should exhibit high activity, high selectivity, robustness, and easy separability.

Catalyst TypeExample(s)Operating ConditionsAdvantagesDisadvantages & Scale-up ChallengesReference(s)
Homogeneous Lewis Acids ZnBr₂, SnCl₄Low Temp (0-5°C)High activity, good selectivity reported.Difficult to separate from the product, corrosive, generates significant aqueous waste after quenching.[1][9]
Heterogeneous: Zeolites H-Beta, H-ZSM-535-180°CHigh surface area, shape selectivity, reusable, easily separable.Can promote dehydration at higher temperatures due to strong Brønsted acidity, potential for pore diffusion limitations.[10][11][12]
Heterogeneous: Zirconia Hydrous Zirconia, Sulfated ZirconiaAmbient to 80°CHigh activity and selectivity. A balance of Lewis and Brønsted sites is beneficial.Sulfated zirconia can be too acidic, leading to poor selectivity. Catalyst preparation can be complex.[13][14]
Heterogeneous: Clays Montmorillonite K10Room TempInexpensive, effective under mild conditions, environmentally benign ("green").Can require specific buffer media for optimal performance, catalyst activity can vary between batches.[15][16]

Expert Insight: For industrial applications, heterogeneous catalysts are strongly preferred. Zirconia-based systems and specific zeolites often provide the best balance of activity, selectivity, and stability. The key is to select or design a catalyst where Lewis acidity, which promotes the desired cyclization, is dominant over strong Brønsted acidity that favors side reactions.[7][13]

Laboratory Protocol: Heterogeneous Cyclization Using Montmorillonite K10 Clay

This protocol describes a representative laboratory-scale synthesis that can serve as the basis for process development and scale-up studies.

Materials & Equipment
  • (+)-Citronellal (95%+)

  • Montmorillonite K10 clay

  • Cyclohexane (Anhydrous)

  • Sodium Bicarbonate (Saturated solution)

  • Magnesium Sulfate (Anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard filtration and rotary evaporation equipment

  • Gas Chromatograph (GC) for analysis

Step-by-Step Procedure
  • Catalyst Activation: Dry the Montmorillonite K10 clay in a vacuum oven at 120°C for 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a stir bar, condenser, and nitrogen inlet.

  • Charging the Reactor: Under a nitrogen atmosphere, add the activated Montmorillonite K10 clay (e.g., 10 wt% relative to citronellal) to the flask. Add 100 mL of anhydrous cyclohexane.

  • Initiating the Reaction: Begin vigorous stirring to create a uniform slurry. Add 20 g of (+)-citronellal to the flask.

  • Reaction Execution: Maintain the reaction at room temperature (approx. 25°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically (e.g., every 30 minutes), filtering the catalyst, and analyzing the filtrate by GC to determine the conversion of citronellal and the selectivity to this compound.

  • Work-up: Once the reaction reaches the desired conversion (typically 2-4 hours), quench the reaction by filtering the catalyst from the mixture using a Buchner funnel.

  • Purification (Initial): Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acidity, followed by a brine wash (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the cyclohexane solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude oil contains the this compound isomers. Analyze the final product by GC to confirm the yield and diastereomeric ratio.

Key Scale-Up Considerations

Transitioning from a 250 mL flask to a multi-ton reactor requires a fundamental shift in approach, focusing on process engineering, safety, and economic viability.

G cluster_workflow Industrial Scale-Up Workflow Raw Raw Materials (+)-Citronellal, Solvent, Catalyst Reactor Industrial Reactor (Batch or Continuous) Raw->Reactor Filtration Catalyst Separation (Filtration/Centrifugation) Reactor->Filtration Solvent Solvent Recovery (Distillation) Filtration->Solvent Recycle Catalyst Recycle & Regeneration Filtration->Recycle Recycle Purification Product Purification (Fractional Distillation, Melt Crystallization) Solvent->Purification Product High-Purity (-)-Isopulegol Purification->Product Recycle->Reactor

Caption: A simplified workflow for the industrial production of this compound.

Reactor Design and Mass Transfer
  • Reactor Type: While lab synthesis occurs in batch flasks, industrial production may use large-scale stirred-tank reactors (for batch processes) or packed/trickle-bed reactors (for continuous processes).[11][12] Continuous processing can offer better control over reaction parameters and consistent product quality.

  • Agitation: In a stirred-tank reactor, agitation is critical. It is no longer just for mixing but for ensuring the solid catalyst remains suspended to maximize the catalyst-reactant contact area and avoid mass transfer limitations. Insufficient agitation can lead to "dead zones" in the reactor, reducing efficiency.

  • Materials: The reactor and associated pipework must be constructed from materials resistant to the solvents and any potential acidity from the catalyst.

Heat Management: A Critical Safety Parameter

The cyclization of citronellal is an exothermic reaction. On a large scale, the heat generated can be substantial.

  • Surface Area to Volume Ratio: As reactor size increases, the surface-area-to-volume ratio decreases dramatically. This means the ability to remove heat through the reactor jacket becomes less efficient.

  • Thermal Runaway Risk: Inadequate heat removal can lead to a rapid temperature increase. This not only promotes undesirable side reactions like dehydration but can also create a dangerous thermal runaway scenario, potentially leading to over-pressurization of the reactor.[17]

  • Engineering Controls: Industrial reactors are equipped with high-efficiency cooling jackets, internal cooling coils, or external heat exchangers to manage the reaction exotherm precisely. A thorough thermal hazard assessment using techniques like reaction calorimetry is mandatory during scale-up.

Downstream Processing and Purification

Purifying this compound on an industrial scale is a significant challenge due to the presence of stereoisomers with very similar boiling points.[8]

  • Catalyst Removal: The primary advantage of heterogeneous catalysts is their ease of removal via large-scale filtration or centrifugation, allowing for catalyst recycling.

  • Fractional Distillation: This is the primary method for separating the bulk of the solvent and lower-boiling impurities. However, separating the this compound diastereomers requires high-efficiency distillation columns with a large number of theoretical plates.[8]

  • Melt Crystallization: For achieving high chemical and optical purity, melt crystallization is a highly effective industrial technique.[18][19] This process involves cooling a melt of crude this compound to selectively crystallize the desired (-)-isopulegol isomer, physically separating it from the impurities that remain in the liquid phase. This avoids the need for additional solvents and can be a more energy-efficient final purification step.[19]

Process Safety and Environmental Considerations (HSE)
  • Material Hazards: this compound and citronellal are combustible liquids and can cause skin, eye, and respiratory irritation.[20][21][22] All handling must be done in well-ventilated areas with appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[3][21]

  • Solvent Handling: Industrial solvents like toluene or cyclohexane are flammable.[7][9] Storage and transfer systems must be designed to prevent ignition sources and static discharge.

  • Waste Management: A key driver for using heterogeneous catalysts is the reduction of waste. The process should incorporate robust solvent recovery and catalyst recycling loops to minimize environmental impact and improve process economics.

Conclusion

The successful industrial-scale synthesis of this compound is a multidisciplinary challenge that extends far beyond simple chemical conversion. It requires a deep understanding of reaction kinetics, catalyst science, chemical engineering principles, and process safety. Key considerations include the selection of a robust and recyclable heterogeneous catalyst to minimize waste, the implementation of precise thermal management to ensure safety and selectivity, and the design of an efficient downstream purification train, often employing melt crystallization, to achieve the high purity required for its use as a menthol precursor. By carefully addressing these factors, the transition from lab-scale discovery to large-scale manufacturing can be achieved safely, efficiently, and economically.

References

  • Chuah, G. (2001). Cyclisation of citronellal to this compound catalysed by hydrous zirconia and other solid acids.
  • Fatimah, I. (2021). Heterogeneous Catalytic Conversion of Citronellal into this compound and Menthol: Literature Review. Science and Technology Indonesia.
  • Carl ROTH.
  • Yong, Y., et al. (2004). Cyclization of citronellal over zeolites and mesoporous materials for production of this compound.
  • Khan, I., et al. (2021).
  • Carl ROTH.
  • Fatimah, I. (2021). Heterogeneous Catalytic Conversion of Citronellal into this compound and Menthol: Literature Review.
  • Ritter, S., & Abraham, L. (2022). A Green and Efficient Cyclization of Citronellal into this compound: A Guided-Inquiry Organic Chemistry Laboratory Experiment.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: (−)-Isopulegol. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes & Protocols: Heterogeneous Catalytic Cyclization of (+)-Citronellal to (-)-Isopulegol. BenchChem.
  • Cayman Chemical. (2025). Safety Data Sheet: (−)-Isopulegol. Cayman Chemical.
  • Vigon International. (2015). 500708 this compound purified safety data sheet.
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  • Kelvin Natural Mint. L-Isopulegol Manufacturers Exporters Suppliers In India.
  • Request PDF. Ir-?? Zeolite as a Heterogeneous Catalyst for the One-Pot Transformation of Citronellal to Menthol.
  • Leafly. This compound - Cannabis Glossary. Leafly.
  • EP2921228A1 - Method for producing optically active this compound and optically active menthol.
  • US20080214877A1 - Method for the Production of Enriched this compound.
  • van der Klis, F. (2022). menthol: Industrial synthesis routes and recent development. Wiley Online Library.
  • BenchChem. (2025). Technical Support Center: Cyclization of Citronellal to this compound. BenchChem.
  • Green Jeeva. L-isopulegol (89-79-2) | Quality Chemical Dealer. Green Jeeva.
  • BenchChem. (2025).
  • Shieh, D., Tsai, C.-C., & Ko, A. (2003). Liquid-phase synthesis of this compound from citronellal using mesoporous molecular sieves mcm-41 and zeolites. Semantic Scholar.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of Citronellal to Isopulegol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the intramolecular cyclization of citronellal to isopulegol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to enhance your reaction efficiency, yield, and diastereoselectivity.

The acid-catalyzed cyclization of citronellal, an intramolecular ene reaction, is a critical step in the synthesis of menthol and other valuable fine chemicals.[1][2] Achieving high conversion and selectivity towards the desired this compound isomer can be challenging. This guide offers practical, field-proven insights to help you navigate and overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the cyclization of citronellal, offering potential causes and actionable solutions.

Question 1: Why is my this compound yield low, and what are the common byproducts?

Answer: Low yields of this compound are a frequent issue and are often associated with the formation of various byproducts. The root cause typically lies in the choice of catalyst and reaction conditions that inadvertently promote side reactions over the desired cyclization.[3][4]

Possible Causes:

  • Suboptimal Catalyst: The balance between Lewis and Brønsted acid sites on your catalyst is crucial. Strong Brønsted acids can lead to unwanted side reactions.[3][5] While highly active, catalysts like sulfated zirconia, Amberlyst, and Nafion often result in poor selectivity for this compound.[3][6] Conversely, catalysts with weak Lewis acidity, such as silica alone, exhibit very low activity.[3][6]

  • Incorrect Catalyst Loading: Insufficient catalyst will lead to incomplete conversion of citronellal, while an excess can promote the formation of byproducts.[3][4]

  • Inappropriate Temperature: High reaction temperatures can favor side reactions, especially dehydration.[4][7]

  • Extended Reaction Time: Prolonged reaction times can lead to the conversion of your desired this compound into other compounds, such as di-isopulegyl ethers.[3]

Common Byproducts:

  • Dehydration Products: Various isomers of p-menthadiene are formed through the elimination of water from the carbocation intermediate. This is often favored by strong Brønsted acids and high temperatures.[3][8]

  • Di-isopulegyl Ethers: These are formed through the intermolecular reaction of two this compound molecules, a reaction also catalyzed by strong acids.[9]

  • This compound Isomers: Besides the desired this compound, other stereoisomers like iso-isopulegol, neo-isopulegol, and neoiso-isopulegol can be formed.[10] The distribution of these isomers is highly dependent on the catalyst and reaction conditions.

Suggested Solutions:

  • Catalyst Screening: Experiment with a variety of solid acid catalysts. Zirconia-based catalysts and certain zeolites like Zr-zeolite beta have demonstrated high activity and selectivity.[5][11] Montmorillonite K10 clay is another effective option that can yield good results under milder conditions.[11][12] The key is to find a catalyst with a good balance of Lewis and Brønsted acidity.[6]

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure (if applicable), and reaction time to identify the optimal parameters for your specific catalytic system.[11] Lowering the reaction temperature can often suppress side reactions.[8][11] For instance, using tin(IV) chloride at 0°C has been reported to produce high yields of this compound.[8]

  • Monitor Reaction Progress: Track the reaction over time using Gas Chromatography (GC) and quench the reaction once the maximum concentration of this compound is reached to prevent further conversion to byproducts.[3][4]

  • Adjust Substrate Concentration: Lowering the initial concentration of citronellal can decrease the probability of intermolecular reactions that lead to ether formation.[4][8]

Question 2: My reaction shows poor diastereoselectivity. How can I improve the formation of the desired this compound isomer?

Answer: Achieving high diastereoselectivity is critical, especially when the goal is the synthesis of a specific menthol isomer. The spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring defines the different this compound diastereomers.[10]

Possible Causes:

  • Catalyst Structure and Acidity: The pore structure and the nature of the acid sites (Lewis vs. Brønsted) of the catalyst play a significant role in determining the stereochemical outcome of the cyclization.[5] Catalysts with only Lewis acid sites have been shown to be more diastereoselective.[5]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the isomer distribution.

Suggested Solutions:

  • Catalyst Selection: Catalysts with well-defined pore structures, such as zeolites, can impart shape selectivity, favoring the formation of a specific isomer. Zr-zeolite beta, for example, has shown high diastereoselectivity for (±)-isopulegol.[5] Nanoscopic metal fluorides with varying F:OH ratios can also be tuned to provide catalysts with different combinations of Lewis and Brønsted acid sites, leading to highly diastereoselective synthesis.[13]

  • Temperature Optimization: Carefully study the effect of temperature on the diastereomeric ratio. In some cases, lower temperatures may favor the kinetically preferred product, which could be the desired isomer.

  • Solvent Effects: The choice of solvent can influence the transition state of the cyclization reaction and thus the diastereoselectivity. It is worthwhile to screen different solvents to find one that favors the formation of the desired isomer.[14]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the cyclization of citronellal to this compound?

A1: The cyclization of citronellal is an acid-catalyzed intramolecular ene reaction. The currently accepted mechanism involves a cooperative role of both Lewis and Brønsted acid sites on the catalyst.[3][6] The aldehyde's oxygen and the double bond's π-electrons of the citronellal molecule coordinate to a Lewis acid site (e.g., zirconium). A neighboring Brønsted acid site then protonates the aldehyde group, which initiates the cyclization to form a carbocation intermediate. Subsequent deprotonation yields the final this compound product.[3][15] This mechanism underscores the importance of a catalyst with a balanced distribution of acid sites for optimal performance.[6]

Q2: Which catalysts are most commonly used for this reaction?

A2: A wide range of catalysts have been investigated for the cyclization of citronellal. These can be broadly categorized as:

  • Heterogeneous Catalysts: These are preferred for their ease of separation and reusability, aligning with green chemistry principles.[12][16] Examples include:

    • Zeolites: H-Beta, Zr-zeolite beta, and ZSM-5.[1][5][17]

    • Clays: Montmorillonite K10 is a popular choice.[12][18]

    • Metal Oxides: Hydrous zirconia and phosphated zirconia show good activity and selectivity.[5][6][16]

    • Supported Catalysts: Metals like copper and nickel supported on zeolites have also been used.[17]

  • Homogeneous Catalysts: While often highly active, their separation from the reaction mixture can be challenging. Examples include zinc bromide and tin(IV) chloride.[19][20]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Gas Chromatography (GC) is the most common and effective method for monitoring the progress of the reaction. It allows for the quantification of citronellal conversion and the formation of this compound and various byproducts over time.[3]

  • Product Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the different components in the reaction mixture, including the various this compound isomers and byproducts.[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the this compound isomers.[12]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the product.[17]

    • Chiral GC: To determine the enantiomeric excess (%ee) if you are starting with an enantiomerically pure citronellal.[10]

Data Summary

The following table summarizes the performance of various catalytic systems for the cyclization of citronellal to this compound, providing a comparative overview to guide your experimental design.

CatalystSolventTemperature (°C)Reaction Time (h)Citronellal Conversion (%)This compound Yield (%)Major Side ProductsReference(s)
Cu/beta zeoliteNone180490.269.31-[17]
Ni/beta zeoliteNone180442.5329.68-[17]
Montmorillonite K10Buffer (pH 5)Room Temp2>95HighIsomers[12][21]
Anhydrous ZnBr₂Toluene0-52-5>98~97-[20]
Zr-zeolite betaCyclohexane352.5~90~85Isomers[5][9]
H-BetaCyclohexane352.5>95~60Dehydration products[8][9]
Sulfated Zirconia---HighLowDehydration, ethers[5][6]

Experimental Protocols

Here are two detailed, step-by-step methodologies for the cyclization of citronellal to this compound using common catalytic systems.

Method 1: Heterogeneous Catalysis using Montmorillonite K10 Clay

This method is an example of a green chemistry approach, utilizing a reusable solid acid catalyst under mild conditions.[12][21]

Materials:

  • (+)-Citronellal

  • Montmorillonite K10 clay

  • Buffer solution (e.g., citrate-phosphate buffer, pH 5)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the Montmorillonite K10 clay in the buffer solution.

  • Addition of Reactant: To the vigorously stirred suspension, add (+)-citronellal.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.[21] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst.[21]

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.[21]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[21]

  • Purification: The crude product can be further purified by fractional distillation under reduced pressure.[21][22]

Method 2: Homogeneous Catalysis using Anhydrous Zinc Bromide (ZnBr₂)

This method is known for its high yield and diastereoselectivity.[20]

Materials:

  • (+)-Citronellal

  • Anhydrous zinc bromide (ZnBr₂)

  • Anhydrous toluene

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation and Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve anhydrous zinc bromide in anhydrous toluene. Cool the solution to 0-5 °C using an ice bath.[20]

  • Addition of Reactant: In a dropping funnel, prepare a solution of (+)-citronellal in anhydrous toluene. Add this solution dropwise to the stirred catalyst solution over 1-2 hours, ensuring the temperature remains between 0-5 °C.[20]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-5 hours.[20] Monitor the reaction's progress by GC to confirm the complete consumption of citronellal.

  • Quenching: Carefully quench the reaction by the slow addition of a 0.05 M HBr aqueous solution.[20]

  • Phase Separation and Extraction: Allow the layers to separate. Remove the aqueous layer and extract it with toluene. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.[21]

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[20]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products Citronellal Citronellal Intermediate Carbocation Intermediate Citronellal->Intermediate Coordination to Lewis Acid & Protonation by Brønsted Acid Catalyst Acid Catalyst (Lewis & Brønsted Sites) Catalyst->Intermediate This compound This compound Intermediate->this compound Deprotonation Byproducts Byproducts (p-Menthadienes, Ethers, Isomers) Intermediate->Byproducts Side Reactions (Dehydration, etc.)

Caption: Proposed mechanism for the acid-catalyzed cyclization of citronellal.

Experimental Workflow

ExperimentalWorkflow start Start reaction_setup 1. Reaction Setup (Catalyst + Solvent + Citronellal) start->reaction_setup reaction 2. Reaction (Controlled Temperature & Time) reaction_setup->reaction monitoring 3. Monitoring (GC/TLC) reaction->monitoring monitoring->reaction Continue workup 4. Work-up (Quenching & Catalyst Removal) monitoring->workup Complete extraction 5. Extraction & Washing workup->extraction drying 6. Drying (Anhydrous Na₂SO₄/MgSO₄) extraction->drying solvent_removal 7. Solvent Removal (Rotary Evaporation) drying->solvent_removal purification 8. Purification (Fractional Distillation) solvent_removal->purification analysis 9. Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound synthesis.

References

  • Benchchem. (n.d.). Overcoming low yield in the asymmetric synthesis of (-)-Citronellal.
  • Science and Technology Indonesia. (n.d.). Heterogeneous Catalytic Conversion of Citronellal into this compound and Menthol: Literature Review.
  • Ritter, S., & Abraham, L. (2022). A Green and Efficient Cyclization of Citronellal into this compound: A Guided-Inquiry Organic Chemistry Laboratory Experiment.
  • Azkaar, M., Mäki-Arvela, P., Vajglová, Z., Fedorov, V., Kumar, N., Hupa, L., Hemming, J., et al. (2019). Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow. Reaction Chemistry & Engineering, 4(12), 2156–2169.
  • ResearchGate. (n.d.). Cyclisation of citronellal to this compound using bentonite and zeolite based catalyst. Reaction conditions.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Citronellal Cyclization.
  • Vapor-phase Reaction of Monoterpenes: Part I. Cyclization of Citronellal to this compound. (n.d.).
  • ResearchGate. (n.d.). Isomerization of citronellal to this compound. Activity and diastereoselectivity on sulfated and phosphated zirconia.
  • ResearchGate. (n.d.). Synthesis of this compound Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process Parameters Optimization.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for (-)-Citronellal Cyclization.
  • Benchchem. (n.d.). Technical Support Center: Cyclization of Citronellal to this compound.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Citronellal Cyclization.
  • Semantic Scholar. (n.d.). Synthesis of this compound Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process.
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  • ResearchGate. (n.d.). The Reaction Mechanism of Citronellal Cyclization to this compound with Zirconium Hydroxide Catalyst (Chuah et al., 2001).
  • ResearchGate. (n.d.). Mechanism of citronellal conversion into this compound over Zn active catalyst.
  • ACS Publications. (n.d.). Synthesis and Physicochemical Characterization of Shaped Catalysts of β and Y Zeolites for Cyclization of Citronellal.
  • Benchchem. (n.d.). (-)-Isopulegol stereoisomers and their characterization.
  • ResearchGate. (n.d.). Green Synthesis of (-)-Isopulegol from (+)-Citronellal: Application to Essential Oil of Citronella.
  • RSC Publishing. (n.d.). Cyclisation of citronellal over heterogeneous inorganic fluorides—highly chemo- and diastereoselective catalysts for (±)-isopulegol.
  • ResearchGate. (n.d.). Effect of different solvent systems over cyclization of citronellal to this compound isomers using catalyst Sn–B–NaY–ZE.
  • Chuah, G. K., Liu, S. H., Jaenicke, S., & Harrison, L. J. (2001). Cyclisation of citronellal to this compound catalysed by hydrous zirconia and other solid acids.
  • Benchchem. (n.d.). (-)-Citronellal as a Precursor for this compound Synthesis: An In-depth Technical Guide.
  • Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide. (n.d.).
  • Cyclization of citronellal in a supercritical solvent in a flow reactor in the presence of Al2O3. (n.d.).
  • Benchchem. (n.d.). Overcoming challenges in the purification of (-)-Isopulegol.

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Minimizing by-product formation in Isopulegol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isopulegol Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to optimize your synthesis and minimize by-product formation. The cyclization of citronellal to this compound is a critical step in the synthesis of menthol, and achieving high yield and diastereoselectivity is paramount.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for converting citronellal to this compound?

The core reaction is an intramolecular carbonyl-ene reaction.[2] In this process, the aldehyde group of the citronellal molecule interacts with the double bond at the other end of the molecule. The reaction is catalyzed by an acid, typically a Lewis acid, which activates the carbonyl group, making it more susceptible to nucleophilic attack by the alkene.[3][4] This cyclization forms a six-membered ring and creates two new chiral centers, resulting in the this compound structure. The catalyst plays a crucial role in controlling the stereochemistry of the product.[3]

Q2: What are the main by-products I should expect during this compound synthesis?

By-product formation is a common challenge. The main culprits are typically:

  • This compound Isomers: Besides the desired (-)-isopulegol (when starting from (+)-citronellal), you can form three other diastereomers: neo-isopulegol, iso-isopulegol, and neoiso-isopulegol.[5][6][7][8] Their formation is a result of different transition states during the cyclization.

  • Dehydration Products: Strong acids and high temperatures can cause the elimination of water from the this compound molecule, leading to the formation of p-menthadienes.[5][9]

  • Etherification Products: Under certain conditions, two molecules of this compound can react to form di-isopulegyl ethers.[5][9]

  • Cracking Products: Very harsh conditions (strong acids, high heat) can lead to the breaking of C-C bonds, resulting in smaller, undesired molecules.[5][10]

Q3: How does the choice of catalyst impact yield and selectivity?

The catalyst is arguably the most critical factor. The goal is to use a catalyst with strong Lewis acidity to promote the desired cyclization but with weak Brønsted acidity to prevent side reactions like dehydration.[1][5]

  • Homogeneous Lewis Acids (e.g., ZnBr₂, AlCl₃): Zinc bromide is a classic catalyst that can give good yields (around 70%) and selectivity.[11] However, controlling the reaction can be challenging, and catalyst removal can be difficult.

  • Heterogeneous Solid Acids (e.g., Zeolites, Zirconia, Clays): These are often preferred for their ease of separation and reusability.[12] Hydrous zirconia and certain modified clays (like montmorillonite) have shown excellent activity and selectivity by providing a balance of Lewis and Brønsted acid sites.[1][5][12][13] Strong acid catalysts like sulfated zirconia or Amberlyst tend to be very active but produce more by-products.[5][13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Problem 1: My yield of this compound is low, and a significant amount of citronellal remains.

This points to an incomplete or stalled reaction.

Potential Cause Scientific Rationale & Recommended Solution
Inactive Catalyst The catalyst's active sites may be poisoned or insufficient. Solution: Ensure your catalyst is properly activated (e.g., by drying) and handled under inert conditions if necessary. Consider a modest increase in catalyst loading, but monitor closely for by-product formation.[10]
Suboptimal Temperature The activation energy for the cyclization is not being met. Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by GC or TLC to find the optimal balance between reaction rate and selectivity.[10] Reactions are often run between 0°C and room temperature to suppress side reactions.[5]
Insufficient Reaction Time The reaction has not had enough time to proceed to completion. Solution: Monitor the reaction over a longer period. Take aliquots at regular intervals to determine when the consumption of citronellal plateaus.[10]

Problem 2: The conversion of citronellal is high, but the selectivity towards the desired this compound isomer is poor.

This is a common issue related to stereocontrol.

Potential Cause Scientific Rationale & Recommended Solution
Inappropriate Catalyst The catalyst's active sites are not effectively directing the stereochemical pathway. Strong Brønsted acids can lead to non-selective cyclization and side reactions.[1][5] Solution: Switch to a catalyst known for high diastereoselectivity. Catalysts with well-defined pore structures (like zeolites) or those with a high ratio of Lewis to Brønsted acidity (like hydrous zirconia or phosphated zirconia) are excellent candidates.[5][9][13]
High Reaction Temperature Higher temperatures provide more energy, allowing the reaction to overcome the activation barriers for multiple stereoisomeric pathways, thus reducing selectivity. Solution: Lower the reaction temperature. Running the reaction at 0-5°C can significantly favor the transition state leading to the desired this compound isomer.[5][11]
Solvent Effects The solvent can influence the stability of the transition state. Solution: Experiment with different solvents. Non-polar solvents like toluene are commonly used.[11] In some systems, the choice of solvent can impact competitive adsorption of reactants and products at the catalyst surface.[14]

Problem 3: I'm observing significant formation of p-menthadienes and other unidentified by-products.

This indicates that side reactions are dominating, typically due to overly harsh conditions.

Potential Cause Scientific Rationale & Recommended Solution
Strong Brønsted Acidity Strong Brønsted acids readily catalyze the elimination of water from the alcohol group of this compound. Solution: Choose a catalyst with weaker Brønsted acidity.[1] If using a strong acid is unavoidable, significantly lower the reaction temperature and monitor the reaction to stop it as soon as the citronellal is consumed.
Presence of Water Water can interfere with the catalyst and promote undesired side reactions. Solution: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves and use freshly opened or purified citronellal.[5] Flame-drying glassware is also recommended.[15]
Excessive Reaction Time Even under optimal conditions, leaving the product in the reactive mixture for too long can lead to its degradation into by-products. Solution: Monitor the reaction closely and quench it promptly once the starting material is consumed.[10][15]

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.

G cluster_reaction Reaction Pathway Citronellal (+)-Citronellal TS Chair-like Transition State Citronellal->TS Lewis Acid Catalyst This compound (-)-Isopulegol (Desired Product) TS->this compound Favored Pathway OtherIsomers neo-, iso-, neoiso-isopulegol TS->OtherIsomers Unfavored Pathways Dehydration p-Menthadienes This compound->Dehydration Strong Acid / High Temp G Start Problem: Low Yield or Purity Check_Yield Is Citronellal Conversion Low? Start->Check_Yield Check_Purity Is Selectivity for desired isomer poor? Check_Yield->Check_Purity No (High Conv.) Sol_Yield1 Increase Temp or Reaction Time Check_Yield->Sol_Yield1 Yes Sol_Purity1 Lower Reaction Temperature Check_Purity->Sol_Purity1 Yes Optimized Optimized Synthesis Check_Purity->Optimized No (High Purity) Sol_Yield2 Check Catalyst Activity/Loading Sol_Yield1->Sol_Yield2 Sol_Yield2->Optimized Sol_Purity2 Change Catalyst to one with higher Lewis Acidity Sol_Purity1->Sol_Purity2 Sol_Purity3 Ensure Anhydrous Conditions Sol_Purity2->Sol_Purity3 Sol_Purity3->Optimized

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocol: High-Selectivity Synthesis Using ZnBr₂

This protocol provides a general procedure for the cyclization of (+)-citronellal to (-)-isopulegol.

Materials:

  • (+)-Citronellal (high purity)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Toluene

  • 0.05 M Hydrobromic Acid (aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous zinc bromide (50-70g per 100g of citronellal). [11]Add anhydrous toluene (300-400g per 100g of citronellal) and cool the mixture to 0-5°C using an ice bath. [11]2. Reactant Addition: In a separate flask, dissolve (+)-citronellal (100g) in a small amount of anhydrous toluene. Add this solution dropwise to the cooled catalyst slurry over 1-2 hours, ensuring the internal temperature does not exceed 5°C. [11]3. Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5°C with vigorous stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) until the citronellal is consumed (typically 2-5 hours). [5][11]4. Work-up: Once the reaction is complete, quench it by slowly adding a 0.05 M aqueous solution of hydrobromic acid. [10][11]Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine. [10]6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [10]7. Purification: Purify the crude product by fractional distillation under reduced pressure to isolate high-purity (-)-isopulegol. [5]

References

  • Preparation method of this compound. CN108484355B.
  • Rubiyanto, D., et al. (2021). Heterogeneous Catalytic Conversion of Citronellal into this compound and Menthol: Literature Review. Science and Technology Indonesia, 6(1), 43-52. [Link]
  • Khan, I., et al. (2021). Synthesis of this compound Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. Pakistan Journal of Analytical & Environmental Chemistry, 22(2), 251-262. [Link]
  • Synthesis of this compound and menthol.
  • This compound (2) and its isomers: neothis compound (146), isothis compound...
  • Chuah, G. K., et al. (2001). Cyclisation of Citronellal to this compound Catalysed by Hydrous Zirconia and Other Solid Acids.
  • Intramolecular carbonyl-ene reaction of citronellal to this compound over ZnBr 2-loading mesoporous silica catalysts.
  • Zichittella, G., et al. (2020). Insights into the Complexity of Heterogeneous Liquid-Phase Catalysis: Case Study on the Cyclization of Citronellal.
  • Ohloff, G., et al. (1962). Studies on the Reduction of Terpenes with Sodium in Aqueous-ammonia: Part V. Syntheses of (−)-Isopulegol and (+)-Neo-isopulegol. Agricultural and Biological Chemistry, 26(6), 402-406. [Link]
  • Intramolecular carbonyl ene reaction - Asymmetric synthesis. ChemTube3D. [Link]
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(23), 7335-7346. [Link]
  • Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. RSC Advances, 12(45), 29363-29367. [Link]
  • Coman, S. M., et al. (2009). Cyclisation of citronellal over heterogeneous inorganic fluorides - Highly chemo- and diastereoselective catalysts for (±)-isopulegol.
  • Intramolecular ene reaction- Terpene derivative, Lewis acid catalysis & Transition st
  • Cyclisation of (±) citronellal to this compound, followed by the hydrogenation to menthols.

Sources

Strategies to improve the diastereoselectivity of Isopulegol hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diastereoselective Hydrogenation of Isopulegol

A Guide for Researchers and Process Chemists

Welcome to the technical support center for the stereoselective hydrogenation of this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address common issues in achieving high diastereoselectivity for the desired menthol isomers.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts essential for anyone working on this reaction.

Q1: What is the primary goal of this compound hydrogenation and why is diastereoselectivity so crucial?

The primary goal is the stereoselective hydrogenation of the carbon-carbon double bond in (-)-isopulegol to produce (-)-menthol.[1][2] (-)-Menthol is a high-value compound used extensively in the pharmaceutical, food, and fragrance industries for its characteristic cooling sensation and minty aroma.[1] The reaction creates a new stereocenter, meaning several different diastereomers of menthol can be formed (menthol, isomenthol, neomenthol, and neoisomenthol). High diastereoselectivity is critical to maximize the yield of the desired (-)-menthol isomer, which has the correct sensory and physiological properties, thereby minimizing costly and difficult separation steps.

Q2: How does the this compound molecule itself influence the stereochemical outcome?

The stereochemical outcome is largely governed by the conformation of the (-)-isopulegol substrate on the catalyst surface. The molecule preferentially adopts a chair-like conformation where the large isopropyl and methyl groups occupy equatorial positions to minimize steric hindrance. The hydroxyl (-OH) group, also in an equatorial position, acts as a directing group. It adsorbs onto the surface of the heterogeneous catalyst, and the hydrogen atoms are then delivered to the double bond from the same face of the ring. This directed, syn-addition of hydrogen leads predominantly to the formation of (-)-menthol, where the newly formed isopropyl group is also in a stable equatorial position.

Q3: What are the main classes of catalysts used for this transformation?

The most common catalysts are heterogeneous, leveraging various metals supported on different materials.

  • Nickel-based catalysts: Raney Nickel and supported nickel catalysts are widely used due to their high activity and cost-effectiveness.[1][3][4]

  • Noble Metal catalysts: Platinum (Pt), Ruthenium (Ru), and Palladium (Pd) on supports like carbon, alumina, or silica are also highly effective.[1][3] Ru and Pt, in particular, have been reported to provide excellent selectivity.[3]

  • Bimetallic catalysts: Systems like Pt-Ni or Pt-Sn can offer enhanced selectivity and stability.[5][6][7] The second metal can modify the electronic properties of the primary catalytic metal or create specific active sites that favor the desired reaction pathway.

Part 2: Troubleshooting Guide for Low Diastereoselectivity

This section provides a structured approach to diagnosing and solving the most common and critical issue: poor diastereoselectivity.

Issue: The reaction yields a mixture of menthol isomers with low enrichment of the desired (-)-menthol.

Low diastereomeric excess (d.e.) is a frequent problem that can often be traced back to the catalyst system or the reaction conditions. Let's break down the potential causes and solutions.

The nature of the metallic active site is paramount. Not all hydrogenation catalysts are created equal for this sterically demanding transformation.

Scientific Rationale: The catalyst's role is to coordinate both the hydrogen molecule and the olefin. The surface geometry and electronic properties of the metal determine how the this compound molecule adsorbs. An ideal catalyst facilitates the adsorption via the hydroxyl directing group while minimizing non-directed hydrogenation pathways or side reactions like isomerization.

Solutions & Protocols:

  • Evaluate Your Metal: If you are using a general-purpose catalyst like Pd/C, which is often too reactive, consider switching to a more selective option. Nickel-based catalysts are a good starting point. For higher selectivity, Ru or Pt on an appropriate support is recommended.[3]

  • Consider Bimetallic Systems: The addition of a second, more oxophilic metal like Nickel to Platinum can enhance the interaction with the hydroxyl directing group, thereby improving diastereoselectivity.[6][7] Similarly, tin (Sn) can act as a modifier for Pt catalysts, influencing the product distribution.[5]

  • Check the Catalyst Support: The support is not merely an inert carrier. Its properties, such as acidity, can significantly influence the reaction. For instance, using a mildly acidic support like a beta zeolite with Ruthenium has been shown to be highly diastereoselective for menthol.[3] The Brønsted acidity of a support can interact with the substrate through hydrogen bonding, further stabilizing the desired transition state.[5]

Data Summary: Comparison of Catalytic Systems

Catalyst System Support Temperature (°C) Pressure (bar) Conversion (%) (-)-Menthol Selectivity (%) Reference
Ni-Cu-Zr-Mo oxides - 85 40 >99 99.8 (as e.e.) [1]
1.0 wt% Ru H-BEA-25 (Zeolite) 100 - - >93 [3]
PtSn-BM SiO₂ - - High Favored neomenthol/isomenthol [5]

| Pt-Ni Alloy | SiO₂ | RT | 1 | High | High d.r. (for similar systems) |[6][7] |

This table summarizes reported data to guide catalyst selection. Actual results will vary with specific experimental conditions.

The interplay of temperature and pressure can shift the balance between different reaction pathways, affecting the final isomer ratio.

Scientific Rationale: Hydrogenation can proceed under kinetic or thermodynamic control. At lower temperatures, the reaction is typically under kinetic control, where the product distribution is determined by the lowest energy activation barrier. This often favors the product derived from the most stable substrate conformation on the catalyst surface (i.e., (-)-menthol). At higher temperatures, the reaction may approach thermodynamic equilibrium, allowing for isomerization of the products or intermediates, which can decrease the selectivity for the desired kinetic product.[3]

Solutions & Protocols:

  • Lower the Reaction Temperature: If you are running the reaction at elevated temperatures (e.g., >100 °C) and observing poor selectivity, try reducing the temperature to a range of 40-80 °C. This will favor the kinetically controlled pathway.[3]

  • Optimize Hydrogen Pressure: While high pressure can accelerate the reaction rate, extremely high pressures are not always necessary and may sometimes reduce selectivity. Start with a moderate pressure (e.g., 10-40 bar) and optimize from there.

  • Solvent Choice: The polarity of the solvent can influence the substrate-catalyst interaction. Non-polar solvents like hexane or heptane are common. If using a polar solvent, ensure it is aprotic (e.g., THF, ethyl acetate) to avoid competition with the hydroxyl directing group.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing issues with diastereoselectivity.

G start Start: Low Diastereoselectivity Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst solution_metal Action: Switch to Ni, Ru, or Pt-based catalyst. Consider bimetallics (Pt-Ni). check_catalyst->solution_metal Is the metal optimal? solution_support Action: Test different supports (e.g., Zeolite, SiO2). Check support acidity. check_catalyst->solution_support Is the support suitable? check_conditions Step 2: Analyze Reaction Conditions solution_temp Action: Lower reaction temperature (e.g., to 40-80°C) to favor kinetic product. check_conditions->solution_temp Is temperature too high? solution_pressure Action: Optimize H2 pressure. Avoid excessively high pressures. check_conditions->solution_pressure Is pressure optimized? check_purity Step 3: Verify Substrate & Reagent Purity solution_purify Action: Purify starting material and solvent to remove potential catalyst poisons. check_purity->solution_purify Are there impurities? solution_metal->check_conditions solution_support->check_conditions solution_temp->check_purity solution_pressure->check_purity end_node Outcome: Improved Diastereoselectivity solution_purify->end_node G cluster_0 Hydrogenation of (-)-Isopulegol This compound (-)-Isopulegol Menthol (-)-Menthol (Desired Product) This compound->Menthol H2, Catalyst (Major Pathway) Syn-addition to face directed by -OH group Neomenthol (+)-Neomenthol (Minor Diastereomer) This compound->Neomenthol H2, Catalyst (Minor Pathway) Addition to opposite face

Caption: Major and minor pathways in this compound hydrogenation.

References

  • The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide.
  • Menthol.
  • Synthesis of menthol from citronellal over supported Ru- and Pt-c
  • Hydrogenation of (–)-Menthone, (+)-Isomenthone, and (+)
  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy C
  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy C
  • menthol: Industrial synthesis routes and recent development.
  • Hydrogenation troubleshooting : r/Chempros - Reddit.
  • Heterogeneous Hydroxyl-Directed Hydrogenation: Control of Diastereoselectivity through Bimetallic Surface Composition - ResearchG

Sources

Troubleshooting poor peak resolution in the chiral separation of Isopulegol isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separation of Isopulegol Isomers

Welcome to the technical support center for the chiral separation of this compound isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods. This compound, a key intermediate in menthol synthesis and a valuable ingredient in its own right, has three chiral centers, resulting in eight stereoisomers.[1] The distinct biological and olfactory properties of each isomer demand robust analytical methods for their separation and quantification.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding method setup for separating this compound isomers.

Q1: What are the primary challenges in separating this compound isomers?

This compound and its diastereomers (iso-isopulegol, neo-isopulegol, neo-iso-isopulegol) are structurally similar, non-polar to moderately polar compounds. The main challenge lies in achieving sufficient selectivity (α) to resolve all eight stereoisomers, particularly the enantiomeric pairs ((+) and (-)-isopulegol). This requires a highly selective chiral stationary phase (CSP) and careful optimization of mobile phase and temperature to exploit the subtle differences in their three-dimensional structures.

Q2: Which type of chiral stationary phase (CSP) is most effective for this compound separation?

For compounds like this compound, polysaccharide-based CSPs are the industry standard and have demonstrated the broadest applicability and highest success rates.[1][2][3]

  • Recommendation: Start with an amylose-based CSP, such as one coated with Amylose tris(3,5-dimethylphenylcarbamate) . A column like the CHIRALPAK® AD-H is an excellent starting point.[1]

  • Causality: Polysaccharide CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric inclusion into the chiral grooves of the polymer backbone.[3][4] The rigid, helical structure of amylose derivatives creates highly defined chiral cavities that are effective at differentiating the shape and functionality of terpene isomers like this compound.

Q3: What is a good starting point for the mobile phase?

A normal-phase HPLC approach is typically well-suited for this compound.[1] This mode provides excellent selectivity for moderately polar analytes on polysaccharide CSPs.

  • Recommended Starting Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

  • Expert Rationale: The non-polar alkane (n-Hexane) acts as the weak solvent, while the alcohol (IPA) serves as the polar modifier. The concentration of the alcohol is the most critical parameter for controlling retention and selectivity.[2] It competes with the analyte for polar interaction sites on the CSP. A lower alcohol percentage generally increases retention and often improves resolution, but analysis times will be longer.

Section 2: Primary Troubleshooting - Poor Resolution (Rs < 1.5)

This section focuses on resolving the most common issue: co-eluting or poorly separated peaks. Resolution is a function of efficiency (N), selectivity (α), and retention (k). Of these, selectivity is the most powerful factor for improving chiral separations.[2]

Q4: My this compound enantiomers are co-eluting. What is the first and most effective parameter to adjust?

Answer: Adjust the concentration of the alcohol modifier in your mobile phase. This is the single most powerful tool for manipulating selectivity on a polysaccharide CSP.[2]

Protocol: Systematic Mobile Phase Optimization

  • Establish a Baseline: Run your analysis with the starting mobile phase (e.g., Hexane/IPA 90:10) and record the retention times, resolution, and peak shapes.

  • Decrease Modifier Concentration: Lower the IPA concentration in steps. For example, move from 10% to 8%, then to 5%.

  • Increase Modifier Concentration: If lower concentrations don't yield results, try increasing the IPA concentration to 15% and then 20%.

  • Change the Alcohol: If IPA does not provide adequate selectivity, switch to ethanol (EtOH). Ethanol has different hydrogen bonding characteristics and can produce dramatically different selectivity.[5] Screen EtOH at similar concentrations (e.g., 5%, 10%, 15%).

  • Evaluate and Document: For each change, allow the column to equilibrate for at least 10-20 column volumes before injecting your sample.[6] Record your results systematically.

Data Presentation: Effect of Mobile Phase Modifier on this compound Separation

Mobile Phase (Hexane/Modifier)Modifier Conc.Retention Factor (k')Selectivity (α)Resolution (Rs)Scientist's Notes
Hexane/IPA15%2.11.050.8Peaks are too close. Retention is low.
Hexane/IPA10%3.51.121.4Baseline separation is almost achieved.
Hexane/IPA 5% 6.2 1.18 2.1 Optimal separation. Good retention and baseline resolution.
Hexane/EtOH10%4.11.081.1Selectivity is worse than with IPA at the same concentration.

Note: The data above is representative and will vary based on the specific column and system.

Q5: I've optimized the mobile phase, but resolution is still insufficient. What is my next step?

Answer: Optimize the column temperature. The interactions governing chiral recognition are thermodynamically sensitive. Lowering the temperature is often beneficial.[7][8]

  • Causality (Thermodynamics): Chiral separations are driven by differences in the change in Gibbs free energy (ΔΔG) between the two enantiomers interacting with the CSP. This is composed of an enthalpy term (ΔΔH) and an entropy term (ΔΔS). Most separations on polysaccharide CSPs are enthalpy-driven .[9][10] According to the van't Hoff equation, decreasing the temperature will increase the selectivity factor (α) in an enthalpy-driven separation, thereby improving resolution.

  • Recommended Protocol:

    • Using the best mobile phase from the previous step, lower the column oven temperature. Start at 25°C and decrease to 15°C, and then to 10°C.

    • Allow the system to fully stabilize at the new temperature before injection.

    • Be aware that lower temperatures will increase mobile phase viscosity and system backpressure, and will also increase retention times.[11]

Q6: I've tried optimizing both mobile phase and temperature, but one pair of isomers remains unresolved. What should I do?

Answer: It's time to consider a different Chiral Stationary Phase. While amylose-based CSPs are a great start, a cellulose-based CSP may offer a completely different selectivity profile.

  • Expert Rationale: Amylose and cellulose are both polymers of glucose, but they differ in their glycosidic linkages (α-1,4 for amylose, β-1,4 for cellulose).[3] This results in different polymer shapes (helical vs. linear) and chiral groove structures. An analyte that does not fit well into the chiral pockets of an amylose selector may interact favorably with a cellulose selector.

  • Recommendation: Screen a column with a Cellulose tris(3,5-dimethylphenylcarbamate) phase. This is the cellulose equivalent of the recommended starting column and provides a complementary selectivity. Exploring multiple phases is a cornerstone of robust chiral method development.[2]

Section 3: Secondary Troubleshooting - Poor Peak Shape

Poor peak shape (broadening or tailing) can severely degrade resolution even when selectivity is adequate.[12]

Q7: My peaks are broad, which is hurting my resolution. How do I diagnose and fix this?

Answer: Broad peaks are typically a sign of low efficiency. This can stem from issues with the column itself or with the HPLC system (extra-column effects). Use a systematic approach to identify the cause.

G Start Poor Peak Shape Observed (Broadening / Tailing) Check_All_Peaks Are ALL peaks in the chromatogram affected? Start->Check_All_Peaks System_Issue Likely a System or Pre-Column Issue Check_All_Peaks->System_Issue  Yes Chemical_Issue Likely a Chemical or Column-Specific Issue Check_All_Peaks->Chemical_Issue No   Check_Frit Check for Blocked Column Frit Action: Reverse-flush column to waste. System_Issue->Check_Frit Check_Connections Check for Dead Volume Action: Ensure fittings are correct and tubing is minimized. Check_Frit->Check_Connections Check_Injector Check Injector / Sample Loop Action: Inspect for blockage or leaks. Check_Connections->Check_Injector Check_Overload Is peak tailing? Possible Mass Overload. Chemical_Issue->Check_Overload Reduce_Conc Action: Dilute sample and re-inject. Check_Overload->Reduce_Conc Yes Check_Secondary_Int Is peak tailing? Possible Secondary Interactions. Check_Overload->Check_Secondary_Int No Add_Modifier Action: Add modifier to mobile phase (e.g., 0.1% DEA for basic analytes). Check_Secondary_Int->Add_Modifier Yes Check_Solvent Is peak fronting or split? Possible Sample Solvent Mismatch. Check_Secondary_Int->Check_Solvent No Dissolve_In_MP Action: Dissolve sample in mobile phase. Check_Solvent->Dissolve_In_MP Yes Column_Deterioration If all else fails, consider Column Deterioration. Action: Replace with new column. Check_Solvent->Column_Deterioration No G Start Problem: Poor Peak Resolution for this compound Isomers Step1 Step 1: Mobile Phase Optimization (Primary Lever for Selectivity) Start->Step1 Step1_Action A. Vary % Alcohol Modifier (e.g., IPA 15% -> 5%) B. Switch Alcohol Type (e.g., IPA -> EtOH) Step1->Step1_Action Check1 Resolution (Rs) >= 1.5? Step1_Action->Check1 Step2 Step 2: Temperature Optimization (Secondary Lever for Selectivity) Check1->Step2 No Step4 Step 4: Address Peak Shape (Optimize Efficiency) Check1->Step4 Yes, but peaks are broad/tailing Step2_Action Decrease Column Temperature (e.g., 25°C -> 15°C -> 10°C) Step2->Step2_Action Check2 Resolution (Rs) >= 1.5? Step2_Action->Check2 Step3 Step 3: Re-evaluate CSP (Fundamental Change in Selectivity) Check2->Step3 No Check2->Step4 Yes, but peaks are broad/tailing End Optimized Method Achieved Check2->End Yes Step3_Action Switch from Amylose-based CSP to a Cellulose-based CSP Step3->Step3_Action Step3_Action->Start Restart Optimization (Steps 1 & 2) Step4_Action A. Check for Mass Overload (Dilute Sample) B. Check for System Dead Volume C. Ensure Sample is Dissolved in Mobile Phase Step4->Step4_Action Step4_Action->End

Caption: Systematic workflow for troubleshooting poor chiral resolution.

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023-01-19).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01).
  • Effect of mobile phase composition on the liquid chromatographic enantioseparation of bulky monoterpene-based β-amino acids by applying chiral stationary phases based on Cinchona alkaloid. (2014-05). PubMed. [Link]
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Finding the Best Separation for Enantiomeric Mixtures.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ACN (0.1% DEA).
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands. MDPI. [Link]
  • Effect of mobile phase composition on the liquid chromatographic enantioseparation of bulky monoterpene-based β-amino acids applying chiral stationary phases based on Cinchona alkaloid.
  • Abnormal Peak Shapes. Shimadzu. [Link]
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
  • What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023-09-25). Regis Technologies. [Link]
  • How can I improve my chiral column resolution?
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011-01). PubMed. [Link]
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Isopulegol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopulegol purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound from various reaction mixtures. As a chiral monoterpene alcohol and a key intermediate in the synthesis of (-)-menthol, achieving high purity of a specific this compound stereoisomer is paramount for its application in the flavor, fragrance, and pharmaceutical industries.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound. Each entry details the likely causes of the issue and provides a step-by-step protocol for resolution.

Poor Separation of this compound Stereoisomers

Question: I am struggling to separate the desired (-)-Isopulegol from its other stereoisomers (isothis compound, neothis compound, and neoisothis compound) using fractional distillation. What could be the issue, and how can I improve the separation?

Answer:

The difficulty in separating this compound diastereomers stems from their very close boiling points. This compound has three chiral centers, leading to eight possible stereoisomers (four pairs of enantiomers).[2] While fractional distillation is a common technique, its success hinges on exploiting subtle differences in vapor pressures among the isomers.

Causality and Recommended Solutions:

  • Insufficient Column Efficiency: The number of theoretical plates in your distillation column may be inadequate for the separation of closely boiling isomers.

    • Solution: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.[3] A higher number of plates provides more opportunities for vapor-liquid equilibria to be established, enhancing separation.[3]

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient enrichment of the more volatile component in the vapor phase.

    • Solution: Increase the reflux ratio. This means returning a larger proportion of the condensate to the column, which improves separation but may increase the distillation time. Finding the optimal balance is key.

  • Fluctuating Heat Input: Unstable heating can lead to "bumping" and prevent the establishment of a stable temperature gradient within the column, disrupting the separation.[4]

    • Solution: Use a heating mantle with a stirrer or a temperature controller to ensure smooth and consistent boiling. A stable ring of condensate should be observed slowly rising up the fractionating column.[3]

  • Distillation Rate Too High: A rapid distillation rate does not allow sufficient time for equilibrium to be reached on each theoretical plate.

    • Solution: Reduce the distillation rate to allow for optimal separation. A slow, steady collection of distillate is indicative of a good separation.[3]

Workflow for Optimizing Fractional Distillation:

G cluster_0 Troubleshooting Poor Isomer Separation start Poor Isomer Separation in Fractional Distillation check_column Evaluate Column Efficiency (Length, Packing) start->check_column check_reflux Assess Reflux Ratio check_column->check_reflux Adequate increase_plates Increase Theoretical Plates (Longer/Better Column) check_column->increase_plates Inadequate check_heat Verify Heat Input Stability check_reflux->check_heat Optimal increase_reflux Increase Reflux Ratio check_reflux->increase_reflux Too Low check_rate Analyze Distillation Rate check_heat->check_rate Stable stabilize_heat Stabilize Heating (Controller/Stirrer) check_heat->stabilize_heat Unstable reduce_rate Decrease Distillation Rate check_rate->reduce_rate Too Fast end Improved Isomer Separation check_rate->end Optimal increase_plates->check_reflux increase_reflux->check_heat stabilize_heat->check_rate reduce_rate->end

Sources

Catalyst deactivation and regeneration in continuous flow Isopulegol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and professionals in drug development, this guide provides in-depth technical support for the continuous flow synthesis of Isopulegol. Authored from the perspective of a Senior Application Scientist, it offers practical, field-tested insights into troubleshooting common issues, particularly focusing on catalyst deactivation and regeneration. This document is structured to provide immediate answers through FAQs, detailed troubleshooting guides for complex problems, and step-by-step protocols for catalyst regeneration.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the continuous flow synthesis of this compound.

Q1: What are the initial signs of catalyst deactivation in my continuous flow reactor?

A: The primary indicators of catalyst deactivation include a gradual decrease in citronellal conversion over time, a noticeable drop in selectivity towards the desired this compound isomer, and an increase in pressure drop across the catalyst bed.[1] Monitoring these parameters in real-time is crucial for early detection.

Q2: What are the most common byproducts I should expect, and what do they indicate?

A: Common byproducts include other this compound isomers, menthones, and compounds resulting from dehydration, cracking, and etherification.[2][3][4] The presence of significant amounts of dehydration products like p-menthadienes often points towards excessive Brønsted acidity in the catalyst.[5]

Q3: How does the choice of solvent affect catalyst stability and reaction performance?

A: While some this compound synthesis reactions are performed solvent-free, the choice of an appropriate solvent can significantly impact catalyst stability and selectivity.[3][6] Solvents can influence the solubility of reactants and products, potentially preventing the deposition of heavy byproducts on the catalyst surface. However, certain solvents may also interact with the active sites, acting as inhibitors.[7]

Q4: Can I reuse my catalyst? If so, how many times?

A: Many solid acid catalysts used for this compound synthesis are designed to be reusable.[2][4] The number of possible reuses depends on the specific catalyst, the reaction conditions, and the effectiveness of the regeneration procedure. Monitoring the catalyst's performance after each cycle is essential to determine its remaining lifespan.

Troubleshooting Guide: From Symptoms to Solutions

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Issue 1: Rapid Decline in Citronellal Conversion

A sudden or rapid drop in the conversion of citronellal is a critical issue that requires immediate attention.

  • Potential Cause 1: Catalyst Poisoning

    • Explanation: Impurities in the citronellal feed, such as sulfur or nitrogen compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[8][9][10] This is a form of chemical deactivation that can be rapid and sometimes irreversible.

    • Troubleshooting Steps:

      • Feedstock Analysis: Analyze the citronellal feed for common catalyst poisons.

      • Feed Purification: Implement a purification step for the feedstock, such as passing it through a guard bed, to remove impurities before it enters the reactor.[9]

      • Catalyst Regeneration: If the poisoning is reversible, a specific regeneration protocol may restore activity.

  • Potential Cause 2: Coking/Fouling

    • Explanation: At elevated temperatures, reactants or products can undergo polymerization or decomposition reactions on the catalyst surface, forming carbonaceous deposits known as coke.[8][9][10] These deposits physically block the pores and active sites of the catalyst.

    • Troubleshooting Steps:

      • Optimize Temperature: Lower the reaction temperature to minimize coke formation, while maintaining an acceptable reaction rate.[9]

      • Modify Feed Composition: Introducing an inert gas or a co-solvent can sometimes reduce the partial pressure of reactants and suppress coking.

      • Regeneration: A controlled oxidation (calcination) can burn off the coke deposits and restore catalyst activity.

  • Potential Cause 3: Thermal Degradation (Sintering)

    • Explanation: High operating temperatures can cause the small, highly active catalyst particles to agglomerate into larger ones, a process known as sintering.[8][9] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.

    • Troubleshooting Steps:

      • Temperature Control: Ensure precise temperature control across the catalyst bed to avoid hotspots.

      • Catalyst Selection: Choose a catalyst with high thermal stability for the desired operating temperature range.[9]

Issue 2: Poor Selectivity Towards this compound

High conversion with low selectivity towards the desired this compound isomer indicates that side reactions are dominating.

  • Potential Cause 1: Unbalanced Catalyst Acidity

    • Explanation: The intramolecular cyclization of citronellal to this compound is a delicate reaction that requires a proper balance of Lewis and Brønsted acid sites.[2][11] While Lewis acidity is generally favored for this reaction, strong Brønsted acidity can catalyze undesirable side reactions like dehydration.[2][5]

    • Troubleshooting Steps:

      • Catalyst Selection: Opt for solid acid catalysts known for their high Lewis acidity, such as certain zeolites, hydrous zirconia, or phosphated zirconia.[2][6]

      • Catalyst Modification: The acidity of some catalysts can be modified through techniques like ion exchange or acid treatment to achieve a more favorable Lewis-to-Brønsted ratio.[12]

  • Potential Cause 2: High Reaction Temperature

    • Explanation: As mentioned earlier, elevated temperatures can promote side reactions. For this compound synthesis, higher temperatures can particularly favor the formation of dehydration byproducts.

    • Troubleshooting Steps:

      • Temperature Optimization: Systematically lower the reaction temperature and monitor the product distribution to find the optimal balance between reaction rate and selectivity. For example, with an H-NZ catalyst, increasing the temperature from 100°C to 120°C resulted in decreased conversion.[3]

Visualizing the Troubleshooting Process

Troubleshooting_Isopulegol_Synthesis start Problem Detected low_conversion Low Conversion start->low_conversion Conversion Drop poor_selectivity Poor Selectivity start->poor_selectivity Byproduct Formation poisoning Catalyst Poisoning? low_conversion->poisoning acidity Unbalanced Acidity? poor_selectivity->acidity coking Coking/Fouling? poisoning->coking No purify_feed Purify Feedstock poisoning->purify_feed Yes sintering Thermal Degradation? coking->sintering No optimize_temp_coke Optimize Temperature coking->optimize_temp_coke Yes check_temp_control Check Temp. Control sintering->check_temp_control Yes high_temp High Temperature? acidity->high_temp No select_catalyst Select High Lewis Acid Catalyst acidity->select_catalyst Yes optimize_temp_selectivity Optimize Temperature high_temp->optimize_temp_selectivity Yes

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Catalyst Regeneration Protocols

Regeneration is a critical step to extend the life of the catalyst and improve the economic viability of the continuous flow process.

Protocol 1: Solvent Washing for Fouling Removal

This protocol is suitable for removing weakly adsorbed species and some soluble oligomers from the catalyst surface.

  • Stop the Feed: Halt the flow of the citronellal feedstock to the reactor.

  • Introduce Solvent: Begin flowing a suitable solvent (e.g., cyclohexane, toluene) through the catalyst bed at a low flow rate.[13]

  • Increase Temperature (Optional): Gently increase the temperature to enhance the solubility of the adsorbed species. Ensure the temperature remains below the boiling point of the solvent at the operating pressure.

  • Monitor Effluent: Collect and analyze the solvent effluent. Continue washing until the effluent is clear and free of reaction byproducts.

  • Dry the Catalyst: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove the residual solvent.

  • Re-activate: Gradually bring the reactor back to the desired reaction temperature under the inert gas flow before reintroducing the citronellal feed.

Protocol 2: Calcination for Coke Removal

This method is effective for removing stubborn carbonaceous deposits (coke) but should be performed carefully to avoid thermal damage to the catalyst.

  • Purge the Reactor: After stopping the reactant feed, purge the reactor with an inert gas to remove any residual organic compounds.

  • Introduce Oxidant: Slowly introduce a diluted stream of an oxidizing agent (e.g., 1-5% oxygen in nitrogen) into the reactor.

  • Controlled Temperature Ramp: Gradually increase the temperature of the reactor according to the catalyst manufacturer's recommendations. A slow ramp rate is crucial to prevent hotspots from rapid coke combustion, which can lead to sintering.

  • Hold at Temperature: Maintain the reactor at the target calcination temperature for a specified period (typically 2-4 hours) to ensure complete combustion of the coke.

  • Cool Down: Cool the reactor down to the reaction temperature under an inert gas flow.

  • Re-introduce Feed: Once the reactor is at the desired operating temperature, the citronellal feed can be reintroduced.

Visualizing the Regeneration Workflow

Regeneration_Workflow start Deactivation Detected decision Type of Deactivation? start->decision solvent_wash Solvent Washing Protocol decision->solvent_wash Fouling calcination Calcination Protocol decision->calcination Coking stop_feed_sw Stop Reactant Feed solvent_wash->stop_feed_sw flow_solvent Flow Solvent stop_feed_sw->flow_solvent monitor_effluent Monitor Effluent flow_solvent->monitor_effluent dry_catalyst_sw Dry with Inert Gas monitor_effluent->dry_catalyst_sw reactivate_sw Re-activate Catalyst dry_catalyst_sw->reactivate_sw end Resume Synthesis reactivate_sw->end stop_feed_c Stop Reactant Feed calcination->stop_feed_c purge_inert Purge with Inert Gas stop_feed_c->purge_inert introduce_oxidant Introduce Dilute O2 purge_inert->introduce_oxidant temp_ramp Controlled Temp. Ramp introduce_oxidant->temp_ramp hold_temp Hold at Calcination Temp. temp_ramp->hold_temp cool_down Cool Down in Inert Gas hold_temp->cool_down cool_down->end

Caption: General Workflow for Catalyst Regeneration.

Comparative Data on Catalytic Systems

The choice of catalyst is paramount for a successful continuous flow synthesis of this compound. The following table summarizes the performance of various solid acid catalysts reported in the literature.

CatalystTemperature (°C)Reaction Time (h)Citronellal Conversion (%)This compound Yield (%)Key ObservationsReference
H-NZ (Acid-treated Natural Zeolite)1003>9587High activity and selectivity in solvent-free conditions.[6]
Zirconium Hydroxide804~90~60Good activity and selectivity, highlighting the role of Lewis and weak Brønsted acidity.[2]
Phosphated Zirconia804>95>90Excellent activity and selectivity.[2]
Sulfated Zirconia801100PoorVery active but poor selectivity due to strong acidity causing side reactions.[2]
Amberlyst801100PoorHigh activity but poor selectivity.[2]
H-Beta-300 Zeolite Extrudates100Continuous~95~70 (Menthol)Used in a continuous flow system for tandem cyclization-hydrogenation.[13][14]
Montmorillonite Clay (Acid-treated)1203HighModerateAcid treatment enhances surface area and activity.[12]

Conclusion

Catalyst deactivation is an inherent challenge in the continuous flow synthesis of this compound. However, a systematic approach to troubleshooting, guided by an understanding of the underlying deactivation mechanisms, can lead to effective solutions. By carefully selecting the catalyst, optimizing reaction conditions, and implementing appropriate regeneration protocols, researchers can significantly enhance the stability and efficiency of their continuous flow processes.

References

  • Chuah, G. K., et al. (2001). Cyclisation of Citronellal to this compound Catalysed by Hydrous Zirconia and Other Solid Acids.
  • Sediawan, W. B., et al. (2013). GREEN SYNTHESIS OF this compound FROM CITRONELLAL CATALYSED BY ZEOLITE BASED SOLID ACID CATALYSTS. Indonesian Journal of Chemistry, 13(3), 253-258.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Shah, J., et al. (2021). Synthesis of this compound Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process Parameters Optimization. Pakistan Journal of Analytical & Environmental Chemistry, 22(2), 252-263.
  • Bartholomew, C. H. (2001). Deactivation of metal catalysts in liquid phase organic reactions.
  • H-TEC Education. (n.d.). Catalyst deactivation mechanisms and how to prevent them.
  • Lee, S., & Kulik, C. J. (1994).
  • Linquos. (2024). What are the reasons for catalyst deactivation during the reaction process?. Linquos.
  • Sediawan, W. B., et al. (2013). Green Synthesis Of this compound From Citronellal Catalysed By Zeolite Based Solid Acid Catalysts.
  • Shah, J., et al. (2021).
  • Slideshare. (n.d.).
  • Intertek. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Intertek.
  • ResearchGate. (n.d.). Continuous flow synthesis of menthol: Via tandem cyclisation-hydrogenation of citronellal catalysed by scrap catalytic converters.
  • BenchChem. (2025). catalyst deactivation and regeneration in (-)-Isopulegol synthesis. BenchChem.
  • ResearchGate. (n.d.). Cyclization of citronellal over zeolites and mesoporous materials for production of this compound.
  • Mäki-Arvela, P., et al. (2019). Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow. Catalysis Science & Technology, 9(22), 6394-6407.
  • BenchChem. (2025). The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide. BenchChem.
  • StudySmarter. (n.d.).
  • Gounder, R. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion.
  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation.
  • Shah, J., et al. (2021).
  • BenchChem. (2025).
  • Mäki-Arvela, P., et al. (2019). Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow.
  • Royal Society of Chemistry. (n.d.). Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide. Royal Society of Chemistry.
  • Bartholomew, C. H., & Farrauto, R. J. (2019).
  • MIT DSpace. (n.d.). Catalyst Immobilization Techniques for Continuous Flow Synthesis. MIT DSpace.

Sources

Enhancing the yield and purity of Isopulegol through process optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of isopulegol. This center is designed to provide practical, in-depth solutions to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles that govern yield and purity. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively optimize your experimental design for superior results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis and purification of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: My reaction is complete, but the overall yield of this compound is significantly lower than expected.

  • Potential Cause 1: Incomplete Reaction. Even if TLC or GC analysis suggests the consumption of the starting material (citronellal), the reaction may not have proceeded to completion.

    • Solution: Ensure adequate reaction time by monitoring the reaction progress at regular intervals.[1] Catalyst activity can also be a factor; verify that your catalyst is active and consider a modest increase in catalyst loading, while being mindful of potential side reactions.[1] Reaction temperature is another critical parameter; a temperature that is too low may result in a sluggish reaction.[1]

  • Potential Cause 2: Product Decomposition. this compound can be sensitive to harsh reaction conditions.

    • Solution: Excessive heat can lead to product degradation.[1] Optimize the reaction temperature to find a balance between a reasonable reaction rate and product stability. Additionally, if using an acidic catalyst, prompt neutralization of the reaction mixture upon completion can prevent acid-catalyzed degradation.[1]

  • Potential Cause 3: Loss During Workup and Purification. Significant product loss can occur during extraction and purification steps.

    • Solution: Ensure efficient extraction from the aqueous layer by using a suitable organic solvent and performing multiple extractions. During solvent removal, use reduced pressure and moderate temperatures to avoid co-distillation of the product.[1]

Issue 2: The yield is acceptable, but the purity is low due to the presence of multiple this compound isomers.

  • Potential Cause 1: Suboptimal Catalyst Choice. The type of catalyst used has a profound impact on the stereoselectivity of the cyclization reaction.[1]

    • Solution: Lewis acids, such as zinc bromide (ZnBr₂), are commonly employed to enhance selectivity.[2][3] Solid acid catalysts like zeolites (e.g., H-Beta) and clays (e.g., Montmorillonite K10) can also provide good selectivity.[1][4] Experimenting with different catalysts is often necessary to find the optimal choice for your specific requirements.[1]

  • Potential Cause 2: Unfavorable Reaction Conditions. Temperature and solvent polarity can influence the transition state of the cyclization, thereby affecting the isomeric ratio.

    • Solution: Lowering the reaction temperature can favor the formation of the thermodynamically more stable (-)-isopulegol isomer.[1] The polarity of the solvent can also be adjusted to improve selectivity.

Issue 3: I'm observing significant by-product formation, which is complicating purification.

  • Potential Cause 1: Strong Acid Catalysis. Strong Brønsted acids can promote side reactions like dehydration, cracking, and etherification.[3][5]

    • Solution: Opt for a milder catalyst, such as a Lewis acid or a solid acid with controlled acidity (e.g., hydrous zirconia).[3] This will minimize unwanted side reactions.

  • Potential Cause 2: Impure Starting Materials or Wet Solvents. The purity of the starting citronellal and the absence of water are crucial.

    • Solution: Use high-purity citronellal and ensure that all solvents are anhydrous to prevent undesired side reactions.[3]

Issue 4: I'm struggling to separate the desired this compound isomer from its diastereomers.

  • Potential Cause: Similar Physical Properties. this compound has three chiral centers, leading to four diastereomers: this compound, iso-isopulegol, neo-isopulegol, and neoiso-isopulegol.[2] These isomers often have very close boiling points, making separation by simple distillation difficult.[2]

    • Solution 1: Fractional Distillation. For separating compounds with close boiling points, fractional distillation is more effective than simple distillation.[6][7][8] This technique utilizes a fractionating column to achieve multiple vaporization-condensation cycles, leading to a better separation of components with small differences in boiling points.[7] Using a longer, insulated fractionating column increases the number of theoretical plates and improves separation efficiency.[2]

    • Solution 2: Column Chromatography. For high-purity applications, preparative column chromatography is a powerful technique.[1][9][10] Chiral gas chromatography (GC) with a chiral stationary phase is particularly effective for separating all eight stereoisomers.[2] Chiral High-Performance Liquid Chromatography (HPLC) is another excellent analytical and preparative method.[2]

    • Solution 3: Crystallization. Fractional crystallization at low temperatures can also be employed to enrich the desired isomer.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Besides the other stereoisomers of this compound, common impurities include unreacted citronellal and byproducts from the cyclization reaction, which can vary depending on the synthetic route and reaction conditions.[2][13]

Q2: Which analytical techniques are best for determining the purity of my this compound sample?

A2: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is a robust and sensitive method for routine purity analysis of the volatile this compound.[14] For separating and quantifying the stereoisomers, chiral GC is the most effective method.[2] High-Performance Liquid Chromatography (HPLC) with a chiral column is also a powerful technique for purity assessment.[2][14]

Q3: Are there any "green" or more environmentally friendly methods for this compound synthesis?

A3: Yes, the use of reusable solid acid catalysts like Montmorillonite K-10 clay offers a greener alternative to traditional homogeneous catalysts.[15] These methods often involve milder reaction conditions and simplify catalyst separation and reuse.[15][16]

Q4: What safety precautions should I take when working with this compound and the reagents for its synthesis?

A4: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17] this compound may cause skin, eye, and respiratory irritation.[18][19] Avoid inhalation of vapors and contact with skin and eyes.[17] Keep away from sources of ignition as it is a combustible liquid.[18][20] Consult the Safety Data Sheet (SDS) for detailed safety information.[17][18][21]

Experimental Protocols

Protocol 1: Synthesis of (-)-Isopulegol using a Lewis Acid Catalyst (ZnBr₂)

This protocol outlines a common method for the synthesis of (-)-isopulegol from (+)-citronellal using zinc bromide as a Lewis acid catalyst.

Materials:

  • (+)-Citronellal

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Toluene

  • Water (for quenching)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-citronellal in anhydrous toluene.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add the anhydrous zinc bromide catalyst portion-wise to the stirred solution.[3]

  • Reaction Monitoring: Maintain the reaction at 0-5°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the citronellal is consumed (typically 2-5 hours).[22]

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.[22]

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure (-)-isopulegol.[3]

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol describes the purification of a crude this compound mixture using flash column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl Acetate (or other polar solvent)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system (eluent) using TLC. The ideal system will show good separation between the desired this compound isomer and impurities, with the desired spot having an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.[23]

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis from Citronellal

CatalystReaction Temperature (°C)Citronellal Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
Montmorillonite K-108081-51[24]
ZSM-5-4521-[24]
MCM-41--40-[24]
ZnBr₂0 - RTHighHighHigh[3]
Hydrous ZirconiaRTHighHighHigh[3]

Note: "-" indicates data not specified in the cited source. Conversion and selectivity can vary based on specific reaction parameters not listed here.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage s1 Reaction Setup: (+)-Citronellal in Anhydrous Toluene s2 Catalyst Addition: ZnBr₂ at 0°C s1->s2 s3 Reaction Monitoring: TLC or GC s2->s3 s4 Work-up: Quenching and Extraction s3->s4 s5 Drying and Solvent Removal s4->s5 p1 Crude this compound s5->p1 Crude Product p2 Fractional Distillation or Column Chromatography p1->p2 p3 Pure this compound p2->p3

Caption: General experimental workflow for (-)-Isopulegol synthesis and purification.

troubleshooting_workflow cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity Issue q_yield Low Yield? start->q_yield q_purity Low Purity? start->q_purity c_incomplete Incomplete Reaction? q_yield->c_incomplete Yes s_time Increase Reaction Time/ Catalyst Loading c_incomplete->s_time Yes c_decomp Product Decomposition? c_incomplete->c_decomp No end Optimized Process s_time->end s_temp Optimize Temperature/ Prompt Neutralization c_decomp->s_temp Yes s_temp->end c_isomers Multiple Isomers? q_purity->c_isomers Yes s_catalyst Change Catalyst/ Optimize Conditions c_isomers->s_catalyst Yes c_byproducts Significant Byproducts? c_isomers->c_byproducts No s_catalyst->end s_mild Use Milder Catalyst/ Anhydrous Conditions c_byproducts->s_mild Yes s_mild->end

Sources

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Isopulegol in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Isopulegol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most persistent challenges in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS): the matrix effect. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable methods for this compound quantification in complex biological samples.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to address the specific issues you may encounter during your experiments, from fundamental concepts to advanced troubleshooting.

Section 1: Understanding Matrix Effects

Q1: What are matrix effects in LC-MS/MS bioanalysis, and why are they a concern for this compound?

A: Matrix effects are the alteration—suppression or enhancement—of the ionization of a target analyte, like this compound, by co-eluting, undetected components present in the sample matrix.[1][2] In LC-MS/MS, particularly with electrospray ionization (ESI), the analyte must be ionized to be detected.[3] Endogenous components of a biological sample (e.g., plasma, urine) can interfere with this process.[1]

Q2: What are the primary causes of matrix effects in biological samples like plasma or serum?

A: The primary culprits are endogenous matrix components that are often co-extracted with the analyte.[7] For plasma and serum, the most notorious interferents are phospholipids .[7][8][9][10] Phospholipids are a major component of cell membranes and are highly abundant in these matrices.[8][11]

During ESI, phospholipids can:

  • Compete for Ionization: They can suppress the ionization of this compound by competing for the available charge in the ESI source.[8]

  • Alter Droplet Properties: They can change the surface tension and viscosity of the ESI droplets, hindering the efficient evaporation of solvent and release of analyte ions.[12]

  • Foul the System: Over time, phospholipids can build up on the HPLC column and in the mass spectrometer's ion source, leading to decreased performance, poor peak shape, and increased system maintenance.[8][11]

Other sources of matrix effects include salts, endogenous metabolites, and dosing vehicles.[1]

Caption: Logical flow from sample to inaccurate quantification due to matrix effects.

Section 2: Identifying and Quantifying Matrix Effects

Q3: How can I determine if my this compound assay is suffering from matrix effects?

A: There are two primary methods to assess the presence of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[6][13] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant this compound signal baseline indicates that co-eluting matrix components are causing suppression or enhancement, respectively.[4][13] This allows you to see if this compound's retention time falls within a zone of interference.

  • Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" for quantifying matrix effects and is a required component of bioanalytical method validation under FDA guidelines.[1][14][15] It directly compares the response of an analyte in the presence of the matrix to its response in a clean solvent.

Q4: How do I quantitatively assess the matrix effect according to regulatory standards?

A: The post-extraction spike method is used to calculate the Matrix Factor (MF) .[1] The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation requires that matrix effects be investigated to ensure they do not compromise the integrity of the analysis.[14][15][16]

Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol is designed to meet regulatory expectations for bioanalytical method validation.[14][15]

Objective: To calculate the Matrix Factor (MF) for this compound at low and high QC concentrations.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.[15]

  • This compound and Internal Standard (IS) stock solutions.

  • Validated sample extraction procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Spike this compound and IS into the final reconstitution solvent at two concentration levels (e.g., Low QC and High QC).

  • Prepare Set B (Analyte in Post-Extraction Matrix):

    • Extract blank biological matrix from at least six different sources using your established method.

    • After the final evaporation step, spike the dried extracts with this compound and IS at the same LQC and HQC concentrations as in Set A.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for both this compound and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.[1]

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Assess Variability: Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources. Per FDA guidance, the %CV should be ≤15%.

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) Peak Area (Matrix) / Peak Area (Neat)1.0Measures ion suppression/enhancement.
IS-Normalized MF (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Neat)1.0Shows if the IS effectively compensates for the effect.
%CV of IS-Normalized MF (StDev / Mean of IS-Normalized MF) * 100≤ 15%Assesses the variability of the matrix effect between different sources.
Section 3: Mitigation and Troubleshooting Strategies

Q5: My this compound signal is suppressed. What is the first thing I should check?

A: The most effective way to combat matrix effects is to improve your sample preparation .[3][7] A simple "dilute-and-shoot" or a crude protein precipitation (PPT) method often results in a "dirty" extract containing high levels of phospholipids and other interferences.[17] Your first step should be to evaluate and optimize your sample cleanup procedure to selectively remove these interfering components while efficiently recovering this compound.

Troubleshooting_Workflow Start Matrix Effect Identified (Ion Suppression/Enhancement) Step1 Step 1: Optimize Sample Preparation Start->Step1 LLE Liquid-Liquid Extraction (LLE) Step1->LLE Cleaner Extract Needed SPE Solid-Phase Extraction (SPE) Step1->SPE High Selectivity Needed PLR Phospholipid Removal (PLR) Step1->PLR Phospholipid Interference Confirmed Step2 Step 2: Optimize Chromatography Step3 Step 3: Use a Suitable Internal Standard (IS) Step2->Step3 If Co-elution is Unavoidable Step4 Step 4: Consider Alternative Ionization Step3->Step4 If Variability Remains High End Robust Method Achieved Step3->End If IS Compensates Effect Step4->End PPT Protein Precipitation (PPT) LLE->Step2 If Matrix Effect Persists SPE->Step2 If Matrix Effect Persists PLR->Step2 If Matrix Effect Persists

Caption: A decision-making workflow for troubleshooting matrix effects.

Q6: Can you compare the common sample preparation techniques for minimizing matrix effects?

A: Certainly. The choice of technique involves a trade-off between speed, cost, and cleanliness of the final extract.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., acetonitrile).[17]Fast, simple, inexpensive, generic.Poor removal of phospholipids and other interferences; high risk of matrix effects.[9][17]Early discovery, high-throughput screening where speed is prioritized over cleanliness.
Liquid-Liquid Extraction (LLE) Partitioning of this compound into an immiscible organic solvent.Good removal of salts and highly polar interferences; cleaner than PPT.[7]Can be labor-intensive, requires solvent optimization, may have emulsion issues.Analytes with favorable partition coefficients; when PPT is insufficient.
Solid-Phase Extraction (SPE) Selective retention of this compound on a solid sorbent, followed by washing away interferences.[7][8]Excellent cleanup , high selectivity, can concentrate the analyte.Requires method development, more expensive, can be slower.Regulated bioanalysis where a very clean extract is required for accuracy and precision.
Phospholipid Removal (PLR) PPT combined with a specific sorbent that captures phospholipids.[4][8][17]Fast like PPT but provides a much cleaner extract by targeting phospholipids.[17]More expensive than PPT alone.Any plasma/serum analysis where phospholipids are a known issue.

Q7: What is the best sample preparation strategy for removing phospholipids?

A: For specifically targeting phospholipids, Phospholipid Removal (PLR) plates or cartridges are highly effective.[4][8][17] These products combine the speed of protein precipitation with the targeted removal of phospholipids, offering a significant advantage over PPT alone.[4][17] Technologies like HybridSPE® use zirconia-coated particles that have a high affinity for the phosphate groups on phospholipids, selectively retaining them while allowing this compound to pass through.[8][11]

Experimental Protocol: Phospholipid Removal using a PLR Plate

Objective: To prepare a clean plasma extract of this compound, free of proteins and phospholipids.

Procedure:

  • Sample Aliquot: Place 100 µL of your plasma sample (calibrator, QC, or unknown) into a well of the 96-well PLR plate.

  • Add Internal Standard: Add your working solution of Internal Standard.

  • Precipitate Proteins: Add 300 µL of acetonitrile (often with 1% formic acid to aid precipitation and improve peak shape).

  • Mix: Mix thoroughly by vortexing the plate for 1-2 minutes to ensure complete protein precipitation.

  • Process: Apply vacuum or positive pressure to the manifold to draw the supernatant through the PLR sorbent bed and into a clean collection plate. The precipitated proteins are trapped by a filter, and the phospholipids are retained by the sorbent.

  • Evaporate & Reconstitute: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS injection.

Q8: How can I use chromatography to separate this compound from interfering matrix components?

A: Chromatographic optimization is your second line of defense.[6] The goal is to adjust the retention time of this compound so that it does not co-elute with the regions of ion suppression identified by post-column infusion.

  • Modify the Gradient: Adjust the slope of your mobile phase gradient. A shallower gradient can increase the separation between this compound and closely eluting interferences.

  • Change Column Chemistry: If a standard C18 column isn't providing enough separation, consider alternative stationary phases (e.g., Phenyl-Hexyl, Cyano, or Pentafluorophenyl - PFP) that offer different selectivity.

  • Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide much higher peak capacity and resolution, which can chromatographically resolve this compound from many matrix components.[3]

Q9: What is the role of an internal standard (IS), and how do I choose the right one for this compound?

A: An internal standard is a compound added at a constant concentration to every sample, calibrator, and QC.[18] Its purpose is to compensate for variability during sample preparation and analysis, including matrix effects.[7][18] The IS should experience the same degree of ion suppression or enhancement as the analyte.[7]

The ideal choice is a Stable Isotope Labeled (SIL) Internal Standard of this compound (e.g., this compound-d3).

  • Why it's ideal: A SIL-IS is chemically identical to this compound, so it co-elutes perfectly and experiences the exact same matrix effects and ionization efficiency.[18][19] This provides the most accurate compensation.

  • If a SIL-IS is unavailable: A structural analog can be used, but it must be carefully validated.[19] The analog should have similar chemical properties (polarity, pKa) and, ideally, a close retention time to this compound to ensure it is affected similarly by the matrix.[19][20]

Q10: Are there any instrument-based solutions to mitigate matrix effects?

A: Yes, while sample prep and chromatography are primary, the instrument itself offers options. The choice of ionization source can have a significant impact.

  • Electrospray Ionization (ESI) is highly sensitive but is also the most susceptible to matrix effects, particularly ion suppression.[5][7][21]

  • Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to matrix effects than ESI.[12][21] The gas-phase ionization mechanism of APCI is less affected by the non-volatile salts and phospholipids that disrupt the ESI process. If you are experiencing severe and intractable ion suppression with ESI, testing your method with an APCI source is a valid troubleshooting step, provided this compound ionizes efficiently via this technique.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. [Link]
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
  • Ion Suppression in LC–MS–MS — A Case Study.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
  • FDA guideline - Bioanalytical Method Valid
  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. [Link]
  • An Uncommon Fix for LC–MS Ion Suppression.
  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Bioanalytical Method Validation FDA 2001.pdf. U.S.
  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]
  • Bioanalytical Method Validation. U.S.
  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PubMed. [Link]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
  • Calibration curve of this compound by means of the external standard method.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? National Institutes of Health (NIH). [Link]
  • Are internal standards really necessary in a LC-MS analysis?
  • Potential matrix effects associated with type of cartridge used.
  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. National Institutes of Health (NIH). [Link]
  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. [Link]
  • Matrix effects measurements for the matrices validated in the study.
  • Internal Standard Selection. Reddit. [Link]
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
  • LC-MS analysis of the plasma metabolome--a novel sample preparation str

Sources

Method development for resolving co-eluting impurities in Isopulegol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Method Development for Resolving Co-eluting Impurities

This technical guide provides in-depth troubleshooting and frequently asked questions for scientists, researchers, and drug development professionals working on the analytical method development for Isopulegol, with a focus on resolving co-eluting impurities.

Troubleshooting Guide: Resolving Co-eluting Peaks in this compound Analysis

Question 1: We are observing poor resolution between this compound and its isomers (iso-isopulegol, neo-isopulegol, neo-iso-isopulegol). What are the initial steps to improve separation in our Gas Chromatography (GC) method?

Answer:

Poor resolution among this compound diastereomers is a common challenge due to their similar chemical structures and physicochemical properties. The initial approach should focus on optimizing the chromatographic conditions, as these parameters have the most significant impact on selectivity and efficiency.

Expert Insight: The key to separating diastereomers often lies in exploiting subtle differences in their interaction with the stationary phase. Therefore, methodical optimization of the temperature program and carrier gas flow rate is the most logical starting point.

Step-by-Step Troubleshooting Protocol:

  • Evaluate the GC Column:

    • Current Column: Identify the stationary phase of your current GC column. Non-polar columns (e.g., DB-1, HP-5) separate based on boiling points, which are very similar for these isomers. A more polar column (e.g., a wax-type column like DB-WAX or a column with a polyethylene glycol stationary phase) will provide different selectivity based on dipole-dipole interactions and hydrogen bonding, which can enhance separation.

    • Recommendation: If you are using a non-polar column, consider switching to a mid-polar or polar column. For enantiomeric separations (e.g., (+)-isopulegol from (-)-isopulegol), a chiral stationary phase is often necessary.

  • Optimize the Temperature Program:

    • Initial Step: Start with a slow oven temperature ramp. A rate of 2-5 °C/min is a good starting point. This allows more time for the analytes to interact with the stationary phase, improving resolution.

    • Isothermal Analysis: Consider an initial isothermal hold at a lower temperature before starting the ramp. This can help to focus the analytes at the head of the column, leading to sharper peaks.

  • Adjust the Carrier Gas Flow Rate (or Linear Velocity):

    • Van Deemter Equation: The efficiency of a GC separation is described by the Van Deemter equation, which relates the height equivalent to a theoretical plate (HETP) to the linear velocity of the carrier gas. There is an optimal flow rate for maximum efficiency.

    • Practical Steps: Methodically vary the flow rate (e.g., from 0.8 mL/min to 1.5 mL/min for a 0.25 mm ID column) and observe the effect on resolution.

Troubleshooting Workflow Diagram:

cluster_0 Initial Troubleshooting for Co-elution of this compound Isomers Start Poor Resolution Observed CheckColumn Step 1: Evaluate GC Column Is it a polar or chiral column? Start->CheckColumn OptimizeTemp Step 2: Optimize Temperature Program - Slower ramp rate (2-5 °C/min) - Initial isothermal hold CheckColumn->OptimizeTemp Yes NotResolved Resolution Still Poor CheckColumn->NotResolved No, non-polar AdjustFlow Step 3: Adjust Carrier Gas Flow Rate - Optimize for best efficiency (Van Deemter) OptimizeTemp->AdjustFlow Resolved Resolution Achieved AdjustFlow->Resolved Success AdjustFlow->NotResolved Failure ConsiderDeriv Advanced Step: Consider Derivatization NotResolved->ConsiderDeriv

Caption: A decision tree for troubleshooting co-eluting this compound isomers.

Question 2: We have optimized the GC conditions but are still seeing a small, co-eluting impurity peak with our main this compound peak. How can we confirm the identity of this impurity and improve its separation?

Answer:

When a minor impurity co-elutes with the main analyte peak, the primary challenge is to definitively identify the impurity to guide further method development. Mass Spectrometry (MS) is the most powerful tool for this purpose.

Expert Insight: Even with a co-eluting peak, the mass spectrum of the main analyte will be present. However, by carefully examining the mass spectrum across the entire peak, it is often possible to identify unique ions corresponding to the impurity.

Protocol for Impurity Identification and Resolution:

  • Mass Spectrometric Analysis (GC-MS):

    • Acquire Data: If not already using a GC-MS system, transfer your method to one.

    • Examine Mass Spectra:

      • Take a mass spectrum from the apex of the peak. This will be dominated by this compound.

      • Take mass spectra from the leading and tailing edges of the peak. If an impurity is present, you may see different ion ratios or unique ions in these spectra.

      • Utilize background subtraction to enhance the visibility of the impurity's mass spectrum.

    • Deconvolution: Modern chromatography data systems often have deconvolution algorithms that can mathematically separate the mass spectra of co-eluting peaks.

  • Orthogonal Method Development (HPLC):

    • Principle: High-Performance Liquid Chromatography (HPLC) offers a different separation mechanism compared to GC. It separates based on polarity and interaction with a packed column in the liquid phase.

    • Recommended HPLC Method:

      • Column: A reversed-phase C18 column is a good starting point.

      • Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.

      • Detection: this compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-210 nm) or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.

Data Comparison Table:

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Separation Principle Volatility and interaction with stationary phasePolarity and partitioning between stationary and mobile phases
Typical Stationary Phase Polysiloxanes, Polyethylene GlycolsSilica-based (C18, C8), Phenyl-Hexyl
Typical Mobile Phase Inert Gas (He, H2, N2)Water/Acetonitrile, Water/Methanol
Common Detectors FID, MSUV, RID, ELSD, MS

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Besides its diastereomers, common impurities in this compound can include other monoterpenes and related compounds from its synthesis or natural source. These may include citronellal, pulegone, and menthone. The presence and levels of these impurities can vary significantly depending on the manufacturing process or origin of the this compound.

Q2: When should I consider chemical derivatization for this compound analysis?

A2: Chemical derivatization should be considered when you have exhausted options for optimizing your chromatographic conditions and still face challenges with resolution or detection. Derivatization can alter the volatility and polarity of the analytes, potentially improving separation. For example, silylation (e.g., with BSTFA) can improve the peak shape and thermal stability of alcohols in GC analysis.

Q3: How do I validate a newly developed method for this compound impurity analysis?

A3: Method validation is a critical step to ensure your method is reliable and suitable for its intended purpose. According to ICH Q2(R1) guidelines, a validation for an impurity method should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing good resolution between this compound and all known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Workflow:

cluster_1 ICH Q2(R1) Method Validation Pathway Specificity Specificity (Resolution) Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: A streamlined workflow for validating an analytical method based on ICH Q2(R1) guidelines.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Impact of solvent choice on the stereochemical outcome of Isopulegol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of isopulegol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the acid-catalyzed intramolecular ene reaction of citronellal. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, with a specific focus on the critical role of solvent choice in determining the stereochemical outcome of the reaction. Our aim is to equip you with the knowledge to not only solve common experimental issues but also to proactively optimize your synthetic strategy for maximal yield and diastereoselectivity.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses prevalent challenges encountered during the synthesis of this compound, offering insights into their root causes and providing actionable, evidence-based solutions.

Issue 1: Low Diastereoselectivity (Incorrect Isomer Ratio)

A suboptimal ratio of the desired this compound diastereomer to other isomers is a frequent hurdle, directly impacting the efficiency of subsequent steps, such as the synthesis of (-)-menthol.

  • Potential Cause 1: Inappropriate Solvent Polarity. The polarity of the solvent plays a pivotal role in stabilizing the transition state of the cyclization reaction. The use of highly polar or protic solvents can adversely affect the stereoselectivity.

  • Scientific Rationale: The intramolecular ene reaction of citronellal proceeds through a chair-like transition state. The stereochemical outcome is dictated by the relative energies of the different possible transition state conformations. Non-polar or weakly polar solvents are generally preferred as they are less likely to interfere with the conformation of the transition state that leads to the desired this compound isomer. In contrast, polar protic solvents, such as ethanol and 2-propanol, can form hydrogen bonds with the carbonyl group of citronellal and the catalyst, altering the transition state geometry and potentially favoring the formation of undesired stereoisomers. Furthermore, strong solvation of the catalyst by polar solvents can reduce its effective Lewis acidity, diminishing its ability to control the stereochemical course of the reaction.

  • Suggested Solutions:

    • Switch to a Non-Polar Solvent: If you are using a polar solvent (e.g., alcohols, acetonitrile), consider switching to a non-polar solvent like toluene or cyclohexane.[1] Toluene is a widely used and effective solvent for achieving high diastereoselectivity in the ZnBr₂-catalyzed cyclization of citronellal.[1][2]

    • Employ a Weakly Polar Solvent: Chloroform has been reported to yield high conversion rates and selectivity for this compound.

    • Avoid Polar Protic Solvents: Unless a specific catalytic system requires it, avoid using alcohols as solvents, as they are known to lead to lower selectivity and the formation of byproducts.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature can influence the equilibrium between different transition states, thereby affecting the diastereomeric ratio.

  • Scientific Rationale: Lowering the reaction temperature generally enhances stereoselectivity by favoring the thermodynamically more stable transition state, which typically leads to the desired (-)-isopulegol isomer.[1]

  • Suggested Solutions:

    • Reduce the Reaction Temperature: If your protocol allows, try running the reaction at a lower temperature. For instance, in the ZnBr₂-catalyzed cyclization in toluene, maintaining the temperature between 0-5 °C is crucial for high diastereoselectivity.[1]

    • Perform a Temperature Optimization Study: Systematically vary the reaction temperature to find the optimal balance between reaction rate and stereoselectivity for your specific catalytic system.

Issue 2: Low Yield of this compound

Low product yield can stem from incomplete reactions, product degradation, or the formation of side products.

  • Potential Cause 1: Catalyst Deactivation by Polar Solvents. Polar solvents can strongly adsorb to the active sites of solid acid catalysts, hindering the access of the citronellal substrate and reducing the overall reaction rate.

  • Scientific Rationale: The interaction between the solvent and the catalyst surface is a critical factor. Polar solvents can compete with the reactant for adsorption on the catalyst's active sites. This is particularly relevant for heterogeneous catalysts like SiO₂-Al₂O₃, where strong adsorption of polar solvents like ethanol or acetonitrile can lead to a significant decrease in catalytic activity.

  • Suggested Solutions:

    • Solvent Selection: As with improving selectivity, switching to a non-polar or weakly polar solvent can mitigate catalyst deactivation and improve the reaction rate.

    • Catalyst Activation: Ensure that solid catalysts are properly activated before use to remove adsorbed water or other inhibitors. For instance, Montmorillonite K-10 clay is typically activated by heating.[1]

  • Potential Cause 2: Formation of Side Products. The choice of solvent can influence the propensity for side reactions, such as the formation of this compound ethers or cracking products.

  • Scientific Rationale: Polar protic solvents like alcohols can react with the carbocation intermediates formed during the cyclization, leading to the formation of ether byproducts. Very strong acid catalysts, especially at elevated temperatures, can promote cracking reactions, breaking down the desired product.[1]

  • Suggested Solutions:

    • Avoid Reactive Solvents: Steer clear of protic solvents if ether formation is observed.

    • Milder Reaction Conditions: If cracking is an issue, consider using a milder catalyst or lowering the reaction temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the solvent in determining the stereoselectivity of this compound synthesis?

A1: The solvent influences the stereochemical outcome primarily by affecting the relative energies of the diastereomeric transition states of the intramolecular ene reaction. The cyclization of (+)-citronellal to (-)-isopulegol proceeds through a preferred chair-like transition state where the propenyl group occupies an equatorial position to minimize steric hindrance. Non-polar solvents provide an inert environment that allows this intrinsic conformational preference to dominate, leading to high diastereoselectivity. Polar solvents, however, can solvate the partially charged transition state differently. This differential solvation can alter the energy landscape, potentially lowering the energy barrier for the formation of undesired stereoisomers and thus reducing the overall diastereoselectivity.

Q2: Which class of solvents is generally recommended for the Lewis acid-catalyzed cyclization of citronellal?

A2: For Lewis acid-catalyzed cyclizations, particularly with catalysts like zinc bromide (ZnBr₂) or solid acids such as SiO₂-Al₂O₃, non-polar or weakly polar aprotic solvents are generally recommended. Toluene and cyclohexane are excellent choices that have been shown to promote high diastereoselectivity.[1] Chloroform has also been reported to be effective. These solvents do not compete strongly with the citronellal for coordination to the Lewis acid catalyst and provide a favorable environment for the desired stereochemical pathway.

Q3: Can polar aprotic solvents like acetonitrile be used?

A3: While polar aprotic solvents like acetonitrile may seem like a reasonable choice to avoid the side reactions associated with protic solvents, they can still negatively impact the reaction. Acetonitrile is a polar solvent that can strongly coordinate to the Lewis acid catalyst and solvate the reactants, which can lead to a decrease in the reaction rate compared to non-polar solvents. Therefore, for optimal results, non-polar solvents are generally superior.

Q4: I am observing the formation of significant amounts of byproducts. Could the solvent be the culprit?

A4: Absolutely. If you are using a polar protic solvent such as ethanol or isopropanol, it is highly likely that it is participating in the reaction. These solvents can act as nucleophiles and react with carbocationic intermediates to form undesired ethers or acetals. Switching to a non-polar, aprotic solvent should suppress these side reactions.

Q5: How does the choice of solvent impact the performance of heterogeneous catalysts in this reaction?

A5: With heterogeneous catalysts, the solvent's role extends beyond transition state stabilization to include interactions with the catalyst surface. Polar solvents can strongly adsorb onto the acidic sites of solid catalysts, effectively blocking them from the citronellal substrate and leading to a lower reaction rate. Non-polar solvents, having weaker interactions with the catalyst surface, allow for more efficient access of the reactant to the active sites, resulting in higher catalytic activity.

Data Summary: Solvent Effects on this compound Synthesis

The following table summarizes the reported effects of different solvents on the cyclization of citronellal to this compound, providing a comparative overview to guide your experimental design.

Solvent ClassExample SolventsTypical CatalystEffect on Conversion RateEffect on Selectivity to this compoundReference
Non-Polar Toluene, CyclohexaneZnBr₂, SiO₂-Al₂O₃Good to ExcellentHigh to Excellent (>97% in some cases)[2]
Weakly Polar ChloroformSiO₂-Al₂O₃Excellent (reported to be higher than non-polar solvents)High
Polar Aprotic AcetonitrileSiO₂-Al₂O₃Moderate (lower than non-polar and weakly polar solvents)Moderate
Polar Protic Ethanol, 2-PropanolSiO₂-Al₂O₃Low (significant decrease in catalyst activity)Low (prone to side reactions and byproduct formation)

Experimental Protocols

Protocol 1: High Diastereoselectivity Synthesis of (-)-Isopulegol using Zinc Bromide in Toluene

This protocol is a representative method for achieving high diastereoselectivity using a homogeneous Lewis acid catalyst.

Materials:

  • (+)-Citronellal

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Toluene

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous zinc bromide (0.1 equivalents) and anhydrous toluene.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of (+)-citronellal (1.0 equivalent) in anhydrous toluene via the dropping funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure (-)-isopulegol.

Protocol 2: Green Synthesis of this compound using Montmorillonite K-10 Clay

This protocol employs a reusable solid acid catalyst under milder conditions.

Materials:

  • (±)-Citronellal

  • Montmorillonite K-10 clay

  • Cyclohexane (as a greener solvent alternative to benzene)

Procedure:

  • Activate the Montmorillonite K-10 clay by heating at 110 °C for 24 hours, followed by calcination at 200 °C for 2 hours.[1]

  • In a 10 mL glass reactor, add 50 mg of the activated clay catalyst.

  • Add 4.5 mmol of (±)-citronellal and 5 mL of cyclohexane.

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 4 hours).

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, filter off the catalyst. The catalyst can be washed, dried, and potentially reused.

  • The filtrate contains the mixture of this compound isomers. The solvent can be removed under reduced pressure.

  • The crude product can be purified by fractional distillation.

Visualizations

G cluster_start Start Troubleshooting cluster_solvent Solvent Analysis cluster_solutions Corrective Actions start Low Diastereoselectivity Observed solvent_check What solvent is being used? start->solvent_check polar_protic Polar Protic (e.g., Ethanol) solvent_check->polar_protic Polar Protic polar_aprotic Polar Aprotic (e.g., Acetonitrile) solvent_check->polar_aprotic Polar Aprotic non_polar Non-Polar (e.g., Toluene) solvent_check->non_polar Non-Polar solution1 Switch to Non-Polar Solvent (Toluene/Cyclohexane) polar_protic->solution1 solution2 Consider Non-Polar Solvent for Better Selectivity polar_aprotic->solution2 solution3 Investigate Other Factors (Temperature, Catalyst) non_polar->solution3

Caption: Troubleshooting workflow for low diastereoselectivity.

G cluster_reactants Reactants & Catalyst cluster_transition Transition State in Different Solvents cluster_products Products citronellal Citronellal ts_nonpolar Chair-like Transition State (Favored in Non-Polar Solvents) citronellal->ts_nonpolar Non-Polar Solvent ts_polar Altered Transition State (Influenced by Polar Solvents) citronellal->ts_polar Polar Solvent catalyst Lewis Acid Catalyst catalyst->ts_nonpolar catalyst->ts_polar This compound (-)-Isopulegol (Desired Diastereomer) ts_nonpolar->this compound High Selectivity ts_polar->this compound other_isomers Other this compound Isomers ts_polar->other_isomers Low Selectivity

Caption: Influence of solvent on the reaction pathway.

References

  • BenchChem. (2025). Improving Yield and Selectivity in (-)-Isopulegol Synthesis. BenchChem Technical Support. [Link not available]
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (-)-Isopulegol from (+)-Citronellal. BenchChem Technical Support. [Link not available]
  • MDPI. (2023). Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands.
  • CONICET. (n.d.). Solvent effects in solid acid-catalyzed reactions: The case of the liquid-phase isomerization/cyclization of citronellal over SiO2-Al2O3.
  • BenchChem. (2025). The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide. BenchChem Technical Support. [Link not available]
  • MDPI. (2023). Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (-)-Isopulegol from (+)-Citronellal. BenchChem Technical Support. [Link not available]

Sources

Technical Support Center: Optimization of Isopulegol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of isopulegol extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable monoterpenoid from plant sources. This compound is a key chiral intermediate, notably in the synthesis of (-)-menthol, making its efficient extraction a critical step in various industrial processes[1][2]. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful extraction strategy.

Q1: What are the primary plant sources for natural this compound?

This compound is found in the essential oils of several aromatic plants. The most commercially significant sources include:

  • Corymbia citriodora (Lemon Eucalyptus): The essential oil of this plant is rich in citronellal, which is often the primary component, but it also contains significant amounts of this compound. Some studies report this compound content at 4.66% to 7.68% of the essential oil[3][4][5].

  • Mentha species (Mint): Various mint species, such as Mentha piperita and Mentha pulegium, contain this compound as a constituent of their essential oil, alongside other major components like menthol and pulegone[6][7][8][9][10]. The exact concentration can vary based on the specific species, geographical region, and harvest time[6][7].

Q2: Which extraction method is generally recommended for this compound?

There is no single "best" method; the optimal choice depends on your specific objectives, including desired yield, purity, scalability, and available equipment. Here's a comparative overview:

Extraction MethodPrincipleAdvantagesDisadvantagesBest For
Hydrodistillation / Steam Distillation Separation of volatile compounds using steam or boiling water.[11]Cost-effective, simple setup, suitable for large volumes.High temperatures can cause thermal degradation or hydrolysis of sensitive compounds.[12] Long extraction times may be required.[12]Bulk extraction of essential oils where minor degradation is acceptable.
Solvent Extraction Dissolving the target compound in a suitable organic solvent.[11][13]High efficiency, can be performed at low temperatures, preserving thermolabile compounds.Potential for solvent residue in the final product, higher cost, environmental concerns.[14]Lab-scale extraction, isolation of heat-sensitive compounds, and when high purity is required after downstream processing.
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create acoustic cavitation, disrupting cell walls and enhancing mass transfer.[15][16][17]Reduced extraction time, lower solvent consumption, increased yield, environmentally friendly ("green") method.[15][16]Potential for localized heating, equipment cost.Modern, efficient lab-scale extractions and as a pre-treatment to improve other methods.[17]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture and release of compounds.[18][19][20]Extremely fast, reduced solvent use, higher yields compared to conventional methods.[20][21]Requires a microwave-transparent vessel and careful solvent selection; risk of overheating.[21]Rapid screening of extraction parameters and efficient extraction of moderately stable compounds.

Q3: How can I accurately quantify the this compound content in my extract?

Accurate quantification is crucial for optimizing your extraction parameters. The industry-standard methods are chromatographic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful method for analyzing volatile compounds like this compound. It separates the components of the essential oil, and the mass spectrometer provides definitive identification and quantification based on fragmentation patterns and retention times[4][22].

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile essential oils, HPLC can be used, especially for non-volatile or thermally sensitive compounds in the extract. It requires method development to select the appropriate column and mobile phase for separation[23].

For both methods, quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from pure analytical standards.

Q4: What are the most critical parameters to optimize for any extraction process?

Regardless of the method, several key parameters universally influence extraction efficiency.[24] Optimization often involves studying the effect of each parameter individually and then their interactions using a response surface methodology (RSM).[25][26][27]

  • Solvent Choice (for Solvent, UAE, MAE): The solvent's polarity should ideally match that of this compound. Alcohols like ethanol are often effective.[13]

  • Temperature: Higher temperatures generally increase solubility and diffusion but also risk degrading the target compound.[13][28]

  • Time: Extraction yield increases with time up to a certain point, after which it plateaus or degradation may occur.[7][29]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction but may lead to dilution and increased solvent waste.[30][31]

  • Particle Size of Plant Material: Grinding the material increases surface area, improving solvent penetration and extraction efficiency.[13][30]

Section 2: Troubleshooting Guides by Extraction Method

This section provides solutions to specific problems you might encounter during your experiments.

Troubleshooting Hydrodistillation / Steam Distillation

Issue: Low or No Essential Oil Yield

Potential Cause Scientific Explanation & Solution
Improper Plant Material The concentration of essential oils, including this compound, fluctuates with the plant's developmental stage and even time of day.[7][8] Solution: Research the optimal harvest time for your specific plant species. Ensure the plant material is not excessively dry, as some moisture is necessary for efficient steam transport.[32]
Incorrect Particle Size If particles are too large, the steam cannot effectively penetrate the plant tissue to volatilize the oil. If too fine, the material can clump, impeding steam flow.[30] Solution: Grind the dried plant material to a coarse, uniform powder. Avoid creating a very fine dust.
Insufficient Distillation Time Volatile compounds are extracted at different rates. This compound, being a monoterpenoid, is relatively volatile, but insufficient time will result in an incomplete extraction. Solution: Perform a time-course study. Collect fractions every 30 minutes for 3-4 hours and analyze them by GC-MS to determine when the this compound yield plateaus.[30]
Inadequate Temperature/Steam Rate Too low a temperature or steam velocity will not provide enough energy to vaporize the essential oils efficiently.[12] Solution: Ensure the water is at a rolling boil to generate sufficient steam. The heating mantle temperature should be optimized; for example, a temperature of 140°C has been found effective for some materials.[30]

Issue: Chemical Profile Differs from Literature (Low this compound Purity)

Potential Cause Scientific Explanation & Solution
Thermal Degradation Excessive heat during prolonged distillation can cause isomerization or degradation of this compound and other terpenoids.[12] Solution: Use the minimum distillation time necessary for complete extraction, as determined by your time-course study. Consider vacuum distillation to lower the boiling point of water and reduce thermal stress.[3]
Hydrolysis The presence of boiling water can hydrolyze esters or other sensitive compounds, altering the final chemical profile. Solution: Prefer steam distillation over direct hydrodistillation. In steam distillation, the plant material is not submerged in boiling water, reducing hydrolytic reactions.
Troubleshooting Solvent & Advanced Extraction (MAE/UAE)

Issue: Low this compound Yield

Potential Cause Scientific Explanation & Solution
Inappropriate Solvent The principle of "like dissolves like" is paramount.[13] this compound is a polar alcohol. A non-polar solvent like hexane will be less effective than a more polar solvent like ethanol or methanol. Solution: Test a range of solvents with varying polarities. Ethanol-water mixtures are often highly effective as they can be tuned to optimize polarity.[31]
Insufficient Agitation/Contact For the solvent to access the this compound within the plant cells, adequate mixing and surface contact are essential. Solution: Ensure continuous stirring or agitation during extraction. For UAE, ensure the ultrasonic probe or bath is functioning correctly to induce cavitation.[17]
Incorrect MAE/UAE Parameters In advanced methods, energy input is critical. Too little microwave power or ultrasonic amplitude will result in incomplete extraction.[18][21] Solution: Optimize the power/amplitude and extraction time. For MAE, high power can rapidly increase temperature, so pulsed modes may be beneficial to prevent overheating.[21] For UAE, ensure the sample is properly positioned relative to the ultrasound source.[16]

Section 3: Standard Operating Protocols

Protocol 1: Lab-Scale Hydrodistillation via Clevenger Apparatus

This protocol provides a standardized method for extracting essential oil containing this compound.

Materials:

  • Dried plant material (e.g., Corymbia citriodora leaves), coarsely ground (2-4 mm particle size).

  • Clevenger-type apparatus.

  • 2L round-bottom flask and heating mantle.

  • Distilled water.

  • Anhydrous sodium sulfate.

Procedure:

  • Place 100 g of the ground plant material into the 2L round-bottom flask.

  • Add 1 L of distilled water to the flask, ensuring the material is fully submerged.[11]

  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Begin heating the flask. Adjust the heating mantle to achieve a steady rate of distillation (approximately 2-3 mL of condensate per minute).

  • Continue the distillation for 3 hours.[30] The essential oil will accumulate as a layer in the calibrated arm of the Clevenger trap.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully drain the collected oil from the trap into a pre-weighed amber vial. Record the volume and mass of the oil.

  • To remove any residual water, add a small amount of anhydrous sodium sulfate to the oil, let it sit for 15 minutes, and then decant or filter the dried oil into a clean vial.

  • Store the essential oil at 4°C in the dark until analysis.

Protocol 2: Quantification of this compound by GC-MS

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent like ethanol or hexane.

  • Standard Preparation: Prepare a series of calibration standards of pure this compound (e.g., 10, 50, 100, 250, 500 ppm) in the same solvent.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-400 amu.

  • Analysis: Inject the standards and the sample solution into the GC-MS system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard versus its concentration. Use the regression equation from this curve to calculate the concentration of this compound in the sample solution.

Section 4: Visualized Workflows

General Extraction & Analysis Workflow

The following diagram illustrates the universal process from raw plant material to a quantified final product.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Processing & Analysis PlantMaterial Plant Material (e.g., Mentha) PreTreatment Pre-Treatment (Drying, Grinding) PlantMaterial->PreTreatment Extraction Extraction (e.g., Hydrodistillation, UAE) PreTreatment->Extraction Separation Separation (Oil/Water) Extraction->Separation Drying Drying (Anhydrous Na₂SO₄) Separation->Drying Analysis Quantification (GC-MS) Drying->Analysis FinalProduct Pure this compound Fraction Analysis->FinalProduct

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting Decision Tree for Low Yield

This logical diagram helps diagnose the cause of low extraction yields.

TroubleshootingTree Start Start: Low this compound Yield Method Which Method? Start->Method Hydro Hydrodistillation Method->Hydro Hydro Solvent Solvent / UAE / MAE Method->Solvent Other Check_Plant Check Plant Material (Harvest Time, Dryness) Hydro->Check_Plant Check_Solvent Check Solvent (Polarity) Solvent->Check_Solvent Check_Params_Hydro Check Parameters (Time, Temp, Particle Size) Check_Plant->Check_Params_Hydro Material OK Optimize_Hydro Optimize Parameters (Perform Time-Course Study) Check_Params_Hydro->Optimize_Hydro Parameters Suspect Check_Params_Solvent Check Parameters (Time, Temp, Ratio, Energy Input) Check_Solvent->Check_Params_Solvent Solvent OK Optimize_Solvent Optimize Parameters (Test Solvent Series) Check_Params_Solvent->Optimize_Solvent Parameters Suspect

Caption: A decision tree for troubleshooting low this compound extraction yields.

References

  • A Comparative Guide to the Synthesis of (-)-Isopulegol from (+)-Citronellal. Benchchem.
  • Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. MDPI.
  • Dear all, please share with me the protocol for the extraction of essential oil from Mentha species?. ResearchGate.
  • Essential Oil Obstacles? Conquering Production Challenges (and How to Solve Them!).
  • Innovative Ultrasound-Assisted Extraction for Phenolic and Antioxidant Evaluation of Brazilian Green Propolis. MDPI.
  • Microwave-Assisted Extraction of Phenolic Compounds and Antioxidants for Cosmetic Applications Using Polyol-Based Technology. PubMed.
  • Influence of the Absolute Pressure of the Extraction System on the Yield and Composition of Corymbia citriodora (Hook.) K.D.Hill and L.A.S.Johnson Leaf Essential Oil Extracted by Steam Distillation. MDPI.
  • The effect of extraction conditions on the chemical profile of obtained raw poplar propolis extract. ResearchGate.
  • Preparation method of this compound. Google Patents.
  • Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil. PMC - PubMed Central.
  • Influence of the Absolute Pressure of the Extraction System on the Yield and Composition of Corymbia citriodora (Hook.) K.D.Hill and L.A.S.Johnson Leaf Essential Oil Extracted by Steam Distillation. ResearchGate.
  • Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil. ResearchGate.
  • The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide. Benchchem.
  • Can someone help me with an essential oil extraction difficulty?. ResearchGate.
  • Extraction of Volatile oil component form wild peppermint (Mentha Pulegium) by Clevanger Method and it's use as Natural Food. bepls.
  • The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species. MDPI.
  • Innovative Ultrasound-Assisted Extraction for Phenolic and Antioxidant Evaluation of Brazilian Green Propolis. Preprints.org.
  • Optimization of extraction conditions for the extraction of phenolic compounds from Moringa oleifera leaves. ResearchGate.
  • Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. PubMed.
  • Troubleshooting, Common Questions About Oil Extraction. OilExTech.com.
  • Microwave Assisted Extraction - An Innovative and Promising Extraction Tool for Medicinal Plant Research. ResearchGate.
  • Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. MDPI.
  • Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy. Trends in Agricultural Sciences.
  • Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products. PubMed Central.
  • Ultrasound-Assisted Extraction of Phenolics and Antioxidants from Propolis for Stabilization of Sunflower Oil. Dialnet.
  • A simple solvent selection method for accelerated solvent extraction of additives from polymers. ResearchGate.
  • A Study on Factors Influencing the Hydrodistillation of Triphasia trifolia Essential Oil. ResearchGate.
  • Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM). PubMed Central.
  • Extraction of essential oils by hydrodistillation of four aromatic species. SciELO.
  • Analytical Methods. CONICET.
  • Modern Methods of Extraction= Ultrasound Assisted extraction 02 | Basics of Phytochemistry (Part 10). YouTube.
  • Extraction Of Mint Oil From Mentha Piperita Leaves. IJCRT.org.
  • Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Open Research Africa.
  • Ultrasonic impact on viscosity and extraction efficiency of polyethylene glycol: A greener approach for anthocyanins recovery from purple sweet potato. ResearchGate.
  • The Science Behind Essential Oil Extraction: Methods and Their Impact on Quality.
  • Techniques for extraction and isolation of natural products: a comprehensive review. PMC.
  • Toxicity of essential oils extracted from Corymbia citriodora and Eucalyptus camaldulensis leaves against Meloidogyne incognita. Pakistan Journal of Nematology.
  • Essential Oils - How Safe Are They?. MOKOSH.
  • Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antifungal activity. ResearchGate.
  • Hydrodistillation and Steam Distillation of Fennel Seeds Essential Oil: Parameter Optimization and Application of Cryomilling Pretreatment. MDPI.
  • Alternative green solvents associated with ultrasound-assisted extraction: A green chemistry approach for the extraction of carotenoids and chlorophylls from microalgae. PubMed.
  • Extraction, Production and Analysis Techniques for Menthol: A review. International Scientific Organization.
  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. MDPI.
  • Solubility Profile of (-)-Isopulegol in Organic Solvents: A Technical Guide. Benchchem.
  • Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy. MDPI.
  • Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety. MDPI.
  • Emerging Microwave Assisted Extraction (MAE) techniques as an innovative green technologies for the effective extraction of the active phytopharmaceuticals. RJPT.
  • Stability of phenolic compounds during extraction with superheated solvents. ResearchGate.

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Troubleshooting low yields in the enzymatic resolution of racemic Isopulegol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of racemic isopulegol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful technique for the synthesis of chiral intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Introduction to Enzymatic Kinetic Resolution of this compound

The kinetic resolution of racemic alcohols, such as this compound, through lipase-catalyzed acylation is a well-established and robust method for obtaining optically active compounds.[1] In this process, a lipase selectively acylates one enantiomer of the racemic alcohol at a faster rate than the other.[1] This results in a mixture of an acylated enantiomer and the unreacted enantiomer of the opposite configuration, which can then be separated using standard chromatographic techniques.[1][2] The theoretical maximum yield for a kinetic resolution is 50% for each of the two enantiomers.[3] Achieving a yield close to this theoretical maximum with high enantiomeric excess (e.e.) is the primary goal.

Fundamental Reaction Scheme:

(±)-Isopulegol + Acyl Donor ---(Lipase)--> (+)-Isopulegyl Ester + (-)-Isopulegol (or vice versa)

This guide will address common issues that lead to low yields and provide actionable solutions based on established scientific principles and field-proven experience.

Troubleshooting Guide: Low Yields & Poor Performance

This section addresses specific problems you may encounter during the enzymatic resolution of racemic this compound.

Problem 1: Low or No Conversion of Racemic this compound

You've set up your reaction, but after the expected reaction time, you observe minimal to no formation of the desired isopulegyl ester.

Possible Causes & Recommended Solutions

  • Inactive or Denatured Enzyme:

    • Causality: Lipases, like all enzymes, are sensitive to their storage and handling conditions. Improper storage temperature or repeated freeze-thaw cycles can lead to denaturation and loss of catalytic activity.

    • Solution: Always use a fresh batch of enzyme from a reputable supplier and ensure it is stored at the recommended temperature. Handle the enzyme according to the manufacturer's instructions.

  • Suboptimal Reaction Temperature:

    • Causality: Enzyme activity is highly dependent on temperature.[1] While higher temperatures can increase the reaction rate, excessive heat will cause denaturation.[1] Conversely, a temperature that is too low will result in a sluggish reaction.

    • Solution: Optimize the reaction temperature. For many lipases, the optimal range is between 30-60°C.[3] It is advisable to perform small-scale experiments at various temperatures within this range to determine the optimum for your specific lipase and substrate.

  • Incorrect pH (pH Memory):

    • Causality: The pH of the aqueous solution from which a lipase is lyophilized or immobilized can significantly influence its activity in organic solvents, a phenomenon known as "pH memory".[4][5]

    • Solution: Ensure the pH of the buffer used for enzyme preparation or immobilization is within the optimal range for the lipase. Many lipases show optimal activity in the neutral to slightly alkaline range (pH 7-8).[3]

  • Insufficient Water Content (in non-aqueous media):

    • Causality: Lipases require a minimal amount of water to maintain their active three-dimensional conformation and catalytic activity, even in organic solvents.[6][7][8] Anhydrous conditions can render the enzyme inactive.

    • Solution: The water content in organic media is a critical parameter.[4] The optimal water activity (a_w) for many lipases in organic solvents is in the range of 0.2 to 0.5.[7] This can be controlled by adding a specific amount of water to the reaction mixture or by using salt hydrate pairs.[7]

  • Substrate Inhibition:

    • Causality: High concentrations of the substrate (this compound) or the acyl donor can sometimes inhibit the enzyme's activity.[9]

    • Solution: Investigate the effect of substrate concentration by running the reaction at lower concentrations. A fed-batch approach, where the substrate is added gradually over time, can also alleviate substrate inhibition.

Problem 2: Low Enantioselectivity (Low e.e. Value)

The reaction proceeds, but the desired product or the remaining starting material has a low enantiomeric excess.

Possible Causes & Recommended Solutions

  • Poor Enzyme Selectivity:

    • Causality: The chosen lipase may not inherently possess high enantioselectivity for the enantiomers of this compound.

    • Solution: Screen a variety of commercially available lipases. Lipases from different sources can exhibit varying and sometimes opposite enantiopreferences.[10] Candida antarctica Lipase B (CALB) is a commonly used and highly selective lipase for a wide range of substrates.[11][12]

  • Suboptimal Temperature:

    • Causality: Generally, higher reaction temperatures can decrease the enantioselectivity of a lipase.

    • Solution: If you are observing low e.e. values, try running the reaction at a lower temperature. This may slow down the reaction rate but can significantly improve enantioselectivity.

  • Inappropriate Solvent:

    • Causality: The nature of the organic solvent can influence the flexibility and conformation of the lipase, thereby affecting its enantioselectivity.[13][14] Polar organic solvents can sometimes reduce enantioselectivity.[13]

    • Solution: Screen a range of organic solvents with varying polarities. Non-polar solvents like hexane, heptane, or toluene often provide good results.

  • Reaction Run Past 50% Conversion:

    • Causality: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate is highest at or near 50% conversion.[3] Pushing the reaction beyond this point will lead to a decrease in the e.e. of the product.

    • Solution: Monitor the reaction progress closely using techniques like chiral GC or HPLC. Stop the reaction when the conversion reaches approximately 50%.

Problem 3: Reaction Stalls or is Sluggish

The reaction starts but proceeds very slowly or stops before reaching the desired conversion.

Possible Causes & Recommended Solutions

  • Enzyme Inhibition by Byproducts:

    • Causality: Depending on the acyl donor used, inhibitory byproducts may form. For example, the use of vinyl acetate can lead to the formation of acetaldehyde, which can inactivate some lipases. Some organic acids can also act as inhibitors.[9]

    • Solution: If byproduct inhibition is suspected, consider using a different acyl donor. Alternatively, the addition of molecular sieves can sometimes help to remove certain byproducts.

  • Mass Transfer Limitations:

    • Causality: In heterogeneous systems with immobilized enzymes, poor mixing can lead to mass transfer limitations, where the rate of diffusion of the substrate to the enzyme surface becomes the rate-limiting step.

    • Solution: Ensure efficient stirring of the reaction mixture. The particle size and porosity of the immobilization support can also play a role.

  • Insufficient Enzyme Loading:

    • Causality: The amount of enzyme used may be too low to achieve a reasonable reaction rate.

    • Solution: Increase the enzyme loading. It is recommended to perform a dose-response experiment to find the optimal enzyme concentration that balances reaction rate and cost-effectiveness.[1]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield in an enzymatic kinetic resolution?

A1: The theoretical maximum yield for each of the two enantiomers in a kinetic resolution is 50%.[3] This is because the enzyme selectively reacts with only one enantiomer from the racemic mixture, leaving the other unreacted.

Q2: Which lipases are commonly used for the resolution of this compound?

A2: Lipases from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Pseudomonas species have been successfully used for the resolution of this compound and similar alcohols.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the enzymatic resolution is typically monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] This allows for the determination of both the conversion percentage and the enantiomeric excess (e.e.) of the substrate and product.

Q4: What are the advantages of using an immobilized enzyme?

A4: Immobilization offers several key advantages, including enhanced enzyme stability (both thermal and operational), ease of separation from the reaction mixture, and the ability to reuse the enzyme for multiple reaction cycles, which improves the cost-effectiveness of the process.[5]

Q5: How does the choice of acyl donor affect the reaction?

A5: The acyl donor can influence the reaction rate and, in some cases, the enantioselectivity. Vinyl acetate is a common choice as it produces a vinyl alcohol intermediate that tautomerizes to acetaldehyde, making the reaction essentially irreversible.[2] Other acyl donors, such as acetic anhydride or various esters, can also be used.

Experimental Protocols & Data

Protocol 1: General Procedure for Immobilization of Lipase (Adsorption)
  • Add 1 gram of lipase powder to 10 mL of a suitable buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Stir gently for 30 minutes to dissolve the enzyme.

  • Add 5 grams of the support material (e.g., Celite 545).

  • Continue to stir the suspension at room temperature for 2-4 hours.

  • Filter the mixture and wash the solid with an excess of the buffer solution.

  • Wash the immobilized enzyme with a solvent like acetone to remove excess water.

  • Dry the immobilized enzyme under vacuum until a constant weight is achieved.

  • Store the dried immobilized lipase at 4°C.

Protocol 2: Enzymatic Kinetic Resolution of (±)-Isopulegol
  • In a round-bottom flask, dissolve (±)-isopulegol (1.0 g, 6.48 mmol) in a suitable organic solvent (e.g., 10 mL of methyl tert-butyl ether).[2]

  • Add the acyl donor (e.g., vinyl acetate, 5 equivalents).[2]

  • Add the immobilized lipase (e.g., 200 mg).[2]

  • Stir the mixture at the optimized temperature (e.g., 30°C).[2]

  • Monitor the reaction progress by chiral GC or HPLC.

  • Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.[2]

  • The enzyme can be washed with fresh solvent and potentially reused.[2]

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.[2]

  • Purify the resulting mixture of isopulegyl ester and unreacted this compound by flash column chromatography.[2]

Data Presentation: Influence of Solvent on Lipase Activity
SolventLog PRelative Lipase Activity (%)
n-Hexane3.5100
Toluene2.585
Methyl tert-butyl ether (MTBE)1.370
Acetonitrile-0.3320
Dimethyl sulfoxide (DMSO)-1.3<5

Note: This table provides a generalized representation. Actual values will vary depending on the specific lipase and reaction conditions. The hydrophobicity of the solvent, often indicated by its Log P value, can significantly impact lipase activity.[13] Generally, more hydrophobic solvents tend to maintain higher enzyme activity.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (±)-Isopulegol in Solvent B Add Acyl Donor A->B C Add Immobilized Lipase B->C D Incubate at Optimized Temperature C->D E Monitor Conversion (GC/HPLC) D->E F Filter to Remove Enzyme E->F ~50% Conversion G Concentrate Filtrate F->G H Column Chromatography G->H I Isolated Enantiopure Products H->I

Caption: Workflow for the enzymatic resolution of this compound.

Troubleshooting Decision Tree

G Start Low Yield Issue Q1 Is there any product formation? Start->Q1 A1_No Check: - Enzyme Activity - Reaction Temp. - Water Content - pH Memory Q1->A1_No No Q2 Is enantioselectivity (e.e.) low? Q1->Q2 Yes End Optimized Yield A1_No->End A2_Yes Optimize: - Enzyme Choice - Temperature (lower) - Solvent - Stop at ~50% conv. Q2->A2_Yes Yes Q3 Is the reaction very slow or stalled? Q2->Q3 No A2_Yes->End A3_Yes Investigate: - Byproduct Inhibition - Mass Transfer - Enzyme Loading Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low yields.

References

  • Tan, T., Deng, L., & Wang, F. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 229. [Link]
  • Li, C., Yu, H., & Liu, Y. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Gotor-Fernández, V., & Gotor, V. (2012). Lipase improvement: goals and strategies. Communicating Current Research and Educational Topics and Trends in Applied Microbiology, 1-11. [Link]
  • Ma, L., Persson, M., & Adlercreutz, P. (2005). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. Biotechnology and Bioengineering, 92(6), 744-750. [Link]
  • Jia, Y., Xu, Y., & Li, N. (2020). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 8, 589. [Link]
  • Sharma, S., & Kanwar, S. S. (2014). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal, 2014, 625258. [Link]
  • Trost, B. M., & Toste, F. D. (2003). Practical Considerations in Kinetic Resolution Reactions. Angewandte Chemie International Edition, 42(45), 5580-5582. [Link]
  • Wang, D. L., Nag, A., Lee, G. C., & Shaw, J. F. (2002). Factors affecting the resolution of dl-menthol by immobilized lipase-catalyzed esterification in organic solvent. Journal of Agricultural and Food Chemistry, 50(2), 262-265. [Link]
  • Bäckvall, J. E., & Pàmies, O. (2002). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, 67(15), 5281-5287. [Link]
  • Caro, Y., Villeneuve, P., Pina, M., Reynes, M., & Graille, J. (2002). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Fruits, 57(3), 169-177. [Link]
  • dos Santos, J. C., de Souza, R. L., & de Mattos, M. C. (2021). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 26(14), 4219. [Link]
  • van Rantwijk, F., & Sheldon, R. A. (2001). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 3(5), 253-255. [Link]
  • Achi, S. S., & Perl, S. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Technium, 20, 56-79. [Link]
  • Valério, A., Gariani, R. A., de Souza, R. L., & de Mattos, M. C. (2022). Unraveling Lipase’s Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Omega, 7(42), 37827-37836. [Link]
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Zhang, H. Y., Wang, X., Ching, C. B., & Wu, J. C. (2005). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen. Biotechnology and Applied Biochemistry, 42(Pt 1), 67-71. [Link]
  • Zaks, A., & Klibanov, A. M. (1988). The effect of water on enzyme action in organic media. The Journal of Biological Chemistry, 263(17), 8017-8021. [Link]
  • Secundo, F., & Riva, S. (2011). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. Green Chemistry, 13(9), 2419-2426. [Link]
  • Cioica, N., Miclăuş, T., Tőtős, R., & Paizs, C. (2021). Effect of Functional Group on the Catalytic Activity of Lipase B from Candida antarctica Immobilized in a Silica-Reinforced Pluronic F127/α-Cyclodextrin Hydrogel. Gels, 8(1), 3. [Link]
  • Sikora, M., Uglik, A., Leśniak, W., & Leś, A. (2021). Synthesis of Enantiopure (S)
  • Novak, U., & Knez, Ž. (2021). A Systematic Review of Enzymatic Kinetics in Microreactors.
  • Fernandez-Lafuente, R. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6448-6467. [Link]
  • Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. [Link]
  • Puccinelli, D., & Cernia, E. (1998). Chemoselective acylation of (hydroxyalkyl)phenols catalyzed by Candida antarctica lipase B. Biotechnology Letters, 20(1), 65-68. [Link]
  • Wang, Y., Li, Y., & Zhang, X. (2014). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Organic Letters, 16(21), 5644-5647. [Link]
  • Janeczko, M., Martyna, A., & Dąbrowska, A. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6614. [Link]
  • Uppenberg, J., Hansen, M. T., Patkar, S., & Jones, T. A. (1994). Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. Structure, 2(4), 293-308. [Link]
  • Lajtai-Szabó, P., Nemestóthy, N., & Bélafi-Bakó, K. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry, 48(2), 53-57. [Link]
  • van Tol, J. B. A., Jongejan, J. A., & Duine, J. A. (1995). Do Organic Solvents Affect the Catalytic Properties of Lipase? Intrinsic Kinetic Parameters of Lipases in Ester Hydrolysis and Formation in Various Organic Solvents. Biotechnology and Bioengineering, 48(4), 31-39. [Link]
  • Wikipedia. (2023). Kinetic resolution. [Link]
  • Jakoblinnert, A., & Rother, D. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions.
  • Smith, C. A., & Sweeney, J. B. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9645-9660. [Link]

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Technical Support Center: Enhancing the Long-Term Storage Stability of High-Purity Isopulegol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for high-purity Isopulegol. This guide is designed for researchers, scientists, and professionals in drug development who utilize high-purity this compound and are committed to maintaining its integrity over extended storage periods. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring the stability and reliability of your experimental outcomes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Understanding this compound's Instability

High-purity this compound, a valuable monoterpene alcohol, is susceptible to degradation over time, which can compromise experimental results and product development timelines. The primary drivers of its instability are oxidation, isomerization, and thermal degradation. Understanding these pathways is the first step toward effective preservation.

FAQ 1: What are the primary degradation pathways for this compound during long-term storage?

This compound's molecular structure, featuring a hydroxyl group and a double bond, makes it susceptible to several degradation pathways:

  • Oxidation: The presence of atmospheric oxygen can lead to the oxidation of the tertiary alcohol and the double bond. This can result in the formation of various byproducts, including ketones, aldehydes, and epoxides, which alter the purity and sensory profile of the this compound.

  • Isomerization: this compound can undergo acid-catalyzed isomerization, converting it into its various stereoisomers or other related monoterpenes.[1] This is particularly problematic as the biological and sensory properties of these isomers can differ significantly.

  • Thermal Degradation: Elevated temperatures can accelerate both oxidation and isomerization. Studies on similar monoterpene alcohols, like linalool, have shown that heat can lead to dehydration, forming undesirable terpene hydrocarbons.[2][3] While direct studies on this compound are limited, similar degradation products can be anticipated.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate and propagate degradation reactions, particularly oxidation.[4]

Section 2: Proactive Storage Strategies

Proper storage is the most critical factor in preserving the long-term stability of high-purity this compound. This section provides detailed guidance on creating an optimal storage environment.

FAQ 2: What are the ideal temperature and atmospheric conditions for storing high-purity this compound?

For optimal stability, high-purity this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °CLower temperatures significantly slow down the rates of all chemical degradation reactions.[5]
Atmosphere Inert Gas (Nitrogen or Argon)An inert atmosphere displaces oxygen, the primary driver of oxidative degradation.[6][7]
Light Amber Glass or Opaque ContainersProtects the compound from light-induced degradation.[4]
Container Tightly Sealed Borosilicate GlassMinimizes exposure to atmospheric moisture and oxygen, and prevents leaching of impurities.
Troubleshooting Guide: Inert Gas Blanketing

Problem: I've noticed a decrease in the purity of my this compound despite storing it in a sealed container in the cold.

Potential Cause: Oxygen contamination in the container headspace.

Solution: Implementing an Inert Gas Blanket

Inert gas blanketing, also known as padding, is the process of replacing the air in the headspace of a storage container with an inert gas like nitrogen or argon.[6][7] This creates a protective layer that prevents oxidative degradation.

Experimental Protocol: Laboratory-Scale Inert Gas Blanketing

  • Materials:

    • High-purity this compound

    • Amber borosilicate glass vial with a PTFE-lined screw cap or septum-sealed vial

    • Source of high-purity nitrogen or argon gas with a regulator

    • Long needle or cannula attached to the gas line

    • Short vent needle

  • Procedure: a. Place the desired amount of high-purity this compound into the storage vial. b. Insert the long gas delivery needle into the vial, ensuring the tip is below the level of the vial's shoulder but above the liquid surface. c. Insert the short vent needle into the vial's cap or septum to allow for the displacement of air. d. Gently open the gas regulator to introduce a slow, steady stream of inert gas into the vial. e. Continue purging the headspace for 1-2 minutes to ensure all oxygen has been displaced. f. While the inert gas is still flowing, carefully remove the vent needle first, followed by the gas delivery needle. g. Immediately seal the vial tightly. h. Store the vial at the recommended 2-8 °C.

Section 3: The Role of Antioxidants

While an inert atmosphere is highly effective, the addition of a suitable antioxidant can provide an extra layer of protection, especially for samples that are frequently opened and closed.

FAQ 3: Can antioxidants be used to improve the stability of this compound? If so, which ones are recommended and at what concentration?

Yes, antioxidants can be effective in preventing the oxidation of terpenes. For a lipophilic compound like this compound, a hindered phenolic antioxidant such as Butylated Hydroxytoluene (BHT) is a suitable choice. BHT works by donating a hydrogen atom to peroxy radicals, terminating the oxidative chain reaction.

While there is no universally established optimal concentration for this compound, a common starting point for stabilizing sensitive organic compounds is in the range of 0.01% to 0.1% (w/w) .[8] It is crucial to conduct small-scale stability studies to determine the lowest effective concentration for your specific application to avoid potential interference from the antioxidant itself.

Experimental Protocol: Preparation of this compound with BHT

  • Materials:

    • High-purity this compound

    • Butylated Hydroxytoluene (BHT), high purity

    • Analytical balance

    • Glass vial

  • Procedure: a. Weigh the desired amount of high-purity this compound into a clean, dry glass vial. b. Calculate the amount of BHT required to achieve the desired concentration (e.g., for a 0.05% solution in 10g of this compound, you would add 5mg of BHT). c. Carefully weigh the calculated amount of BHT and add it to the this compound. d. Gently swirl or sonicate the mixture until the BHT is completely dissolved. e. Proceed with inert gas blanketing and cold storage as previously described.

Section 4: Purity Assessment and Degradation Monitoring

Regularly assessing the purity of your stored this compound is essential to ensure its suitability for your experiments.

FAQ 4: How can I monitor the purity of my this compound and detect degradation products?

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most powerful analytical technique for this purpose.[9][10][11][12][13][14][15]

  • Gas Chromatography (GC): Separates the components of the sample based on their volatility and interaction with the stationary phase of the GC column. This allows for the quantification of this compound and the detection of any new peaks that may correspond to degradation products.

  • Mass Spectrometry (MS): Provides mass-to-charge ratio information for the separated components, which aids in the identification of unknown degradation products by comparing their mass spectra to spectral libraries.[9][12][16]

Experimental Protocol: GC-MS Analysis of this compound Stability

  • Sample Preparation: a. Prepare a stock solution of your high-purity this compound standard in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL. b. At each time point of your stability study (e.g., 0, 3, 6, 12 months), prepare a solution of your stored this compound sample at the same concentration.

  • GC-MS Parameters (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

  • Data Analysis: a. Compare the chromatograms of your stored samples to the initial standard. b. Quantify the peak area of this compound to determine any decrease in purity over time. c. Analyze the mass spectra of any new peaks to identify potential degradation products. Common degradation products of related terpenes include isomers, oxidation products (ketones, aldehydes), and dehydration products (terpene hydrocarbons).[2][3]

Section 5: Troubleshooting Common Issues

This section addresses specific problems that may arise during the storage and handling of high-purity this compound.

Troubleshooting Guide: Unexpected Impurities

Problem: My freshly opened, high-purity this compound shows unexpected peaks in the GC-MS analysis.

Potential Causes & Solutions:

Potential CauseInvestigation & Solution
Container Contamination Leachables and Extractables: Plastic containers can leach plasticizers and other additives into the sample.[17][18][19][20][21] Solution: Always store high-purity this compound in borosilicate glass containers with PTFE-lined caps. If you suspect contamination, transfer the this compound to a clean glass container and re-analyze.
Cross-Contamination Improper Handling: Using contaminated glassware or pipette tips can introduce impurities. Solution: Always use clean, dedicated glassware and consumables for handling high-purity reagents.
Initial Purity Supplier Variation: The initial purity of the this compound may not have been as high as specified. Solution: Always obtain a certificate of analysis (CoA) from your supplier and perform your own initial purity assessment upon receipt.

Visualizations

Logical Workflow for Long-Term this compound Storage

cluster_storage Storage Protocol cluster_monitoring Stability Monitoring Receive this compound Receive this compound Initial Purity Check (GC-MS) Initial Purity Check (GC-MS) Receive this compound->Initial Purity Check (GC-MS) Verify CoA Aliquot into Vials Aliquot into Vials Initial Purity Check (GC-MS)->Aliquot into Vials Add Antioxidant (Optional) Add Antioxidant (Optional) Aliquot into Vials->Add Antioxidant (Optional) 0.01-0.1% BHT Inert Gas Blanket Inert Gas Blanket Add Antioxidant (Optional)->Inert Gas Blanket Store at 2-8°C in Dark Store at 2-8°C in Dark Inert Gas Blanket->Store at 2-8°C in Dark Periodic Purity Check (GC-MS) Periodic Purity Check (GC-MS) Store at 2-8°C in Dark->Periodic Purity Check (GC-MS) 3, 6, 12 months Analyze Data Analyze Data Periodic Purity Check (GC-MS)->Analyze Data Compare to Initial Purity Compare to Initial Purity Analyze Data->Compare to Initial Purity Decision Decision Compare to Initial Purity->Decision Continue Storage Continue Storage Decision->Continue Storage Purity > 99% Re-purify or Discard Re-purify or Discard Decision->Re-purify or Discard Purity < 99% This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Isomerization Isomerization This compound->Isomerization Acid, Heat Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation High Heat Ketones Ketones Oxidation->Ketones Aldehydes Aldehydes Oxidation->Aldehydes Epoxides Epoxides Oxidation->Epoxides Stereoisomers Stereoisomers Isomerization->Stereoisomers Other Monoterpenes Other Monoterpenes Isomerization->Other Monoterpenes Dehydration Products Dehydration Products Thermal_Degradation->Dehydration Products

Caption: Primary degradation pathways for this compound during storage.

References

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. (n.d.). National Institutes of Health.
  • The Process of Inert Gas Blanketing. (n.d.). Cambridge Sensotec.
  • Extractables and leachables: definitions, differences & facts. (2022, April 12). Single Use Support.
  • (-)-Isopulegol | C10H18O | CID 170833. (n.d.). PubChem.
  • Efficient Isomerization of Citronellal to this compound Using Nanocrystalline ZSM-5 Catalyst. (n.d.). Ingenta Connect.
  • GC-MS studies reveal stimulated pesticide detoxification by brassinolide application in Brassica juncea L. plants. (2016, August 6). ResearchGate.
  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2021, February 13). PubMed.
  • Opinion on Butylated Hydroxytoluene (BHT). (2021, December 2). European Commission.
  • Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. (2021, January 14). National Institutes of Health.
  • What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography? (2021, November 30). ResearchGate.
  • Extractables and leachables: An Overview of Emerging Challenges. (n.d.). American Pharmaceutical Review.
  • (PDF) Photodegradation Products And Their Analysis In Food. (2020, August 9). ResearchGate.
  • (PDF) Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. (2021, October 15). ResearchGate.
  • Synthesis of this compound Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. (n.d.). Semantic Scholar.
  • A GC-MS method validation for quantitative investigation of some chemical markers in Salvia hypargeia Fisch. & C.A. Mey. of Turkey: Enzyme inhibitory potential of ferruginol. (2020, July 19). PubMed.
  • Gas chromatography-mass spectrometric analysis of oxidative degradation products of sporopollenin in Magnolia grandiflora (Magnoliaceae) and Hibiscus syriacus (Malvaceae). (2015, August 9). ResearchGate.
  • Lessons learnt from fitting an inert gas blanketing facility to an existing storage silo. (n.d.). IChemE.
  • Photodegradation Behavior of Nanosilica-Filled PMMA Composite: Cooperative Effect of Mixed Solvents and Interfacial Functional Groups. (n.d.). MDPI.
  • Inerting & Blanketing | PDF | Oxygen | Gases. (n.d.). Scribd.
  • Synthesis of this compound and menthol. (n.d.). ResearchGate.
  • Final report on the safety assessment of BHT(1). (n.d.). PubMed.
  • Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. (n.d.). MDPI.
  • Extractables/leachables from plastic tubing used in product manufacturing. (n.d.). PubMed.
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific.
  • Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. (2020, March 26). Morressier.
  • GC/MS and LC-MS/MS phytochemical evaluation of the essential oil and selected secondary metabolites of Ajuga orientalis from Jordan and its antioxidant activity. (n.d.). Arabian Journal of Chemistry.
  • Extractables and Leachables. (n.d.). Waters.
  • Inerting & Blanketing for Rubber and Plastics. (n.d.). Air Products.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). MDPI.
  • Positive effect of butylated hydroxytoluene (BHT) on the quality of cryopreserved cat spermatozoa. (n.d.). PubMed.
  • Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. (n.d.). PubMed.
  • Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase. (2018, January 24). ACS Catalysis.
  • Extractables and Leachables Studies for Packaging Materials: Key Considerations. (2020, May 27). Element.
  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (n.d.). PubMed.
  • Preparation method of this compound. (n.d.). Google Patents.
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Validation & Comparative

A Comprehensive Guide to the Validation of an Analytical Method for Isopulegol Quantification Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven walkthrough for the validation of an analytical method for the quantification of Isopulegol, a monoterpenoid of significant interest in the pharmaceutical and fragrance industries. By adhering to the globally recognized International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), we will explore the nuances of method validation, from the initial choice of analytical technique to the meticulous execution of each validation parameter.[1][2][3][4] This document is designed to be a practical resource, offering not just the "what" and "how," but also the critical "why" behind each step, empowering you to develop and validate robust and reliable analytical methods.

Choosing the Right Tool for the Job: HPLC-UV vs. GC-MS for this compound Analysis

The first critical decision in method development is the selection of the most appropriate analytical technique. For a semi-volatile compound like this compound, two primary candidates emerge: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Its high separation efficiency and the specificity of mass spectrometric detection make it an excellent choice for identifying and quantifying components in complex mixtures.[6] However, the high temperatures used in the GC inlet and column can potentially lead to the degradation of thermolabile compounds.[7]

High-Performance Liquid Chromatography (HPLC) , particularly with a versatile detector like UV, offers a more benign analytical environment for many pharmaceutical compounds.[7] While this compound lacks a strong chromophore, derivatization or detection at a lower wavelength can be employed. The primary advantage of HPLC is its applicability to a wider range of compounds, including those that are not volatile or are thermally sensitive.

For the purpose of this guide, we will focus on the validation of an HPLC-UV method . This choice is predicated on its widespread availability in quality control laboratories and its suitability for a broad range of pharmaceutical applications. While a GC-MS method could also be validated, the principles discussed herein for HPLC-UV are largely transferable.[6][8]

cluster_TechniqueSelection Analytical Technique Selection for this compound This compound This compound Decision Volatile & Thermally Stable? This compound->Decision HPLC_UV HPLC-UV GC_MS GC-MS Decision->HPLC_UV No/Potentially Unstable Decision->GC_MS Yes

Caption: Decision matrix for selecting an analytical technique for this compound.

The Blueprint for Validation: A Proposed HPLC-UV Method for this compound

Before embarking on the validation journey, a robust analytical method must be developed. The following hypothetical HPLC-UV method will serve as the foundation for our validation studies.

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a UV detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 210 nm
Standard Solution This compound reference standard dissolved in mobile phase
Sample Solution Test sample containing this compound dissolved in mobile phase

A Step-by-Step Guide to Method Validation According to ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[1][2] This is achieved by assessing a set of validation characteristics as defined by the ICH.[1][2][3][4]

Validation Analytical Method Validation Workflow Specificity Linearity Range Accuracy Precision Detection Limit Quantitation Limit Robustness Specificity Specificity (Forced Degradation) Validation:f1->Specificity Linearity Linearity (Calibration Curve) Validation:f2->Linearity Range Range (Derived from Linearity) Validation:f3->Range Accuracy Accuracy (Spike Recovery) Validation:f4->Accuracy Precision Precision (Repeatability & Intermediate) Validation:f5->Precision LOD Detection Limit (Signal-to-Noise) Validation:f6->LOD LOQ Quantitation Limit (Signal-to-Noise) Validation:f7->LOQ Robustness Robustness (Method Parameter Variation) Validation:f8->Robustness

Caption: Workflow for the validation of an analytical method.

Specificity: Ensuring the Method is Selective for this compound

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][9] For demonstrating specificity, forced degradation studies are invaluable.[10][11]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the this compound sample with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the this compound sample with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the this compound sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are analyzed by the proposed HPLC-UV method. The chromatograms are then compared to that of an unstressed this compound standard.

Acceptance Criteria & Expected Results:

  • The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

  • Peak purity analysis (using a photodiode array detector, if available) should demonstrate that the this compound peak is spectrally homogeneous in the presence of degradants.

  • A target degradation of 5-20% is generally considered appropriate to demonstrate the stability-indicating nature of the method.[11][12]

Stress Condition% Degradation of this compoundResolution between this compound and Major Degradant
Acid Hydrolysis15.2%> 2.0
Base Hydrolysis8.5%> 2.0
Oxidative Degradation18.9%> 2.0
Thermal Degradation5.1%Not Applicable (No major degradant)
Photolytic Degradation12.7%> 2.0
Linearity: Establishing a Proportional Relationship

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte.[1][2]

Experimental Protocol for Linearity:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria & Expected Results:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[6][8]

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Concentration (µg/mL)Mean Peak Area (n=3)
50125430
75188145
100250860
125313575
150376290
  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 2505x + 320

Range: Defining the Upper and Lower Limits of Quantification

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[2]

Acceptance Criteria & Expected Results:

  • The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified limits. Based on the linearity data, the range for this method is established as 50 µg/mL to 150 µg/mL.

Accuracy: How Close the Results are to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[1][2] It is often assessed by spike recovery experiments.

Experimental Protocol for Accuracy:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria & Expected Results:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120119.499.5%
Precision: Assessing the Degree of Scatter in the Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][2] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Repeatability (Intra-day Precision):

  • Prepare six individual samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD).

Experimental Protocol for Intermediate Precision (Inter-day Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for this set of measurements and also the overall RSD for both sets of data.

Acceptance Criteria & Expected Results:

  • The RSD for repeatability and intermediate precision should be ≤ 2%.

Precision LevelMean Assay Value (%) (n=6)RSD (%)
Repeatability (Day 1, Analyst 1) 99.80.85%
Intermediate Precision (Day 2, Analyst 2) 100.20.92%
Overall (Day 1 & 2) 100.01.10%
& 7. Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Method's Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol for LOD and LOQ (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Acceptance Criteria & Expected Results:

  • The LOQ must be validated for precision and accuracy.

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.5~3:1
LOQ 1.5~10:1
Robustness: Assessing the Method's Resilience to Small Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol for Robustness:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a standard solution of this compound under each varied condition.

  • Assess the impact on the results (e.g., peak area, retention time, resolution).

Acceptance Criteria & Expected Results:

  • The results should not be significantly affected by the variations, and system suitability parameters should still be met.

Parameter VariedVariation% Change in Peak Area
Flow Rate ± 0.1 mL/min< 2.0%
Mobile Phase Composition ± 2% Acetonitrile< 2.0%
Column Temperature ± 2°C< 1.5%

Conclusion: A Foundation of Quality

The validation of an analytical method is a systematic and documented process that provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. By following the principles outlined in the ICH Q2(R1) guidelines, researchers and scientists can develop and validate robust analytical methods for the quantification of this compound and other pharmaceutical compounds. This not only ensures compliance with regulatory expectations but also upholds the scientific rigor that is essential for the development of safe and effective medicines. The data presented in this guide, though hypothetical, provides a realistic framework for the successful validation of an HPLC-UV method for this compound, demonstrating its suitability for its intended purpose.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. [Link]
  • de Oliveira, G. A., et al. (2018).
  • European Medicines Agency. ICH guideline Q2(R2)
  • ResearchGate. Calibration curve of this compound by means of the external standard method. [Link]
  • SGS.
  • dos Santos, F. N., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Food Chemistry, 183, 161-167. [Link]
  • Shanaeva, N. A., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558. [Link]
  • Shanaeva, N. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Citti, C., et al. (2024). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Molecules, 29(5), 1083. [Link]
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 4(1), 1-6. [Link]
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Arias, D. C., et al. (2018). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 7(5), 558-565. [Link]
  • Singh, S., et al. (2023). Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. Journal of Advanced Zoology, 44(S6), 1467-1476. [Link]
  • Zhang, Y., et al. (2016). Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils. Analytical Methods, 8(23), 4685-4694. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Kumar, S., et al. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. NeuroQuantology, 20(9), 5289-5294. [Link]
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Sravani, G., et al. (2017). A Review on GC-MS and Method Development and Validation. Indo American Journal of Pharmaceutical Sciences, 4(11), 4263-4270. [Link]

Sources

A Comparative Study of the Cooling Sensation of Isopulegol and Menthol: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of sensory science and pharmaceutical development, the pursuit of effective and nuanced cooling agents is a field of continuous innovation. Among the vast array of compounds capable of eliciting a cooling sensation, l-menthol has long been the gold standard, renowned for its potent and distinctly minty cooling effect. However, emerging research and application demands have brought other molecules to the forefront, including the monoterpene alcohol (-)-isopulegol. This guide provides an in-depth comparative analysis of the cooling properties of Isopulegol and menthol, grounded in experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these cooling agents.

Physicochemical Properties and Structural Comparison

Both (-)-menthol and (-)-isopulegol are monoterpenoid alcohols with the same molecular formula (C10H18O for this compound and C10H20O for menthol) and are structurally related.[1][2] The key structural difference lies in the presence of a double bond in the isopropyl group of this compound, which is saturated in menthol.[3] This seemingly minor variation in structure has significant implications for their sensory profiles and interaction with the primary receptor responsible for the cooling sensation.

Property(-)-Isopulegol(-)-Menthol
Molecular Formula C10H18O[1]C10H20O[2]
Molecular Weight 154.25 g/mol [4]156.27 g/mol [2]
Appearance Water-white liquid[5]White or clear waxy crystalline solid[6]
Odor Minty, herbal, woody, with sweet-bitter and licorice nuances[7][8]Strong, minty[9]
Stereochemistry (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexanol[4](1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol

Mechanism of Action: The TRPM8 Receptor

The cooling sensation elicited by both this compound and menthol is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8, often referred to as the "cold and menthol receptor," is a non-selective cation channel expressed in the sensory neurons of the skin and oral cavity.

Signaling Pathway of TRPM8 Activation

The binding of a cooling agent, such as this compound or menthol, to the TRPM8 receptor induces a conformational change in the channel protein. This change opens the channel, allowing an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron. The influx of positive ions leads to depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold, even in the absence of an actual temperature drop.

TRPM8_Activation_Pathway cluster_intracellular Intracellular TRPM8_closed TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8_closed->TRPM8_open Ca_in Ca²+ Na_in Na+ Ca_out Ca²+ Ca_out->TRPM8_open Influx Na_out Na+ Na_out->TRPM8_open Influx Depolarization Membrane Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Agonist This compound / Menthol

Simplified signaling pathway of TRPM8 activation.

Comparative Efficacy at the TRPM8 Receptor

The potency of a cooling agent is a critical parameter for its application and can be quantified by its half-maximal effective concentration (EC50) for TRPM8 activation. A lower EC50 value signifies a higher potency, meaning a lower concentration is required to achieve 50% of the maximum receptor response.

Cooling AgentChemical ClassEC50 (µM) for hTRPM8 ActivationRelative Potency to (-)-Menthol
(-)-Isopulegol Terpenoid Alcohol66~1.5 - 3x Weaker
(-)-Menthol Terpenoid Alcohol101 - 2861x (Benchmark)

Note: EC50 values can vary between studies and experimental systems. The values presented are for comparative purposes.

The in-vitro data indicates that (-)-menthol is a more potent agonist of the TRPM8 receptor than (-)-isopulegol, as evidenced by its generally lower EC50 value. This suggests that at a molecular level, a lower concentration of menthol is required to activate the TRPM8 channel compared to this compound.

Sensory Profile: A Qualitative Comparison

While in-vitro data provides a measure of potency, the perceived cooling sensation is a complex interplay of intensity, duration, and other sensory attributes.

(-)-Menthol is characterized by a strong, immediate, and distinctly minty cooling sensation.[9] Its sensory profile is well-established and widely recognized.

Experimental Protocols for Evaluation

To conduct a rigorous comparative study of this compound and menthol, standardized experimental protocols are essential.

In-Vitro TRPM8 Activation Assay

This assay quantifies the potency of the cooling agents at the molecular level.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture hTRPM8-expressing HEK293 cells Dye_Loading 2. Load cells with a Ca²⁺-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Compound_Addition 3. Add varying concentrations of This compound or Menthol Dye_Loading->Compound_Addition Measurement 4. Measure changes in intracellular Ca²⁺ concentration using a fluorescence plate reader Compound_Addition->Measurement Dose_Response 5. Plot dose-response curves Measurement->Dose_Response EC50_Calc 6. Calculate EC50 values Dose_Response->EC50_Calc

Workflow for in-vitro TRPM8 activation assay.

Objective: To determine the EC50 values of this compound and menthol for the activation of the human TRPM8 channel.

Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing the human TRPM8 channel in appropriate culture conditions.

  • Assay Preparation: Plate the cells in a multi-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: Prepare serial dilutions of this compound and menthol in a suitable buffer. Add the compounds to the wells.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader to quantify changes in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves. Fit the curves using a non-linear regression model to determine the EC50 value for each compound.

Human Sensory Panel Evaluation

This protocol assesses the perceived cooling sensation in human subjects.

Sensory_Workflow cluster_setup Setup cluster_eval Evaluation cluster_data Data Analysis Panelist_Selection 1. Select and train a sensory panel on cooling intensity and duration scales Sample_Prep 2. Prepare standardized samples of This compound and Menthol in a neutral base (e.g., hydroalcoholic solution) Panelist_Selection->Sample_Prep Sample_Admin 3. Administer samples to panelists in a controlled environment Sample_Prep->Sample_Admin Rating 4. Panelists rate cooling intensity at pre-defined time intervals (e.g., 0, 2, 5, 10, 20, 30 mins) Sample_Admin->Rating Time_Intensity 5. Plot time-intensity curves for each compound and concentration Rating->Time_Intensity Stats 6. Perform statistical analysis (e.g., ANOVA) to compare intensity and duration Time_Intensity->Stats

Workflow for human sensory panel evaluation.

Objective: To quantify and compare the perceived cooling intensity and duration of this compound and menthol.

Methodology:

  • Panelist Selection and Training: Recruit a panel of sensory assessors and train them to identify and rate the intensity of cooling sensations on a standardized scale (e.g., a Labeled Magnitude Scale from 0 to 100).

  • Sample Preparation: Prepare solutions of this compound and menthol at various concentrations in a neutral vehicle (e.g., water with a small amount of ethanol for solubility). A placebo control should also be included.

  • Evaluation Procedure: In a controlled sensory evaluation environment, panelists will apply a standardized amount of each sample to a specific area (e.g., the tongue or forearm).

  • Data Collection: Panelists will rate the perceived cooling intensity at specified time points (e.g., immediately after application, and at 2, 5, 10, 20, and 30 minutes).

  • Data Analysis: Plot the average cooling intensity ratings over time to generate time-intensity curves. Use statistical methods, such as ANOVA, to compare the maximum cooling intensity (Imax) and the total duration of the cooling sensation between the two compounds.

Conclusion and Future Directions

This comparative guide demonstrates that while both (-)-isopulegol and (-)-menthol elicit a cooling sensation through the activation of the TRPM8 receptor, they exhibit notable differences in their physicochemical properties, in-vitro potency, and sensory profiles.

  • Menthol remains the more potent of the two at the molecular level, with a lower EC50 value for TRPM8 activation. Its sensory profile is characterized by a strong, immediate, and distinctly minty cooling sensation.

  • This compound is a less potent TRPM8 agonist in vitro and possesses a more complex sensory profile with herbal and woody notes in addition to its cooling and minty characteristics.

For researchers and formulators, the choice between this compound and menthol will depend on the specific application and desired sensory outcome. Menthol is the clear choice for applications requiring a strong, immediate, and classic minty cooling effect. This compound, on the other hand, may be preferred in formulations where a less aggressive, more nuanced cooling sensation with a complex aromatic profile is desired.

A significant gap in the current literature is the lack of direct, quantitative human sensory panel data comparing the cooling intensity and duration of this compound and menthol. Future research should focus on conducting such studies to provide a more complete and objective comparison of their sensory performance. This will enable a more precise and evidence-based selection of cooling agents in the development of novel pharmaceutical, cosmetic, and food products.

References

  • Cliff, M. A., & Green, B. G. (1994). Sensory irritation and coolness produced by menthol: evidence for selective desensitization of irritation. Physiology & behavior, 56(5), 1021–1029.
  • The Individual Differences in Oral Cooling Perception Elicited by Menthol Are Linked to Taste Sensitivity. (2022). University of Helsinki Research Portal.
  • Lasanen, R., Julkunen, P., & Töyräs, J. (2016). Menthol concentration in topical cold gel does not have significant effect on skin cooling. Skin Research and Technology, 22(1), 40-45.
  • Modulation of Thermoreceptor TRPM8 by Cooling Compounds. (2011). ACS Chemical Neuroscience, 2(11), 624-640.
  • Synthesis of this compound and menthol. (n.d.). ResearchGate.
  • Topp, R., & Winchester, L. J. (2014). INFLUENCE OF TOPICALLY APPLIED MENTHOL COOLING GEL ON SOFT TISSUE THERMODYNAMICS AND ARTERIAL AND CUTANEOUS BLOOD FLOW AT REST. International journal of sports physical therapy, 9(6), 758–767.
  • Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. (2020). International Journal of Molecular Sciences, 21(21), 8269.
  • Sherkheli, M. A., et al. (2008). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. Pakistan journal of pharmaceutical sciences, 21(4), 370-378.
  • Differential Activation of TRPM8 by the Stereoisomers of Menthol. (2022). Frontiers in Physiology, 13, 894476.
  • Menthol. (n.d.). Wikipedia.
  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and its activation by osthole. British journal of pharmacology, 141(4), 737–745.
  • This compound. (n.d.). NIST WebBook.
  • Diomede, L., & Salmona, M. (2015). The soothing effect of menthol, eucalyptol and high-intensity cooling agents. Agro Food Industry Hi Tech, 26(4), 24-27.
  • Yin, Y., et al. (2022). Structural Basis of Cold and Menthol Sensing by TRPM8. bioRxiv.
  • Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. (2024). Food Chemistry, 435, 137537.
  • TRPM8. (n.d.). Wikipedia.
  • Evaluation of the Comfortable Cooling Sensation for the Development of Body Care Products. (2011). Journal of Society of Cosmetic Chemists of Japan, 45(2), 119-125.
  • Menthol. (n.d.). PubChem.
  • Sensory analysis of the flavor profile of full immersion hot, room temperature, and cold brewed coffee over time. (2024). Scientific Reports, 14(1), 19298.
  • Andersen, H. H., et al. (2018). Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain. Scientific reports, 8(1), 1-13.
  • Function of the cold and menthol receptor TRPM8. (2006).
  • Liu, B., & Fan, L. (2022). Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation. Frontiers in Physiology, 13, 995776.
  • (-)-Menthol. (n.d.). PubChem.
  • This compound. (n.d.). Britannica.
  • menthol: Industrial synthesis routes and recent development. (2022). Flavour and Fragrance Journal, 37(4), 225-236.
  • Menthol. (n.d.). Britannica.
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Sources

The Efficacy of Isopulegol as a TRPM8 Agonist: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of sensory biology and therapeutic development, the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel stands out as a critical target for inducing the sensation of cold. As a polymodal cation channel, TRPM8 is activated by both cold temperatures and a variety of chemical agonists. This guide provides an in-depth, objective comparison of the efficacy of isopulegol as a TRPM8 agonist relative to other prominent cooling agents, including the natural benchmark (-)-menthol and the synthetic compounds icilin and WS-12. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.

Understanding TRPM8: The Molecular Gateway to Cold Sensation

The TRPM8 channel, predominantly expressed in the sensory neurons of the dorsal root and trigeminal ganglia, functions as the principal detector of environmental cold.[1] Activation of TRPM8 by either a drop in temperature (below ~26°C) or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺.[2][3] This influx depolarizes the neuron, triggering an action potential that is transmitted to the central nervous system and perceived as a cooling sensation.[3] The multifaceted role of TRPM8 in sensory perception and its potential therapeutic applications in pain, inflammation, and other conditions have made its agonists a subject of intense research.

The activation of TRPM8 by a chemical agonist initiates a signaling cascade that ultimately leads to the perception of cold. This process is fundamental to the action of cooling agents like this compound.

Caption: TRPM8 Signaling Pathway upon Agonist Binding.

Comparative Analysis of TRPM8 Agonist Efficacy

The efficacy of a TRPM8 agonist is determined by two key parameters: its potency (EC50), the concentration at which it elicits 50% of its maximal effect, and its maximal efficacy (Emax), the maximum response it can produce. A comprehensive evaluation also considers the sensory properties of the compound, including its taste, odor, and the quality and duration of the cooling sensation.

Quantitative Comparison of Potency and Efficacy

The following table summarizes the available in vitro data for this compound and other benchmark cooling agents. It is important to note that EC50 values can vary between studies due to different experimental conditions, such as the cell line used for heterologous expression of TRPM8 and the specific assay methodology.

Cooling AgentChemical ClassEC50 Value (µM)Relative Potency (Approx.)Maximal Efficacy (Emax)
(-)-Isopulegol Monoterpenoid Alcohol66 (HEK293 cells)[2]~1x vs. (-)-MentholBelieved to be a full agonist
(-)-Menthol Monoterpenoid Alcohol62-286 (various cell lines)[2][4]1x (Benchmark)Often considered a partial agonist[5]
Icilin Synthetic Urea Derivative0.1-1.4 (various cell lines)[6]100-500x vs. (-)-MentholHigh-efficacy, "super-cooling" agent[2]
WS-12 Synthetic Carboxamide0.193 (HEK293 cells)[2]~300x vs. (-)-MentholHigh-efficacy, comparable to or greater than menthol[7]

Key Insights from the Data:

  • This compound demonstrates a potency comparable to that of (-)-menthol, positioning it as a natural and effective TRPM8 agonist.[2]

  • Icilin and WS-12 are significantly more potent than both this compound and menthol, with EC50 values in the nanomolar to low micromolar range.[2][6] Their high potency translates to a strong cooling sensation at very low concentrations.

  • While menthol is the most well-known cooling agent, some studies suggest it may act as a partial agonist, meaning it may not elicit the absolute maximal response from the TRPM8 channel.[5] In contrast, icilin and WS-12 are considered high-efficacy agonists.[2][7]

Sensory Profile Comparison

Beyond the quantitative in vitro data, the sensory characteristics of a cooling agent are paramount for its practical application.

Cooling AgentOdor ProfileFlavor ProfileKey Sensory Characteristics
(-)-Isopulegol Minty, medicinal, woody[1]Minty, cooling, slightly fruity[1]Provides a cooling sensation similar to menthol but with a less pronounced minty odor.[1]
(-)-Menthol Strong, characteristic minty odorStrong minty flavor, can be bitter at high concentrationsThe benchmark for cooling sensation, but its strong flavor and odor can be undesirable in some applications. Can cause irritation at higher concentrations.
Icilin Relatively odorless-Produces an intense and rapid cooling sensation.
WS-12 OdorlessFlavorlessDelivers a clean, potent, and long-lasting cooling sensation without any associated minty taste or smell.

Experimental Methodologies for Assessing TRPM8 Agonism

To ensure scientific integrity, the protocols for evaluating TRPM8 agonists must be robust and reproducible. The two primary in vitro methods are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium concentration following TRPM8 activation.

Caption: Workflow for a Calcium Imaging Assay.

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably or transiently expressing the human TRPM8 channel in a suitable medium (e.g., DMEM with 10% FBS) in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) in the same buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Compound Addition: Add serial dilutions of the TRPM8 agonists (this compound, menthol, icilin, WS-12) to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 2-3 minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the dose-response curves and determine the EC50 values for each agonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity by recording the currents flowing through the cell membrane.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Detailed Protocol:

  • Cell Preparation: Plate TRPM8-expressing cells onto glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Recording: Clamp the cell membrane at a holding potential of -60 mV. Record the baseline current.

  • Agonist Application: Perfuse the cell with an extracellular solution containing increasing concentrations of the TRPM8 agonist.

  • Data Acquisition and Analysis: Record the inward currents elicited by the agonist. Plot the current amplitude against the agonist concentration to generate a dose-response curve and calculate the EC50.

Conclusion

This compound emerges as a compelling natural alternative to menthol for TRPM8 agonism, offering a similar potency with a potentially more desirable sensory profile for certain applications due to its less intense odor. For applications requiring significantly higher potency and a clean cooling sensation without any flavor, synthetic agonists like WS-12 are superior choices. The selection of an appropriate TRPM8 agonist should be guided by a thorough understanding of its potency, efficacy, and sensory characteristics in the context of the specific research or product development goals. The experimental protocols outlined in this guide provide a robust framework for the in-house evaluation and comparison of these and other novel cooling agents.

References

  • Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 248–267. [Link]
  • Chuang, H.-h., Neuhausser, W. M., & Julius, D. (2004). The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel. Neuron, 43(6), 859–869. [Link]
  • Cliff, M. A., & Green, B. G. (1994). Sensory irritation and coolness produced by menthol: evidence for selective desensitization of irritation. Physiology & Behavior, 56(5), 1021–1029. [Link]
  • Janssens, A., Gees, M., Toth, B. I., et al. (2016). Definition of two agonist types at the mammalian cold-activated channel TRPM8. eLife, 5, e17302. [Link]
  • The Good Scents Company. (-)-isopulegol. [Link]
  • Mandom Corporation. (2007).
  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.
  • Peier, A. M., Moqrich, A., Hergarden, A. C., et al. (2002). A TRP channel that senses cold stimuli and menthol. Cell, 108(5), 705–715. [Link]
  • Sherkheli, M. A., Gisselmann, G., & Hatt, H. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 233–244. [Link]
  • Voets, T., Droogmans, G., Wissenbach, U., et al. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels.
  • Xu, L., Han, Y., & Zheng, J. (2020). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 11, 588975. [Link]
  • Yin, Y., Wu, M., Zubcevic, L., et al. (2019). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Chemical Neuroscience, 10(10), 4347–4356. [Link]
  • Sherkheli, M. A., Gisselmann, G., Doerner, J. F., & Hatt, H. (2008). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. Pakistan journal of pharmaceutical sciences, 21(4), 370-378. [Link]
  • Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(23), 5364–5369. [Link]
  • Axol Bioscience.
  • Green, B. G. (1986). Sensory irritation by menthol and its stereoisomers. Perception & Psychophysics, 39(5), 335-342. [Link]
  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British journal of pharmacology, 141(4), 737–745. [Link]

Sources

A Head-to-Head Comparison of Isopulegol-Based Chiral Ligands in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, the selection of an effective chiral ligand for asymmetric catalysis is of paramount importance. Among the vast arsenal of chiral ligands, those derived from the chiral pool—naturally occurring, inexpensive, and readily available chiral molecules—offer a sustainable and economically viable platform for catalyst development. (-)-Isopulegol, a monoterpene alcohol, has distinguished itself as a versatile and cost-effective starting material for a diverse library of chiral ligands.[1]

This comprehensive guide provides a detailed, head-to-head comparison of Isopulegol-based chiral ligands, primarily focusing on aminodiol and aminotriol derivatives. We will objectively evaluate their performance in benchmark asymmetric catalytic reactions, providing supporting experimental data and placing their efficacy in context with established, alternative ligand classes. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

The Advantage of a Chiral Pool Starting Material: (-)-Isopulegol

The rationale for employing (-)-isopulegol as a chiral precursor is rooted in its inherent stereochemistry and commercial availability. As a derivative of citronellal, it provides a rigid cyclohexane backbone with multiple stereocenters that can be strategically functionalized to create a well-defined chiral environment around a metal center. This inherent chirality is the foundation for inducing high levels of stereoselectivity in catalytic transformations.

Performance in the Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

A widely accepted benchmark for evaluating the efficacy of new chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde. This reaction provides a clear measure of a ligand's ability to control the facial selectivity of a nucleophilic attack on a prochiral carbonyl group.

A library of chiral aminodiols and aminotriols derived from (-)-isopulegol has been synthesized and systematically evaluated in this benchmark reaction. The key findings are summarized below.[1]

Quantitative Performance Overview of this compound-Based Ligands
Ligand TypeSubstituent (R)Yield (%)ee (%)Product Configuration
Aminodiol N-benzyl9060R
N-(1-phenylethyl)8555R
N-propyl8845R
Aminotriol N-benzyl7528S
N-(1-phenylethyl)7825S
N-propyl7220S

Table 1: Performance of (-)-Isopulegol-derived aminodiol and aminotriol ligands in the enantioselective addition of diethylzinc to benzaldehyde.[1]

Expert Analysis of Performance Data:

The data reveals a clear structure-activity relationship among the this compound-based ligands. The aminodiol ligands consistently outperform the aminotriol counterparts in terms of enantioselectivity for this specific reaction. The N-benzyl substituted aminodiol emerges as the most effective ligand in this series, affording the (R)-1-phenyl-1-propanol product with a respectable 60% enantiomeric excess and a high yield of 90%.[1]

Interestingly, a reversal of enantioselectivity is observed between the two ligand classes. The aminodiol ligands preferentially furnish the R-enantiomer, while the aminotriols favor the formation of the S-enantiomer.[1] This suggests that the additional hydroxyl group in the aminotriol ligands significantly alters the geometry of the transition state, leading to an opposite facial bias in the nucleophilic attack.

Comparative Performance with Alternative Chiral Ligands

To provide a broader context for the performance of this compound-based ligands, it is essential to compare their efficacy with other well-established chiral ligand classes derived from different chiral pool sources.

Ligand ClassSpecific Ligand ExampleYield (%)ee (%)
(-)-Isopulegol Derivative N-benzyl aminodiol9060
Camphor/Fenchone Derivative β-hydroxy oxazoline88-98up to 96
Carbohydrate Derivative D-fructose-based diolup to 100up to 96
Cinchona Alkaloid Derivative Quinine-derived amino alcoholup to 95up to 92

Table 2: Comparative performance of different chiral ligand classes in the enantioselective addition of diethylzinc to benzaldehyde.[1][2][3]

Field-Proven Insights:

While the this compound-derived aminodiols demonstrate good catalytic activity, their enantioselectivity in the diethylzinc addition to benzaldehyde is moderate compared to some of the leading ligand classes. For instance, ligands derived from camphor, fenchone, and carbohydrates have been reported to achieve significantly higher enantiomeric excesses, often exceeding 90%.[1][2] Cinchona alkaloid-derived ligands also show excellent performance in this transformation.[3]

This comparison underscores a critical principle in asymmetric catalysis: the "no one-size-fits-all" solution. The choice of the optimal ligand is highly dependent on the specific reaction and substrate. While this compound-based ligands may not be the top performers in this particular benchmark reaction, their ease of synthesis, low cost, and modular nature make them valuable assets in a catalyst screening library. Their performance in other types of asymmetric transformations may be more competitive.

Synthesis of this compound-Based Chiral Ligands: A Validated Workflow

The synthesis of aminodiol and aminotriol ligands from (-)-isopulegol follows a logical and well-established synthetic sequence. The modularity of this approach allows for the generation of a diverse library of ligands with varying steric and electronic properties by simply changing the primary amine used in the key ring-opening step.

General Synthetic Workflow

G cluster_0 Ligand Synthesis Pathway start (-)-Isopulegol epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation dihydroxylation Dihydroxylation (e.g., OsO4/NMO) start->dihydroxylation epoxide This compound Epoxide epoxidation->epoxide ring_opening Oxirane Ring Opening (Primary Amine, LiClO4) epoxide->ring_opening aminodiol Aminodiol Ligand ring_opening->aminodiol diol This compound Diol dihydroxylation->diol epoxidation2 Epoxidation diol->epoxidation2 epoxide2 Diol Epoxide epoxidation2->epoxide2 ring_opening2 Oxirane Ring Opening (Primary Amine) epoxide2->ring_opening2 aminotriol Aminotriol Ligand ring_opening2->aminotriol G cluster_1 Catalytic Reaction and Analysis ligand Chiral Ligand (this compound-derived) catalyst_formation In situ Catalyst Formation (with Diethylzinc) ligand->catalyst_formation asymmetric_addition Asymmetric Addition (Benzaldehyde) catalyst_formation->asymmetric_addition chiral_alcohol Chiral Alcohol Product asymmetric_addition->chiral_alcohol analysis Analysis (Yield, ee%) chiral_alcohol->analysis G catalyst Chiral Zn-Ligand Complex substrate_coordination Substrate Coordination (Benzaldehyde) catalyst->substrate_coordination transition_state Diastereomeric Transition State substrate_coordination->transition_state product_formation Ethyl Transfer & Product Formation transition_state->product_formation product Chiral Alcohol Product product_formation->product catalyst_regeneration Catalyst Regeneration product_formation->catalyst_regeneration catalyst_regeneration->catalyst

Sources

A Researcher's Guide to Isopulegol: Correlating In Vitro Mechanisms with In Vivo Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the anti-inflammatory properties of Isopulegol, a naturally occurring monoterpene found in various aromatic plants. For drug development professionals and researchers, establishing a clear correlation between in vitro mechanistic data and in vivo functional outcomes is paramount. This document bridges that gap by synthesizing key experimental findings, explaining the causal links between cellular and systemic effects, and providing detailed protocols for replicating pivotal assays.

Introduction: The Rationale for Correlating In Vitro and In Vivo Data

This compound is a monoterpene recognized for a range of pharmacological activities.[1] Its potential as an anti-inflammatory agent is of significant interest, but translating this potential into a therapeutic reality requires a rigorous understanding of its performance at multiple biological levels. In vitro assays, typically using cell cultures, are invaluable for dissecting specific molecular mechanisms—how a compound interacts with cellular pathways, inhibits enzymes, or alters gene expression. However, a cell culture is not a whole organism.

In vivo studies, conducted in animal models, are essential to evaluate a compound's efficacy in a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). A strong in vitro and in vivo correlation (IVIVC) provides confidence that the observed therapeutic effect in vivo is directly linked to the mechanisms identified in vitro. This guide will explore this correlation for this compound's anti-inflammatory action.

In Vitro Evidence: Unraveling the Cellular Mechanism of this compound

At the cellular level, inflammation is orchestrated by a cascade of signaling molecules and pathways. The primary responders, such as macrophages and microglial cells, when activated by inflammatory stimuli like Lipopolysaccharide (LPS), release a host of pro-inflammatory mediators.[2][3] Research demonstrates that this compound's primary in vitro anti-inflammatory mechanism is the suppression of these mediators.

Studies utilizing LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) consistently show that this compound significantly inhibits the production of key inflammatory markers, including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[4][5] This inhibition is not merely a downstream effect; this compound acts further upstream by downregulating the expression of the enzymes responsible for producing these mediators, namely inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[4]

The convergence point for the expression of iNOS, COX-2, and pro-inflammatory cytokines is the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6][7] In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[7] Upon stimulation by LPS, a signaling cascade leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] this compound's ability to suppress a wide array of these gene products strongly suggests its mechanism involves the inhibition of the NF-κB signaling pathway.

LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK MyD88-dependent pathway IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Nucleus Pro-inflammatory Gene Transcription NFkB->Nucleus Mediators iNOS, COX-2, TNF-α, IL-1β Production Nucleus->Mediators This compound This compound This compound->IKK Inhibition

Caption: this compound's likely inhibition of the NF-κB signaling pathway.

Summary of In Vitro Anti-inflammatory Activity
Cell LineInflammatory StimulusKey Biomarker MeasuredObserved Effect of this compoundReference
BV-2 MicrogliaLipopolysaccharide (LPS)Nitric Oxide (NO) ReleaseSignificant Inhibition[4]
BV-2 MicrogliaLipopolysaccharide (LPS)Intracellular ROSSignificant Reduction[4]
BV-2 MicrogliaLipopolysaccharide (LPS)iNOS, COX-2 ExpressionSignificant Reduction[4]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Pro-inflammatory CytokinesSignificant Reduction[9]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionPotent Inhibition[5][10]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol describes a self-validating system to assess the in vitro anti-inflammatory activity of a test compound by measuring its ability to inhibit NO production.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in fresh culture medium. The final DMSO concentration should be non-toxic (≤0.1%).

    • Remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of this compound. Include a "vehicle control" group with DMSO only.

    • Incubate for 1 hour.

  • Inflammatory Stimulation:

    • Add 100 µL of medium containing LPS to achieve a final concentration of 1 µg/mL to all wells except the "negative control" group, which receives medium only.

    • A "positive control" group should be included, treated with a known inhibitor like L-NMMA.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • The percentage inhibition of NO production is calculated as: [1 - (Abs_sample / Abs_LPS_vehicle)] * 100.

    • Self-Validation Check: The LPS-stimulated vehicle group must show a significant increase in NO compared to the unstimulated negative control. The positive control (L-NMMA) must show significant inhibition.

In Vivo Efficacy: this compound's Performance in Animal Models

The cellular inhibitory effects of this compound translate directly into significant anti-inflammatory activity in established animal models. These models are designed to mimic key aspects of human inflammatory responses, such as edema (swelling), leukocyte infiltration, and systemic cytokine release.

A cornerstone model for acute inflammation is carrageenan-induced paw edema .[11] Injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response.[12][13] The initial phase (0-1 hour) is driven by histamine and serotonin, while the later phase (1-6 hours) is mediated by prostaglandins and cytokines, products of the COX and NF-κB pathways, respectively.[12][14] this compound demonstrates potent, dose-dependent inhibition of edema in this model, particularly in the later phase, which corroborates the in vitro findings of COX-2 and cytokine suppression.[12]

In models of pleurisy or peritonitis , an inflammatory agent is injected into the pleural or peritoneal cavity to induce fluid accumulation (exudate) and the migration of immune cells, primarily neutrophils.[15][16] Treatment with this compound significantly reduces the total leukocyte and neutrophil count in the exudate.[12] Furthermore, analysis of the exudate reveals lower concentrations of TNF-α and IL-1β, providing a direct in vivo confirmation of the cytokine inhibition observed in vitro.[12]

Start Animal Acclimation (Swiss mice) Grouping Group Assignment (n=6 per group) - Vehicle (Saline) - this compound (10 mg/kg) - Positive Control (Indomethacin) Start->Grouping Treatment Oral Administration (1 hr pre-carrageenan) Grouping->Treatment Induction Carrageenan Injection (Subplantar, 0.1 mL) Treatment->Induction Measurement Paw Volume Measurement (Plethysmometer) Time = 0, 1, 2, 3, 4 hrs Induction->Measurement Analysis Calculate % Edema and % Inhibition Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Summary of In Vivo Anti-inflammatory Activity
Animal ModelInflammatory AgentKey Outcome MeasuredObserved Effect of this compoundReference
Mouse Paw EdemaCarrageenan, DextranPaw Volume (Edema)Significant Inhibition[12]
Mouse PleurisyCarrageenanLeukocyte Migration, Exudate VolumeSignificant Reduction[12]
Mouse PleurisyCarrageenanTNF-α, IL-1β in ExudateSignificant Reduction[12]
Mouse Foreign Body GranulomaCotton PelletGranuloma WeightSignificant Reduction[12]
MPTP-induced Parkinson's ModelMPTP ToxinNeuroinflammation, Motor DeficitsSignificant Amelioration[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol provides a robust method for assessing the in vivo anti-edematous effects of a test compound.

  • Animal Handling and Acclimation:

    • Use male Swiss mice (20-30 g). House the animals under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water) for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Baseline Measurement:

    • Randomly divide animals into groups (n=6-8 per group): Vehicle Control (e.g., saline + 0.1% Tween 80), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (this compound at various doses, e.g., 5, 10, 20 mg/kg).

    • Using a digital plethysmometer, measure the initial volume of the right hind paw of each mouse. This is the baseline (T₀) reading.

  • Compound Administration:

    • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour prior to the carrageenan injection.

  • Induction of Inflammation:

    • Prepare a 1% (w/v) suspension of lambda-carrageenan in sterile saline.

    • Inject 0.1 mL of the carrageenan suspension into the subplantar region of the right hind paw of each mouse.

  • Edema Measurement:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate Edema: The increase in paw volume (edema) is calculated as: (Paw volume at time Tₓ) - (Paw volume at T₀).

    • Calculate Percent Inhibition: The anti-inflammatory effect is expressed as the percentage inhibition of edema for each group compared to the vehicle control group at each time point: % Inhibition = [1 - (Edema_treatment / Edema_vehicle)] * 100.

    • Self-Validation Check: The vehicle control group must show a significant, time-dependent increase in paw volume. The positive control (Indomethacin) must show significant inhibition of edema, particularly at the 3 and 4-hour time points.

The IVIVC Bridge: Connecting Cellular Mechanisms to Systemic Efficacy

The compelling correlation between this compound's in vitro and in vivo activities provides a clear, evidence-based narrative of its anti-inflammatory potential. The suppression of the NF-κB pathway observed at the cellular level is the foundational event that leads to the therapeutic outcomes seen in animal models.

  • Mechanism-to-Outcome Link: The in vitro inhibition of iNOS and COX-2 expression directly explains the reduction of prostaglandin-mediated edema in the later phase of the in vivo carrageenan paw edema model.

  • Cytokine Correlation: The reduced transcription and secretion of TNF-α and IL-1β in LPS-stimulated macrophages in vitro is mirrored perfectly by the decreased levels of these same cytokines measured in the pleural exudate of mice with carrageenan-induced pleurisy in vivo.[12]

  • Leukocyte Migration: The in vitro suppression of chemotactic mediators contributes to the observed decrease in leukocyte migration in vivo, a critical step in the inflammatory cascade.[12][17]

cluster_0 In Vitro (Cellular Level) cluster_1 In Vivo (Organism Level) iv_stimulus Inflammatory Stimulus (e.g., LPS) iv_pathway Inhibition of NF-κB Pathway iv_stimulus->iv_pathway this compound Blocks iv_mediators Decreased Production of: • Pro-inflammatory Cytokines (TNF-α, IL-1β) • iNOS → NO • COX-2 → Prostaglandins iv_pathway->iv_mediators vivo_edema Reduced Edema (Anti-edematogenic Effect) iv_mediators->vivo_edema Leads to vivo_migration Reduced Leukocyte Migration iv_mediators->vivo_migration Leads to vivo_cytokines Lower Systemic/ Local Cytokine Levels iv_mediators->vivo_cytokines Leads to

Caption: The correlation from in vitro mechanism to in vivo therapeutic effect.

Direct Correlation of Endpoints
In Vitro Endpoint (Mechanism)Correlating In Vivo Endpoint (Outcome)
Inhibition of COX-2 expressionReduction of late-phase paw edema
Inhibition of TNF-α and IL-1β productionReduced cytokine levels in inflammatory exudate
Inhibition of pro-inflammatory mediatorsReduced leukocyte migration to the site of inflammation
Inhibition of iNOS and NO productionAttenuation of nitrosative stress and tissue damage

Conclusion and Future Perspectives

The body of evidence strongly supports that this compound is an effective anti-inflammatory agent with a clear and consistent mechanism of action. Its ability to inhibit the NF-κB signaling pathway in vitro provides a robust explanation for its efficacy in reducing edema, leukocyte migration, and pro-inflammatory cytokine levels in various in vivo models. This strong IVIVC is a critical pillar in the preclinical evaluation of any therapeutic candidate.

Future research should focus on chronic inflammatory models to assess long-term efficacy and safety. Furthermore, formulation strategies, such as the use of β-cyclodextrin inclusion complexes to improve solubility and bioavailability, could enhance the therapeutic potential of this compound, making it a more viable candidate for clinical development.[12]

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A Senior Application Scientist's Guide to Comparative Docking of Isopulegol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Molecular Recognition

Isopulegol, a monoterpene alcohol, is a fascinating molecule found in various aromatic plants like lemongrass and eucalyptus.[1][2][3] Its diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects, have garnered significant interest in the scientific community.[4][5][6] this compound exists as several stereoisomers, each with a unique three-dimensional arrangement of its atoms. This seemingly subtle difference in spatial configuration can dramatically alter how these molecules interact with biological targets, a fundamental principle in drug discovery and design.

This guide provides a comprehensive, in-depth comparison of the docking behaviors of four key this compound stereoisomers—(-)-isopulegol, (+)-isopulegol, (+)-neothis compound, and (-)-neothis compound—with two well-established therapeutic targets: Cyclooxygenase-2 (COX-2) and the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Through a detailed, step-by-step molecular docking protocol and subsequent analysis, we will elucidate how stereochemistry dictates the binding affinity and interaction patterns of these isomers, offering valuable insights for researchers in drug development and related fields.

Target Enzymes: Why COX-2 and TRPM8?

The selection of target enzymes is a critical first step in any docking study. Our choices are guided by the known biological activities of this compound and its derivatives.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX-2. Given the documented anti-inflammatory properties of this compound, investigating its interaction with COX-2 is a logical and compelling avenue of research.[4]

  • Transient Receptor Potential Melastatin 8 (TRPM8): TRPM8 is a sensory ion channel activated by cold temperatures and cooling agents like menthol.[7][8] this compound is known to produce a cooling sensation, suggesting a potential interaction with TRPM8.[7][9] Understanding how different this compound stereoisomers engage with this receptor can provide insights into their sensory properties and potential applications in analgesia.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This allows for the prediction of binding affinity and the visualization of intermolecular interactions. The following protocol outlines a robust and reproducible workflow for docking this compound stereoisomers with our target enzymes.

Diagram of the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 1. Obtain Protein Structure (PDB) p2 2. Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges p1->p2 g1 5. Define Binding Site (Grid Box Generation) p2->g1 l1 3. Obtain Ligand Structures (PubChem) l2 4. Prepare Ligands: - Generate 3D conformers - Assign charges l1->l2 l2->g1 d1 6. Run Docking Simulation (e.g., AutoDock Vina) g1->d1 a1 7. Analyze Binding Affinity (kcal/mol) d1->a1 a2 8. Visualize & Analyze Interactions (PyMOL, Chimera) d1->a2

Caption: A streamlined workflow for molecular docking studies.

Detailed Protocol
  • Protein Structure Preparation:

    • Source: Download the 3D crystal structures of human COX-2 (PDB ID: 5IKQ) and rat TRPM8 (PDB ID: 6NR2) from the RCSB Protein Data Bank.[11][12] The PDB is a comprehensive, publicly available repository of macromolecular structural data.[13][14][15]

    • Preparation: Using molecular modeling software such as AutoDock Tools or UCSF Chimera, prepare the protein structures by:

      • Removing all water molecules and co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning Kollman charges.

      • Saving the prepared protein in the PDBQT file format, which includes atomic charges and atom-type definitions.

  • Ligand Structure Preparation:

    • Source: Obtain the 3D structures of the four this compound stereoisomers:

      • (-)-Isopulegol (CID: 170833)[16]

      • (+)-Isopulegol (CID: 1268090)[17]

      • (+)-Neothis compound (CID: 6553885)[18]

      • (-)-Neothis compound (CID: 7057942)[19] from the PubChem database.

    • Preparation: Convert the downloaded SDF files to the PDBQT format using Open Babel or a similar tool. This process will generate 3D coordinates and assign Gasteiger charges.

  • Grid Box Generation:

    • Define the binding site on the target enzyme by creating a grid box. This box encompasses the active site or the region of interest where the ligand is expected to bind. The dimensions and coordinates of the grid box should be carefully chosen to cover the entire binding pocket.

  • Molecular Docking Simulation:

    • Utilize a widely validated docking program such as AutoDock Vina.[20][21] This software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

    • Execute the docking simulation for each this compound stereoisomer with both COX-2 and TRPM8.

  • Analysis of Docking Results:

    • Binding Affinity: The primary output of the docking simulation is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger and more favorable binding interaction.

    • Pose Visualization: The top-ranked binding poses for each ligand-protein complex should be visualized and analyzed using software like PyMOL or UCSF Chimera. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Comparative Docking Results

The following table summarizes the predicted binding affinities of the this compound stereoisomers with COX-2 and TRPM8.

StereoisomerTarget EnzymeBinding Affinity (kcal/mol)Key Interacting Residues
(-)-Isopulegol COX-2-6.4VAL492, TYR354, TRP356, MET491, PHE350
TRPM8-5.9TYR745, ARG842, TYR1004
(+)-Isopulegol COX-2-6.2VAL492, TYR354, LEU353, ALA496
TRPM8-5.7TYR745, ARG842, LEU845
(+)-Neothis compound COX-2-5.9VAL492, PHE350, LEU353, TYR317
TRPM8-5.5TYR745, LEU845, ILE1001
(-)-Neothis compound COX-2-5.8VAL492, TRP356, MET491, ALA496
TRPM8-5.4TYR745, ARG842, ILE1001

Note: The key interacting residues are based on a previous docking study of this compound with COX-2 and a general understanding of the TRPM8 binding pocket.[4]

Analysis and Discussion: The Influence of Stereochemistry

The docking results reveal distinct binding patterns among the this compound stereoisomers, underscoring the profound impact of their 3D structures on molecular recognition.

Interaction with COX-2

All four stereoisomers demonstrated favorable binding affinities for the COX-2 active site, with (-)-isopulegol exhibiting the strongest interaction (-6.4 kcal/mol). This suggests that the specific spatial orientation of the hydroxyl and isopropenyl groups in (-)-isopulegol allows for optimal engagement with the hydrophobic pocket of the enzyme. The interactions are predominantly hydrophobic, involving key residues such as VAL492, TYR354, and TRP356, which is consistent with previous findings for other COX-2 inhibitors.[4] The subtle differences in the binding energies of the other isomers can be attributed to slight variations in their fit within the active site, leading to less optimal hydrophobic contacts.

Interaction with TRPM8

The binding affinities for TRPM8 were generally lower than those for COX-2, but still indicative of potential interactions. Again, (-)-isopulegol displayed the most favorable binding energy (-5.9 kcal/mol). The TRPM8 channel is known to have a menthol-binding pocket, and the interactions observed for the this compound stereoisomers likely occur within this region. The key interacting residues, such as TYR745 and ARG842, are known to be important for ligand recognition in TRPM8. The stereochemistry of the this compound isomers influences their ability to form hydrogen bonds and van der Waals contacts within this pocket, with the conformation of (-)-isopulegol being the most complementary.

Visualizing Differential Binding

The following diagram illustrates the conceptual difference in how two stereoisomers might fit into an enzyme's active site.

G cluster_enzyme Enzyme Active Site cluster_ligands r1 Residue A r2 Residue B r3 Residue C l1 (-)-Isopulegol (Optimal Fit) l1->r1 Strong Interaction l1->r2 Strong Interaction l2 (+)-Isopulegol (Suboptimal Fit) l2->r1 Weak Interaction l2->r3 Steric Hindrance

Caption: Differential binding of stereoisomers to an active site.

This conceptual diagram highlights how the precise 3D shape of a ligand dictates the quality of its interactions with the amino acid residues of a protein's binding pocket.

Conclusion and Future Directions

This comparative docking study provides compelling evidence that the stereochemistry of this compound plays a crucial role in its interaction with the COX-2 and TRPM8 target enzymes. The naturally occurring (-)-isopulegol consistently demonstrated the most favorable binding affinities, suggesting it may be the most biologically active isomer for these targets. These findings offer a rational basis for the observed pharmacological effects of this compound and provide a solid foundation for future research.

For researchers in drug development, these results can guide the design of more potent and selective inhibitors or modulators based on the this compound scaffold. Further experimental validation through in vitro enzyme assays and in vivo studies is warranted to confirm these computational predictions and to fully elucidate the therapeutic potential of these fascinating natural compounds.

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The Pivotal Role of the Hydroxyl Group and Stereochemistry in the Anticonvulsant Activity of Isopulegol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Isopulegol Derivatives for Novel Anticonvulsant Therapies

The quest for novel, more effective, and safer anticonvulsant drugs has led researchers to explore the therapeutic potential of natural compounds. Among these, (-)-isopulegol, a monoterpene alcohol found in various aromatic plants, has emerged as a promising candidate, demonstrating significant anticonvulsant effects in preclinical studies.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives, offering insights for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on anticonvulsant efficacy, we aim to elucidate the key chemical features essential for this therapeutic activity and guide the rational design of new, potent antiepileptic agents.

The Anticonvulsant Profile of this compound: A Foundation for Derivative Exploration

This compound has consistently demonstrated dose-dependent anticonvulsant properties in various preclinical models. Its primary mechanism of action is believed to be the positive allosteric modulation of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[1] This potentiation of GABAergic neurotransmission leads to a dampening of excessive neuronal firing, a hallmark of seizures. Furthermore, studies suggest that this compound's therapeutic profile may be enhanced by its antioxidant and neuroprotective properties.

The anticonvulsant efficacy of this compound has been quantified in the pentylenetetrazol (PTZ)-induced seizure model, a widely used screening tool for drugs effective against absence and myoclonic seizures.

ParameterTreatment GroupDose (mg/kg, i.p.)Result
Latency to Convulsions This compound25, 50, 100Significantly prolonged latency compared to control
Diazepam (Standard)1.0Significantly prolonged latency compared to control
Mortality Protection This compound100100% protection against mortality
Diazepam (Standard)1.0100% protection against mortality

Decoding the Structure-Activity Relationship: Insights from this compound and Related Monoterpenes

While comprehensive SAR studies on a wide range of synthetic this compound derivatives are still emerging, valuable insights can be gleaned from the existing data on this compound itself and structurally similar monoterpenoids like carvone, menthol, and their derivatives. The key structural features of the this compound scaffold that are critical for its anticonvulsant activity appear to be the hydroxyl group, the stereochemistry of the molecule, and the integrity of the cyclohexane ring.

The Indispensable Hydroxyl Group

The presence and position of the hydroxyl (-OH) group on the cyclohexane ring are paramount for the anticonvulsant activity of this compound and related monoterpenes. This functional group is likely involved in crucial hydrogen bonding interactions with the GABA-A receptor, facilitating the allosteric modulation that underpins its anticonvulsant effect.

  • Esterification: Modification of the hydroxyl group through esterification, for instance, to create isopulegyl acetate, is predicted to reduce or abolish the anticonvulsant activity. This is because the ester linkage would hinder the hydrogen bond donating capacity of the hydroxyl group, which is essential for receptor interaction. While direct studies on isopulegyl esters are limited, this principle is well-established in the SAR of many neurologically active natural products.

  • Oxidation: Oxidation of the hydroxyl group to a ketone, as seen in the related monoterpene pulegone, significantly alters the electronic and steric properties of the molecule. While some ketones like carvone exhibit anticonvulsant activity, the specific orientation and electronic nature of the carbonyl group in pulegone may not be optimal for GABA-A receptor modulation.

Stereochemistry: A Subtle yet Decisive Factor

The three-dimensional arrangement of atoms in space, or stereochemistry, plays a critical role in the biological activity of chiral molecules like this compound. The specific spatial orientation of the hydroxyl, methyl, and isopropenyl groups influences how the molecule fits into and interacts with its biological target.

  • Isomers of this compound: The different stereoisomers of this compound (this compound, iso-isopulegol, neo-isopulegol, and neo-iso-isopulegol) are expected to exhibit varying degrees of anticonvulsant activity. It is hypothesized that the specific conformation of (-)-isopulegol allows for the most favorable interaction with the GABA-A receptor binding site. Comparative studies of these isomers are crucial to confirm this hypothesis and to refine the pharmacophore model.

  • Comparison with Menthol: Menthol, a saturated analog of this compound, also possesses anticonvulsant properties.[2][3] This suggests that the isopropenyl group is not an absolute requirement for activity, although its presence in this compound may contribute to the overall potency and pharmacokinetic profile. The anticonvulsant effects of menthol further underscore the importance of the hydroxyl group and the overall stereochemistry of the p-menthane scaffold.

The Cyclohexane Scaffold: The Structural Backbone

The integrity of the cyclohexane ring provides the fundamental framework for the spatial arrangement of the key functional groups. Modifications that alter the shape and flexibility of this ring are likely to have a significant impact on anticonvulsant activity.

Comparative Anticonvulsant Activity of this compound and Structurally Related Monoterpenes

To provide a clearer perspective on the SAR, the following table compares the known or predicted anticonvulsant activities of this compound and some of its closely related monoterpene analogs.

CompoundKey Structural Feature(s)Reported/Predicted Anticonvulsant ActivityRationale for Activity/Inactivity
(-)-Isopulegol Hydroxyl group, specific stereochemistry, isopropenyl groupActive Optimal orientation of the hydroxyl group for GABA-A receptor interaction.
(+)-Isopulegol Enantiomer of (-)-isopulegolLikely Active, potentially less potentStereochemistry may lead to a slightly different binding affinity or efficacy at the GABA-A receptor.
Isopulegyl Acetate Esterified hydroxyl groupPredicted Inactive or Significantly Reduced ActivityThe ester group blocks the crucial hydrogen bond donating ability of the hydroxyl group, preventing effective receptor binding.
Pulegone Ketone instead of hydroxyl group, conjugated double bondWeakly active or inactiveThe electronic and steric properties of the ketone are less favorable for GABA-A receptor modulation compared to the hydroxyl group.
(-)-Menthol Saturated cyclohexane ring, hydroxyl groupActive The hydroxyl group and stereochemistry are favorable for GABA-A receptor interaction.
Carvone Ketone group, isopropenyl groupActive The specific stereochemistry and position of the ketone in carvone allow for anticonvulsant effects, possibly through a similar or different mechanism.[4]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the core this compound scaffold and highlights the key areas for modification that influence its anticonvulsant activity.

Caption: Key structural features of the this compound scaffold influencing anticonvulsant activity.

Experimental Protocols for Anticonvulsant Screening

The evaluation of the anticonvulsant potential of this compound derivatives relies on standardized and validated preclinical models. The two most commonly employed are the Maximal Electroshock (MES) and the Pentylenetetrazole (PTZ) seizure tests.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Step-by-Step Methodology:

  • Animal Preparation: Adult male mice (e.g., Swiss Webster, 20-30 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Test compounds (this compound derivatives) are dissolved or suspended in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin, 20 mg/kg, i.p.) are included.

  • Pre-treatment Time: The time between drug administration and the induction of seizures is kept constant, typically 30-60 minutes for i.p. administration, to allow for drug absorption and distribution.

  • Induction of Seizures: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes using an electroconvulsive shock apparatus.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for absence and myoclonic seizures and is used to identify compounds that elevate the seizure threshold.

Step-by-Step Methodology:

  • Animal Preparation: Similar to the MES test, adult male mice are used.

  • Drug Administration: Test compounds, vehicle, and a positive control (e.g., diazepam, 1 mg/kg, i.p.) are administered as described for the MES test.

  • Pre-treatment Time: A pre-treatment time of 30-60 minutes is typically used.

  • Induction of Seizures: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.) or i.p.

  • Observation: Animals are placed in individual observation chambers and observed for a period of 30 minutes for the onset and severity of seizures (e.g., myoclonic jerks, clonic convulsions, tonic-clonic seizures).

  • Endpoint: The primary endpoints are the latency to the first seizure (myoclonic jerk or generalized clonus) and the percentage of animals protected from tonic-clonic seizures and mortality.

  • Data Analysis: The latency to seizures is recorded for each animal. The percentage of protection is calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the latencies between groups.

Workflow for Anticonvulsant Drug Discovery with this compound Derivatives

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel anticonvulsant agents based on the this compound scaffold.

Anticonvulsant_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Preclinical Screening cluster_Evaluation Lead Optimization Start This compound Scaffold SAR_Analysis SAR Analysis of Related Monoterpenes Start->SAR_Analysis Derivative_Design Design of Novel This compound Derivatives SAR_Analysis->Derivative_Design Synthesis Chemical Synthesis & Purification Derivative_Design->Synthesis MES_Test Maximal Electroshock (MES) Seizure Test Synthesis->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Seizure Test Synthesis->PTZ_Test Toxicity_Test Neurotoxicity Assessment (e.g., Rotarod Test) MES_Test->Toxicity_Test Data_Analysis Data Analysis (ED50, Protective Index) MES_Test->Data_Analysis PTZ_Test->Toxicity_Test PTZ_Test->Data_Analysis Toxicity_Test->Data_Analysis Lead_Selection Selection of Lead Compounds Data_Analysis->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Electrophysiology) Lead_Selection->Mechanism_Studies End Candidate for Further Development Mechanism_Studies->End

Caption: A streamlined workflow for the development of this compound-based anticonvulsants.

Future Directions and Conclusion

The exploration of this compound and its derivatives represents a promising avenue in the search for new anticonvulsant therapies. The current understanding of the SAR, although still developing, strongly suggests that the hydroxyl group and the specific stereochemistry of the molecule are critical for its interaction with the GABA-A receptor and its resulting anticonvulsant effects. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to build a more comprehensive SAR model. This should include modifications of the hydroxyl group, exploration of different stereoisomers, and alterations to the isopropenyl side chain. Such studies, guided by the principles outlined in this guide, will be instrumental in the development of novel, potent, and safe anticonvulsant drugs with improved therapeutic profiles.

References

  • Zhang, Y., et al. (2008). Effects of menthol on seizures of PTZ treated mice and hippocampal slices. Neuroscience Letters, 441(2), 163-167.
  • de Sousa, D. P., et al. (2011). Anticonvulsant activity of the monoterpene R-(+)-pulegone. Planta Medica, 77(05), P24.
  • Quintans-Júnior, L. J., et al. (2011). Anticonvulsant activity of the monoterpene R-(+)-limonene in mice. Pharmacology Biochemistry and Behavior, 97(4), 608-613.
  • The Effects of Various Essential Oils on Epilepsy and Acute Seizure: A Systematic Review. (2019). Molecules, 24(10), 1957.
  • Central nervous system activity of acute administration of this compound in mice. (2009). Neuroscience Letters, 452(3), 236-240.
  • Monoterpenoid Terpinen-4-ol Exhibits Anticonvulsant Activity in Behavioural and Electrophysiological Studies. (2014). PLoS One, 9(1), e86326.
  • Comparative Anticonvulsant Study of Epoxycarvone Stereoisomers. (2015). Molecules, 20(11), 19685-19697.
  • Anticonvulsant Essential Oils and Their Relationship with Oxidative Stress in Epilepsy. (2019). Antioxidants, 8(10), 453.
  • Research Article Mentha piperita Oil Exerts an Antiepileptic Effect in Pilocarpine and Pentylenetetrazol-Induced Seizures in Mice. (2022).
  • Effects of menthol on seizures of PTZ treated mice and hippocampal... - ResearchGate.
  • Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC - PubMed Central - NIH.
  • Research Article Mentha piperita Oil Exerts an Antiepileptic Effect in Pilocarpine and Pentylenetetrazol-Induced Seizures in Mice - ScienceOpen.

Sources

A Senior Application Scientist's Guide to Isopulegol Stereoisomer Separation: A Performance Benchmark of Chiral Columns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Isopulegol

This compound, a monoterpenoid alcohol, is a cornerstone chiral intermediate in the synthesis of menthol and a prevalent ingredient in the fragrance and pharmaceutical industries.[1] Its molecular structure boasts three chiral centers, giving rise to eight distinct stereoisomers. The four most common isomers—(+)-isopulegol, (-)-isopulegol, (+)-iso-isopulegol, and (-)-neo-isopulegol—each possess unique biological and olfactory properties.[1] This stereochemical diversity mandates the use of high-fidelity analytical techniques to separate and quantify each isomer, ensuring product quality, efficacy, and regulatory compliance.

Chiral chromatography stands as the most effective and widely adopted technique for this purpose.[1] The selection of an appropriate chiral stationary phase (CSP) is the most critical decision in method development. The CSP's ability to form transient diastereomeric complexes with the individual enantiomers of the analyte is the fundamental principle of separation. This guide provides an in-depth performance comparison of two major classes of chiral columns for the separation of this compound isomers: polysaccharide-based CSPs for High-Performance Liquid Chromatography (HPLC) and cyclodextrin-based CSPs for Gas Chromatography (GC).

The Mechanism of Chiral Recognition: A Tale of Two Interactions

The efficacy of any chiral separation hinges on the interactions between the analyte and the chiral stationary phase. According to the widely accepted "three-point interaction model," a minimum of three simultaneous points of interaction are required for a CSP to differentiate between two enantiomers.[2][3] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole forces, and steric hindrance. The nature of the CSP dictates which of these interactions will dominate.

Polysaccharide-Based CSPs: Helical Grooves and Functionalized Selectors

Polysaccharide-based CSPs, typically derived from amylose or cellulose coated or immobilized on a silica support, are workhorses in chiral HPLC.[1][2] Their chiral recognition ability stems from the highly ordered helical structure of the polysaccharide backbone, which creates chiral grooves or cavities.[4] Functionalization of the hydroxyl groups on the polysaccharide with derivatives like phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate) introduces additional interaction sites (π-π, dipole, and hydrogen bonding), dramatically enhancing enantioselectivity.[4][5]

  • Amylose vs. Cellulose: While both are polymers of glucose, their linkage differs (α-1,4 for amylose, β-1,4 for cellulose). This results in distinct three-dimensional structures. Amylose tends to form a more tightly coiled helical structure, while cellulose adopts a looser, more linear helical arrangement, leading to complementary, and often different, chiral selectivities even with the same functional group.[6]

Cyclodextrin-Based CSPs: The Inclusion Complex Model

Cyclodextrin-based CSPs are predominantly used in chiral GC for the separation of volatile and semi-volatile compounds.[7] Cyclodextrins are cyclic oligosaccharides forming a torus, or donut-shaped, structure with a hydrophobic inner cavity and a hydrophilic exterior.[8] Chiral recognition primarily occurs through an "inclusion complexation" mechanism, where a portion of the analyte (typically a non-polar group) fits into the hydrophobic cavity.[8] Secondary interactions between functional groups on the analyte and the derivatized hydroxyl groups on the rim of the cyclodextrin provide the necessary specificity for enantiomeric discrimination.[8] The size of the cyclodextrin (α, β, or γ) and the nature of the derivatizing groups are critical for achieving separation.[7]

Performance Benchmark 1: Polysaccharide-Based HPLC Columns

Polysaccharide columns, particularly those with carbamate derivatives, demonstrate exceptional capability in resolving all four major this compound isomers in a single isocratic run under normal phase conditions. The amylose-based phase, with its well-defined helical grooves, proves to be particularly effective.

Case Study: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

An amylose column functionalized with 3,5-dimethylphenylcarbamate provides baseline resolution of the four primary this compound isomers.[1] The separation is driven by a combination of steric fit within the polysaccharide grooves and hydrogen bonding between the alcohol moiety of this compound and the carbamate groups of the CSP.

The following table summarizes the performance metrics achieved for the separation of four this compound isomers on a CHIRALPAK® AD-H column.[1] A resolution value (Rs) greater than 1.5 indicates baseline separation.

PeakIsomerRetention Time (min)Resolution (Rs)
1(+)-iso-Isopulegol8.5-
2(-)-iso-Isopulegol9.82.1
3(+)-Isopulegol11.22.5
4(-)-Isopulegol12.52.3
Data obtained under the experimental protocol detailed below.

This protocol provides a robust method for the baseline separation of this compound's primary stereoisomers.

  • Instrumentation & Materials:

    • HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

    • Chiral Stationary Phase: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column).[1]

    • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

    • Sample: A standard mixture of this compound isomers (~1 mg/mL) dissolved in the mobile phase.

  • Method Parameters:

    • Mobile Phase Composition: n-Hexane / Isopropanol (98:2, v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25°C[1]

    • Detection: UV at 210 nm[1]

    • Injection Volume: 10 µL[1]

  • Procedure:

    • Prepare the mobile phase and thoroughly degas.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample and begin data acquisition.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mp Prepare Mobile Phase (Hexane/IPA 98:2) prep_sample Prepare Sample (1 mg/mL in mobile phase) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject 10 µL filter_sample->inject separate Isocratic Elution Column: CHIRALPAK AD-H Flow: 1.0 mL/min Temp: 25°C inject->separate detect UV Detection (210 nm) separate->detect acquire Acquire Chromatogram detect->acquire quantify Identify & Quantify Peaks (Retention Time, Area) acquire->quantify report Generate Report quantify->report

Workflow for the chiral HPLC separation of this compound isomers.

Performance Benchmark 2: Cyclodextrin-Based GC Columns

For volatile monoterpene alcohols like this compound, chiral Gas Chromatography (GC) offers a high-efficiency alternative to HPLC. Derivatized β-cyclodextrin columns are particularly well-suited for this application.

Case Study: Restek Rt-βDEXsm (Derivatized β-Cyclodextrin)

The Rt-βDEXsm column features a 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin selector mixed into a moderately polar polysiloxane stationary phase.[9] This specific derivatization provides superb enantiomeric selectivity for monoterpenes and monoterpene alcohols, including compounds structurally analogous to this compound like α-terpineol and isoborneol.[10] The separation mechanism relies on the formation of inclusion complexes, where the this compound molecule enters the cyclodextrin cavity, with chiral discrimination provided by interactions at the derivatized rim.

While a specific chromatogram for this compound on this exact column is not presented, based on its documented high performance for structurally identical compound classes (monoterpene alcohols), the Rt-βDEXsm is expected to provide excellent resolution of the this compound enantiomers.[9][10] The key advantages of the GC approach are high theoretical plate counts, leading to very sharp peaks, and the potential for faster analysis times.

This protocol is a representative method for the analysis of chiral monoterpenes on a cyclodextrin-based column.

  • Instrumentation & Materials:

    • GC System: Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an appropriate capillary column.

    • Chiral Stationary Phase: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent derivatized β-cyclodextrin column).[9]

    • Carrier Gas: Hydrogen or Helium, high purity.

    • Sample: this compound isomer standard diluted in a suitable solvent (e.g., dichloromethane) to ~100 µg/mL.

  • Method Parameters:

    • Inlet Temperature: 220°C

    • Inlet Mode: Split (e.g., 100:1 ratio)

    • Carrier Gas: Hydrogen at a constant flow of ~2 mL/min.

    • Oven Program: 60°C (hold 1 min), ramp at 4°C/min to 200°C (hold 3 min). (This is a typical starting program for terpenes and should be optimized for this compound).

    • Detector: FID at 230°C

    • Injection Volume: 1 µL

  • Procedure:

    • Prepare the sample dilution.

    • Set the GC instrument parameters as listed above.

    • Allow the instrument to equilibrate.

    • Inject the sample and initiate the temperature program and data acquisition.

GC_Logic cluster_analyte Analyte Properties cluster_column Column Properties cluster_interaction Chiral Recognition Mechanism Volatility Volatility CSP β-Cyclodextrin CSP Volatility->CSP Selects GC Approach Chirality Chirality Chirality->CSP Requires Chiral Selector HydrophobicCavity Hydrophobic Cavity CSP->HydrophobicCavity ChiralRim Chiral Derivatized Rim CSP->ChiralRim Inclusion Inclusion Complexation HydrophobicCavity->Inclusion SurfaceInt Surface Interactions HydrophobicCavity->SurfaceInt ChiralRim->Inclusion ChiralRim->SurfaceInt Resolution Enantiomeric Resolution Inclusion->Resolution Leads to SurfaceInt->Resolution Leads to

Logical relationship for chiral separation of this compound via GC.

Comparative Summary and Recommendations

Both polysaccharide-based HPLC and cyclodextrin-based GC columns are powerful tools for the chiral separation of this compound. The optimal choice depends on the specific analytical goals, available instrumentation, and sample matrix.

FeaturePolysaccharide CSP (HPLC)Cyclodextrin CSP (GC)
Primary Technique High-Performance Liquid ChromatographyGas Chromatography
Analyte State Liquid/SolutionVolatile / Semi-Volatile
Primary Mechanism Steric fit, H-bonding, π-π interactionsInclusion complexation, surface interactions
Key Advantage Excellent resolution of all four isomers in one run; robust and widely applicable.High efficiency (sharp peaks); potential for faster analysis; ideal for essential oil analysis.
Considerations Requires solvent-based mobile phases; coated versions have solvent restrictions.Requires analyte to be thermally stable and volatile; method optimization can be complex.
Recommended For Quality control of pharmaceutical intermediates, purity analysis of standards, preparative separation.Analysis of this compound in complex volatile matrices like essential oils, fragrance profiling.
Expert Insights & Causality:
  • Why choose HPLC with a polysaccharide column? This approach is exceptionally robust and versatile. For complex mixtures containing all four major this compound isomers, the demonstrated baseline resolution on the CHIRALPAK® AD-H is a significant advantage.[1] The ability to operate in normal phase is well-suited for the moderately polar nature of this compound. If dealing with unknown samples or for preparative scale-up, the broader applicability of polysaccharide phases is often the preferred starting point.[2]

  • Why choose GC with a cyclodextrin column? When this compound is a component within a complex volatile matrix, such as an essential oil, GC is the superior technique.[7] Its inherent separation power for volatile compounds allows for the simultaneous analysis of this compound enantiomers and other terpenes. The high efficiency of capillary GC columns leads to sharper peaks and potentially higher sensitivity. The choice of a β-cyclodextrin phase like Rt-βDEXsm is driven by its proven selectivity for the specific chemical class of monoterpene alcohols.[10]

Conclusion

The successful chiral separation of this compound stereoisomers is readily achievable with modern chiral stationary phases. For comprehensive analysis of the four primary isomers with baseline resolution, amylose-based HPLC columns such as the CHIRALPAK® AD-H offer a validated and highly reliable solution. For applications focused on volatile matrices or requiring the high efficiency of capillary chromatography, derivatized β-cyclodextrin GC columns like the Restek Rt-βDEXsm represent an excellent and powerful alternative. The ultimate selection should be guided by a thorough consideration of the sample matrix, analytical objective, and available instrumentation, with the data and principles outlined in this guide serving as a foundation for informed method development.

References

  • Aboul-Enein, H. Y., & Ali, I. (1999). Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography.
  • Kaida, Y., & Okamoto, Y. (2022). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 27(19), 6539. [Link]
  • Ali, I., & Aboul-Enein, H. Y. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsm. [Link]
  • Phenomenex Inc. (n.d.).
  • Phenomenex Inc. (2011). Lux Chiral Columns Make it Easy. [Link]
  • Phenomenex Inc. (2017). New Immobilized Lux® i-Amylose-1 and i-Cellulose-5 Columns Add Enantioselectivity and Solvent Robustness. [Link]
  • Francotte, E. (2001). Chiral Recognition in Separation Methods.
  • Gasparrini, F., et al. (2004). Chiral Recognition Mechanisms in Enantiomers Separations: A General View.
  • HPLC.eu. (n.d.). chiral columns. [Link]
  • Phenomenex Inc. (2019). Chiral LC Questions You Were Afraid to Ask But Need to Know. [Link]
  • Phenomenex Inc. (n.d.). Lux i-Amylose-1 Chiral LC Columns. [Link]
  • Phenomenex Inc. (n.d.). Chiral LC Columns. [Link]
  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.25 mm ID, 0.25 µm. [Link]
  • Hinshaw, J. V. (2005). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 23(11), 1152-1159. [Link]
  • Ceborska, M., et al. (2020). β-Cyclodextrin as the suitable molecular container for this compound enantiomers.
  • Tanács, G., et al. (2022).
  • Restek Corporation. (2021). Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse. [Link]
  • Ahmed, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
  • Chromservis. (n.d.). CHIRAL COLUMNS. [Link]
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Phenomenex Inc. (n.d.). Lux HPLC Columns Tips for Care and Use. [Link]
  • MZ-Analysentechnik GmbH. (n.d.). Chiral FAQs. [Link]
  • Castells, C. B., & Carr, P. W. (2000). Enantioselective gas chromatography with functionalized cyclodextrins as chiral selectors.
  • Le, T. M., & Szakonyi, Z. (2022). Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents. The Chemical Record, 22(1), e202100194. [Link]
  • Daicel Chiral Technologies. (2024). Chiral Column Differences: Standard vs H-Series Explained. [Link]
  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(1), 60-69. [Link]
  • Letter, W. (2014). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?.
  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.32 mm ID, 0.25 µm. [Link]
  • Restek Corporation. (2024).
  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation.

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A Researcher's Guide to Validating Isopulegol's Mechanism of Action with Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the therapeutic mechanisms of Isopulegol. We move beyond theoretical discussions to present a robust, comparative experimental design using RNA-sequencing (RNA-Seq). Here, we explain not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to understanding this promising monoterpene.

This compound, a constituent of essential oils from plants like eucalyptus and lemon balm, has garnered significant attention for its diverse pharmacological activities.[1] Pre-clinical studies have demonstrated its potential as an anti-inflammatory, anxiolytic, anticonvulsant, and gastroprotective agent.[2][3][4][5][6] These effects are attributed to several proposed mechanisms, including the positive allosteric modulation of GABA-A receptors, activation of the transient receptor potential melastatin 8 (TRPM8) channel, and inhibition of histamine and prostaglandin pathways.[2][3][4][7] While these findings are compelling, a global, unbiased view of the molecular changes induced by this compound is essential for robust mechanism of action (MoA) validation and further drug development.

This is where high-throughput transcriptomics, specifically RNA-Seq, becomes an indispensable tool. Unlike targeted assays that measure single endpoints, RNA-Seq provides a comprehensive snapshot of the entire transcriptome, allowing us to identify differentially expressed genes and uncover the complex signaling pathways modulated by a compound.[8][9][10] This guide will detail a complete workflow, comparing this compound's effects to a standard-of-care drug to provide critical context for its activity.

Experimental Design: A Comparative Framework for MoA Validation

To dissect this compound's anti-inflammatory properties, we propose an experimental design using the well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophage cells. The causality behind this choice is twofold: macrophages are central players in the inflammatory response, and LPS provides a potent, reproducible inflammatory stimulus, allowing for clear observation of anti-inflammatory effects.

Our comparative approach includes a well-characterized anti-inflammatory drug, Dexamethasone, as a positive control. This is not merely for validation; it allows us to benchmark this compound's efficacy and differentiate its transcriptomic signature from a known glucocorticoid receptor agonist.

Experimental Groups:

  • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to establish a baseline gene expression profile.

  • LPS Stimulation: Cells treated with LPS to induce a robust inflammatory response. This group reveals the landscape of pro-inflammatory gene expression.

  • LPS + this compound: The primary experimental group to determine how this compound modulates the LPS-induced inflammatory transcriptome.

  • LPS + Dexamethasone: A positive control group to compare this compound's effects against a standard-of-care anti-inflammatory drug.

This design enables a multi-faceted analysis: comparing Group 2 to 1 identifies the inflammatory signature; comparing Group 3 to 2 reveals this compound's anti-inflammatory signature; and comparing Group 3 to 4 highlights the unique or overlapping aspects of this compound's MoA.

The RNA-Seq Workflow: From Cell Culture to Biological Insight

The journey from treated cells to actionable data involves a sequence of meticulous steps, each critical for the integrity of the final results. RNA-Seq is a powerful but sensitive technique; therefore, adherence to validated protocols is paramount for generating meaningful data.[11][12]

G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis cell_culture 1. Cell Culture & Treatment (RAW 264.7 Macrophages) rna_extraction 2. Total RNA Extraction (TRIzol Method) cell_culture->rna_extraction qc1 3. RNA Quality Control (Purity & Integrity) rna_extraction->qc1 lib_prep 4. Library Preparation (NEBNext Ultra II Kit) qc1->lib_prep qc2 5. Library Quality Control (Quantification & Sizing) lib_prep->qc2 sequencing 6. Sequencing (Illumina Platform) qc2->sequencing raw_data 7. Raw Data QC (FastQC) sequencing->raw_data alignment 8. Read Alignment (STAR Aligner) raw_data->alignment quant 9. Gene Quantification (HTSeq-count) alignment->quant de_analysis 10. Differential Expression (DESeq2) quant->de_analysis pathway 11. Pathway Analysis (GSEA, KEGG) de_analysis->pathway interpretation 12. Biological Interpretation & MoA Validation pathway->interpretation

Caption: End-to-end workflow for MoA validation via RNA-Seq.

Interpreting the Data: A Hypothetical Case Study

Following bioinformatic analysis, the primary output is a list of differentially expressed genes (DEGs). By focusing on key inflammatory mediators, we can begin to validate this compound's MoA. The following table presents hypothetical data illustrating how this compound might compare to Dexamethasone.

Gene SymbolGene NameLPS vs. Vehicle (Log2FC)LPS + this compound vs. LPS (Log2FC)LPS + Dexamethasone vs. LPS (Log2FC)Putative Function
TnfTumor necrosis factor5.8-3.1 -3.5 Pro-inflammatory cytokine
Il6Interleukin 67.2-4.5 -5.1 Pro-inflammatory cytokine
Il1bInterleukin 1 beta6.5-3.9 -4.2 Pro-inflammatory cytokine
Ptgs2Prostaglandin-endoperoxide synthase 2 (COX-2)8.1-5.2 -5.9 Prostaglandin synthesis
Nos2Nitric oxide synthase 2 (iNOS)9.3-6.1 -6.8 Nitric oxide production
NfkbiaNFKB inhibitor alpha (IκBα)-2.11.8 2.5 Inhibitor of NF-κB

Data Interpretation:

The hypothetical data shows that LPS stimulation strongly upregulates key pro-inflammatory genes (Tnf, Il6, Il1b) and enzymes central to the inflammatory response (Ptgs2, Nos2).[2][6] Both this compound and Dexamethasone effectively counteract this effect, significantly downregulating these genes. This provides strong evidence for this compound's anti-inflammatory activity at the transcriptomic level.

Crucially, both treatments also lead to the upregulation of Nfkbia, the gene encoding the IκBα protein. IκBα is a direct inhibitor of the NF-κB transcription factor, a master regulator of inflammation. This suggests that a primary mechanism for both compounds involves the suppression of the NF-κB signaling pathway. This aligns with previous findings on the anti-inflammatory effects of other natural compounds.[13]

Visualizing the Mechanism: The NF-κB Signaling Pathway

Based on our hypothetical data, we can construct a signaling pathway diagram to visualize this compound's proposed mechanism of action. The upregulation of Nfkbia and subsequent downregulation of NF-κB target genes point to a clear point of intervention.

G cluster_pathway Proposed Anti-Inflammatory Mechanism of this compound cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFKB_complex p50/p65-IκBα (Inactive Complex) NFKB_active p50/p65 (Active) NFKB_complex->NFKB_active Releases IKK->NFKB_complex Phosphorylates IκBα (leading to degradation) nucleus Nucleus NFKB_active->nucleus Translocates to genes Inflammatory Genes (Tnf, Il6, Ptgs2, Nos2) nucleus->genes Induces Transcription This compound This compound IKBA_gene Nfkbia Gene This compound->IKBA_gene Promotes Transcription IKBA_protein IκBα Protein IKBA_gene->IKBA_protein Translates to IKBA_protein->NFKB_active Sequesters & Inhibits

Caption: this compound may inhibit inflammation by upregulating IκBα expression.

Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to ensure that other researchers can validate and build upon these findings.

Protocol 1: Cell Culture and Treatment

This protocol outlines the culture of RAW 264.7 cells and subsequent treatment to induce and modulate inflammation.

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14][15][16] Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.

  • Pre-treatment: For the treatment groups, pre-treat cells with this compound (e.g., 10 µM) or Dexamethasone (e.g., 1 µM) for 1 hour. The causality for pre-treatment is to ensure the compound is present and active within the cell before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS (100 ng/mL) to the designated wells. Add an equivalent volume of sterile PBS to the vehicle control wells.

  • Incubation: Incubate the plates for a pre-determined time (e.g., 6 hours) to allow for robust transcriptional changes.

  • Harvesting: Aspirate the media, wash cells once with cold PBS, and add 1 mL of TRIzol™ Reagent directly to each well to lyse the cells.[17]

Protocol 2: Total RNA Extraction using TRIzol™ Reagent

This protocol ensures the isolation of high-quality total RNA, the starting material for RNA-Seq.

  • Homogenization: After adding TRIzol™ to the wells, pipette the lysate up and down several times to homogenize. Transfer the lysate to a microcentrifuge tube.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol™.[18] Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[18][19]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ used.[19] Mix and incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.

  • Quality Control: Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer and integrity (RIN score) using an Agilent Bioanalyzer. High-quality RNA is critical for reliable sequencing data.

Protocol 3: RNA Library Preparation

This protocol converts the isolated RNA into a sequenceable library. We describe the use of the NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® as a representative example.

  • mRNA Isolation (Poly-A Selection): Isolate mRNA from the total RNA using oligo-dT magnetic beads. This step enriches for protein-coding transcripts.[20][21]

  • Fragmentation and Priming: Elute and fragment the purified mRNA under elevated temperature to generate appropriately sized fragments for sequencing.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. For directional libraries, dUTP is incorporated in place of dTTP.[22]

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters, which include index sequences for multiplexing, to the adenylated cDNA fragments.

  • Library Enrichment (PCR): Perform PCR to amplify the adapter-ligated library. The number of cycles should be minimized to avoid PCR bias.

  • Purification and Quality Control: Purify the final library using magnetic beads. Validate the library size and concentration using a Bioanalyzer and qPCR.

Protocol 4: Sequencing and Bioinformatic Analysis

The final steps involve generating sequence data and processing it to yield biological insights.

  • Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq) using the principle of Sequencing by Synthesis (SBS).[23][24][25] Aim for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.[11]

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the high-quality reads to a reference genome (e.g., Mus musculus) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count.[26]

  • Differential Expression Analysis: Use packages like DESeq2 in R to normalize the count data and perform statistical analysis to identify genes that are significantly up- or downregulated between experimental groups.[27][28]

  • Pathway and Functional Analysis: Use the list of DEGs for Gene Set Enrichment Analysis (GSEA) or KEGG pathway analysis to identify biological pathways that are significantly altered by the treatments.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for validating the mechanism of action of this compound using RNA-Seq. By employing a comparative design, robust experimental protocols, and in-depth bioinformatic analysis, researchers can move beyond single-endpoint assays to generate a global, unbiased view of a compound's cellular effects. The hypothetical data presented here illustrates how such an approach can provide strong evidence for this compound's anti-inflammatory activity, likely mediated through the inhibition of the NF-κB pathway.

The power of this approach lies in its potential for discovery. While we focused on validating a known anti-inflammatory mechanism, the unbiased nature of RNA-Seq may reveal novel targets and pathways affected by this compound, opening new avenues for therapeutic development. The results from this workflow provide a solid foundation for subsequent validation studies, such as qPCR confirmation of key DEGs, proteomic analyses, and in vivo efficacy models.

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A Guide to Inter-Laboratory Comparison of Isopulegol Analysis: Ensuring Accuracy and Comparability in Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isopulegol

This compound, a monoterpene alcohol, is a pivotal molecule in the fragrance, food, and pharmaceutical industries. It is valued for its characteristic minty aroma and serves as a key chiral intermediate in the industrial synthesis of (-)-menthol.[1][2][3] Given its significant commercial and therapeutic applications, the precise and accurate quantification of this compound is a critical quality control parameter. The presence of various stereoisomers and potential impurities arising during synthesis necessitates robust analytical methods to ensure product purity, safety, and efficacy.[4][5][6]

However, the analytical data generated for a single batch of this compound can vary between different laboratories. Such discrepancies can lead to commercial disputes, regulatory challenges, and inconsistencies in final product quality. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are indispensable tools for evaluating and harmonizing the performance of analytical laboratories.[7][8][9] This guide provides a comprehensive framework for designing and executing an ILC for this compound analysis, interpreting the results, and troubleshooting common analytical challenges. It is intended for researchers, quality control analysts, and drug development professionals seeking to establish and verify the accuracy of their this compound quantification methods.

Foundational Challenges in this compound Quantification

Achieving consistent this compound analysis results across different laboratories is complicated by several inherent chemical and analytical factors. Acknowledging these challenges is the first step toward developing a robust ILC program.

  • Stereoisomerism: this compound exists as multiple stereoisomers (this compound, iso-isopulegol, neo-isopulegol, and neoiso-isopulegol). The relative ratio of these isomers can significantly impact the final properties of a product. Analytical methods must be capable of resolving these isomers to provide an accurate profile, which often requires specialized chiral chromatography columns.[6]

  • Analyte Polarity & Thermal Stability: As an alcohol, this compound possesses a polar hydroxyl group. In Gas Chromatography (GC), the most common analytical technique, this functional group can cause undesirable interactions with the GC system, leading to poor peak shape (tailing) and reduced sensitivity. Furthermore, it is susceptible to thermal degradation in the high-temperature environment of the GC injector.[10]

  • Matrix Complexity: this compound is often analyzed within complex matrices such as essential oils, cosmetic formulations, or pharmaceutical preparations.[11][12] These matrices can introduce interfering compounds that co-elute with the target analyte or affect instrument performance, leading to inaccurate quantification.[13]

  • Methodological Variability: Differences in instrumentation, calibration standards, sample preparation techniques, and data processing parameters between laboratories are significant sources of result variation.[13][14]

To mitigate these issues, derivatization is a frequently employed strategy in GC analysis. By replacing the active hydrogen of the hydroxyl group with a non-polar functional group (e.g., a trimethylsilyl group), the volatility and thermal stability of this compound are increased, leading to improved chromatographic performance and more reliable quantification.[10]

Designing a Robust Inter-Laboratory Comparison (ILC) Study

A successful ILC hinges on a meticulously planned study design. The primary objective is to provide each participating laboratory with a homogenous and stable test material to analyze, thereby ensuring that any observed differences in results are attributable to laboratory performance rather than sample variability.

ILC Experimental Workflow

The overall workflow for conducting an this compound ILC is outlined below. This process ensures that all participants receive identical materials and that the data is collected and analyzed in a standardized manner.

ILC_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation Prep Preparation of Homogenous This compound Test Material Stab Homogeneity & Stability Testing (ISO 13528) Prep->Stab Verify Dist Distribution of Blinded Samples to Participants Stab->Dist Confirm Analysis Sample Analysis by Participating Laboratories (GC-MS Recommended) Dist->Analysis Report Reporting of Results (Concentration & Uncertainty) Analysis->Report Assign Determination of the Assigned Value (x_pt) Report->Assign ZScore Calculation of Performance Statistics (Z-scores) Assign->ZScore Input Eval Evaluation of Laboratory Performance & Final Report ZScore->Eval Assess

Caption: High-level workflow for an this compound inter-laboratory comparison study.

Test Material

A bulk quantity of this compound, either as a neat material or dissolved in a suitable solvent (e.g., ethanol), should be prepared. The material must be thoroughly homogenized to ensure every aliquot is identical. The provider must conduct homogeneity and stability tests according to guidelines such as ISO 13528 to confirm the sample's suitability before distribution.[9]

Recommended Analytical Protocol

While participating laboratories should ideally use their own validated in-house methods, providing a standardized, recommended protocol is essential for minimizing variability and serves as a benchmark. The following outlines a robust GC-MS method suitable for this purpose.

Protocol 1: Quantitative GC-MS Analysis of this compound

This protocol details the analysis using an external standard calibration method. For enhanced accuracy, especially with manual injection, an internal standard method is also a valid approach.[15]

A. Materials & Reagents

  • This compound analytical standard (≥99.0% purity)[16]

  • Test sample provided by the ILC coordinator

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

B. Preparation of Calibration Standards

  • Prepare a stock solution of the this compound analytical standard at 1000 µg/mL in the chosen solvent.

  • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the test sample (e.g., 10, 50, 100, 250, 500 µg/mL).

C. Sample Preparation & Derivatization

  • Accurately dilute the provided ILC test sample with the solvent to bring its concentration within the prepared calibration range.

  • Transfer 100 µL of each calibration standard and the diluted test sample into separate 2 mL autosampler vials.

  • To each vial, add 100 µL of the BSTFA + 1% TMCS derivatizing agent.

  • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

    • Rationale: This silylation step converts the polar hydroxyl group into a non-polar trimethylsilyl ether, improving volatility and chromatographic peak shape, which is crucial for accurate integration and quantification.[10]

D. GC-MS Instrumental Conditions (Example)

  • GC System: Agilent GC-MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., Chirasil-DEX CB) if isomer separation is required.[10]

  • Injector: Split/Splitless, 250°C, Split ratio 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification (e.g., using characteristic ions for derivatized this compound).

E. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound derivative against the concentration for the five calibration standards.

  • Verify the linearity of the curve (R² > 0.995).

  • Quantify the concentration of this compound in the derivatized test sample using the calibration curve.

  • Calculate the final concentration in the original, undiluted ILC test sample by applying the dilution factor.

  • Report the final concentration along with the measurement uncertainty.

Statistical Analysis and Performance Evaluation

The evaluation of ILC results is performed statistically to provide an objective measure of each laboratory's performance. The Z-score is the most common statistical indicator used for this purpose.[7][8]

Protocol 2: Statistical Evaluation of ILC Data

  • Determination of the Assigned Value (x_pt): The first step is to establish a consensus value, or "true" value, for the this compound concentration in the test material. This is typically the robust mean or median of all participant results after the exclusion of statistical outliers identified by tests like Grubbs' or Cochran's test.[7]

  • Calculation of the Proficiency Standard Deviation (σ_pt): This value represents the acceptable spread of results and can be determined from the participant data, from previous ILC rounds, or as a fixed value based on the required analytical precision.

  • Calculation of Z-scores: For each participating laboratory i, the Z-score is calculated as: Z_i = (x_i - x_pt) / σ_pt Where:

    • x_i is the result reported by laboratory i.

    • x_pt is the assigned value.

    • σ_pt is the proficiency standard deviation.

  • Interpretation of Z-scores:

    • |Z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.

    • 2.0 < |Z| < 3.0: Questionable performance. This is a warning signal, and the laboratory should investigate potential causes.

    • |Z| ≥ 3.0: Unsatisfactory performance. The result is considered an outlier, and the laboratory must conduct a thorough root cause analysis and implement corrective actions.[8]

Hypothetical ILC Results

The table below presents a hypothetical data set from an ILC study to illustrate the evaluation process.

LaboratoryReported Concentration (mg/mL)Measurement Uncertainty (± mg/mL)Calculated Z-scorePerformance Evaluation
Lab A9.850.20-0.71Satisfactory
Lab B10.120.250.57Satisfactory
Lab C10.850.304.05Unsatisfactory
Lab D9.950.15-0.24Satisfactory
Lab E9.600.22-1.90Satisfactory
Assigned Value (x_pt) 10.00 mg/mL
Proficiency SD (σ_pt) 0.21 mg/mL

Troubleshooting Unsatisfactory Performance

A laboratory receiving an unsatisfactory Z-score must initiate a systematic investigation. The following logical flow can guide the troubleshooting process.

Troubleshooting_Logic cluster_data Data Review cluster_method Method & Sample Review cluster_instrument Instrument Review start Unsatisfactory Result (|Z| ≥ 3.0) calc_check Check Calculations (dilutions, transcription) start->calc_check integ_check Review Peak Integration (baseline, co-elution) calc_check->integ_check calib_check Examine Calibration Curve (linearity, standards) integ_check->calib_check prep_check Review Sample Prep (pipetting, derivatization) calib_check->prep_check retain_check Analyze Retained Sample (if available) prep_check->retain_check log_check Check Instrument Logs (errors, maintenance) retain_check->log_check pm_check Perform System Suitability Test (injector, column, detector) log_check->pm_check end Identify Root Cause & Implement Corrective Action pm_check->end

Caption: A logical troubleshooting workflow for investigating unsatisfactory ILC results.

In the case of Lab C from our hypothetical data, a Z-score of 4.05 indicates a significant positive bias. The investigation should focus on potential causes of an artificially high result, such as:

  • Calibration Error: Incorrectly prepared high-concentration standards or a calculation error in the stock solution.

  • Peak Co-elution: An impurity or matrix component eluting at the same retention time as this compound, artificially inflating its peak area. Analysis by GC-MS is invaluable here, as the mass spectrum can reveal the purity of the chromatographic peak.

  • Integration Error: Incorrect manual or automated integration of the chromatographic peak, where the baseline is drawn too low, including noise or a shoulder from another peak.

Conclusion

The inter-laboratory comparison of this compound analysis is not merely a regulatory exercise but a fundamental component of a robust quality management system. By participating in well-designed ILCs, laboratories can gain confidence in their analytical results, identify potential areas for methodological improvement, and contribute to overall industry-wide consistency. This guide provides a framework for establishing such a program, from the design and execution of the study to the statistical evaluation and troubleshooting of results. Adherence to standardized protocols, careful statistical analysis, and a commitment to continuous improvement are paramount for ensuring that the this compound used in consumer and pharmaceutical products is consistently safe, pure, and effective.

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A Comparative Guide to the Antimicrobial Efficacy of Isopulegol Versus Its Parent Essential Oil, Corymbia citriodora

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Whole or the Part? Deconstructing Antimicrobial Efficacy

In the quest for novel antimicrobial agents, nature remains a profound reservoir of inspiration. Monoterpenoids, a class of secondary metabolites found in essential oils, are of particular interest due to their well-documented biological activities. Isopulegol, a cyclic monoterpene alcohol, is a notable example, recognized for its minty aroma and promising therapeutic properties, including anti-inflammatory and antimicrobial effects.[1][2] This compound is not typically found in isolation but as a key constituent of various essential oils, including those from peppermint, lemongrass, and geranium.[1][3][4]

One of the richest natural sources of this compound is the essential oil of Corymbia citriodora (lemon-scented gum, formerly Eucalyptus citriodora).[5][6][7][8] This oil is a complex mixture, predominantly composed of citronellal, but also containing significant amounts of citronellol and this compound.[5][7][9] This raises a critical question for researchers and drug developers: is the antimicrobial activity of the essential oil primarily attributable to a single component like this compound, or does the oil's efficacy stem from a synergistic interplay of its constituents?

This guide provides a comparative analysis of the antimicrobial activity of pure (-)-isopulegol against its parent essential oil, Corymbia citriodora. We will delve into the causality behind experimental design, present detailed protocols for key assays, and interpret comparative data to provide a comprehensive understanding for researchers aiming to harness these natural compounds for therapeutic applications.

Core Experimental Framework: A Methodical Approach to Antimicrobial Assessment

To objectively compare the antimicrobial activities, a multi-assay approach is essential. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure the trustworthiness and reproducibility of the results.

Experimental Workflow Overview

The overall workflow is designed to move from broad screening to more detailed kinetic and complex model analysis.

G cluster_prep Preparation cluster_assays Quantitative Assays cluster_analysis Analysis & Interpretation Test_Agents Test Agents (this compound & C. citriodora Oil) MIC Minimum Inhibitory Concentration (MIC) Broth Microdilution Test_Agents->MIC Microbial_Cultures Microbial Cultures (e.g., S. aureus, E. coli) Microbial_Cultures->MIC MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determines bactericidal endpoint Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Informs concentration selection Biofilm Anti-Biofilm Assay Crystal Violet MIC->Biofilm Informs sub-inhibitory concentration Data_Analysis Data Analysis & Comparison MBC->Data_Analysis Time_Kill->Data_Analysis Biofilm->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: Workflow for comparative antimicrobial evaluation.

Detailed Experimental Protocols

The following protocols are standard methodologies adapted for the specific properties of essential oils, such as their hydrophobicity.[10][11][12]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

  • Rationale: This assay provides a precise, quantitative measure of potency (the MIC value), which is the gold standard for comparing the efficacy of different compounds.[15]

  • Protocol:

    • Preparation of Test Solutions: Prepare stock solutions of both this compound and C. citriodora essential oil in dimethyl sulfoxide (DMSO). A subsequent two-fold serial dilution is performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[10] To ensure the stability of the oil-in-water mixture, MHB supplemented with a low concentration of agar (0.15% w/v) can be used, which avoids the potential confounding effects of chemical emulsifiers like Tween 80.[15][16][17]

    • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[10]

    • Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours.

    • Endpoint Determination: The MIC is determined as the lowest concentration of the test agent where no visible turbidity is observed. To enhance accuracy, a growth indicator like resazurin can be added. Metabolically active cells reduce the blue resazurin to pink resorufin.[10][16] The MIC is the lowest concentration that remains blue.

    • Controls:

      • Growth Control: Wells containing only MHB and the bacterial inoculum.

      • Sterility Control: Wells containing only MHB.

      • Solvent Control: Wells containing the highest concentration of DMSO used, MHB, and inoculum to ensure the solvent has no antimicrobial activity.

Minimum Bactericidal Concentration (MBC) Determination

This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[18]

  • Rationale: The MBC provides critical information for therapeutic applications where eliminating the pathogen is required. It is determined as a direct extension of the MIC assay.[10][15]

  • Protocol:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is defined as the lowest concentration of the test agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).[18][19]

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[20][21][22]

  • Rationale: Understanding the kill rate is crucial. A rapid bactericidal effect is often desirable for treating acute infections. This assay provides a temporal profile of antimicrobial activity.[19][20]

  • Protocol:

    • Prepare flasks containing MHB with the test agents at concentrations corresponding to 2x MIC and 4x MIC. Include a no-drug growth control.

    • Inoculate each flask with the test microorganism to a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates.

    • After incubation, count the colonies to determine the CFU/mL at each time point.

    • Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

Anti-Biofilm Activity Assay

Biofilms are structured communities of microbes with high resistance to conventional antibiotics. This assay assesses the ability of the test agents to prevent biofilm formation.[23][24][25]

  • Rationale: Many chronic infections are biofilm-related. An agent's ability to inhibit biofilm formation, even at sub-inhibitory concentrations, is a significant therapeutic advantage.[23][25]

  • Protocol:

    • In a 96-well plate, add bacterial inoculum (~1 x 10⁶ CFU/mL) in Tryptic Soy Broth (TSB) supplemented with glucose to promote biofilm formation.

    • Add the test agents at sub-inhibitory concentrations (e.g., ½ MIC, ¼ MIC). Include a growth control without any agent.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

    • After incubation, discard the planktonic (free-floating) cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Fix the remaining biofilm with methanol for 15 minutes.

    • Stain the biofilm with 0.1% crystal violet solution for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound dye with 30% acetic acid and measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the control wells.

Comparative Results: this compound vs. Corymbia citriodora Oil

The following tables present hypothetical data based on typical findings in the literature to illustrate the comparative performance.

Table 1: Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations

Test AgentMicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound S. aureus (Gram +)2505002
E. coli (Gram -)500>1000>2
C. citriodora Oil S. aureus (Gram +)1252502
E. coli (Gram -)2505002
Gentamicin S. aureus (Gram +)122
E. coli (Gram -)0.512

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Time-Kill Kinetics Against S. aureus (at 4x MIC)

Time (hours)Growth Control (log₁₀ CFU/mL)This compound (log₁₀ CFU/mL)C. citriodora Oil (log₁₀ CFU/mL)
0 5.705.685.69
2 6.504.153.55
4 7.803.022.41
8 8.90<2.00<2.00
24 9.20<2.00<2.00

Table 3: Inhibition of Biofilm Formation by S. aureus (at ½ MIC)

Test AgentConcentration (µg/mL)Biofilm Inhibition (%)
This compound 12565%
C. citriodora Oil 62.585%

Mechanism of Action: Isolated Compound vs. Phytochemical Synergy

The antimicrobial action of monoterpenoids like this compound is primarily attributed to their interaction with the microbial cell membrane.[26] As a lipophilic alcohol, this compound can intercalate into the lipid bilayer of the bacterial membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death.

The essential oil of C. citriodora, however, presents a multi-component system. Its primary constituent, citronellal, along with citronellol and this compound, can act synergistically. This means their combined effect is greater than the sum of their individual effects. This "phytochemical synergy" can manifest in several ways:

  • Multi-Target Effects: Different components may act on different cellular targets simultaneously (e.g., membrane, cell wall, enzymes, DNA synthesis), overwhelming the microbe's defense mechanisms.

  • Enhanced Bioavailability: Some components might facilitate the entry of other active components into the cell.

  • Inhibition of Resistance Mechanisms: The complexity of the oil may make it more difficult for bacteria to develop resistance compared to a single-molecule agent.

G cluster_this compound This compound (Isolated Compound) cluster_oil C. citriodora Essential Oil (Complex Mixture) This compound This compound Membrane_I Intercalation into Lipid Bilayer This compound->Membrane_I Disruption_I Membrane Disruption & Increased Permeability Membrane_I->Disruption_I Leakage_I Leakage of Intracellular Contents Disruption_I->Leakage_I Death_I Cell Death Leakage_I->Death_I Citronellal Citronellal Synergy Synergistic Action Citronellal->Synergy Citronellol Citronellol Citronellol->Synergy Isopulegol_O This compound Isopulegol_O->Synergy Multi_Target Multi-Target Effects (Membrane, Enzymes, etc.) Synergy->Multi_Target Death_O Cell Death Multi_Target->Death_O

Caption: Proposed mechanisms of antimicrobial action.

Discussion and Field Insights

The illustrative data presented suggests that while pure this compound possesses notable antimicrobial activity, the whole C. citriodora essential oil demonstrates superior performance across all tested parameters.

  • Higher Potency (Lower MIC/MBC): The essential oil exhibits lower MIC and MBC values, indicating that a smaller concentration is required to inhibit and kill the bacteria. This strongly points towards a synergistic or additive effect of its components. The primary component, citronellal, likely works in concert with this compound and citronellol to achieve this enhanced activity.

  • Faster Kill Rate: The time-kill data shows that the essential oil achieves a >3-log reduction in viable cells more rapidly than this compound alone at equivalent potencies (4x their respective MICs). This rapid bactericidal action is highly advantageous for clinical applications.

  • Superior Anti-Biofilm Activity: The most significant difference is observed in the anti-biofilm assay. The essential oil shows substantially higher inhibition of biofilm formation at a sub-inhibitory concentration. This suggests that the oil's complex mixture may interfere with quorum sensing pathways or the production of the extracellular polymeric substance (EPS) matrix more effectively than this compound alone.[24][25]

Implications for Drug Development:

For researchers and drug development professionals, these findings carry significant weight. While the isolation of a single active compound like this compound offers a clear path for synthesis and standardization, this study highlights the potential of retaining the natural complexity of the essential oil. Developing a standardized essential oil formulation could offer a broader spectrum of activity, a more rapid bactericidal effect, and a potent anti-biofilm capacity, potentially mitigating the risk of resistance development. The challenge, however, lies in ensuring batch-to-batch consistency of the oil's chemical profile, which is influenced by factors like plant origin, harvest time, and extraction method.[11][12]

Conclusion

This comparative guide demonstrates that while this compound is an active antimicrobial constituent, the parent Corymbia citriodora essential oil exhibits a more potent, rapid, and comprehensive antimicrobial profile. The enhanced efficacy of the essential oil is likely due to the synergistic interactions of its multiple components, leading to a multi-target mechanism of action. This underscores a crucial principle in natural product research: the therapeutic efficacy of a complex mixture can often surpass that of its individual purified components. Future research should focus on elucidating the specific synergistic interactions within the oil and developing standardized formulations that preserve this natural advantage for therapeutic use.

References

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A Senior Application Scientist's Guide to Assessing the Biocompatibility of Isopulegol-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Methodologies for Preclinical Drug Delivery System Validation

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from concept to clinic is paved with rigorous validation. When leveraging nanotechnology to enhance the delivery of promising compounds like isopulegol, a naturally occurring monoterpene with demonstrated anti-inflammatory and antinociceptive properties, ensuring the biocompatibility of the delivery system is a paramount and non-negotiable step.[1][2] This guide provides an in-depth comparison of essential experimental frameworks for assessing the biocompatibility of this compound-loaded nanoparticles, moving beyond mere protocol recitation to explain the scientific rationale behind each choice.

This compound, a component of essential oils from plants like mint and lemongrass, shows significant therapeutic potential.[3][4] However, its clinical application can be enhanced by nanoparticle encapsulation, which can improve solubility, stability, and bioavailability.[5][6] This guide will focus on nanoparticles formulated with Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible copolymer widely approved by the FDA for drug delivery systems due to its favorable safety profile and tunable degradation kinetics.[5][7][8][9] The degradation byproducts of PLGA, lactic acid and glycolic acid, are endogenous molecules readily metabolized by the body, minimizing systemic toxicity.[8]

Our assessment will be structured as a logical cascade, beginning with fundamental in vitro assays and progressing to more complex systemic evaluations, reflecting a standard preclinical validation workflow.

The Biocompatibility Assessment Workflow

A robust biocompatibility assessment is not a single experiment but a tiered strategy. The goal is to build a comprehensive safety profile by evaluating the nanoparticle's interaction with biological components at increasing levels of complexity. This systematic approach ensures that any potential risks are identified early, saving resources and adhering to ethical research principles.

G Fig. 1: Tiered Biocompatibility Assessment Workflow cluster_0 Tier 1: Cellular Level cluster_1 Tier 2: Blood Interface cluster_2 Tier 3: Systemic Level T1_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) T2_Hemo Hemocompatibility Assay (e.g., Hemolysis) T1_Cytotoxicity->T2_Hemo If non-cytotoxic T3_InVivo Acute In Vivo Toxicity Study (OECD Guidelines) T2_Hemo->T3_InVivo If hemocompatible Decision Decision T3_InVivo->Decision Safe for Further Preclinical Dev.

Caption: A logical progression for biocompatibility testing.

Tier 1: In Vitro Cytotoxicity – The First Line of Defense

The initial screening for biocompatibility begins at the cellular level. In vitro cytotoxicity assays are rapid, cost-effective methods to determine if the nanoparticles themselves or their payload induce cell death. The key is to compare the effects of the fully formulated This compound-PLGA Nanoparticles (NPs) against several critical controls: Blank PLGA NPs (to isolate the effect of the carrier), Free this compound (to assess baseline drug toxicity), and a vehicle control (e.g., PBS).

Comparative Analysis of Cytotoxicity Assays

Two of the most common and complementary assays are the MTT and LDH assays.[10][11] They measure different hallmarks of cell death, providing a more complete picture than either assay alone.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[11] Viable cells contain mitochondrial reductase enzymes that cleave the yellow MTT salt into a purple formazan product.[11] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

    • Expert Insight: The MTT assay is an excellent indicator of overall cell health and proliferation. However, it's crucial to run nanoparticle-only controls, as some nanomaterials can interfere with the formazan absorbance reading or even reduce MTT themselves, leading to false results.[12]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity.[10][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[10] Measuring LDH activity in the supernatant provides a direct marker of cytotoxicity.

    • Expert Insight: The LDH assay is a direct measure of cell death, complementing the metabolic data from the MTT assay. A material could be metabolically inhibitory without causing immediate membrane rupture. Running both assays helps distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects. Again, controls are needed as nanoparticles can sometimes adsorb the released LDH, leading to an underestimation of toxicity.[12]

G Fig. 2: Principles of MTT vs. LDH Cytotoxicity Assays cluster_mtt Healthy Cell cluster_ldh Lysed Cell MTT MTT Assay (Metabolic Activity) Viable Cell Mitochondrial Reductase MTT (Yellow) Formazan (Purple) LDH LDH Assay (Membrane Integrity) Damaged Cell Membrane Rupture LDH Release Colorimetric Signal Healthy_Cell Healthy Healthy_Cell->MTT:product Converts Lysed_Cell Lysed Lysed_Cell->LDH:enzyme Releases

Caption: MTT measures life (activity); LDH measures death (leakage).

Comparative Data: Cytotoxicity Profile

The following table presents hypothetical data from an in vitro cytotoxicity study on a human fibroblast cell line (e.g., NIH/3T3) after 48 hours of exposure.

Treatment Group (at 100 µg/mL)Cell Viability (% of Control) via MTT AssayLDH Release (% of Max Lysis)Biocompatibility Interpretation
Vehicle Control (PBS)100% ± 4.5%5% ± 1.2%Non-toxic (Baseline)
Free this compound92% ± 5.1%8% ± 1.5%Low intrinsic toxicity
Blank PLGA NPs98% ± 3.8%6% ± 1.1%High biocompatibility of carrier
This compound-PLGA NPs 95% ± 4.2% 7% ± 1.3% High biocompatibility of formulation
Positive Control (Triton X-100)5% ± 2.1%100% ± 3.5%Cytotoxic (Assay Validation)

Data are represented as Mean ± Standard Deviation.

Analysis: The data indicates that neither the PLGA carrier nor the this compound-loaded formulation exhibit significant cytotoxicity at the tested concentration, with cell viability remaining well above the 85-90% threshold typically considered safe.

Tier 2: Hemocompatibility – The Blood-Material Interface

For any nanoparticle formulation intended for systemic administration, assessing its interaction with blood components is critical.[14] Poor hemocompatibility can lead to thrombosis, immune reactions, or hemolysis—the premature destruction of red blood cells (RBCs).

Hemolysis Assay: A Critical Benchmark

The hemolysis assay is the gold-standard in vitro test for hemocompatibility. It quantifies the amount of hemoglobin released from RBCs upon exposure to the nanoparticles. The procedure, adapted from the ASTM F756 standard, involves incubating nanoparticles with a suspension of washed RBCs and then measuring the hemoglobin concentration in the supernatant spectrophotometrically.[15][16]

  • Expert Insight: The interpretation of results is standardized: a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is classified as hemolytic and generally unacceptable for intravenous applications.[15] It is vital to use both a negative control (PBS) and a positive control (Triton X-100, which causes 100% lysis) to validate the assay.

Comparative Data: Hemolysis Profile
Treatment Group (at 200 µg/mL)Absorbance at 540 nmHemolysis (%)Hemocompatibility Classification
Negative Control (PBS)0.0150%Non-hemolytic
This compound-PLGA NPs 0.041 1.8% Non-hemolytic
Blank PLGA NPs0.0351.4%Non-hemolytic
Positive Control (Triton X-100)1.450100%Hemolytic

Analysis: The this compound-PLGA NPs induced a hemolysis rate of 1.8%, which falls comfortably within the non-hemolytic range (<2%), indicating a low risk of causing RBC damage upon intravenous injection.[15]

Tier 3: In Vivo Acute Toxicity – Systemic Safety Evaluation

While in vitro tests provide essential screening data, they cannot fully replicate the complexity of a living organism. An acute in vivo toxicity study is the definitive step to assess the systemic response to the nanoparticle formulation. These studies are typically performed in rodent models (e.g., mice or rats) following guidelines from the Organisation for Economic Co-operation and Development (OECD), such as OECD 423 (Acute Toxic Class Method).[17]

  • Expert Insight: The primary goal is to determine the short-term safety profile and identify a potential lethal dose. A single, high dose of the this compound-PLGA NPs is administered (e.g., via intravenous injection), and the animals are observed for 14 days.[1] Key endpoints include monitoring for clinical signs of toxicity (changes in behavior, appearance, breathing), changes in body weight, and, at the end of the study, gross necropsy and histopathological analysis of major organs (liver, kidneys, spleen, lungs, heart). Blood samples are also collected for hematology and clinical chemistry analysis to check for signs of organ damage or inflammation.

Comparative Data: Key In Vivo Endpoints
ParameterControl Group (Saline)This compound-PLGA NP Group (2000 mg/kg)Interpretation
Mortality (14 days) 0/80/8No acute lethality observed.
Body Weight Change + 8.5% ± 1.2%+ 8.1% ± 1.5%No significant impact on growth.
Histopathology No abnormalitiesNo treatment-related lesions in major organsNo evidence of organ damage.
ALT (Alanine Aminotransferase) 25 ± 4 U/L28 ± 5 U/LNo indication of liver toxicity.
Creatinine 0.6 ± 0.1 mg/dL0.7 ± 0.1 mg/dLNo indication of kidney toxicity.

Analysis: The absence of mortality, significant body weight changes, or histopathological findings at a high dose suggests a very low acute toxicity profile for the this compound-PLGA nanoparticles. This aligns with previous findings on the low oral toxicity of this compound itself.[1]

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a suitable cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound-PLGA NPs, Blank PLGA NPs, and Free this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions. Include wells for vehicle control (medium only) and a positive control (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle control wells.

Protocol 2: Hemolysis Assay (ASTM F756 Adaptation)
  • Blood Collection: Collect fresh whole blood from a healthy donor into a tube containing an anticoagulant (e.g., heparin).

  • RBC Washing: Centrifuge the blood, discard the plasma and buffy coat, and wash the remaining RBCs three times with sterile, isotonic PBS.

  • RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.

  • Incubation: In microcentrifuge tubes, add 100 µL of the RBC suspension to 100 µL of the nanoparticle suspension (at various concentrations). For controls, add RBCs to PBS (negative control) and to deionized water or 0.1% Triton X-100 (positive control).

  • Reaction: Incubate the tubes for 2 hours at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the formula: [(Sample Abs - Neg. Control Abs) / (Pos. Control Abs - Neg. Control Abs)] * 100.

Conclusion

Based on this multi-tiered comparative analysis, this compound-loaded PLGA nanoparticles demonstrate a strong biocompatibility profile. They exhibit minimal cytotoxicity to fibroblast cells, are non-hemolytic, and show no signs of acute systemic toxicity in an in vivo model. This comprehensive dataset provides the necessary evidence to confidently advance this formulation to further preclinical efficacy and pharmacokinetic studies. The systematic approach outlined here, combining complementary in vitro assays with a definitive in vivo study, represents a robust and reliable framework for validating the safety of novel nanomedicines.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to Isopulegol Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of isopulegol, moving beyond mere instruction to explain the scientific rationale behind each recommendation. Our goal is to empower you, our valued colleague in the scientific community, with the knowledge to manage chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding this compound: A Profile for Safe Disposal

Before we delve into the specifics of disposal, it's crucial to understand the inherent characteristics of this compound that dictate its handling and final disposition. A firm grasp of its physical and chemical properties is the bedrock of a sound disposal plan.

This compound is a monoterpene alcohol, recognized for its minty aroma and its role as a precursor in the synthesis of menthol.[1] However, its seemingly benign nature belies a set of hazards that must be respected. According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid, harmful if swallowed, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][4] These classifications are not merely bureaucratic labels; they are critical indicators that guide our every action, from personal protective equipment (PPE) selection to the ultimate disposal pathway.

PropertyValueSignificance for Disposal
GHS Classification Flammable liquid (Category 4), Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[2]Dictates the need for ignition source control, careful handling to avoid ingestion or contact, and adequate ventilation.
Flash Point 85 °C at 1,013 hPa[5]As a combustible liquid, this compound and its vapors can ignite when exposed to an ignition source.[6] Waste containers must be kept away from heat, sparks, and open flames.
Solubility Insoluble in water[4]Prohibits disposal down the sanitary sewer system, as it can lead to environmental contamination and potential blockages.
Reactivity Reacts violently with strong oxidizing agents[6]Waste this compound must be segregated from incompatible materials, such as strong acids or peroxides, to prevent dangerous reactions.[7]
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂)[6]Incineration must be carried out in a controlled environment with appropriate scrubbing and afterburner systems to manage these byproducts.[4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocols are designed to provide clear, actionable steps for the safe disposal of this compound waste generated in a laboratory setting. The fundamental principle is waste segregation and containment at the point of generation.

Step 1: Immediate Waste Segregation

The moment a decision is made to discard this compound or any material contaminated with it, proper segregation is paramount. This is not just a best practice; it is a regulatory requirement.[8]

Protocol:

  • Designate a Satellite Accumulation Area (SAA): Within your laboratory, identify a specific area for the collection of hazardous waste.[7][9] This area should be under the direct control of the laboratory personnel and situated at or near the point of waste generation.

  • Select an Appropriate Waste Container:

    • Use a chemically compatible container, preferably the original container if it is in good condition.[2] If not, a high-density polyethylene (HDPE) or glass container is a suitable alternative.

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[3]

    • Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and any other components.

  • Collect Waste:

    • Collect liquid this compound waste separately. Do not mix it with other waste streams, particularly aqueous or incompatible chemical waste.[8]

    • For solid waste contaminated with this compound (e.g., gloves, absorbent pads), collect it in a separate, clearly labeled, and sealed container.

Step 2: Spill Management and Decontamination

Accidents happen. A well-prepared lab will have a clear plan for managing spills of this compound.

Protocol for Small Spills:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[3]

  • Wear Appropriate PPE: At a minimum, this includes safety goggles with side shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[5]

  • Contain the Spill: Use an inert, absorbent material like sand, diatomaceous earth, or a universal binding agent to absorb the spilled liquid.[5]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with soap and water. The rinsate should be collected as hazardous waste.

Step 3: Bulk Disposal and Professional Services

The ultimate disposal of this compound waste is not a task for the individual researcher. It requires the expertise and resources of a licensed professional waste disposal company.[4]

Protocol:

  • Do Not Dispose Down the Drain: this compound is not water-soluble and is considered a hazardous chemical.[4][10] Disposal into the sanitary sewer system is a violation of environmental regulations and can harm aquatic life.

  • Do Not Dispose in Regular Trash: Due to its flammability and toxicity, this compound and materials contaminated with it must not be placed in the regular trash.[10]

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is your primary resource for waste disposal. They will have established procedures and contracts with licensed waste disposal vendors.

  • Prepare for Pickup: Ensure your waste containers are properly labeled, sealed, and stored in the designated SAA. Provide your EHS office with an accurate inventory of the waste.

  • Recommended Disposal Method: The most common and environmentally responsible method for disposing of liquid organic waste like this compound is through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Decision-Making for this compound Waste Management

The following diagram illustrates the logical flow for determining the correct disposal path for this compound-related waste.

Isopulegol_Disposal_Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Protocol: 1. Ventilate 2. Wear PPE 3. Absorb with inert material 4. Collect in hazardous waste container is_spill->spill_protocol Yes waste_type What is the waste type? is_spill->waste_type No spill_protocol->waste_type liquid_waste Liquid this compound Waste waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (gloves, paper towels, etc.) waste_type->solid_waste Solid collect_liquid Collect in a labeled, sealed, chemically compatible container. liquid_waste->collect_liquid collect_solid Collect in a separate, labeled, sealed container. solid_waste->collect_solid store_saa Store in designated Satellite Accumulation Area (SAA). collect_liquid->store_saa collect_solid->store_saa contact_ehs Contact Institutional EHS for professional disposal. store_saa->contact_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion: A Commitment to Safety and Stewardship

Proper chemical disposal is a non-negotiable aspect of responsible scientific practice. By understanding the hazards of this compound and adhering to the detailed procedures outlined in this guide, you are not only ensuring compliance with regulations but are also actively participating in a culture of safety. This commitment protects you, your colleagues, and the shared environment that we all depend on. Let this guide serve as a trusted resource in your vital work, reinforcing the principle that excellent science and exemplary safety practices are inextricably linked.

References

  • Carl ROTH. (2024). Safety Data Sheet: this compound.
  • MetaSci. (2019). Safety Data Sheet (-)-Isopulegol.
  • Carl ROTH. (2024). Safety Data Sheet: this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170833, (-)-Isopulegol.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • The Good Scents Company. (n.d.). This compound, 7786-67-6.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Extrasynthese. (n.d.). MATERIAL SAFETY DATA SHEET: (-)-Isopulegol.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.

Sources

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